molecular formula C10H10N6 B1237147 Tris(pyrazol-1-YL)methane CAS No. 80510-03-8

Tris(pyrazol-1-YL)methane

Cat. No.: B1237147
CAS No.: 80510-03-8
M. Wt: 214.23 g/mol
InChI Key: QOHVIMQQEFHOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(pyrazol-1-YL)methane, also known as this compound, is a useful research compound. Its molecular formula is C10H10N6 and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[di(pyrazol-1-yl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVIMQQEFHOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(N2C=CC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412766
Record name TRIS(PYRAZOL-1-YL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80510-03-8
Record name TRIS(PYRAZOL-1-YL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the field of coordination chemistry has been enriched by the "scorpionate" class of ligands, a term elegantly coined to describe the chelating nature of poly(pyrazolyl) compounds. Among these, the anionic hydrotris(pyrazolyl)borates (Tp) have enjoyed widespread popularity. However, their neutral analogue, tris(pyrazol-1-yl)methane (Tpm), has steadily emerged from the shadows, carving its own niche with a unique set of electronic and steric properties that offer distinct advantages in coordination chemistry, catalysis, and bioinorganic studies.[1][2] This guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of Tpm-metal complexes, tailored for researchers and professionals in the chemical sciences.

The this compound Ligand: Synthesis and Fundamental Properties

This compound, a neutral tripodal ligand, is isoelectronic to the well-known anionic hydrotris(pyrazolyl)borate (Tp) ligand, with the central boron atom being replaced by a carbon atom.[3] This seemingly subtle change from an anionic to a neutral framework profoundly influences the electronic properties of the resulting metal complexes and their reactivity.

Synthesis of this compound and its Derivatives

The synthesis of Tpm has evolved significantly since its initial discovery, with modern methods allowing for high-yield preparations.[3][4] A common and effective method involves the reaction of a pyrazole with a trihalomethane in the presence of a base and a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step methodology for a representative synthesis is provided below:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired pyrazole (e.g., 3-methylpyrazole), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., sodium carbonate).[5]

  • Solvent System: A biphasic solvent system, typically chloroform and water, is added to the flask.[5]

  • Reaction Conditions: The mixture is heated to a gentle reflux under an inert atmosphere (e.g., argon) for an extended period, often around 72 hours.[5]

  • Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[5] The crude product, often an oil, can be purified by crystallization from a suitable solvent such as hexane.[5]

Furthermore, the versatility of Tpm chemistry is enhanced by the ability to introduce substituents on the pyrazolyl rings or the central methane carbon.[6][7] This functionalization allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry and reactivity of the resulting metal complexes.[8][9]

Electronic and Steric Profile

The three pyrazole rings of the Tpm ligand are arranged in a propeller-like fashion, creating a C₃-symmetric coordination pocket.[5] The ligand typically coordinates to a metal center in a tridentate fashion through the nitrogen atoms of the pyrazole rings.[10] The bite angles (N-M-N) are typically in the range of 83-86°, leading to a slight trigonal distortion from ideal octahedral geometry in [M(Tpm)₂]ⁿ⁺ complexes.

The electronic character of Tpm is that of a moderately strong σ-donor and a weak π-donor. The neutrality of the Tpm ligand, in contrast to the anionic Tp ligand, results in a less electron-rich metal center in the corresponding complexes. This difference in electron-donating ability has been demonstrated through spectroscopic techniques, such as the C-O stretching frequency in carbonyl complexes. For instance, the ν(CO) in [Cu(CO)(Tpm)]⁺ is observed at a higher frequency compared to the analogous Tp complex, indicating a less electron-rich copper(I) center in the Tpm complex.[3][4]

Coordination Chemistry Across the Periodic Table

The versatile nature of the Tpm ligand allows it to form stable complexes with a wide array of metal ions, from transition metals to lanthanides and actinides.

Transition Metal Complexes: Structure, Reactivity, and Catalysis

Tpm has a rich coordination chemistry with transition metals, with Group 11 (Cu, Ag, Au) and iron complexes being particularly well-studied.

Copper, Silver, and Gold Complexes: The coordination chemistry of Tpm with coinage metals has garnered significant attention due to the catalytic applications of the resulting complexes.[1] Copper(I) complexes of Tpm have been synthesized and characterized, often featuring a tetrahedral coordination geometry with an additional ligand such as acetonitrile or carbon monoxide.[8][11] These complexes have proven to be effective catalysts for a range of organic transformations.[1]

Iron Complexes and Spin Crossover Behavior: Iron(II) complexes of the type [Fe(Tpm)₂]²⁺ exhibit interesting magnetic properties, including thermally induced spin crossover (SCO).[10][12] The transition between the high-spin and low-spin states is influenced by factors such as the substituents on the pyrazolyl rings and the nature of the counter-anion.[10][12] Mössbauer spectroscopy is a powerful tool to probe the spin state of these iron complexes, with the chemical shift and quadrupole splitting parameters being sensitive to the electronic environment of the iron nucleus.[10]

Workflow for Investigating Spin Crossover in [Fe(Tpm)₂]²⁺ Complexes

SCO_Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Physical Characterization cluster_interpretation Data Interpretation S1 Synthesis of Tpm Ligand S2 Complexation with Fe(II) salt S1->S2 S3 Crystallization S2->S3 A1 Single-Crystal X-ray Diffraction S3->A1 A2 Magnetic Susceptibility Measurements A1->A2 A3 Mössbauer Spectroscopy A1->A3 A4 UV-Vis Spectroscopy A1->A4 I1 Determine Structure-Property Relationships A2->I1 I3 Correlate Spectroscopic Data with Spin State A3->I3 A4->I3 I2 Elucidate Spin Crossover Mechanism I1->I2 I3->I2

Caption: A generalized workflow for the synthesis and investigation of spin crossover properties in iron(II) this compound complexes.

Lanthanide and Actinide Complexes: Exploring Magnetic and Luminescent Properties

The coordination chemistry of Tpm with f-block elements is a growing area of research, driven by the potential applications of these complexes in molecular magnetism and luminescence.[13][14] The synthesis of lanthanide and actinide Tpm complexes typically involves the reaction of a lanthanide or actinide salt with the Tpm ligand in a suitable solvent.[14]

The nature of the anion has been shown to play a crucial role in determining the magnetic properties of these complexes. For instance, in a series of dysprosium(III) and erbium(III) Tpm complexes, the observation of field-induced slow relaxation of magnetization was found to be highly dependent on whether nitrate or chloride was used as the counter-ion.[14] This highlights the importance of the overall coordination sphere in influencing the single-molecule magnet behavior of these f-element complexes. The coordination of Tpm to actinides has also been explored, with potential applications in areas such as nuclear waste separation.[15][16]

Applications in Catalysis and Beyond

The unique properties of Tpm-metal complexes have led to their application in a variety of fields, most notably in homogeneous and heterogeneous catalysis.

Catalytic Oxidations

Tpm-metal complexes have emerged as effective catalysts for a range of mild oxidative functionalizations of organic substrates, including alkanes, alkenes, and ketones.[17] For example, iron and copper Tpm complexes have been shown to catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone.[18]

Carbon-Carbon Bond Forming Reactions

The catalytic activity of Tpm complexes extends to C-C bond-forming reactions. For instance, water-soluble copper(II) Tpm-sulfonate complexes have been successfully employed as catalysts for the Henry (nitroaldol) reaction in aqueous media.[19]

Bioinorganic Chemistry

The tripodal N-donor nature of the Tpm ligand makes it an attractive platform for modeling the active sites of metalloenzymes. The ability to tune the steric and electronic environment around the metal center allows for the systematic investigation of structure-function relationships in biological systems.

Comparative Analysis: Tpm vs. Tp Ligands

A thorough understanding of Tpm chemistry necessitates a comparison with its anionic analogue, Tp. The key differences and their consequences are summarized in the table below.

PropertyThis compound (Tpm)Hydrotris(pyrazolyl)borate (Tp)
Charge NeutralAnionic (-1)
Electron Donating Ability Weaker σ-donorStronger σ-donor
Metal Center Electron Density LowerHigher
Synthesis Typically involves phase-transfer catalysisReaction of pyrazole with a borohydride salt
Applications Catalysis (oxidation, C-C coupling), spin crossover materialsCatalysis, bioinorganic modeling, organometallic chemistry

The choice between Tpm and Tp for a particular application depends on the desired electronic properties of the resulting metal complex. For reactions that benefit from a more electrophilic metal center, Tpm is often the ligand of choice. Conversely, for applications requiring a more electron-rich metal center, Tp may be more suitable.

Logical Relationship between Ligand Choice and Complex Properties

Ligand_Choice cluster_ligand Ligand Selection cluster_properties Resulting Complex Characteristics cluster_applications Potential Applications Start Desired Metal Complex Properties Tpm This compound (Tpm) - Neutral - Weaker Donor Start->Tpm Need for Electrophilic Center Tp Hydrotris(pyrazolyl)borate (Tp) - Anionic - Stronger Donor Start->Tp Need for Electron-Rich Center Electrophilic More Electrophilic Metal Center Tpm->Electrophilic App3 Spin Crossover Materials Tpm->App3 ElectronRich More Electron-Rich Metal Center Tp->ElectronRich App1 Oxidative Catalysis Electrophilic->App1 App2 Bioinorganic Modeling ElectronRich->App2

Caption: Decision-making flowchart illustrating the influence of ligand choice (Tpm vs. Tp) on the electronic properties of the resulting metal complex and its potential applications.

Future Outlook

The coordination chemistry of this compound continues to be a vibrant and expanding field of research. Future directions are likely to focus on the development of new Tpm-based catalytic systems with enhanced activity and selectivity, the design of novel functional materials with interesting magnetic and optical properties, and the application of Tpm complexes in medicinal chemistry. The continued exploration of the rich coordination chemistry of this versatile ligand promises to yield further exciting discoveries and applications.

References

  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(38), 14279-14292. [Link]
  • Fujisawa, K., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)
  • Astley, T., et al. (1993). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes. Journal of the Chemical Society, Dalton Transactions, (4), 509-515. [Link]
  • Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]
  • Shakirova, O. G., & Lavrenova, L. G. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(7), 586. [Link]
  • Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]
  • Pettinari, C., et al. (1996). Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes. Inorganic Chemistry, 35(21), 6087-6095. [Link]
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. Coordination Chemistry Reviews, 468, 214643. [Link]
  • Fallon, G. D., et al. (1997). A synthetic, structural, magnetic, and spectral study of several Fe[tris(pyrazolyl)methane]22 complexes: observation of an unusual spin-state crossover. Inorganic Chemistry, 36(27), 6296-6304. [Link]
  • Dias, H. V. R., & Lovely, C. J. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (8), 981-996. [Link]
  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications. Dalton Transactions, 48(38), 14279-14292. [Link]
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones. Coordination Chemistry Reviews, 265, 74-88. [Link]
  • Guedes, G. P., et al. (2018). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Reger, D. L., et al. (1997). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 16(21), 4672-4675. [Link]
  • Lorenzo-Luis, P., et al. (2019). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 24(17), 3144. [Link]
  • Reger, D. L., et al. (2016). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.
  • Dias, H. V. R., & Lovely, C. J. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (8), 981-996. [Link]
  • Martins, L. M. D. R. S., et al. (2019). Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1473-1481. [Link]
  • Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]
  • Van Driel, G. J., Driessen, W. L., & Reedijk, J. (1985). Transition-metal coordination compounds of a tripodal tetradentate pyrazole derivative. X-ray structure of the dimer [aqua(tris((3,5-dimethylpyrazol-1-yl)methyl)amine)cobalt(III)][fluoro(tris((3,5-dimethylpyrazol-1-yl)methyl)amine)cobalt(II)] tris(tetrafluoroborate)-1.5-ethanol. Inorganic Chemistry, 24(19), 2919-2925. [Link]
  • Gálico, D. A., & Maron, L. (2023). Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds. Inorganics, 11(11), 441. [Link]
  • Vostrikova, K. E., et al. (2020). Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization. Dalton Transactions, 49(19), 6296-6304. [Link]
  • Reger, D. L., et al. (2005). Supramolecular Structural Variations with Changes in Anion and Solvent in Silver(I) Complexes of a Semirigid, Bitopic Tris(pyrazolyl)methane Ligand. Inorganic Chemistry, 44(16), 5695-5705. [Link]
  • Geist, A., et al. (2021). 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine as Ligand for Actinide(III)/Lanthanide(III) Separation. Inorganic Chemistry, 60(17), 13264-13273. [Link]
  • Hestand, N. J., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(4), M1487. [Link]
  • Kovács, A., et al. (2021). Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. Inorganics, 9(6), 46. [Link]
  • Reger, D. L., et al. (2012). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Booth Library, Eastern Illinois University. [Link]
  • Hubscher, V., et al. (2020). Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl)-2,2′:6′,2′′-terpyridine ligand: implications for actinide(iii)/lanthanide(iii) partitioning. Dalton Transactions, 49(45), 16361-16371. [Link]

Sources

"properties of Tris(pyrazol-1-YL)methane as a scorpionate ligand"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tris(pyrazol-1-yl)methane: A Versatile Scorpionate Ligand

Authored by a Senior Application Scientist

Foreword: Beyond the Borate Analogue

For decades, the field of coordination chemistry has been dominated by the illustrious family of hydrotris(pyrazolyl)borate (Tp) ligands, first introduced by Swiatoslaw Trofimenko in 1966.[1] These anionic, tridentate "scorpionate" ligands have proven invaluable for their ability to facially coordinate to a metal center, mimicking the coordination environment of three histidine residues in metalloproteins.[2][3] However, the neutral carbon-centered analogue, this compound (Tpm), offers a distinct and complementary set of properties that has carved its own significant niche.[1][4]

This guide moves beyond a simple comparison to the well-trodden path of Tp ligands. Instead, we will delve into the core chemical principles and practical methodologies that define Tpm as a ligand of choice for applications ranging from homogeneous catalysis to bioinorganic modeling.[5][6][7][8] We will explore the causality behind its synthesis, the nuances of its coordination behavior, and the critical interplay of its steric and electronic features that researchers can harness to achieve specific chemical outcomes. This document is intended for the practicing researcher and drug development professional, providing not just a review of the field, but a validated, experience-driven roadmap for employing Tpm ligands in their own work.

Synthesis and Functionalization: Building the Scorpionate Framework

The utility of any ligand system begins with its accessibility. While early syntheses of Tpm were often low-yielding, the development of phase-transfer catalysis has rendered it and its derivatives readily available.[4][9]

The fundamental synthetic strategy involves the reaction of a pyrazole with a methane source, typically chloroform, in a biphasic system. The choice of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, is critical. It functions by transporting the deprotonated pyrazolate anion from the aqueous basic phase into the organic phase where the reaction with chloroform occurs. This avoids the solubility issues of the reactants and facilitates the sequential N-alkylation of the three pyrazole units onto the central carbon.

A key challenge in synthesizing substituted Tpm ligands is the potential for forming multiple regioisomers, especially with unsymmetrically substituted pyrazoles.[10] Careful control of reaction conditions and rigorous purification, often involving chromatography or recrystallization, are paramount for isolating the desired product.

Protocol 1: Synthesis of this compound (Tpm)

This protocol is a robust method adapted from procedures that have been shown to produce good yields.[9]

Objective: To synthesize the parent this compound ligand via phase-transfer catalysis.

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Separatory Funnel

  • Standard glassware for reflux

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyrazole (3.0 eq), sodium hydroxide (excess, e.g., 10 eq) as a 50% (w/v) aqueous solution, and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • Addition of Reactant: Add chloroform (1.0 eq) to the vigorously stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with dichloromethane and wash several times with deionized water to remove excess NaOH and TBAB.

  • Drying and Concentration: Collect the organic layer and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system like ethanol or a hexane/dichloromethane mixture. Purity should be confirmed by ¹H NMR spectroscopy and mass spectrometry.

Functionalization for Advanced Applications

The true versatility of the Tpm system is unlocked through functionalization. By modifying either the pyrazole rings or the central methane carbon, the ligand's properties can be tailored. A prime example is the synthesis of Tris(pyrazolyl)methane sulfonate (Tpms), which introduces a sulfonate group at the methane carbon.[11] This imparts water solubility, opening the door for catalysis in aqueous media and enhancing bioavailability for biological applications.[9][11]

G cluster_synthesis Tpm Synthesis & Functionalization Pyrazole Pyrazole Tpm This compound (Tpm) Pyrazole->Tpm Phase-Transfer Catalysis CHCl3 CHCl3 CHCl3->Tpm Phase-Transfer Catalysis Base_PTC NaOH / TBAB Base_PTC->Tpm Phase-Transfer Catalysis Functionalization SO3, etc. Tpm->Functionalization Backbone Modification Functional_Tpm Functionalized Tpm (e.g., Tpms) Functionalization->Functional_Tpm

Caption: Workflow for Tpm synthesis and subsequent functionalization.

Coordination Chemistry: The κ²–κ³ Dance

The defining feature of a scorpionate ligand is its ability to bind to a metal in a facial, tridentate (κ³) manner.[1][3] In this mode, the three pyrazole nitrogen atoms occupy one face of the metal's coordination polyhedron, creating a sterically protecting pocket. This enforces a specific geometry that can be crucial for directing reactivity.

However, unlike the more rigid Tp ligands, Tpm exhibits remarkable flexibility. One of the pyrazole arms can readily dissociate, leading to a bidentate (κ²) coordination mode.[11][12] This κ²–κ³ interchange is not a flaw but a critical mechanistic feature. It opens a coordination site on the metal, allowing for substrate binding and subsequent catalytic turnover. The equilibrium between these states is influenced by the steric bulk on the pyrazole rings, the nature of the metal, and the other ligands in the coordination sphere. This dynamic behavior is a cornerstone of the catalytic activity of many Tpm complexes.

G cluster_k3 κ³ Coordination (Tridentate) cluster_k2 κ² Coordination (Bidentate) M Metal Center L1 N M->L1 L2 N M->L2 L3 N M->L3 L4 N M2 Metal Center L4->M2 L5 N L5->M2 L6 N Substrate Substrate Vacant M2->Vacant Open Site cluster_k3 cluster_k3 cluster_k2 cluster_k2 cluster_k3->cluster_k2 Dissociation cluster_k2->Substrate Substrate Binding

Caption: The κ³-κ² interchange creates a vacant site for catalysis.

Structural Parameters

Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structure of Tpm complexes.[10][13][14] The data reveals key metrics that inform our understanding of the steric and electronic environment around the metal.

ComplexMetal IonM-N Bond Length (Å)N-M-N Bite Angle (°)CoordinationReference
[Co(Tpm)₂][NO₃]₂Co(II)~2.1583.3 - 86.2Octahedral (κ³)[15]
[Ni(Tpm)₂][NO₃]₂Ni(II)~2.1083.3 - 86.2Octahedral (κ³)[15]
[Cu(Tpm)₂][NO₃]₂Cu(II)~2.02 (eq), ~2.30 (ax)83.3 - 86.2Distorted Octahedral (J-T)[15]
[Cu(Tpm)(PPh₃)]BF₄Cu(I)2.08 - 2.1186.1 - 89.6Tetrahedral (κ³)[13]
[Fe(Tpm)₂][BF₄]₂Fe(II)Varies with spin state-Octahedral (κ³)[16]

Note: Values are approximate and can vary based on counter-ions and crystal packing forces. The consistently acute N-M-N bite angles (<90°) are characteristic of the constrained geometry imposed by the tripodal ligand structure.[15]

Electronic Properties: The Impact of a Neutral Donor

The most significant electronic distinction between Tpm and its anionic Tp analogue is its overall charge. Tpm is a neutral ligand, making it a weaker electron donor than the anionic Tp.[17][18][19] This seemingly simple difference has profound consequences for the properties of the resulting metal complexes.

  • Redox Potentials: Because Tpm is less electron-donating, the metal center in a [M(Tpm)]ⁿ⁺ complex is more electron-deficient (more Lewis acidic) than in the analogous [M(Tp)]⁽ⁿ⁻¹⁾⁺ complex. Consequently, Tpm complexes generally exhibit higher oxidation potentials; it is more difficult to remove an electron from the already electron-poor metal center.[17][18]

  • Spectroscopic Probes: This electronic difference can be quantified using spectroscopic handles. In metal carbonyl complexes, the C-O stretching frequency (ν(CO)) in the infrared spectrum is a sensitive probe of the electron density at the metal. A more electron-rich metal will engage in stronger π-backbonding to the CO ligand's π* orbitals, weakening the C-O bond and lowering ν(CO). As shown in the table below, Tpm complexes consistently show higher ν(CO) values than their Tp counterparts, confirming the reduced electron-donating ability of the Tpm ligand.[17][18][20]

Comparative Electronic Data
Complex PairPropertyTpm ComplexTp ComplexSignificanceReference
[Cu(L)(CO)]ⁿ⁺ν(CO) (cm⁻¹)21072056Higher ν(CO) indicates less back-bonding due to a more electron-poor Cu(I) center with Tpm.[18][19]
[Cu(L)(NCMe)]ⁿ⁺E₁/₂ (V vs Fc/Fc⁺)+0.68+0.33The higher potential for the Tpm complex shows that the Cu(I) is more difficult to oxidize.[18]
Protocol 2: Characterization by Cyclic Voltammetry (CV)

Objective: To determine the redox potential of a Tpm-metal complex and probe its electronic properties.

Materials:

  • Tpm-metal complex of interest

  • High-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆, 0.1 M)

  • Three-electrode cell:

    • Working Electrode (e.g., glassy carbon or platinum)

    • Reference Electrode (e.g., Ag/AgCl or Ag/AgNO₃)

    • Counter/Auxiliary Electrode (e.g., platinum wire)

  • Potentiostat

  • Inert gas (Argon or Nitrogen) for deaeration

Step-by-Step Methodology:

  • Preparation: Polish the working electrode to a mirror finish (e.g., with alumina slurry), rinse, and dry thoroughly. Assemble the three-electrode cell.

  • Solution Preparation: Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent. Dissolve the Tpm-metal complex to a concentration of ~1 mM.

  • Deaeration: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Perform a background scan of the solvent and electrolyte alone to identify any interfering signals.

    • Run the CV for the sample solution. Scan over a potential range appropriate for the complex. Start with a scan rate of 100 mV/s.

    • If a reversible or quasi-reversible wave is observed, perform scans at multiple scan rates (e.g., 50, 100, 200, 500 mV/s) to confirm the electrochemical behavior.

  • Internal Referencing: After the experiment, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram.

  • Analysis: Determine the half-wave potential (E₁/₂) for the redox event of the complex, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively. Report this potential relative to the Fc/Fc⁺ couple.

Applications: From Industrial Catalysis to Biological Mimicry

The unique steric and electronic properties of Tpm ligands make their metal complexes highly effective in a variety of applications.

Homogeneous Catalysis

The ability of Tpm to support various metal centers and to transiently open a coordination site via the κ²-κ³ equilibrium makes it an excellent platform for catalysis.[11]

  • Oxidation Reactions: Iron and copper Tpm complexes have shown significant activity in the oxidation of alkanes and alkenes, crucial reactions for converting simple hydrocarbons into more valuable products.[5][7][8] The ligand framework stabilizes the reactive metal-oxo or metal-peroxo intermediates.

  • Polymerization: Tpm complexes of late transition metals have been explored as catalysts for olefin polymerization.[11] The steric bulk of substituents on the pyrazole rings can be tuned to control the polymer's molecular weight and tacticity.

  • Carbon-Carbon Bond Formation: Water-soluble copper-Tpms complexes have been shown to effectively catalyze the Henry (nitroaldol) reaction in aqueous media, highlighting a move towards greener and more sustainable chemical processes.[11]

G Catalyst [M(Tpm)] (κ³-Resting State) Open_Catalyst [M(Tpm)] (κ²-Active State) + Vacant Site Catalyst->Open_Catalyst Ligand Dissociation Substrate_Complex [M(Tpm)(Substrate)] Open_Catalyst->Substrate_Complex + Substrate Product_Complex [M(Tpm)(Product)] Substrate_Complex->Product_Complex Catalytic Transformation Product_Complex->Catalyst - Product

Caption: A generalized catalytic cycle involving a Tpm complex.

Bioinorganic Modeling

The pyrazole units of Tpm are excellent mimics of the imidazole side chain of histidine, a common coordinating residue in metalloenzymes.[2][5] This allows researchers to synthesize relatively simple, small-molecule complexes that replicate the coordination environment of a complex protein active site. These model complexes can be studied in detail to provide insights into:

  • Reaction Mechanisms: Understanding how enzymes like copper oxidases or iron-containing oxygenases function.

  • Spectroscopic Properties: Helping to interpret complex spectroscopic data from the native enzymes.

  • Drug Development: Tpm-metal complexes themselves are being investigated for their biological activity, including potential applications as antimicrobial or anticancer agents.[8][21]

Conclusion and Future Outlook

This compound has firmly established itself as a powerful and versatile scorpionate ligand. Its neutral, tripodal nature, combined with its signature κ²-κ³ flexibility, provides a unique chemical toolbox. By tuning the steric and electronic properties through synthesis, researchers can create tailor-made environments around a metal center to control reactivity, stability, and catalytic efficiency.

The future of Tpm chemistry is bright, with ongoing efforts focused on creating more complex, multitopic ligand architectures and anchoring Tpm complexes to solid supports for heterogeneous catalysis.[4][6][22] As the demand for efficient, selective, and sustainable chemical transformations grows, the rational design of catalysts based on the Tpm framework will undoubtedly play a crucial role in meeting these challenges in both industrial and pharmaceutical settings.

References

  • ResearchGate. (n.d.). Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate.
  • ACS Publications. (1998). A New Class of Biomimetically Relevant “Scorpionate” Ligands. 1. The (2-Hydroxyphenyl)bis(pyrazolyl)methanes: Synthesis and Structural Characterization of Some Cobalt(II) Complexes. Inorganic Chemistry.
  • ResearchGate. (2017). Structures of functionalized tris(pyrazol-1-yl)methanes.
  • University of Padua. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies.
  • RSC Publishing. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions.
  • ACS Publications. (2001). Preparation of New Monoanionic “Scorpionate” Ligands: Synthesis and Structural Characterization of Titanium(IV) Complexes Bearing This Class of Ligand. Inorganic Chemistry.
  • ChemistryViews. (2019). New Type of Scorpionate Ligand.
  • NIH National Center for Biotechnology Information. (2016). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. PMC.
  • MDPI. (2019). Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
  • ACS Publications. (2000). Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes. Inorganic Chemistry.
  • PubMed. (2008). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands.
  • ULisboa Research Portal. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates.
  • RSC Publishing. (1993). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes.
  • ResearchGate. (n.d.). κ²–κ³ interchange coordination modes of a this compound.
  • Semantic Scholar. (n.d.). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands.
  • MDPI. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • ACS Publications. (2008). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry.
  • Wikipedia. (n.d.). Scorpionate ligand.
  • ResearchGate. (n.d.). ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones.
  • PubMed. (1998). A synthetic, structural, magnetic, and spectral study of several Fe[tris(pyrazolyl)methane]22 complexes: observation of an unusual spin-state crossover.
  • ResearchGate. (n.d.). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • MDPI. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands.
  • NIH National Center for Biotechnology Information. (2005). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. PMC.
  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds.
  • PubChem. (n.d.). Tris(1-pyrazolyl)methane.
  • LookChem. (n.d.). This compound.
  • PubMed. (2016). Crystal structure of tris-(3-methyl-1H-pyrazol-1-yl)methane.
  • RSC Publishing. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions.
  • MDPI. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • Semantic Scholar. (2010). Molybdenum Complexes Bearing the Tris(1‐pyrazolyl)methanesulfonate Ligand: Synthesis, Characterization and Electrochemical Behaviour.
  • ResearchGate. (n.d.). Coupled electron-transfer and spin-exchange reactions of metal–bis[tris(pyrazolyl)methane] complexes.
  • Eastern Illinois University. (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.
  • ResearchGate. (n.d.). Density Functional Theory Study of the Binding Capability of this compound toward Cu(I) and Ag(I) Cations.
  • ResearchGate. (n.d.). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes.
  • ElectronicsAndBooks. (n.d.). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes.

Sources

The Emergence of a Versatile Ligand: A Technical History of Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of the "Scorpionates"

In the landscape of coordination chemistry, the advent of polypyrazolyl ligands marked a pivotal moment, offering a versatile scaffold for the stabilization of metal ions in diverse oxidation states and coordination geometries. Among these, the family of "scorpionate" ligands, a term playfully coined by their pioneer Swiatoslaw Trofimenko, has garnered significant attention.[1][2] This name stems from the ligand's tridentate binding mode, which metaphorically resembles a scorpion grasping a metal ion with its two pincers (two pyrazolyl groups) while the third pyrazolyl group arches over to deliver the "sting."[1] While the anionic hydrotris(pyrazol-1-yl)borates (Tp ligands), first reported by Trofimenko in 1966, initially dominated the field, their neutral analogues, the tris(pyrazol-1-yl)methanes (Tpm), have carved out their own significant niche in modern chemistry.[1][3][4][5] This technical guide delves into the discovery and historical development of Tris(pyrazol-1-yl)methane, tracing its journey from a synthetic curiosity to a cornerstone ligand in catalysis and bioinorganic chemistry.

Early Synthesis and a Period of Dormancy

The first documented synthesis of a this compound compound predates the popularization of scorpionate chemistry by several decades. In 1937, German chemist Erich Hückel reported the formation of what would later be recognized as a Tpm derivative.[2][6] However, for nearly half a century, the coordination chemistry of these C-scorpionates remained largely unexplored. This was primarily due to significant challenges in their preparation, which often resulted in low yields and made their systematic study difficult.[2] It was not until the mid-1990s that more effective and reliable synthetic protocols were developed, breathing new life into this area of research.[2]

The Trofimenko Era and the Rise of Scorpionate Chemistry

The systematic exploration and popularization of polypyrazolyl ligands are inextricably linked to the work of Swiatoslaw Trofimenko at DuPont in the late 1960s.[1][4][7] His seminal work on the hydrotris(pyrazol-1-yl)borates (Tp ligands) laid the conceptual groundwork for the broader field of scorpionate chemistry.[1][5] In 1970, Trofimenko extended his investigations to the poly(1H-pyrazol-1-yl)methanes, providing a more systematic understanding of these neutral analogues.[6] This work was crucial in highlighting the potential of Tpm as a versatile N-donor tridentate ligand.[6]

The fundamental difference between the anionic Tp and neutral Tpm ligands lies in the apical atom: a boron atom in the former and a carbon atom in the latter. This seemingly subtle change has profound implications for the electronic properties of the resulting metal complexes, influencing their reactivity and catalytic activity.

Modern Synthetic Methodologies: Unlocking the Potential of Tpm

The resurgence of interest in Tris(pyrazol-yl)methane chemistry from the 1990s onwards was largely driven by the development of improved synthetic routes. A common and effective method involves the reaction of a pyrazolate salt with chloroform (CHCl₃) or other polychlorinated methanes in the presence of a phase transfer catalyst.[8] This technique has been successfully employed to prepare a variety of substituted Tpm ligands.[8]

A Representative Synthetic Protocol:

A general procedure for the synthesis of this compound is outlined below. It is important to note that specific reaction conditions may vary depending on the desired substituents on the pyrazole rings.

Materials:

  • Pyrazole (or a substituted pyrazole)

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH) or other strong base

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBABr)

  • Solvent (e.g., Dimethyl sulfoxide, DMSO)

Procedure:

  • A mixture of pyrazole and a strong base (e.g., KOH) is prepared in a suitable solvent such as DMSO.

  • A phase transfer catalyst is added to the mixture.

  • Chloroform is then added, and the reaction mixture is heated. Reaction times can be lengthy, sometimes requiring several days of heating to achieve good yields.[9]

  • After the reaction is complete, the mixture is worked up, typically involving extraction and purification by column chromatography.

The development of such protocols has made a wide array of Tpm derivatives accessible, allowing for the fine-tuning of steric and electronic properties of the resulting metal complexes.[10] This has been instrumental in the expansion of their applications.

The Coordination Chemistry and Applications of this compound

This compound and its derivatives are now recognized as a significant class of N-donor tridentate ligands in coordination chemistry. They form stable complexes with a wide range of metals, from alkali and transition metals to lanthanides and actinides.[3] The versatility of Tpm ligands has led to their application in numerous areas of catalysis and bioinorganic chemistry.

Key Application Areas:
  • Catalysis: Tpm-metal complexes have shown remarkable efficacy as catalysts in a variety of organic transformations, including polymerization, oxidation of alkanes and alkenes, and nitrene transfer reactions.[3][11] Their neutral nature, compared to the anionic Tp ligands, can influence the electronic environment of the metal center, leading to unique catalytic activities.[12]

  • Bioinorganic Chemistry: The ability of Tpm ligands to form stable complexes with biologically relevant metals has made them valuable tools for modeling the active sites of metalloenzymes.[3]

  • Anticancer Research: More recently, metal complexes of scorpionate ligands, including Tpm derivatives, have demonstrated promising anticancer properties.[3][7] Research in this area is ongoing, with a focus on understanding the structure-activity relationships and mechanisms of action.[7]

The Legacy and Future of this compound

From its initial, somewhat obscure, synthesis in 1937 to its current status as a versatile and widely used ligand, the history of this compound is a testament to the continuous evolution of coordination chemistry. The pioneering work of Trofimenko in establishing the broader family of scorpionate ligands provided the crucial context for the rediscovery and subsequent development of Tpm. The ongoing development of new synthetic methodologies and the exploration of novel applications ensure that this compound and its derivatives will remain at the forefront of chemical research for the foreseeable future.

Visualizations

Discovery_and_Development_of_Tpm Timeline of this compound Development cluster_early Early Discovery cluster_trofimenko The Scorpionate Era cluster_modern Modern Applications Huckel 1937: First synthesis of a This compound derivative by Hückel Trofimenko_Tp 1966: Trofimenko reports the first anioinic scorpionate ligands (Tp) Trofimenko_Tpm 1970: Systematic exploration of poly(1H-pyrazol-1-yl)methanes by Trofimenko Trofimenko_Tp->Trofimenko_Tpm Conceptual Foundation Modern_Synthesis Mid-1990s: Development of effective synthetic protocols for Tpm Trofimenko_Tpm->Modern_Synthesis Renewed Interest Applications 2000s-Present: Widespread application in catalysis, bioinorganic chemistry, and anticancer research Modern_Synthesis->Applications Enabling Research

Caption: A timeline illustrating the key milestones in the discovery and development of this compound.

General_Synthesis_of_Tpm General Synthetic Pathway for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Pyrazole Pyrazole or Substituted Pyrazole Reaction Heating in a suitable solvent (e.g., DMSO) Pyrazole->Reaction Chloroform Chloroform (CHCl3) Chloroform->Reaction Base Strong Base (e.g., KOH) Base->Reaction Catalyst Phase Transfer Catalyst (e.g., TBABr) Catalyst->Reaction Purification Workup and Purification (e.g., Column Chromatography) Reaction->Purification Tpm This compound (Tpm) Purification->Tpm

Caption: A flowchart depicting the general synthetic route to this compound.

References

  • The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?.
  • Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing).
  • Scorpionates - World Scientific Publishing.
  • Novel Chemotherapeutic Agents - The Contribution of Scorpionates - PubMed.
  • Scorpionate ligand - chemeurope.com.
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - MDPI.
  • ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones | Request PDF - ResearchGate.
  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane - MDPI.
  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing).
  • The organic chemistry of poly(1 H -pyrazol-1-yl)methanes | Request PDF - ResearchGate.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI.
  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications - Dalton Transactions (RSC Publishing).
  • Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates - University of Lisbon - ULisboa Research Portal.
  • Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands | Inorganic Chemistry - ACS Publications.

Sources

"structural features of Tris(pyrazol-1-YL)methane metal complexes"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Features of Tris(pyrazol-1-yl)methane Metal Complexes

Foreword

The field of coordination chemistry is continually enriched by the development of versatile ligand scaffolds that provide stability and unique reactivity to metal centers. Among these, the "scorpionate" ligands, so named for their characteristic tripodal, facial-capping coordination, have been instrumental.[1][2] While the anionic hydrotris(pyrazolyl)borates (Tp) have historically dominated this class, their neutral counterparts, the tris(pyrazol-1-yl)methanes (Tpm), have emerged from their shadow to offer a distinct and powerful platform for catalysis, bioinorganic modeling, and materials science.[1][3] This guide provides a deep dive into the core structural features of Tpm metal complexes, elucidating the relationship between the ligand architecture, the resulting coordination geometries, and the functional properties of these fascinating molecules. We will explore not only the static, solid-state structures but also the dynamic behavior in solution, providing researchers and drug development professionals with a foundational understanding of this important ligand class.

Section 1: The this compound (Tpm) Ligand Scaffold

The utility of any Tpm metal complex begins with the intrinsic properties of the ligand itself. Unlike the anionic Tp ligands, Tpm is a neutral, tripodal N-donor ligand.[4] This fundamental difference in charge is the primary determinant of the distinct electronic properties it imparts to a coordinated metal center.

Electronic and Steric Profile

The Tpm ligand is a weaker overall electron donor than its anionic Tp counterpart.[5][6] This neutrality results in a more electrophilic (less "electron-rich") metal center in Tpm complexes.[4] This property can be finely tuned; the introduction of electron-donating or electron-withdrawing substituents on the pyrazole rings allows for systematic modification of the ligand's electronic profile, which in turn influences the redox potential and reactivity of the metal complex.[5]

Sterically, the Tpm framework creates a conical space around the metal center, shielding it and providing a well-defined coordination pocket. The degree of steric hindrance can be readily adjusted by introducing bulky groups at the 3- and 5-positions of the pyrazole rings.[6] This steric control is crucial for dictating substrate access in catalytic applications and for stabilizing unusual coordination numbers or geometries.

Table 1: Comparison of Archetypal Scorpionate Ligands

FeatureThis compound (Tpm)Hydrotris(pyrazol-1-yl)borate (Tp⁻)
Overall Charge Neutral (0)Anionic (-1)
Nature of Apical Atom CarbonBoron
Relative σ-Donation Good σ-donorStronger σ-donor
Resulting Metal Center More electrophilicMore electron-rich
Typical Synthesis Phase-transfer catalysis or high temp.[4]Neat reaction of pyrazole with borohydride.[2]
Synthesis of Tpm Ligands

The synthesis of Tpm ligands, once a challenge, has been refined over the years.[7] A common and effective method involves the reaction of pyrazole with chloroform or bromoform under phase-transfer catalysis conditions or at elevated temperatures in an autoclave.[4] Functionalized Tpm ligands can be prepared by using substituted pyrazoles as starting materials.[8]

This protocol is a representative example for the synthesis of the parent Tpm ligand.

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pyrazole, powdered KOH or NaOH, and a catalytic amount of tetrabutylammonium bromide in toluene.

  • Addition of Reagent: While stirring vigorously, add chloroform dropwise to the mixture. The reaction is often exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane or toluene.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like hexane to yield pure this compound.[9]

Section 2: Coordination Chemistry and Structural Motifs

The defining feature of Tpm complexes is the ligand's ability to coordinate in a facial, tripodal manner, creating a C₃ᵥ symmetric environment around the metal. However, the ligand exhibits significant flexibility, leading to a variety of coordination modes.

The κ³ "Scorpionate Sting": The Dominant Coordination Mode

The most common binding mode is tridentate (κ³), where all three pyrazolyl nitrogen atoms coordinate to the metal center.[10] This forms a stable, facially capping geometry that occupies one face of the metal's coordination sphere (e.g., one face of an octahedron), leaving the other sites available for substrates or other ligands.[2] This mode is responsible for the high stability of many Tpm complexes.

Coordination Flexibility: κ² and Hemilability

A key structural feature of Tpm ligands is their ability to exhibit hemilability, where one of the pyrazole arms can reversibly dissociate.[10] This leads to a bidentate (κ²) coordination mode. This κ³ to κ² interchange is a crucial aspect of their chemistry, as the transiently vacant coordination site can be essential for catalytic activity, allowing for substrate binding and subsequent transformation.[7][10] This dynamic behavior is a significant advantage of the Tpm system in catalyst design.

Coordination_Modes cluster_k3 κ³ (Tridentate) cluster_k2 κ² (Bidentate) M Metal N1_k3 N M->N1_k3 N2_k3 N M->N2_k3 N3_k3 N M->N3_k3 N1_k2 N M->N1_k2 N2_k2 N M->N2_k2 N3_k2_free N N3_k3->N3_k2_free Reversible Dissociation Tpm_k3 Tpm_k3->N1_k3 Tpm_k3->N2_k3 Tpm_k3->N3_k3 Tpm_k2 Tpm_k2->N1_k2 Tpm_k2->N2_k2 Tpm_k2->N3_k2_free

Experimental workflow for Tpm complex synthesis and characterization.
Key Characterization Techniques
  • X-ray Crystallography: This is the gold standard for determining the solid-state structure of Tpm complexes. [9]It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. [5]The data obtained are definitive for establishing the coordination mode (κ³, κ², etc.) in the crystalline state.

Table 2: Representative Crystallographic Data for κ³-Tpm Metal Complexes

ComplexMetal CenterAvg. M-N Bond Length (Å)Avg. N-M-N Angle (°)Coordination GeometryReference
Cu(I)2.01 - 2.04~95Distorted Tetrahedral[5][6]
[FeCl₂(Tpm)]Fe(II)~2.20~85Distorted Octahedral[8]
[Cu(κ-NN'O-Tpms)₂]¹Cu(II)1.98 - 1.9983.3 - 86.3Distorted Octahedral[7]

¹ Note: This is a functionalized Tpm sulfonate ligand, demonstrating κ²-N,N' coordination from each of the two ligands.

  • NMR Spectroscopy (¹H, ¹³C): NMR is invaluable for confirming the ligand's coordination in solution. The symmetry of the complex is often reflected in the number of distinct pyrazolyl proton and carbon signals. For a C₃ᵥ symmetric κ³-Tpm complex, a single set of pyrazole resonances is typically observed. Fluxional processes, such as the κ³-κ² interchange, can be studied using variable-temperature NMR. [8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the electronic effect of the Tpm ligand on co-ligands. For example, in metal carbonyl complexes, the C-O stretching frequency (ν(CO)) is a sensitive probe of the electron density at the metal center. [4][5]A higher ν(CO) in a Tpm complex compared to its Tp analogue indicates a less electron-rich metal center, consistent with the Tpm ligand's neutrality. [5][6]

Section 4: Structure-Function Relationships

The structural features of Tpm complexes directly govern their function in various applications.

  • Catalysis: The combination of a stable facial-capping coordination and the potential for hemilability makes Tpm complexes excellent catalyst precursors. [3][7]The protected metal center prevents unwanted side reactions like dimerization, while the dissociable arm opens a site for substrate coordination. Tpm complexes have shown significant activity in oxidation, polymerization, and C-C coupling reactions. [7]

  • Bioinorganic Modeling: The N₃ donor set of the Tpm ligand mimics the histidine coordination environment found in the active sites of many metalloenzymes. [1]This allows researchers to synthesize relatively simple Tpm complexes that model the structure and reactivity of these complex biological systems, providing insights into their mechanisms.

Conclusion and Future Outlook

The structural chemistry of this compound metal complexes is rich and multifaceted. Defined by a neutral, tripodal N-donor framework, the Tpm ligand provides a unique electronic and steric environment that is distinct from its more famous anionic scorpionate cousins. Its ability to coordinate in a stable κ³ fashion while retaining the flexibility for hemilabile κ² binding is a key feature that underpins its utility in catalysis and beyond. The continued development of functionalized Tpm ligands, bearing tailored electronic and steric properties, promises to expand the structural diversity and functional scope of their metal complexes. As our understanding of the subtle interplay between ligand architecture, coordination geometry, and reactivity deepens, Tpm-based systems are poised to play an increasingly important role in the design of advanced catalysts and functional materials.

References

  • Lehnert, N., et al. (2005). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 44(21), 7404-7418. [Link]
  • Guedes da Silva, M. F. C., et al. (2020). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Martins, L. M. D. R. S. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity.
  • Dissanayake, M. (2013). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]
  • Zakharov, L. N., et al. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 71(Pt 8), o816–o817. [Link]
  • Díez-González, S. (2015). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 44(30), 13366-13383. [Link]
  • Wikipedia. (n.d.).
  • Fujisawa, K., et al. (2005). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • Trofimenko, S. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Journal of the American Chemical Society, 122(12), 2852-2852. [Link]
  • Vagnini, M. (2009). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. [Link]
  • Cano, J., et al. (2023). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers.
  • Kläui, W., et al. (2002). Versatile Scorpionates—New Developments in the Coordination Chemistry of Pyrazolylborate Ligands. Angewandte Chemie International Edition, 41(9), 1549-1554. [Link]
  • Kitajima, N., et al. (2005). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Inorganic Chemistry, 44(21), 7404-7418. [Link]

Sources

A Technical Guide to Water-Soluble Tris(pyrazol-1-yl)methane Analogues for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of water-soluble Tris(pyrazol-1-yl)methane analogues, a pivotal class of ligands in modern coordination chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of these versatile "scorpionate" ligands, offering both foundational knowledge and field-proven insights to accelerate innovation.

Introduction: The Rise of Aqueous Scorpionates

This compound (Tpm) and its derivatives are a significant class of N-donor tridentate ligands, often termed C-scorpionates. Their unique tripodal architecture allows for stable, facial coordination to a wide array of metal ions, creating complexes with remarkable catalytic and biological properties.[1] However, the inherent hydrophobicity of traditional Tpm ligands has limited their application in aqueous systems, a critical domain for biological studies and green chemistry.

The development of water-soluble Tpm analogues has surmounted this barrier, opening new frontiers in catalysis, bioinorganic chemistry, and materials science. By incorporating hydrophilic functionalities, these advanced ligands enable the formation of metal complexes that are soluble and stable in aqueous media, offering significant advantages in terms of biocompatibility, environmental impact, and novel reactivity.[2] This guide will focus on the synthesis, coordination chemistry, and key applications of these important compounds.

Strategic Synthesis of Water-Soluble Analogues

The key to imparting water solubility to this compound ligands lies in the strategic introduction of polar functional groups. The most prevalent and effective approach is the sulfonation of the apical methane carbon, yielding the highly versatile tris(pyrazolyl)methane sulfonate (Tpms) ligand.[1]

Core Synthetic Pathway: Sulfonation of Tris(pyrazolyl)methane

The synthesis of the lithium salt of tris(pyrazolyl)methane sulfonate, Li[Tpms], is a cornerstone procedure. It involves the deprotonation of the parent tris(pyrazolyl)methane followed by quenching with a sulfonating agent.

Experimental Protocol: Synthesis of Lithium Tris(pyrazolyl)methane Sulfonate (Li[Tpms])

Materials:

  • This compound (Tpm)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Sulfur trioxide trimethylamine complex (SO₃·NMe₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the lithiated intermediate, Li[C(pz)₃].

  • Allow the reaction to stir at -78 °C for 2 hours to ensure complete deprotonation.

  • Sulfonation: In a separate flask, suspend one equivalent of the sulfur trioxide trimethylamine complex in anhydrous THF.

  • Slowly add the suspension of the sulfonating agent to the cold solution of the lithiated Tpm.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Isolation and Purification: Remove the THF under reduced pressure. Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • The product, Li[Tpms], is typically obtained as a white solid and can be dried under vacuum.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvents is crucial as organolithium reagents are highly reactive towards water and oxygen.

  • The low temperature of -78 °C is necessary to control the reactivity of the n-butyllithium and prevent side reactions.

  • The SO₃·NMe₃ complex is a mild and effective sulfonating agent that is easier to handle than neat sulfur trioxide.

Synthesis_Workflow

Characterization: A Self-Validating System

Confirmation of the successful synthesis of water-soluble Tpm analogues relies on a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the ligand. For Tpms, the spectra are characteristic and readily interpreted.

  • ¹H NMR: The pyrazolyl protons typically appear as distinct doublets or triplets in the aromatic region (around 6.0-8.0 ppm). The absence of the methine proton signal (typically around 6.5-7.0 ppm in the parent Tpm) is a key indicator of successful substitution at the apical carbon.

  • ¹³C NMR: The pyrazolyl carbons will have characteristic shifts. The most significant observation is the appearance of a new quaternary carbon signal for the apical carbon, now bonded to the sulfonate group, and the disappearance of the methine carbon signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the presence of the sulfonate group.

  • ν(S=O) Vibrations: The sulfonate group gives rise to strong and characteristic symmetric and asymmetric stretching vibrations. These bands are typically observed in the region of 1030-1080 cm⁻¹ and 1200-1250 cm⁻¹, respectively.[3] The presence of these strong absorptions is a definitive indicator of successful sulfonation.[3]

Characterization_Logic

Coordination Chemistry: Versatility in Binding

Water-soluble Tpm analogues retain the versatile coordination behavior of their parent compounds. They typically act as tridentate, facial N₃ donors. However, the presence of the sulfonate group introduces the possibility of alternative coordination modes, such as N,N,O-coordination, where one of the sulfonate oxygens participates in binding. This flexibility in coordination can have a profound impact on the geometry and reactivity of the resulting metal complexes.[1]

Coordination_Modes

Applications in Advanced Research

The ability to operate in aqueous environments has propelled water-soluble Tpm complexes to the forefront of several research areas.

Catalysis in Aqueous Media

The development of sustainable chemical processes is a major driver of modern research. Water-soluble Tpm complexes have emerged as highly effective catalysts for a range of organic transformations in water, a benign and abundant solvent.

A notable example is the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction. Copper(II) complexes of Tpms have been shown to be active catalysts for the reaction between aldehydes and nitroalkanes in aqueous media, affording β-nitro alcohols in high yields.[1]

CatalystAldehydeNitroalkaneYield (%)Reference
[Cu(Tpms)₂]BenzaldehydeNitromethane89[1]
[Cu(Tpms)₂]4-ChlorobenzaldehydeNitromethane94[1]
[Cu(Tpms)₂]2-NaphthaldehydeNitromethane85[1]
Bioinorganic Chemistry and Drug Development

The water solubility and stability of these complexes make them excellent candidates for biological applications, including the development of novel therapeutic agents.

A growing body of research has demonstrated the potent anticancer activity of metal complexes with scorpionate-type ligands. These compounds have been shown to inhibit the growth of various cancer cell lines, in some cases with greater efficacy than established drugs like cisplatin. The mechanism of action is often multifaceted, involving processes such as the induction of apoptosis and the inhibition of key enzymes.[4][5]

CompoundCell LineIC₅₀ (µM)Reference
[TppyZnCl]MDA-MB-231 (Breast Cancer)6.81 - 10.46[5]
[TppyZnCl]MDA-MB-468 (Breast Cancer)8.68 - 16.56[5]
[TppyZnCl]HCC1937 (Breast Cancer)10.67 - 13.54[5]
[Fe(tpm-IBU)₂]Cl₂A2780 (Ovarian Cancer)~25[4]
[Fe(tpm-FLU)₂]Cl₂A2780 (Ovarian Cancer)~15[4]

Tppy = tris[3-(2-pyridyl)-pyrazolyl] borate, a related scorpionate ligand. tpm-IBU and tpm-FLU are Tpm ligands functionalized with ibuprofen and flurbiprofen, respectively.

Conclusion and Future Outlook

Water-soluble this compound analogues represent a significant advancement in ligand design, offering a powerful platform for the development of novel metal complexes for a wide range of applications. Their synthesis is well-established, and their coordination chemistry is rich and versatile. The ability to function in aqueous media has already led to significant breakthroughs in catalysis and bioinorganic chemistry.

Future research in this area is likely to focus on the development of new synthetic methodologies to introduce a wider variety of functional groups, further tuning the electronic and steric properties of the ligands. This will undoubtedly lead to the discovery of new catalysts with enhanced activity and selectivity, as well as novel therapeutic agents with improved efficacy and reduced side effects. The continued exploration of these fascinating "scorpionate" ligands promises to be a fruitful and exciting area of scientific inquiry.

References

  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Marchetti, F., et al. (2024). Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. Dalton Transactions. [Link]
  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020).
  • Ramkumar, S., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7341. [Link]
  • Walker, J. M., et al. (2010). [Tris(pyrazolyl)methane]ruthenium complexes capable of inhibiting cancer cell growth. European Journal of Inorganic Chemistry, 2010(31), 4629-4633. [Link]
  • Ramkumar, S., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7341. [Link]
  • Pettinari, C., & Santini, C. (2010). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. [Link]
  • Wikipedia contributors. (2023, November 29). Scorpionate ligand. In Wikipedia, The Free Encyclopedia. [Link]
  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Hancock, J. R., et al. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances, 11(26), 15937-15941. [Link]

Sources

A Technical Guide to the Electronic Properties of Tris(pyrazol-1-yl)methane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the electronic properties of tris(pyrazol-1-yl)methane (Tpm) ligands, a versatile class of tripodal, neutral N-donor ligands. We will examine their fundamental electronic structure, methods for tuning these properties through synthetic modification, and the subsequent impact on the behavior of their coordination complexes. This document is intended for researchers in inorganic chemistry, catalysis, and materials science, as well as professionals in drug development who leverage the unique characteristics of these ligand systems.

Introduction: The Unique Position of Tpm Ligands

This compound ligands, often referred to as Tpm or C-scorpionates, have emerged as crucial players in modern coordination chemistry. Structurally, they are the neutral isoelectronic analogues of the widely used anionic tris(pyrazolyl)borate (Tp) ligands.[1][2][3] This neutrality is a key differentiator, profoundly influencing the electronic environment of the metal centers they coordinate. Unlike their anionic Tp counterparts, Tpm ligands form cationic complexes with metal ions, which significantly alters the redox properties and reactivity of the resulting species.[1][4]

The Tpm framework consists of three pyrazole rings linked to a central methine carbon. This arrangement allows them to act as tridentate, facially coordinating "scorpionate" ligands, forming a protective pocket around a metal ion.[5] This coordination mode is not only structurally robust but also electronically tunable, making Tpm ligands highly valuable for a range of applications, from stabilizing reactive metal centers to serving as platforms for catalysis and functional materials.[2][6] The ability to systematically modify the pyrazole rings or the central methine carbon provides a powerful tool for modulating the steric and electronic properties of the ligand, and by extension, the coordinated metal center.[5]

Caption: General structure of a substituted this compound (Tpm) ligand.

Core Electronic Characteristics

The electronic nature of Tpm ligands is primarily defined by their σ-donor strength. The three pyrazolyl nitrogen atoms provide a rich source of electron density to a coordinated metal center. However, unlike the anionic Tp ligands, which are exceptionally strong electron donors, the neutral Tpm ligands are considered weaker donors. This fundamental difference has profound consequences. For instance, the M(III)/M(II) redox potentials for metal complexes with Tpm ligands are typically about 1 Volt more positive than their Tp analogues, indicating that the metal center in a Tpm complex is more electron-deficient and thus harder to oxidize.[4]

This property can be probed experimentally. A key technique is infrared (IR) spectroscopy of metal carbonyl complexes. The stretching frequency of the C-O bond (ν(CO)) in a complex like [M(Tpm)(CO)n]m+ serves as a sensitive indicator of the ligand's net electron-donating ability.[7][8] A stronger electron-donating ligand leads to greater back-bonding from the metal to the CO ligand's π* orbitals, which weakens the C-O bond and lowers its stretching frequency. Comparative studies show that ν(CO) values for Tpm-metal carbonyls are significantly higher than for the corresponding Tp-metal carbonyls, providing clear evidence of the Tpm ligand's reduced donor capacity.[9]

Tuning Electronic Properties via Substitution

A major advantage of the Tpm framework is the ability to fine-tune its electronic properties through synthetic modification of the pyrazolyl rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 3, 4, or 5 positions of the pyrazole rings allows for precise control over the ligand's σ-donor strength.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, tert-butyl) are commonly used EDGs. By increasing the electron density on the pyrazole rings, they enhance the overall σ-donor character of the Tpm ligand. This increased donation makes the coordinated metal center more electron-rich, which can be observed through a decrease in its redox potential and a lowering of the ν(CO) frequency in corresponding carbonyl complexes.[10]

  • Electron-Withdrawing Groups (EWGs): Halogens or nitro groups can be introduced to decrease the ligand's donor strength. These groups pull electron density away from the pyrazole nitrogens, making the ligand a weaker σ-donor. Consequently, the coordinated metal center becomes more electron-deficient.

This principle of tunable electronics is critical for applications in catalysis, where the reactivity of the metal center must be carefully balanced for optimal performance.[3][6]

Quantitative Comparison of Substituted Tpm Ligands

The electronic effects of substituents can be quantified using electrochemical and spectroscopic methods. Cyclic voltammetry, for instance, provides direct measurement of the redox potentials of metal complexes.

Ligand (in a [Cu(Tpm)(NCMe)]+ scaffold)Substituent TypeE½ (CuII/I) vs. Fc+/Fc (V)ν(CO) in [Cu(Tpm)(CO)]+ (cm⁻¹)
Tpm (unsubstituted)Neutral~ +0.45~ 2107
HC(3,5-Me₂pz)₃Electron-Donating~ +0.30~ 2085
HC(3-Buᵗpz)₃Electron-Donating (Sterically bulky)~ +0.25~ 2080

Note: The exact values can vary based on solvent and experimental conditions. Data is synthesized from trends described in the literature.[7][8][10]

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of Tpm ligands.

Experimental Workflow: Cyclic Voltammetry

Cyclic voltammetry (CV) is a primary tool for investigating the redox behavior of Tpm-metal complexes, providing direct insight into the ligand's electronic influence on the metal center.[7][8]

CV_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_exp Experiment Execution cluster_analysis Data Analysis A Dissolve Tpm-Metal Complex in non-aqueous solvent (e.g., CH₃CN, DMF) B Add supporting electrolyte (e.g., 0.1 M TBAPF₆) A->B C Assemble three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) B->C D Purge solution with inert gas (N₂ or Ar) C->D E Scan potential range at various scan rates D->E F Record current response E->F G Plot Voltammogram (Current vs. Potential) F->G H Determine half-wave potential (E½) for reversible redox events G->H I Reference potential to an internal standard (e.g., Fc+/Fc) H->I

Caption: Workflow for characterizing Tpm-metal complexes using Cyclic Voltammetry.

Protocol: Cyclic Voltammetry of a [Cu(Tpm)(NCMe)]PF₆ Complex

  • Preparation of the Analyte Solution: Dissolve 2-5 mg of the [Cu(Tpm)(NCMe)]PF₆ complex in 10 mL of dry, degassed acetonitrile (CH₃CN). Add tetrabutylammonium hexafluorophosphate (TBAPF₆) to a final concentration of 0.1 M to serve as the supporting electrolyte.

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a non-aqueous Ag/Ag⁺ or Ag/AgCl electrode as the reference electrode.

  • Deoxygenation: Purge the analyte solution with high-purity nitrogen or argon gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +0.8 V) and back again. Perform scans at various rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.

  • Internal Referencing: After acquiring the data for the complex, add a small amount of ferrocene (Fc) to the solution as an internal standard. Record the voltammogram again to determine the potential of the Fc⁺/Fc couple under the same conditions.

  • Analysis: Determine the half-wave potential (E½ = (Epa + Epc)/2) for the Cu(II)/Cu(I) couple from the voltammogram. Report this value relative to the measured Fc⁺/Fc couple to ensure comparability across different studies. The reversibility of the wave can be assessed by the peak separation (ΔEp = Epa - Epc), which should be close to 59/n mV (where n is the number of electrons) for a reversible process.[7]

Computational Chemistry

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the electronic structure of Tpm complexes.[7][8] DFT can be used to:

  • Calculate molecular orbital energies and compositions, visualizing the HOMO-LUMO gap.

  • Predict spectroscopic properties, such as IR frequencies, which can be compared with experimental data.[8]

  • Quantify the charge distribution within the molecule using methods like Natural Bond Orbital (NBO) analysis.

  • Model reaction pathways and transition states in catalytic cycles involving Tpm-metal complexes.

These computational insights complement experimental findings, providing a deeper, molecular-level understanding of how the Tpm ligand's electronic properties govern the behavior of the complex as a whole.[11][12]

Impact on Applications

The tunable electronic properties of Tpm ligands directly influence their utility in various fields.

  • Catalysis: In catalysis, the electron density at the metal center is paramount. By choosing the appropriate substituents on the Tpm ligand, the metal's Lewis acidity and redox potential can be optimized for specific transformations, such as atom transfer radical reactions or C-H activation.[3][6][13]

  • Bioinorganic Chemistry: Tpm ligands are used to model the active sites of metalloenzymes. The ability to create a specific electronic environment around the metal allows researchers to mimic biological systems and study reaction mechanisms.[5]

  • Materials Science: The electronic properties of Tpm complexes are relevant to the development of molecular materials with interesting optical or magnetic properties. For example, ruthenium-Tpm complexes have been investigated for their nonlinear optical (NLO) properties, which are dependent on metal-to-ligand charge-transfer (MLCT) transitions.[11][12]

Conclusion

This compound ligands represent a powerful and versatile class of neutral tripodal ligands. Their core electronic properties, characterized by moderate σ-donation, can be systematically and predictably tuned through synthetic modification. This tunability, combined with their stable facial coordination, makes Tpm ligands an invaluable platform for designing sophisticated coordination complexes. The interplay between experimental characterization—particularly electrochemistry and spectroscopy—and computational analysis provides a robust framework for understanding and exploiting their electronic behavior in catalysis, bioinorganic modeling, and materials science. As synthetic methods continue to advance, the scope and application of electronically tailored Tpm ligands are set to expand even further.

References

  • Reger, D. L., Collins, J. E., Rheingold, A. L., & Liable-Sands, L. M. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(10), 2021-2023. [Link]
  • Reger, D. L. (1999). Tris(Pyrazolyl)Methane Ligands: The Neutral Analogs of Tris(Pyrazolyl)Borate Ligands. Comments on Inorganic Chemistry, 21(1-3), 1-28. [Link]
  • Jitka, F., et al. (2011). Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes. Dalton Transactions, 40(35), 8866-8874. [Link]
  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(35), 13215-13227. [Link]
  • Grigoropoulos, A., et al. (2012). Coupled electron-transfer and spin-exchange reactions of metal–bis[tris(pyrazolyl)methane] complexes. Inorganica Chimica Acta, 381, 141-147. [Link]
  • Guedes, G. P., et al. (2020). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 25(21), 5187. [Link]
  • Bigmore, H. R., et al. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (4), 635-651. [Link]
  • Díaz-Requejo, M. M., & Pérez, P. J. (2008). Modern Applications of Trispyrazolylborate Ligands in Coinage Metal Catalysis: Reactivity and Catalysis. Inorganica Chimica Acta, 361(11), 3043-3061. [Link]
  • Kujime, M., et al. (2004). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 43(19), 6031-6042. [Link]
  • Jeyachandran, Y. L. (2012). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Keep, Eastern Illinois University. [Link]
  • Kujime, M., et al. (2004). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Inorganic Chemistry, 43(19), 6031-6042. [Link]
  • Guedes, G. P., et al. (2010). Molybdenum Complexes Bearing the Tris(1‐pyrazolyl)methanesulfonate Ligand: Synthesis, Characterization and Electrochemical Behaviour. European Journal of Inorganic Chemistry, 2010(16), 2420-2428. [Link]
  • Kujime, M., et al. (2004). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • Coe, B. J., et al. (2014). Synthesis, Structures, and Optical Properties of Ruthenium(II) Complexes of the Tris(1-pyrazolyl)methane Ligand. Inorganic Chemistry, 53(7), 3798-3811. [Link]
  • Bigmore, H. R., et al. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Semantic Scholar. [Link]
  • Coe, B. J., et al. (2014). Synthesis, structures, and optical properties of ruthenium(II) complexes of the tris(1-pyrazolyl)methane ligand. Inorganic Chemistry, 53(7), 3798-3811. [Link]
  • Benci, S., et al. (2024). Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. Dalton Transactions. [Link]

Sources

Tris(pyrazol-1-yl)methane: A Neutral Analogue of Tris(pyrazolyl)borates for Advanced Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of coordination chemistry has been profoundly influenced by the advent of "scorpionate" ligands, a class of tripodal molecules that bind to metal centers in a facially coordinating tridentate manner. For decades, the anionic tris(pyrazolyl)borates (Tp⁻) have been the undisputed workhorses in this domain, providing a robust platform for modeling metalloenzyme active sites and developing novel catalysts. However, the emergence of their neutral isoelectronic analogues, the tris(pyrazol-yl)methanes (Tpm), has opened new avenues for research, offering a subtly different yet powerful toolset for chemists. This technical guide provides an in-depth exploration of tris(pyrazol-1-yl)methane as a ligand, drawing direct comparisons with the well-established tris(pyrazolyl)borate systems. We will delve into the synthesis, electronic and steric properties, and coordination chemistry of Tpm, highlighting the key differences and complementary features it presents. Furthermore, this guide will furnish detailed experimental protocols and showcase the burgeoning applications of Tpm-metal complexes in catalysis and bioinorganic chemistry, providing researchers with the foundational knowledge to harness the potential of this versatile ligand.

Introduction: The Scorpionate Ligand Family

The term "scorpionate" was first coined by Swiatoslaw Trofimenko to describe poly(pyrazolyl)borate ligands, which can bind to a metal center in a tridentate fashion, akin to a scorpion grasping its prey. This class of ligands is characterized by a central atom (typically boron or carbon) linking three pyrazole rings. The two primary families of scorpionate ligands are the anionic tris(pyrazolyl)borates (Tp⁻) and the neutral tris(pyrazolyl)methanes (Tpm).

While isoelectronic, the substitution of a borate anion with a neutral methane moiety introduces significant, albeit nuanced, changes in the electronic and steric properties of the resulting metal complexes. Understanding these differences is crucial for the rational design of catalysts and functional inorganic materials.

Comparative Analysis: Tris(pyrazolyl)methane vs. Tris(pyrazolyl)borate

The fundamental difference between Tpm and Tp⁻ lies in the charge of the ligand framework. This seemingly small change has a cascading effect on the properties of the resulting metal complexes.

Electronic Properties

The anionic nature of the Tp⁻ ligand makes it a stronger electron donor compared to the neutral Tpm ligand. This increased electron-donating ability of Tp⁻ can stabilize higher oxidation states of the coordinated metal center. Conversely, the neutral Tpm ligand is less electron-donating, which can render the metal center more electrophilic. This property is particularly relevant in catalysis, where the electrophilicity of the metal center can be a key determinant of reactivity.

A practical illustration of this electronic difference can be observed in the infrared stretching frequencies of carbonyl ligands in isoelectronic copper(I) carbonyl complexes. The C-O stretching vibration in [TpCu(CO)] (where Tp is hydrotris(3,5-dimethylpyrazolyl)borate) is found at a lower frequency than in {[Tpm]Cu(CO)}⁺ (where Tpm is tris(3,5-dimethylpyrazolyl)methane), indicating greater electron back-donation from the more electron-rich Tp*-ligated copper center to the CO ligand.

PropertyTris(pyrazolyl)borate (Tp⁻)Tris(pyrazolyl)methane (Tpm)Reference(s)
Charge Anionic (-1)Neutral (0)
Electron Donating Ability Stronger σ-donorWeaker σ-donor
Metal Center Electrophilicity LowerHigher
Stabilization of Metal Oxidation States Favors higher oxidation statesCan stabilize lower oxidation states
Steric Properties

The steric environment created by both Tpm and Tp ligands is highly tunable through substitution on the pyrazole rings. Bulky substituents at the 3- and 5-positions of the pyrazole rings can create a sterically hindered pocket around the metal center, influencing its coordination number and reactivity. While the overall steric profiles of analogous Tpm and Tp ligands are similar, subtle differences in bond lengths and angles within the chelate ring can arise due to the different central atoms (boron vs. carbon).

The conformational flexibility of both ligand types allows them to act as "molecular vises," adapting to the size of the coordinated metal ion.

Coordination Chemistry and Complex Stability

Both Tpm and Tp⁻ ligands typically coordinate to metal centers in a facial κ³-fashion, forming a six-membered chelate ring. However, the overall charge of the resulting complex differs significantly. For a divalent metal ion (M²⁺), coordination with two Tp⁻ ligands results in a neutral complex, [M(Tp)₂], whereas coordination with two Tpm ligands yields a dicationic complex, [M(Tpm)₂]²⁺. This difference in charge impacts the solubility and reactivity of the complexes. For instance, the dicationic nature of [M(Tpm)₂]²⁺ complexes can enhance their solubility in polar solvents.

Furthermore, the B-H bond in Tp⁻ ligands can be susceptible to hydrolysis under certain conditions, a limitation not present in the more robust C-H backbone of Tpm ligands.

Synthesis of Tris(pyrazolyl)methane and its Derivatives

Historically, the synthesis of Tpm ligands was more challenging than their Tp counterparts, which hindered their development. However, recent advancements have made Tpm and its derivatives more accessible.

General Synthetic Routes

The most common methods for the synthesis of this compound involve the reaction of a pyrazolate salt with a methane source containing three leaving groups, such as chloroform or bromoform. Phase-transfer catalysis is often employed to improve yields.

An alternative and often higher-yielding method involves the acid-catalyzed equilibration of a readily available Tpm derivative, such as tris(3,5-dimethylpyrazolyl)methane (Tpm*), with an excess of a different pyrazole.


}

Synthetic routes to tris(pyrazolyl)methanes.

Experimental Protocols

Synthesis of this compound (Tpm)

This protocol is adapted from established literature procedures.

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazole (3.0 eq.), potassium hydroxide (excess), and a catalytic amount of tetrabutylammonium bromide.

  • Add toluene to the flask to create a slurry.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of chloroform (1.0 eq.) in toluene to the refluxing mixture over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the mixture overnight.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with deionized water multiple times to remove any remaining salts and unreacted pyrazole.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure this compound as a white solid.

Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp)*

For comparative purposes, the synthesis of a common Tp* ligand is provided below.

Materials:

  • 3,5-Dimethylpyrazole

  • Potassium borohydride (KBH₄)

Procedure:

  • Combine 3,5-dimethylpyrazole (excess, >3 eq.) and potassium borohydride (1.0 eq.) in a dry, inert atmosphere (e.g., under nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to approximately 190-200 °C. The solids will melt and hydrogen gas will evolve.

  • Maintain the temperature until hydrogen evolution ceases (typically several hours).

  • Cool the reaction mixture to room temperature. The product will solidify.

  • The excess 3,5-dimethylpyrazole can be removed by sublimation under vacuum or by washing the solid with a suitable solvent in which the product is sparingly soluble at low temperatures.

  • The resulting white solid, potassium hydrotris(3,5-dimethylpyrazolyl)borate, can be used without further purification or can be recrystallized from a hot solvent like ethanol.

Applications in Catalysis and Bioinorganic Chemistry

The unique properties of Tpm ligands have led to their increasing use in various catalytic applications and as mimics of biological systems.

Catalysis

Tpm-metal complexes, particularly with late transition metals like copper, have shown significant catalytic activity in a range of organic transformations. These include:

  • Carbene and Nitrene Transfer Reactions: Cationic [TpmCu]⁺ complexes are effective catalysts for cyclopropanation, C-H insertion, and N-H insertion reactions.

  • Azide-Alkyne Cycloadditions: The "click" reaction to form triazoles is efficiently catalyzed by [TpmCu]⁺ complexes.

  • Oxidation Reactions: Tpm-ligated metal complexes have been employed as catalysts for the oxidation of hydrocarbons.

  • Henry Reaction: Copper complexes of functionalized, water-soluble Tpm ligands have been shown to catalyze the Henry reaction in aqueous media.

The ability to fine-tune the steric and electronic properties of the Tpm ligand by modifying the pyrazole rings or the apical substituent provides a powerful handle for optimizing catalyst performance.

Bioinorganic Chemistry

Tris(pyrazolyl)borate ligands have a long history of being used to model the active sites of metalloenzymes, where a metal center is often coordinated by histidine residues. Tpm ligands serve as excellent neutral analogues for this purpose. The tripodal arrangement of three nitrogen donors mimics the facial coordination of three histidine imidazoles to a metal ion in a protein active site.

The use of Tpm ligands allows for the study of metal centers in a charge environment that may more closely resemble the hydrophobic interior of a protein. This has been particularly useful in modeling the active sites of copper proteins and non-heme iron enzymes.


}

Tpm as a mimic of a tris-histidine metal site.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile ligand in coordination chemistry, moving out of the shadow of its more famous anionic cousin, tris(pyrazolyl)borate. Its neutral charge, tunable steric and electronic properties, and robust chemical nature offer a unique set of advantages for the design of novel metal complexes. The continued development of synthetic methodologies for functionalized Tpm ligands will undoubtedly lead to new discoveries in catalysis, bioinorganic chemistry, and materials science. For researchers and drug development professionals, the Tpm ligand platform represents a fertile ground for innovation, providing a complementary tool to the well-established Tp⁻ system for probing the frontiers of inorganic and medicinal chemistry.

References

  • Pettinari, C., & Pettinari, R. (2005). Tris(pyrazolyl)methanes (tpzmR,R'), neutral analogues of the more widely studied tris(pyrazolyl)borates (tpR,R'). Coordination Chemistry Reviews, 249(5-6), 663-693.
  • Shakirova, O., & Lavrenova, L. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(9), 783.
  • Goodman, M., & Bateman, M. A. (2001). Synthesis of tris(pyrazolyl)methanes of unprecedented complexity and functionality. Tetrahedron Letters, 42(48), 8569-8571.
  • Otero, A., Fernández-Baeza, J., Antiñolo, A., Tejeda, J., & Lara-Sánchez, A. (2004). Heteroscorpionate ligands based on bis(pyrazol-1-yl)methane: design and coordination chemistry. Dalton Transactions, (13), 1998-2007.
  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(22), 7463-7475.
  • Martins, L. M. D. R. S., Alegria, E. C. B. A., Smoleński, P., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Reger, D. L., Grattan, T. C., Brown, K. J., Little, C. A., Lamba, J. J. S., Rheingold, A. L., & Sommer, R. D. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(19), 4374-4382.
  • Pérez, P. J., Belderrain, T. R., & Muñoz-Molina, J. M. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(22), 7463-7475.
  • Vigneron, J., Pécaut, J., & Ménage, S. (2005). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 7(12), 2461-2464.
  • Reger, D. L., Collins, J. E., Rheingold, A. L., & Liable-Sands, L. M. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(1), 160-165.
  • Dias, H. V. R., & Polson, M. I. (2002). Synthesis and Characterization of a New Cyano-substituted Tris(pyrazolyl)borate and its Thallium(I) Complex. Inorganica Chimica Acta, 337, 24-28.
  • Grokipedia. (2026). Potassium tris(3,5-dimethyl-1-pyrazolyl)
  • Al-Jibori, S. A., & Al-Janabi, A. S. M. (2014). Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*). University Bulletin, 16(1), 83-91.
  • Pettinari, C., & Pettinari, R. (2004). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (1), 1-15.
  • Reger, D. L. (1999). Tris(Pyrazolyl)Methane Ligands: The Neutral Analogs of Tris(Pyrazolyl)Borate Ligands. Comments on Inorganic Chemistry, 21(1-3), 1-18.
  • Thomas, C. M., & Trovimenko, S. (2023). Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications. Chemical Science, 14(28), 7549-7560.
  • da Silva, J. A. L., Martins, L. M. D. R. S., & Leitão, J. H. (2021). Hydrosoluble Silver(I) Coordination Polymer with Tris(1H-pyrazol-1-yl)ethanol: Synthesis, Structure, and Antimicrobial Activity. Molecules, 26(16), 4995.
  • Abe, T., et al. (2003). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 42(24), 7913-7923.
  • Reger, D. L. (1999). Tris(Pyrazolyl)Methane Ligands: The Neutral Analogs of Tris(Pyrazolyl)Borate Ligands. Comments on Inorganic Chemistry, 21(1-3), 1-18.
  • Breher, F., et al. (2019). Phosphine-functionalised Tris(pyrazolyl)methane Ligands and their Mono- and Heterobimetallic Complexes. Dalton Transactions, 48(25), 9036-9048.
  • Motswainyana, M. M., et al. (2018). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane.
  • Cap, A. (2010). Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO). Unpublished manuscript, Department of Chemistry, University of Minnesota.
  • Wikipedia. (2023).
  • Muñoz-Molina, J. M., et al. (2019). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications. Dalton Transactions, 48(22), 7463-7475.
  • Alarabi, H., et al. (2014). Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes. 7th April University Journal, 1(1).
  • LookChem. (n.d.). This compound.
  • Roesky, P. W., et al. (2024). Reactivity of Mg(AlMe4)2 towards neutral tris(pyrazolyl)alkanes. Dalton Transactions, 53(42), 18335-18343.
  • Ramkumar, S., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7352.
  • Rheingold, A. L., et al. (1997). Structural Analysis of the Conformational Flexibility of Tris(pyrazolyl)borate Ligands and Their Analogues. Inorganic Chemistry, 36(12), 2554-2558.
  • Anonymous. (n.d.). Synthesis of Tris Pyrazolylborate Lab Report Example. Topics and Well Written Essays.
  • Martins, L. M. D. R. S., et al. (2021). Chitosan-supported this compound iron(II) complex as a catalyst for cyclohexane oxidation and photocatalytic hydrogen evolution.
  • Krämer, B., & Bernhard, C. (2015). Transition Metal Complexes of Phyllobilins - A New Realm of Bioinorganic Chemistry. CHIMIA International Journal for Chemistry, 69(4), 183-187.
  • Hager, S., et al. (2020). The First Anticancer Tris(pyrazolyl)borate Molybdenum(IV) Complexes: Tested in Vitro and in Vivo—A Comparison of O,O‐, S,O‐, and N,N‐Chelate Effects. Chemistry – A European Journal, 26(48), 10947-10957.
  • Papish, E. T., et al. (2008). How are tris(triazolyl)borate ligands electronically different from tris(pyrazolyl)

The Tridentate Grip: A Technical Guide to the Coordination Chemistry of Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(pyrazol-1-yl)methane, commonly abbreviated as Tpm or HC(pz)₃, stands as a cornerstone ligand in modern coordination chemistry. Its unique tripodal architecture, featuring three pyrazole rings converging on a central methane carbon, facilitates a robust and predictable tridentate, facial coordination to a vast array of metal ions. This guide provides an in-depth technical exploration of the core principles governing the synthesis, coordination behavior, and application of Tpm-metal complexes. We will delve into the causality behind its preferred binding mode, the subtle electronic and steric factors that modulate its properties, and the experimental methodologies crucial for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile ligand system.

Introduction: The Rise of a Scorpionate Analogue

The field of coordination chemistry has been profoundly influenced by the development of tripodal ligands that enforce a specific geometry upon a metal center. Among these, the "scorpionate" ligands, first popularized by Swiatoslaw Trofimenko, have been particularly impactful. While the anionic hydrotris(pyrazolyl)borates (Tp⁻) have historically dominated this class, their neutral analogue, this compound (Tpm), has emerged as an equally compelling and versatile ligand.[1] The neutral charge of Tpm allows for the formation of cationic complexes, opening avenues for unique reactivity and applications in areas such as catalysis, bioinorganic modeling, and the development of spin-crossover materials.[2]

This guide will illuminate the fundamental principles that underpin the utility of Tpm, focusing on its intrinsic tridentate nature. We will explore its synthesis, the structural and electronic nuances of its metal complexes, and the key characterization techniques that provide insight into its behavior in both the solid state and in solution.

The Ligand: Synthesis and Structural Integrity

The efficacy of this compound as a ligand is rooted in its well-defined and accessible synthesis. While early methods were often low-yielding, modern protocols have made Tpm and its derivatives readily available.[3][4]

Synthetic Protocol: A Self-Validating System

A common and reliable method for the synthesis of this compound involves the reaction of the potassium salt of pyrazole with chloroform. This procedure, which can be performed in a one-pot fashion, leverages the nucleophilicity of the pyrazolate anion to displace the chloride ions from the chloroform.

Experimental Protocol: Synthesis of this compound

  • Preparation of Potassium Pyrazolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.0 eq) in a minimal amount of water. To this, add pyrazole (3.0 eq) and heat the mixture to obtain a homogeneous solution. Remove the water under reduced pressure to yield the potassium pyrazolate salt as a white solid. Ensure the salt is thoroughly dried.

  • Reaction with Chloroform: Suspend the freshly prepared potassium pyrazolate in a suitable high-boiling solvent such as dimethylformamide (DMF). Add chloroform (1.0 eq) dropwise to the suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of water. The crude product will precipitate out of solution. Collect the solid by filtration and wash thoroughly with water. The crude this compound can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane, to yield a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The rationale for this multi-step, single-pot approach lies in the in-situ generation of the highly reactive nucleophile, which readily attacks the electrophilic carbon of chloroform. The use of a phase-transfer catalyst can also be employed to enhance the reaction rate and yield.[5]

Molecular Architecture

The solid-state structure of this compound reveals a propeller-like arrangement of the three pyrazole rings around the central methine proton. This conformation is crucial for its ability to act as a facial tridentate ligand.

Caption: Molecular structure of this compound.

The Tridentate Coordination Mode: A Matter of Design

The defining characteristic of this compound is its propensity to coordinate to a metal center in a facial, tridentate fashion, utilizing the N2 nitrogen atom of each pyrazole ring. This binding mode is a direct consequence of the ligand's pre-organized tripodal structure.

The Facial Cap

When Tpm binds to a metal ion, the three pyrazole rings form a "cap" over one face of the metal's coordination sphere. This results in a C₃ symmetric environment around the metal center. In the case of octahedral complexes, two Tpm ligands can coordinate to form a highly stable [M(Tpm)₂]ⁿ⁺ cation, where the metal is encapsulated in a pseudo-octahedral N₆ coordination environment.[2]

Caption: Facial tridentate coordination of Tpm to a metal center (M).

Structural Parameters: A Quantitative Look

The tridentate coordination of Tpm imposes specific geometric constraints on the resulting metal complex. X-ray crystallography is the definitive technique for elucidating these structural details. Key parameters include the M-N bond lengths and the N-M-N "bite" angles.

ComplexMetal IonM-N Bond Lengths (Å)N-M-N Bite Angles (°)Reference
Fe(II) (low-spin)~1.97~88-90[6]
Fe(II) (high-spin)~2.18~83-85[6]
Cu(I)~2.06-2.10~88-90

Note: The exact bond lengths and angles can vary depending on the metal ion, its oxidation state, and the counter-ion.

The bite angles of Tpm are typically close to 90°, which is well-suited for octahedral and tetrahedral geometries. The slight deviation from the ideal 90° angle results in a minor trigonal distortion of the coordination sphere.

Electronic and Steric Influences: Tuning the Ligand Field

The electronic and steric properties of the Tpm ligand can be readily modified by introducing substituents on the pyrazole rings or the central methane carbon. These modifications allow for the fine-tuning of the ligand field strength and, consequently, the properties of the resulting metal complexes.

Electronic Effects: A Tale of Two Ligands

A direct comparison with the anionic tris(pyrazolyl)borate (Tp⁻) ligand is instructive. The neutral Tpm is a weaker electron donor than the anionic Tp⁻. This difference in electron-donating ability has significant consequences for the electronic structure of the metal center. For instance, in copper(I) carbonyl complexes, the C-O stretching frequency is a sensitive probe of the electron density on the metal. The lower electron-donating ability of Tpm compared to Tp⁻ results in a higher ν(CO) frequency, indicating less back-bonding from the metal to the CO ligand.[7][8]

Steric Hindrance: Controlling Access to the Metal Center

The introduction of bulky substituents on the 3- and 5-positions of the pyrazole rings can sterically shield the metal center. This can influence the coordination number of the metal, prevent the binding of additional ligands, and modulate the reactivity of the complex. For example, the use of highly substituted Tpm ligands has been shown to stabilize coordinatively unsaturated species.

Characterization of Tpm Complexes: A Multi-faceted Approach

A comprehensive understanding of the tridentate nature and behavior of Tpm complexes requires the application of various analytical techniques.

X-ray Crystallography: The Definitive Structure

As previously discussed, single-crystal X-ray diffraction provides unambiguous proof of the tridentate coordination mode and precise details of the molecular geometry.

NMR Spectroscopy: Insights into Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing Tpm complexes in solution. In many cases, the C₃ symmetry of the coordinated Tpm ligand simplifies the ¹H and ¹³C NMR spectra, with the three pyrazole rings being chemically equivalent.

However, some Tpm complexes exhibit fluxional behavior in solution, where the pyrazole rings undergo rapid exchange processes.[9] This can lead to broadened NMR signals at room temperature. Variable-temperature NMR studies can be used to probe these dynamic processes. At low temperatures, the exchange can be slowed, and distinct signals for the non-equivalent pyrazole protons may be observed. The coalescence temperature can be used to calculate the activation energy for the exchange process.

Applications: The Fruits of Tridentate Coordination

The well-defined tridentate coordination of this compound has led to its widespread use in various fields of chemistry.

  • Catalysis: Tpm-metal complexes have shown significant promise as catalysts for a range of organic transformations, including oxidation, polymerization, and carbon-carbon bond formation.[10] The robust tridentate coordination helps to stabilize the active catalytic species.

  • Spin-Crossover Materials: The [Fe(Tpm)₂]²⁺ cation is a classic example of a spin-crossover complex, where the spin state of the iron(II) center can be switched between low-spin and high-spin by external stimuli such as temperature or pressure.[2] This property is of great interest for the development of molecular switches and sensors.

  • Bioinorganic Modeling: The N₃ donor set of Tpm mimics the coordination environment of certain metalloenzymes, making Tpm complexes valuable models for studying biological systems.

Caption: General experimental workflow for the synthesis and characterization of Tpm-metal complexes.

Conclusion

The tridentate nature of this compound is a powerful design element in coordination chemistry. Its predictable and robust facial binding mode, coupled with the tunability of its steric and electronic properties, has established Tpm as an indispensable tool for the synthesis of a wide range of metal complexes with diverse applications. A thorough understanding of its synthesis, coordination behavior, and characterization is essential for harnessing its full potential in the development of new catalysts, functional materials, and bioinorganic models.

References

  • Shakirova, O. & Lavrenova, L. Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals2020, 10, 633. [Link]
  • Muñoz-Molina, J. M., Belderrain, T. R. & Pérez, P. J. Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Trans.2019, 48, 11699-11714. [Link]
  • Pau, M. et al. Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorg. Chem.2007, 46, 7049-7063. [Link]
  • Reger, D. L. et al. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules2020, 25, 228. [Link]
  • Pau, M. et al. Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorg. Chem.2007, 46, 7049-7063. [Link]
  • Papish, E. T. et al. How are tris(triazolyl)borate ligands electronically different from tris(pyrazolyl)borate ligands? A study of (TtztBu,Me)CuCO [TtztBu,Me = tris(3-t-butyl-5-methyl-1,2,4-triazolyl)borate]. Dalton Trans.2012, 41, 3342-3349. [Link]
  • Martins, L. M. D. R. S. & Pombeiro, A. J. L. Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. Coord. Chem. Rev.2022, 468, 214643. [Link]
  • Muñoz-Molina, J. M., Belderrain, T. R. & Pérez, P. J. Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Trans.2019, 48, 11699-11714. [Link]
  • Reger, D. L., Grattan, T. C., Brown, K. J., Little, C. A., Lamba, J. J., Rheingold, A. L. & Sommer, R. D. Tris(5-methylpyrazolyl)methane: Synthesis and Properties of Its Iron(II) Complex. Inorg. Chem.2003, 42, 7362-7369. [Link]
  • Reger, D. L., Collins, J. E., Rheingold, A. L. & Liable-Sands, L. M. Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics1996, 15, 4573-4576. [Link]
  • Reger, D. L., Wright, T. D., Lamba, J. J., Smith, M. D. & Rheingold, A. L. Multitopic third generation tris(pyrazolyl)methane ligands built on alkyne structural scaffolding. Dalton Trans.2005, 2894-2903. [Link]
  • Ghosh, S., Mondal, P., Geetharani, K. & Ramkumar, V. The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Inorganics2023, 11, 245. [Link]
  • Gardinier, J. R. et al. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions2022, 3, 59-68. [Link]
  • Gardinier, J. R. et al. High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Reactions2022, 3, 59-68. [Link]
  • Baker, A. T., Goodwin, H. A., & Rae, A. D. A synthetic, structural, magnetic, and spectral study of several Fe[tris(pyrazolyl)methane]22 complexes: observation of an unusual spin-state crossover. Inorg. Chem.1995, 34, 3205-3213. [Link]

Sources

An In-Depth Technical Guide to the Steric and Electronic Effects of Tris(pyrazolyl)methane (Tpm) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(pyrazolyl)methane (Tpm) ligands, neutral analogues of the widely utilized tris(pyrazolyl)borates (Tp), have emerged as a versatile class of tripodal ligands in coordination chemistry.[1] Their unique steric and electronic properties, which can be systematically tuned through substitution on the pyrazole rings, allow for the synthesis of metal complexes with tailored reactivity and stability. This guide provides a comprehensive exploration of the steric and electronic effects of Tpm ligands, detailing their synthesis, characterization, and the profound influence they exert on the properties of their metal complexes. We will delve into the causality behind experimental choices for characterizing these ligands and their complexes, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Tpm Ligand Framework

Tris(pyrazolyl)methane, first reported in 1970, is a tripodal ligand featuring three pyrazole rings attached to a central methane carbon.[2] Unlike their anionic counterparts, the tris(pyrazolyl)borates (Tp), Tpm ligands are neutral, which significantly impacts the electronic environment of the coordinated metal center. This neutrality often results in cationic metal complexes with distinct reactivity profiles. The ability to introduce a wide array of substituents at the 3, 4, and 5-positions of the pyrazole rings provides a powerful tool for systematically modifying both the steric bulk and the electronic nature of the ligand.[2]

The coordination of Tpm ligands to a metal center typically occurs in a facial, tridentate (κ³) fashion, forming a stable six-membered chelating ring. This coordination mode creates a well-defined pocket around the metal, influencing substrate access and the stereochemistry of catalytic reactions.

Caption: Workflow for the synthesis of the Tpm* ligand.

Tuning Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic nature of a Tpm ligand, specifically its ability to donate or withdraw electron density from the metal center, is paramount in determining the reactivity of the resulting complex. A widely accepted method for quantifying this electronic effect is through the Tolman Electronic Parameter (TEP) . [3][4]The TEP is determined by measuring the C-O stretching frequency (ν(CO)) of a metal carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy. [3][4]

  • Electron-donating ligands increase electron density at the metal center, leading to increased π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.

  • Electron-withdrawing ligands decrease electron density at the metal, reducing π-backbonding to the CO ligands. This strengthens the C-O bond and leads to a higher ν(CO) stretching frequency.

LigandSubstituentsTEP (ν(CO), cm⁻¹) (estimated for a Ni(CO)₃L complex)Electronic Effect
TpmCF₃CF₃, H> 2070Strongly Electron-Withdrawing
TpmH, H~2065Weakly Electron-Donating
Tpm*Me, Me~2060Moderately Electron-Donating

Note: TEP values are influenced by the specific metal center and other ligands present. [5][6] By introducing electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -Me, -OMe) onto the pyrazole rings, the electronic properties of the Tpm ligand can be fine-tuned to modulate the catalytic activity of the metal center. [2]For instance, a more electron-donating Tpm ligand can enhance the oxidative addition step in a catalytic cycle, while a more electron-withdrawing ligand can facilitate reductive elimination. [7]

Experimental Protocol: Characterizing Electronic Effects using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of metal complexes, providing valuable insights into the electronic influence of the Tpm ligand. [8][9] Step 1: Sample Preparation.

  • Dissolve the Tpm-metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the complex should typically be in the millimolar range.

Step 2: Electrochemical Cell Setup.

  • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire). [10] Step 3: Data Acquisition.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Apply a potential waveform to the working electrode and measure the resulting current. The potential is swept linearly to a set potential and then reversed.

Step 4: Data Analysis.

  • The resulting plot of current versus potential is a cyclic voltammogram. [11]* The potentials of the oxidation (anodic) and reduction (cathodic) peaks provide information about the redox potentials of the metal center.

  • A more electron-donating Tpm ligand will make the metal center easier to oxidize, shifting the anodic peak to a less positive potential. Conversely, a more electron-withdrawing ligand will make the metal center more difficult to oxidize, shifting the anodic peak to a more positive potential. [12]

Caption: Workflow for cyclic voltammetry analysis of a Tpm-metal complex.

Spectroscopic and Structural Characterization

A combination of spectroscopic and structural techniques is essential for a comprehensive understanding of the steric and electronic properties of Tpm ligands and their metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of Tpm ligands and their complexes in solution. [13][14]* ¹H and ¹³C NMR: Provide information about the connectivity and symmetry of the ligand and complex. The chemical shifts of the pyrazole protons and carbons are sensitive to the electronic environment and can be used to probe the electron-donating or -withdrawing nature of substituents. [15]* Paramagnetic NMR: For complexes with unpaired electrons, paramagnetic NMR can provide insights into the electronic structure and magnetic properties. [16]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries. [17][18]This data is crucial for:

  • Determining the precise coordination mode of the Tpm ligand. [19]* Quantifying steric effects by measuring parameters such as the cone angle. [20]* Correlating structural features with reactivity. [17]

    Parameter Influence of Steric Effects Influence of Electronic Effects
    M-N Bond Length Longer with bulkier substituents Shorter with more electron-donating ligands
    N-M-N Bite Angle Larger with bulkier substituents Relatively insensitive

    | Coordination Geometry | Can be distorted by bulky ligands | Can influence preference for certain geometries |

Tpm vs. Tp: A Comparative Analysis

While structurally similar, the neutral Tpm and anionic Tp ligands impart distinct properties to their metal complexes.

FeatureTpm LigandsTp Ligands
Charge NeutralAnionic (-1)
Metal Complex Charge Typically cationicTypically neutral
Electronic Donation Generally less electron-donatingGenerally more electron-donating
Reactivity Cationic complexes often exhibit higher electrophilicity and reactivity towards nucleophiles. [21]Anionic nature can lead to different redox properties and catalytic pathways.
Structural Analogy Close structural similarities in the coordination sphere have been observed in some cases. [21]The B-H moiety can sometimes participate in secondary interactions.

The choice between a Tpm and a Tp ligand allows for a significant degree of control over the overall charge and electronic properties of a metal complex, enabling the rational design of catalysts for specific applications. [22][23]

Applications in Catalysis and Materials Science

The tunable steric and electronic properties of Tpm ligands have led to their use in a wide range of applications.

  • Homogeneous Catalysis: Tpm-metal complexes have shown promise as catalysts for various organic transformations, including polymerization, cross-coupling reactions, and oxidation. [7][24][25]The ability to fine-tune the ligand framework allows for the optimization of catalyst activity and selectivity. [26]* Bioinorganic Chemistry: Tpm complexes serve as structural and functional models for the active sites of metalloenzymes, aiding in the understanding of biological processes.

  • Materials Science: The predictable coordination chemistry of Tpm ligands makes them attractive building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic and optical properties. [26]

Conclusion

Tris(pyrazolyl)methane ligands represent a powerful and versatile platform in coordination chemistry. [1]The ability to independently and systematically tune their steric and electronic properties through synthetic modification provides an unparalleled opportunity for the rational design of metal complexes with tailored reactivity and functionality. A thorough understanding of the concepts of cone angle and the Tolman electronic parameter, coupled with rigorous characterization using a suite of spectroscopic and analytical techniques, is essential for unlocking the full potential of this important class of ligands. As research in this area continues to expand, Tpm-based systems are poised to play an increasingly significant role in the development of novel catalysts, functional materials, and therapeutic agents.

References

  • Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal.
  • ACS Publications. (n.d.). Copper(I) Complexes with Trispyrazolylmethane Ligands: Synthesis, Characterization, and Catalytic Activity in Cross-Coupling Reactions. Inorganic Chemistry. [Link]
  • Wikipedia. (n.d.). Tolman electronic parameter. [Link]
  • Tolman Electronic Parameter. (2026, January 7). In Wikipedia. [Link]
  • Cremer, D., & Kraka, E. (2017). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Accounts of Chemical Research, 50(5), 1139-1149. [Link]
  • Belletti, D., et al. (2002). Synthesis and Reactivity of [Ir(C2H4)2TpmMe2]PF6 (TpmMe2 = Tris(3,5-dimethylpyrazolyl)methane): Comparison with the Analogous TpMe2 Derivatives (TpMe2 = Hydrotris(3,5-dimethylpyrazolyl)borate). Organometallics, 21(23), 4853-4864. [Link]
  • Sathyabama Institute of Science and Technology. (n.d.). Electrochemical Study of Metal Complexes. [Link]
  • Solution NMR of Transition Metal Complexes. (n.d.). In Comprehensive Inorganic Chemistry III. [Link]
  • Matyjaszewski, K., et al. (2007). Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization. Electrochimica Acta, 52(24), 6821-6828. [Link]
  • Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. (2022). ChemRxiv. [Link]
  • Kumari, J. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. International Journal of Chemical Studies, 12(4), 127-132. [Link]
  • Rathore, A. S., Rathore, S. S., & Sindal, R. S. (2018). Cyclic Voltammetric studies of transition metal ion and other complexes with special reference of Cd (II) in different supporting electrolytes. JETIR, 5(11), 583-588. [Link]
  • Nakajima, Y., & Shimoi, M. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 12(10), 3466-3478. [Link]
  • MDPI. (n.d.). Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)
  • Wikipedia. (n.d.). Ligand cone angle. [Link]
  • LibreTexts Chemistry. (2022, October 27). Coordination Chemistry of Transition Metals. [Link]
  • ACS Publications. (n.d.). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)
  • RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions. [Link]
  • Cremer, D., & Kraka, E. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Physical Chemistry Chemical Physics, 19(10), 6824-6837. [Link]
  • NIH. (n.d.). Characterizing metal binding sites in proteins with X-ray crystallography. PMC. [Link]
  • The Royal Society of Chemistry. (2023, July 7). Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and. Dalton Transactions. [Link]
  • MDPI. (2018, June 16). Cobalt(II) Complexes with N,N,N-Scorpionates and Bidentate Ligands: Comparison of Hydrotris(3,5-dimethylpyrazol-1-yl)borate Tp* vs. Phenyltris(4,4-dimethyloxazolin-2-yl)borate To M to Control the Structural Properties and Reactivities of Cobalt Centers. Molecules. [Link]
  • NIH. (n.d.). 'Unconventional' Coordination Chemistry by Metal Chelating Fragments in a Metalloprotein Active Site. PMC. [Link]
  • PMC. (2019, January 28). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. [Link]
  • MDPI. (n.d.). The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. Molecules. [Link]
  • University of Barcelona. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. [Link]
  • R Discovery. (2003, August 19).
  • YouTube. (2014, April 27). Coordination Chemistry - Transition Metal (Ion) Complexes. [Link]
  • PubMed. (2013, May 30). Exact ligand cone angles. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). [Link]
  • Journal of Physical and Chemical Sciences. (2021, February 20). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE. [Link]
  • chemeurope.com. (n.d.). Ligand cone angle. [Link]
  • ResearchGate. (n.d.). Different coordination modes of Tp ligands found in homoleptic.... [Link]
  • Masaryk University. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. [Link]
  • Chemed Purdue. (n.d.).
  • Semantic Scholar. (n.d.). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. [Link]
  • Dalton Transactions. (n.d.). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. [Link]
  • ResearchGate. (n.d.). Cyclic voltammogram of Metal Complexes: (a) Cu(II), (b) Co(II) and (c).... [Link]
  • ResearchGate. (2025, August 19).
  • ResearchGate. (2025, August 10). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Nuclear magnetic resonance in transition-metal complexes. [Link]
  • Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. (n.d.). Dalton Transactions. [Link]
  • ResearchGate. (2025, August 7). Molybdenum Complexes Bearing the Tris(1‐pyrazolyl)methanesulfonate Ligand: Synthesis, Characterization and Electrochemical Behaviour. [Link]
  • ResearchGate. (2025, August 7). Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. [Link]
  • PubMed Central. (2013, October 5). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. [Link]
  • Journal of Sustainability, Policy, and Practice. (2025, October 24).
  • Drago, R. S. (n.d.). nuclear magnetic - resonance - spectra of. [Link]
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • Scilit. (n.d.).

Sources

Tris(pyrazol-1-yl)methane in Organometallic Chemistry: A Technical Guide to a Versatile Ligand System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(pyrazol-1-yl)methane (Tpm) ligands, the neutral analogues of the extensively studied anionic hydrotris(pyrazolyl)borates (Tp), have carved a significant niche in modern organometallic and coordination chemistry.[1] Although historically less explored due to synthetic challenges, recent advancements have made these "C-scorpionate" ligands more accessible, unveiling a rich and versatile chemistry.[2] This guide provides an in-depth technical exploration of the Tpm ligand system, from its fundamental electronic and steric properties to its application in catalysis and materials science. It is intended for researchers and professionals in chemistry and drug development, offering both foundational knowledge and field-proven insights into the practical application of these remarkable ligands.

Introduction: The Rise of the Neutral Scorpionate

The term "scorpionate" was first coined to describe poly(pyrazolyl)borate ligands, which chelate a metal center in a manner resembling a scorpion's grasp.[2] this compound, often abbreviated as Tpm or HC(pz)₃, is the neutral carbon-centered analogue.[3] This seemingly subtle change—substituting a C-H vertex for a B-H vertex—imparts profound differences in the electronic properties of the ligand, which in turn modulate the reactivity and characteristics of the resulting metal complexes.[4][5] The neutrality of the Tpm ligand framework allows for the formation of cationic metal complexes with unique catalytic and material properties not always accessible with the anionic Tp ligands.[6]

The growing interest in Tpm ligands stems from their remarkable versatility. They can be readily functionalized at the pyrazolyl rings or the central methane carbon, allowing for fine-tuning of their steric and electronic properties.[7][8] This adaptability has led to their use in a wide array of applications, including:

  • Homogeneous Catalysis : Tpm-metal complexes have shown significant activity in various catalytic transformations, such as oxidation of alkanes and alkenes, polymerization reactions, and carbon-carbon bond-forming reactions.[2][9][10][11]

  • Bioinorganic Chemistry : As stable, tripodal N-donor ligands, Tpm systems serve as excellent scaffolds for modeling the active sites of metalloenzymes.[12]

  • Materials Science : The unique coordination properties of Tpm ligands have been exploited in the design of spin crossover (SCO) materials and metal-organic frameworks (MOFs).[3][13]

This guide will delve into the core aspects of Tpm chemistry, providing a comprehensive overview for both newcomers and experienced researchers in the field.

The Tpm Ligand: Synthesis, Structure, and Electronic Properties

A key advantage of the Tpm system is its modularity. The parent ligand, this compound, can be synthesized through several established routes, and its derivatives with various substituents on the pyrazolyl rings are also accessible.

Synthesis of this compound

Historically, the synthesis of Tpm ligands was often low-yielding.[2] However, improved protocols have made them readily available. A common and effective method involves the reaction of pyrazole with bromoform or chloroform in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup : To a stirred solution of pyrazole (3.0 equivalents) in a suitable solvent such as toluene or acetonitrile, add a strong base like sodium hydroxide or potassium carbonate (excess).

  • Reagent Addition : Slowly add bromoform (1.0 equivalent) to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary.

  • Reaction Conditions : Heat the mixture to reflux for several hours (typically 12-24 hours) to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup : After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water to remove any remaining base and unreacted pyrazole.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.[13]

Structural Features and Coordination Chemistry

This compound is a tripodal ligand that typically coordinates to a metal center in a tridentate (κ³) fashion through the three nitrogen atoms of the pyrazole rings.[1] This coordination mode creates a facial cap on the metal, leaving three coordination sites available for other ligands or substrates.

Figure 1: Coordination of a Tpm ligand to a metal center.

One of the most significant aspects of Tpm chemistry is the ligand's ability to exhibit flexible coordination modes. The interchange between tridentate (κ³) and bidentate (κ²) coordination is a key feature that underpins its utility in catalysis.[2][7] This "hemilabile" character allows for the creation of a vacant coordination site at the metal center, which is often a prerequisite for substrate binding and activation.

Figure 2: κ³-κ² interchange of a Tpm ligand, facilitating substrate binding.

Electronic Properties: Tpm vs. Tp Ligands

The fundamental difference between Tpm and Tp ligands lies in their overall charge: Tpm is neutral, while Tp is anionic. This has significant electronic consequences. The anionic Tp ligand is a stronger electron donor than its neutral Tpm counterpart.[5] This difference in electron-donating ability directly impacts the properties of the coordinated metal center.

PropertyThis compound (Tpm)Hydrotris(pyrazolyl)borate (Tp)Rationale
Overall Charge NeutralAnionic (-1)C-H vertex vs. B-H⁻ vertex
Electron Donating Ability Weaker σ-donorStronger σ-donorThe negative charge on the borate backbone enhances electron donation.
Redox Potential of Metal Center More positive (harder to oxidize)More negative (easier to oxidize)The stronger donating Tp ligand increases electron density on the metal.
ν(CO) in Carbonyl Complexes Higher frequencyLower frequencyLess back-bonding from the more electron-poor Tpm-metal center to the CO ligand.[4][5]

Table 1: Comparison of Electronic Properties of Tpm and Tp Ligands

These electronic differences are not merely academic; they have profound implications for the reactivity of the metal complexes. For instance, the greater electron-donating ability of Tp ligands can stabilize higher oxidation states of the metal, while the less donating Tpm ligands can make the metal center more electrophilic and thus more reactive towards nucleophilic substrates.

Applications in Organometallic Catalysis

The unique combination of steric bulk, tripodal geometry, and tunable electronic properties makes Tpm-metal complexes highly effective catalysts for a variety of organic transformations.

Oxidation Catalysis

Tpm complexes of iron, copper, and other transition metals have emerged as potent catalysts for the oxidation of hydrocarbons.[8][10] These bio-inspired catalysts often mimic the function of monooxygenase enzymes.

A notable example is the iron(II)-Tpm catalyzed oxidation of alkanes. The proposed mechanism often involves the formation of a high-valent iron-oxo species, which is the active oxidant.

Experimental Protocol: Catalytic Oxidation of Cyclohexane

  • Catalyst Preparation : In a reaction vessel, dissolve the Tpm-iron(II) complex (e.g., [FeCl₂(Tpm)]) in a suitable solvent like acetonitrile.

  • Reaction Mixture : Add cyclohexane (the substrate) to the catalyst solution.

  • Oxidant Addition : Slowly add an oxidant, such as hydrogen peroxide or m-CPBA, to the mixture at a controlled temperature.

  • Reaction Monitoring : Monitor the formation of oxidation products (cyclohexanol and cyclohexanone) by gas chromatography (GC).

  • Product Analysis : After the reaction is complete, quench any remaining oxidant and analyze the product mixture to determine conversion and selectivity.

G [Tpm]Fe(II) [Tpm]Fe(II) [Tpm]Fe(IV)=O [Tpm]Fe(IV)=O [Tpm]Fe(II)->[Tpm]Fe(IV)=O Oxidant [Tpm]Fe(IV)=O->[Tpm]Fe(II) H-atom abstraction & rebound Alcohol (R-OH) Alcohol (R-OH) [Tpm]Fe(IV)=O->Alcohol (R-OH) Alkane (R-H) Alkane (R-H) Alkane (R-H)->[Tpm]Fe(IV)=O

Figure 3: Simplified catalytic cycle for alkane oxidation by a Tpm-iron complex.

Polymerization Reactions

Tpm-metal complexes have also found application as catalysts for olefin polymerization.[2] The steric environment created by the Tpm ligand can be tuned by introducing bulky substituents on the pyrazole rings, which influences the stereochemistry and molecular weight of the resulting polymer.

C-C Bond Forming Reactions

The catalytic activity of Tpm complexes extends to various C-C bond-forming reactions. For instance, water-soluble Tpm-copper complexes have been successfully employed as catalysts for the Henry (nitroaldol) reaction in aqueous media.[2] The development of such water-soluble catalysts is a significant step towards greener and more sustainable chemical processes.

Advanced Topics and Future Outlook

The field of Tpm chemistry is continually evolving. Current research focuses on several key areas:

  • Functionalized Tpm Ligands : The synthesis of Tpm ligands with appended functional groups allows for their immobilization on solid supports, leading to recyclable heterogeneous catalysts.[8] Additionally, the introduction of hydrophilic groups can render the resulting metal complexes water-soluble.[2]

  • Spin Crossover Materials : Iron(II) complexes with Tpm ligands are known to exhibit thermally induced spin crossover (SCO), a phenomenon where the spin state of the metal center changes with temperature.[3] This property is of great interest for the development of molecular switches and sensors.

  • Main Group Chemistry : While this guide has focused on transition metal complexes, the coordination chemistry of Tpm ligands with main group elements is also a growing area of research, with potential applications in catalysis and materials science.[6]

The continued development of new synthetic methodologies for Tpm ligands and a deeper understanding of their electronic and steric effects will undoubtedly lead to the discovery of novel catalysts and materials with enhanced performance and unique properties. The versatility and tunability of the Tpm ligand system ensure its place as a cornerstone of modern organometallic chemistry.

References

  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions.
  • Shakirova, O., & Lavrenova, L. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals.
  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions.
  • Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University.
  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Semantic Scholar.
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI.
  • Fujisawa, K., et al. (2006). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry.
  • Structures of functionalized tris(pyrazol-1-yl)methanes. ResearchGate.
  • Martins, L. M. D. R. S. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. Inorganica Chimica Acta.
  • This compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones. ResearchGate.
  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. National Institutes of Health.
  • Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. PubMed.
  • κ²–κ³ interchange coordination modes of a this compound scorpionate ligand and comparison with a scorpion. ResearchGate.
  • Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. ResearchGate.
  • This compound. LookChem.
  • Tris(Pyrazolyl)Methane Ligands: The Neutral Analogs of Tris(Pyrazolyl)Borate Ligands. Semantic Scholar.

Sources

A Technical Guide to Supramolecular Chemistry Involving Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Scorpionate Ligand

In the expansive field of supramolecular chemistry, the rational design of molecular components that can self-assemble into complex, functional architectures is a paramount goal. Among the vast arsenal of molecular building blocks, tripodal N-donor ligands have carved a significant niche. While the anionic tris(pyrazolyl)borates (Tp⁻) have long been celebrated, their neutral analogue, Tris(pyrazol-1-yl)methane (Tpm), has emerged from its shadow to become a ligand of immense interest and utility.[1][2] First reported in 1937, the full potential of Tpm in coordination and supramolecular chemistry remained largely untapped for decades due to synthetic challenges.[3] However, the development of high-yield synthetic protocols has catalyzed a surge in research, revealing the remarkable versatility of Tpm in constructing sophisticated supramolecular systems.[3]

This technical guide provides an in-depth exploration of the supramolecular chemistry of this compound. It is intended for researchers, scientists, and professionals in drug development who seek to understand and harness the unique properties of this "scorpionate" ligand—a term coined by Trofimenko to describe its characteristic tridentate chelation.[3] We will delve into the fundamental coordination chemistry of Tpm, explore its role in the self-assembly of discrete and polymeric supramolecular structures, and highlight its diverse applications, from catalysis to materials science and bioinorganic chemistry.

I. The Core Building Block: Understanding this compound

This compound is a neutral, tripodal ligand comprised of three pyrazole rings attached to a central methane carbon. This seemingly simple structure belies a rich and tunable coordination chemistry.

A. Synthesis and Functionalization: Tailoring the Ligand for Specific Applications

The accessibility of Tpm and its derivatives is crucial for its widespread application. Modern synthetic methods have made Tpm readily available, often through phase-transfer catalysis.[4] A significant advantage of Tpm is the ease with which it can be functionalized. The "back" of the ligand, the methine proton, can be deprotonated to allow for the introduction of a wide array of functional groups. This "third generation" of Tpm ligands, with general formulas like C₆H₆-n[CH₂OCH₂C(pz)₃]n, opens up possibilities for creating multitopic ligands capable of forming intricate supramolecular assemblies through non-covalent interactions.[5]

Furthermore, the pyrazole rings themselves can be substituted at various positions, allowing for fine-tuning of the ligand's steric and electronic properties.[2][6][7] For instance, introducing bulky substituents can create a more crowded coordination sphere around a metal center, influencing its reactivity and catalytic activity.[8] The ability to introduce hydrophilic or hydrophobic functionalities also allows for the design of Tpm complexes with specific solubility properties, which is particularly relevant for applications in aqueous media or for creating amphiphilic structures.[3][9]

B. Coordination Chemistry: A Versatile "Scorpion's" Embrace

The three nitrogen atoms of the pyrazole rings in Tpm provide a versatile tridentate coordination environment for a wide range of metal ions across the periodic table.[2][10] The ligand typically coordinates in a facial, tripodal fashion, creating a C₃ symmetric environment around the metal center.[11] This coordination mode is often referred to as a "scorpionate" fashion, where the three pyrazole rings act as the "claws" of a scorpion, securely binding the metal ion.

An important characteristic of Tpm is its flexibility in coordination. It can exhibit both tridentate and bidentate binding modes, a feature that is crucial for its catalytic activity.[3][5] This ability to reversibly open a coordination site allows for the binding and activation of substrates in catalytic cycles. The ligand field strength of Tpm is relatively strong, leading to the formation of stable complexes with well-defined geometries.

II. Supramolecular Self-Assembly with this compound

The true power of Tpm in supramolecular chemistry lies in its ability to direct the self-assembly of metal ions into predictable and functional architectures. The combination of the defined coordination geometry of the [M(Tpm)]ⁿ⁺ core with the potential for functionalization at the ligand periphery provides a powerful toolkit for the construction of complex systems.

A. Discrete Supramolecular Architectures: Cages, Capsules, and Macrocycles

By employing Tpm ligands functionalized with appropriate linking groups, it is possible to construct discrete, well-defined supramolecular structures such as metal-organic cages (MOCs) and macrobicycles.[8][12] These structures possess internal cavities that can encapsulate guest molecules, leading to applications in areas such as molecular recognition, sensing, and drug delivery.[13]

The design principle for these assemblies relies on the directional bonding approach, where the geometry of the Tpm-metal complex dictates the overall shape of the final structure. For example, a Tpm ligand functionalized with a linear ditopic linker can, upon coordination to a metal ion, lead to the formation of a simple dinuclear macrocycle. More complex, polytopic ligands can give rise to intricate cage-like structures.[8]

B. Extended Supramolecular Networks: Coordination Polymers and Metal-Organic Frameworks (MOFs)

When Tpm ligands are designed with functionalities capable of forming extended linkages, they can be used to construct one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[13] These materials are of great interest due to their porosity and potential applications in gas storage, separation, and heterogeneous catalysis.

The structure of the resulting network is determined by the interplay of the coordination geometry of the metal-Tpm node and the nature of the linking groups. For instance, a Tpm ligand functionalized with a carboxylate group can coordinate to a metal center through its pyrazole nitrogens, while the carboxylate can bridge to an adjacent metal center, leading to the formation of an extended framework. The tunability of the Tpm ligand allows for precise control over the pore size and functionality of the resulting MOF.

A fascinating example is the formation of a 1D helical coordination polymer with silver ions, where the Tpm sulfonate ligand acts as a bridging chelate.[14] This highlights how subtle changes in the ligand design can lead to dramatically different supramolecular architectures.

C. The Role of Non-Covalent Interactions

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in directing the self-assembly process and stabilizing the final supramolecular architecture.[5] By incorporating functional groups capable of engaging in these interactions, such as 1,8-naphthalimide units, researchers can exert a higher level of control over the formation of complex structures.[15] These weaker interactions can influence the packing of molecules in the solid state and can be exploited to create responsive materials that change their structure in response to external stimuli.

III. Applications of this compound-Based Supramolecular Systems

The unique structural and electronic properties of Tpm complexes have led to their application in a wide range of fields, from catalysis to medicine.

A. Homogeneous and Heterogeneous Catalysis

Tpm-metal complexes have proven to be highly effective catalysts for a variety of organic transformations.[1][16] Their applications include:

  • Oxidation Reactions: Tpm complexes of metals like iron and copper are efficient catalysts for the oxidation of alkanes, alkenes, and alcohols.[9][17] The ability of the Tpm ligand to stabilize high-valent metal-oxo species is key to their catalytic activity.

  • Polymerization: Tpm-based catalysts are active in olefin polymerization.[3]

  • Carbon-Carbon Bond Forming Reactions: These complexes have been successfully employed in reactions such as the Henry reaction.[3]

The versatility of Tpm allows for the development of both homogeneous and heterogeneous catalytic systems. By immobilizing Tpm complexes on solid supports, it is possible to create recyclable catalysts with improved stability and ease of separation.

B. Bioinorganic Chemistry and Drug Development

The structural similarities between the pyrazole rings of Tpm and the imidazole side chain of histidine make Tpm-metal complexes excellent models for the active sites of metalloenzymes.[5] This has spurred research into their potential applications in bioinorganic chemistry.

Furthermore, certain Tpm-metal complexes have shown promising biological activity. For example, a water-soluble silver(I) Tpm sulfonate complex has demonstrated significant antiproliferative activity against human tumor cell lines, suggesting its potential as an anticancer agent.[14] The ability to functionalize the Tpm ligand opens up avenues for the development of targeted drug delivery systems.[13]

C. Materials Science: Spin Crossover and Molecular Switches

Iron(II) complexes with two Tpm ligands, [Fe(Tpm)₂]²⁺, can exhibit thermally induced spin crossover (SCO) behavior.[11] This phenomenon, where the spin state of the metal ion changes in response to temperature, is of great interest for the development of molecular switches, sensors, and data storage devices. The SCO properties of these complexes can be tuned by modifying the substituents on the pyrazole rings of the Tpm ligand, which alters the ligand field strength.[11]

IV. Experimental Protocols: A Practical Guide

To facilitate the exploration of Tpm-based supramolecular chemistry, this section provides representative experimental protocols for the synthesis of a Tpm ligand and a corresponding metal complex.

A. Synthesis of this compound (Tpm)

This protocol is a general method and may require optimization for specific substituted pyrazoles.

Materials:

  • Pyrazole

  • Bromoform (CHBr₃)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bisulfate (TBAS)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazole (3.0 eq) and TBAS (0.1 eq) in toluene.

  • Add a concentrated aqueous solution of KOH (10.0 eq).

  • Heat the mixture to reflux and add bromoform (1.0 eq) dropwise over 30 minutes.

  • Continue refluxing for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • The pure product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

B. Synthesis of a Cu(Tpm)₂₂ Complex

This protocol describes the synthesis of a representative copper(II) complex.

Materials:

  • This compound (Tpm)

  • Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tpm (2.0 eq) in acetonitrile.

  • In a separate flask, dissolve Cu(BF₄)₂·6H₂O (1.0 eq) in a minimal amount of acetonitrile.

  • Slowly add the copper(II) solution to the Tpm solution with vigorous stirring.

  • A color change should be observed upon complex formation.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Slowly add diethyl ether to the solution to precipitate the complex.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • The product can be recrystallized by slow vapor diffusion of diethyl ether into an acetonitrile solution of the complex.

V. Visualizing Supramolecular Chemistry with Tpm

Diagrams are essential for understanding the complex three-dimensional structures and reaction pathways in supramolecular chemistry.

Tpm_Coordination cluster_ligand This compound (Tpm) cluster_complex [M(Tpm)] Complex C C H H C->H Pz1 Pz C->Pz1 Pz2 Pz C->Pz2 Pz3 Pz C->Pz3 N1 N N2 N N3 N M M N1->M Coordination Bond N2->M N3->M

Caption: Coordination of a Tpm ligand to a central metal ion (M).

Supramolecular_Assembly cluster_components Molecular Components cluster_process Self-Assembly Process cluster_products Supramolecular Architectures Tpm Functionalized Tpm Ligand Assembly Self-Assembly (Coordination & Non-covalent Interactions) Tpm->Assembly Metal Metal Ion Metal->Assembly Cage Discrete Cage Assembly->Cage MOF Extended MOF Assembly->MOF

Caption: Self-assembly of functionalized Tpm and metal ions into supramolecular structures.

VI. Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone ligand in supramolecular chemistry. Its synthetic accessibility, tunable nature, and versatile coordination chemistry provide a robust platform for the rational design of a vast array of functional supramolecular systems. From discrete cages to extended frameworks, Tpm-based architectures are making significant contributions to catalysis, materials science, and medicine.

The future of Tpm in supramolecular chemistry is bright. We can anticipate the development of even more sophisticated ligands with tailored functionalities, leading to the creation of dynamic and responsive materials. The exploration of Tpm in multicomponent self-assembly, where multiple types of ligands and metal ions are used to construct highly complex, heterometallic structures, is a particularly exciting frontier.[12] As our understanding of the fundamental principles of supramolecular chemistry deepens, the "scorpion's" embrace of this compound will undoubtedly continue to capture the imagination of scientists and drive innovation across multiple disciplines.

References

  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications - Dalton Transactions (RSC Publishing).
  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing).
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - MDPI.
  • Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates - University of Lisbon - ULisboa Research Portal.
  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands.
  • Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3.
  • Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands - Eastern Illinois University.
  • A schematic representation of tris(pyrazolyl)methane compounds. - ResearchGate.
  • Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand.
  • Supramolecular Architectures of Metal Complexes Controlled by a Strong π···π Stacking, 1,8-Naphthalimide Functionalized Third Generation Tris(pyrazolyl)methane Ligand - ResearchGate.
  • ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones | Request PDF - ResearchGate.
  • Spin Crossover in New Iron(II) Coordination Compounds with this compound.
  • Metallic–Organic Cages (MOCs) with Heterometallic Character: Flexibility-Enhancing MOFs.
  • Cas 80510-03-8,this compound - LookChem.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI.
  • Structural characterization and biological properties of silver(I) tris(pyrazolyl)methane sulfonate - PubMed.
  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PubMed.
  • New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) - RSC Publishing Home.
  • This compound research - Sigma-Aldrich.
  • Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes * - ElectronicsAndBooks.
  • Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes | Inorganic Chemistry - ACS Publications.
  • Crystal structure of tris-(3-methyl-1H-pyrazol-1-yl)methane - PubMed.

Sources

Methodological & Application

Application Notes and Protocols for Tris(pyrazol-1-YL)methane Complexes in Oxidation Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Tris(pyrazol-yl)methane Ligands in Catalysis

Tris(pyrazol-1-yl)methane (Tpm) ligands, often referred to as "scorpionates," are a class of versatile tripodal N-donor ligands that have garnered significant attention in coordination chemistry and homogeneous catalysis.[1] Their neutral charge and tridentate coordination fashion, akin to the more widely known anionic tris(pyrazolyl)borates, allow for the formation of stable complexes with a wide range of transition metals.[2] The unique steric and electronic environment provided by the Tpm framework enables the resulting metal complexes to catalyze a variety of challenging chemical transformations, most notably, the selective oxidation of hydrocarbons.[3][4]

These C-scorpionate complexes have been successfully employed as catalysts for the oxidative functionalization of alkanes, alkenes, and ketones under mild reaction conditions.[4] The ability to tune the ligand's structure—by introducing substituents on the pyrazole rings or the methane backbone—offers a powerful tool to modulate the catalytic activity and selectivity of the corresponding metal complexes. This guide provides detailed protocols for the synthesis of a parent Tpm ligand, its iron(II) complex, and its application in the catalytic oxidation of cyclohexane, a model substrate of significant industrial relevance.

Diagram: Structure of this compound Ligand

Caption: General structure of the this compound (Tpm) ligand.

Protocol 1: Synthesis of this compound (HC(pz)₃)

This protocol details the synthesis of the parent Tpm ligand, this compound, through the reaction of the potassium salt of pyrazole with chloroform. This method is a well-established route to obtaining the ligand in good yield.[5]

Rationale: The reaction proceeds via a nucleophilic substitution mechanism where the pyrazolate anion attacks the chloroform carbon atom. The use of a phase-transfer catalyst can facilitate the reaction, though it is not always necessary. The choice of a high-boiling solvent like toluene allows for the reaction to be conducted at an elevated temperature, ensuring a reasonable reaction rate.

Materials:

  • Pyrazole

  • Potassium hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of Potassium Pyrazolate:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1 equivalent) in toluene.

    • Slowly add powdered potassium hydroxide (1 equivalent) to the stirring solution at room temperature.

    • Heat the mixture to reflux for 2-3 hours to ensure complete formation of the potassium pyrazolate salt. The formation of a white precipitate will be observed.

  • Reaction with Chloroform:

    • Cool the reaction mixture to room temperature.

    • In a dropping funnel, prepare a solution of chloroform (0.33 equivalents) in toluene.

    • Add the chloroform solution dropwise to the stirring suspension of potassium pyrazolate over a period of 1-2 hours. The reaction is exothermic, and a controlled addition rate is crucial.

    • After the addition is complete, heat the reaction mixture to reflux and maintain it for 12-18 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium chloride byproduct and any unreacted potassium pyrazolate.

    • Wash the filtrate with water to remove any remaining inorganic salts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white crystalline solid.

Characterization: The identity and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Dichloro[this compound]iron(II) ([FeCl₂(HC(pz)₃)])

This protocol describes a straightforward, one-step synthesis of the catalytically active iron(II) complex, [FeCl₂(HC(pz)₃)], in an aqueous medium.[3] This method is advantageous due to its simplicity and the use of an environmentally benign solvent.

Rationale: The synthesis relies on the direct reaction of an iron(II) salt with the Tpm ligand in water. The complex precipitates out of the solution upon formation due to its lower solubility in water compared to the starting materials. This facilitates easy isolation of the product.

Materials:

  • This compound (HC(pz)₃)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants:

    • In a beaker, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

    • In a separate beaker, dissolve iron(II) chloride tetrahydrate (1 equivalent) in deionized water.

  • Complexation:

    • While stirring the iron(II) chloride solution at room temperature, slowly add the ethanolic solution of the Tpm ligand.

    • A precipitate should form almost immediately.

    • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the resulting solid under vacuum to yield the [FeCl₂(HC(pz)₃)] complex.

Characterization: The successful formation of the complex can be confirmed by techniques such as FT-IR spectroscopy (observing shifts in the pyrazole ring vibrations upon coordination) and elemental analysis.

Application Protocol: Catalytic Oxidation of Cyclohexane

This protocol outlines the use of the synthesized [FeCl₂(HC(pz)₃)] complex as a catalyst for the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as the oxidant.[4][6]

Rationale: The iron(II) center in the Tpm complex is believed to activate hydrogen peroxide, leading to the formation of highly reactive oxygen species that are capable of oxidizing the C-H bonds of cyclohexane. The reaction is typically performed in a biphasic system or in a polar solvent like acetonitrile to ensure miscibility of the reactants. The mechanism is thought to proceed via a Fenton-like, radical-based pathway.

Materials:

  • [FeCl₂(HC(pz)₃)] catalyst

  • Cyclohexane (substrate)

  • 30% Hydrogen peroxide (H₂O₂) (oxidant)

  • Acetonitrile (solvent)

  • Internal standard for GC analysis (e.g., chlorobenzene or dodecane)

  • Sodium sulfite (for quenching)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the [FeCl₂(HC(pz)₃)] catalyst (typically 0.1-1 mol% relative to the substrate).

    • Add acetonitrile as the solvent.

    • Add cyclohexane (1 equivalent) to the reaction mixture.

    • Add the internal standard for GC analysis.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C).

    • Slowly add 30% hydrogen peroxide (typically 2-5 equivalents) to the stirring reaction mixture using a syringe pump over a period of 1-2 hours. A slow addition rate is crucial to maintain a low concentration of H₂O₂ and minimize side reactions.

    • Allow the reaction to proceed for the desired time (typically 2-6 hours), monitoring its progress by taking aliquots and analyzing them by GC.

  • Workup and Analysis:

    • Cool the reaction mixture to room temperature.

    • Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until the peroxide test (e.g., with peroxide test strips) is negative.

    • Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter the solution and analyze the filtrate by GC-MS to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

Data Presentation: Performance in Cyclohexane Oxidation

The following table summarizes typical performance data for the [FeCl₂(HC(pz)₃)]-catalyzed oxidation of cyclohexane under various conditions.

EntryCatalyst Loading (mol%)H₂O₂ (equiv.)Temp (°C)Time (h)Conversion (%)Yield (KA oil) (%) [a]TON [b]TOF (h⁻¹) [c]Selectivity (A/K) [d]
10.53604252244112.5:1
20.55604353060152.2:1
31.03702302626132.0:1
40.254506201872122.8:1

[a] KA oil refers to the combined yield of cyclohexanol and cyclohexanone. [b] TON = Turnover Number (moles of product / moles of catalyst). [c] TOF = Turnover Frequency (TON / time). [d] A/K = Molar ratio of cyclohexanol to cyclohexanone.

Proposed Catalytic Cycle and Workflow

The catalytic oxidation of alkanes by Tpm-iron complexes with H₂O₂ is generally believed to proceed through a Fenton-like mechanism involving radical intermediates.

Workflow for Catalytic Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand Synthesis of HC(pz)3 Ligand complex Synthesis of [FeCl2(HC(pz)3)] ligand->complex setup Reaction Setup: Catalyst, Substrate, Solvent complex->setup addition Slow Addition of H2O2 setup->addition reaction Controlled Heating addition->reaction workup Quenching & Workup reaction->workup gcms GC-MS Analysis workup->gcms data data gcms->data Yield, TON, Selectivity

Caption: Experimental workflow for Tpm-Fe catalyzed oxidation.

Proposed Catalytic Cycle

CatalyticCycle FeII [TpmFeIICl2] FeIII [TpmFeIIICl2]+ FeII->FeIII + H2O2 - •OH, OH- FeIII->FeII + •OH FeIV [TpmFeIV=OCl]+ FeIII->FeIV + H2O2 - H2O FeIV->FeIII + R-H - R• RH Cyclohexane (R-H) ROH Cyclohexanol (R-OH) R_radical Cyclohexyl Radical (R•) R_radical->ROH + •OH H2O2 H2O2 H2O H2O OH_radical •OH

Caption: Proposed Fenton-like catalytic cycle for alkane hydroxylation.

Conclusion and Future Outlook

This compound complexes have demonstrated significant potential as catalysts for oxidation reactions, offering a versatile platform for the development of efficient and selective catalytic systems. The straightforward synthesis of both the ligands and their metal complexes, coupled with their tunable properties, makes them attractive candidates for further investigation in both academic and industrial research. Future efforts in this field will likely focus on the development of more robust and recyclable catalysts, potentially through immobilization on solid supports, and the expansion of their catalytic applications to a broader range of substrates and oxidative transformations. The elucidation of detailed reaction mechanisms will also be crucial for the rational design of next-generation Tpm-based catalysts with enhanced performance.

References

  • Martins, L. M. D. R. S., et al. (2013). Efficient cyclohexane oxidation with hydrogen peroxide catalysed by a C-scorpionate iron(II) complex immobilized on desilicated MOR zeolite. Applied Catalysis A: General, 464-465, 43-50. [Link]
  • Perrin, L., et al. (2003). A convenient preparative method for anionic tris(substituted pyrazolyl)methane ligands. Tetrahedron Letters, 44(48), 8875-8878. [Link]
  • Shakirova, O. G., & Lavrenova, L. G. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(8), 643. [Link]
  • Ribeiro, A. P. C., et al. (2018). New Trendy Magnetic C-Scorpionate Iron Catalyst and Its Performance towards Cyclohexane Oxidation.
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones. Coordination Chemistry Reviews, 265, 74-88. [Link]
  • Ribeiro, A. P. C., et al. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane.
  • Boltacheva, N. S., et al. (2012). Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of this compound. Russian Journal of General Chemistry, 82(8), 1444-1450. [Link]
  • Goldsmith, C. R., et al. (2022). Exploring Mechanistic Routes for Light Alkane Oxidation with an Iron-Triazolate Metal–Organic Framework. Physical Chemistry Chemical Physics, 24(15), 8847-8856. [Link]
  • Gao, F., et al. (2011). Experimental Study on Cyclohexane by Catalytic Oxidation Using H₂O₂/Ferrous Sulfate. Advanced Materials Research, 233-235, 1288-1291. [Link]
  • Mahmoud, A. G., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.

Sources

Protocol for the Synthesis of Tris(pyrazol-1-yl)methane: A Tripodal Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

Tris(pyrazol-1-yl)methane, often abbreviated as Tpm or HC(pz)₃, is a fundamental tripodal, neutral N-donor ligand in the field of coordination and organometallic chemistry.[1] As a member of the "scorpionate" ligand family, it is the neutral analogue to the widely utilized anionic tris(pyrazolyl)borate (Tp) ligands.[2][3] The unique tridentate coordination mode allows for the formation of stable octahedral complexes with a variety of metal centers, making Tpm ligands crucial in the development of catalysts, spin-crossover materials, and bioinorganic model complexes.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers in chemistry and drug development. The methodology is based on a robust phase-transfer catalysis approach, explaining the rationale behind each step to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Rationale

The synthesis of this compound involves the exhaustive N-alkylation of three pyrazole molecules onto a single carbon center, derived from chloroform (CHCl₃). The primary challenge in this synthesis is overcoming the poor solubility of the pyrazolate anion in the organic solvent (chloroform) where the reaction must occur. This is effectively addressed by employing a biphasic system with a phase-transfer catalyst (PTC).

Mechanism & Causality:

  • Deprotonation: In the aqueous phase, a base such as sodium carbonate (Na₂CO₃) deprotonates the N-H proton of pyrazole to form the pyrazolate anion.

  • Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the pyrazolate anion from the aqueous phase into the organic phase (chloroform). The lipophilic butyl groups of the TBAB cation shield the charge of the pyrazolate anion, rendering the ion pair soluble in the organic medium.

  • Nucleophilic Substitution: Once in the organic phase, the pyrazolate anion acts as a nucleophile, sequentially displacing the chloride ions from chloroform in a series of Sₙ2 reactions. This process occurs three times to form the final this compound product.

This PTC method is highly effective as it allows two immiscible reactants to come together and react at a reasonable rate under mild conditions, such as gentle reflux.[7]

Experimental Workflow Diagram

The overall experimental process from starting materials to the final, purified product is outlined below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Pyrazole, Na2CO3, TBAB, Water, and Chloroform B Reflux Biphasic Mixture (~72 hours) A->B Heat C Cool and Filter Mixture B->C Reaction Complete D Separate Organic Layer C->D E Extract Aqueous Layer (3x with Diethyl Ether) D->E F Combine Organic Portions D->F E->F G Wash with Water (2x) F->G H Dry over Na2SO4 G->H I Remove Solvents in Vacuo H->I J Purify Crude Product (Crystallization or Chromatography) I->J Crude Product K Characterize Product (NMR, etc.) J->K Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established method reported by Reger et al., which provides reliable yields.[7]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Pyrazole98%Sigma-Aldrich
Chloroform (CHCl₃)ACS Grade, stabilizedFisher Scientific
Sodium Carbonate (Na₂CO₃)Anhydrous, granularJ.T. Baker
Tetrabutylammonium Bromide (TBAB)99% (PTC Grade)Acros Organics
Diethyl Ether (Et₂O)AnhydrousEMD Millipore
Sodium Sulfate (Na₂SO₄)AnhydrousVWR Chemicals
Deionized WaterType II or betterIn-house
Equipment Specifications
Round-bottom flask500 mL
Reflux condenser
Heating mantle with stirrer
Separatory funnel500 mL
Rotary evaporator
Glass funnel, filter paper
Standard glassware
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine pyrazole (5.11 g, 75.0 mmol), sodium carbonate (47.7 g, 0.45 mol), and tetrabutylammonium bromide (1.21 g, 3.75 mmol).

  • Solvent Addition: Add deionized water (75 mL) and chloroform (40 mL) to the flask to create a biphasic mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain vigorous stirring to ensure efficient mixing of the two phases. Allow the reaction to reflux for approximately 72 hours.[7] The reaction should be performed in a well-ventilated fume hood.

  • Cooling and Filtration: After 72 hours, turn off the heat and allow the mixture to cool to room temperature. Filter the mixture through a Büchner funnel to remove the solid sodium carbonate.

  • Liquid-Liquid Extraction: Transfer the filtrate to a 500 mL separatory funnel. Separate the bottom organic layer from the top aqueous layer.

  • Aqueous Phase Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether to recover any dissolved product.

  • Combine and Wash: Combine all organic portions (the initial chloroform layer and the three diethyl ether extracts) in the separatory funnel. Wash the combined organic mixture twice with 100 mL portions of deionized water to remove any remaining inorganic salts or TBAB.

  • Drying and Solvent Removal: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvents under reduced pressure using a rotary evaporator. This will yield a crude product, typically as a brown oil or solid.[7]

Purification

The crude product can be purified by crystallization. Dissolve the crude oil/solid in a minimal amount of hot dichloromethane or ethyl acetate and allow it to cool slowly. If needed, add n-hexane dropwise until turbidity is observed to induce crystallization. The desired product, this compound, should crystallize as a white solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the central methine proton.

    • δ ≈ 7.73 ppm (doublet, 3H, H-3 of pyrazole rings)

    • δ ≈ 7.52 ppm (doublet, 3H, H-5 of pyrazole rings)

    • δ ≈ 6.36 ppm (triplet, 3H, H-4 of pyrazole rings)

    • A singlet for the central C-H proton will also be present, though its chemical shift can vary.

  • ¹³C NMR (in CDCl₃): The carbon NMR will show characteristic peaks for the pyrazole carbons and the central methine carbon.[8]

    • δ ≈ 140 ppm (C-3)

    • δ ≈ 130 ppm (C-5)

    • δ ≈ 107 ppm (C-4)

    • The central methine carbon (C-H) will appear further upfield.

The expected yield for this reaction is typically in the moderate to good range, often around 50-60% after purification.

Safety and Handling

  • Chloroform: is a suspected carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood.

  • Pyrazole: is harmful and can cause skin irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).

References

  • Cano, M. et al. (2012). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 17(11), 13096-13115.
  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(38), 14279-14292.
  • Bonnet, S. et al. (2003). A convenient preparative method for anionic tris(substituted pyrazolyl)methane ligands. Tetrahedron, 59(40), 7999-8005.
  • Shakirova, O. G., & Lavrenova, L. G. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(9), 793.
  • Pettinari, C., & Reger, D. L. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (15), 2533-2552.
  • Semantic Scholar. (n.d.). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands.
  • Guedes, G. P. et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611.
  • Munyaneza, A. et al. (2001). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Journal of Chemical Crystallography, 31(1), 5-8.
  • Gakiya, C. T. et al. (2020). A Magnetic C-Scorpionate Catalyst for Cyclohexane Oxidation. Catalysts, 10(11), 1332.
  • Sgarbossa, P. et al. (2020). Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Inorganics, 8(12), 68.

Sources

The Scorpion's Touch: Tris(pyrazol-1-YL)methane Ligands as a Versatile Platform for C-C Coupling Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Ligand in Catalysis

In the dynamic landscape of synthetic organic chemistry, the quest for efficient and selective catalysts is paramount. Among the diverse arsenal of molecular tools, scorpionate ligands have carved a significant niche. Coined by Trofimenko, the term "scorpionate" aptly describes the tridentate, facial coordination of these ligands to a metal center, reminiscent of a scorpion's grasp.[1] A prominent member of this family, Tris(pyrazol-1-YL)methane (Tpm), has emerged as a powerful and tunable ligand for a variety of catalytic transformations, most notably carbon-carbon (C-C) bond-forming reactions.[2] This neutral analogue of the well-known tris(pyrazolyl)borates offers a unique electronic and steric environment to the coordinated metal, profoundly influencing its catalytic activity and selectivity.

This comprehensive guide delves into the practical application of this compound and its derivatives in three cornerstone C-C coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed, field-tested protocols but also the underlying mechanistic principles that govern these powerful synthetic methodologies. We will explore how the unique architecture of the Tpm ligand contributes to the stabilization of catalytic intermediates and facilitates the key steps of the catalytic cycle, thereby offering a robust platform for the synthesis of complex organic molecules.

The Heart of the Catalyst: Why Tris(pyrazol-yl)methane?

The efficacy of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. This compound ligands offer several distinct advantages that make them highly suitable for C-C coupling reactions:

  • Tridentate Facial Coordination: The three pyrazole rings bind to the metal in a facial arrangement, creating a stable, well-defined coordination sphere. This robust coordination helps to prevent metal leaching and catalyst decomposition, leading to higher turnover numbers and overall efficiency.[3]

  • Tunable Steric and Electronic Properties: The pyrazole rings can be readily substituted at the 3, 4, and 5 positions. This allows for the fine-tuning of the steric bulk and electronic properties of the ligand.[4] For instance, bulky substituents can create a protective pocket around the metal center, influencing substrate selectivity and preventing the formation of undesirable byproducts. Electron-donating or -withdrawing groups on the pyrazole rings can modulate the electron density at the metal center, thereby impacting its reactivity in oxidative addition and reductive elimination steps.

  • Stabilization of Reactive Intermediates: The flexible yet strong coordination of the Tpm ligand is crucial for stabilizing the various oxidation states of the metal (e.g., Pd(0), Pd(II)) throughout the catalytic cycle. This stabilization of otherwise transient intermediates is key to achieving high catalytic efficiency.

The following sections will provide detailed protocols and mechanistic insights into the application of Tpm-based catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions, empowering researchers to harness the full potential of this versatile ligand system.

Suzuki-Miyaura Coupling: Forging Biaryl Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and materials science.[5] While palladium is the most common metal for this transformation, the choice of ligand is critical for achieving high yields and functional group tolerance. Although detailed protocols specifically employing this compound are still emerging in the literature, the closely related bis(pyrazolyl)palladium complexes have demonstrated significant promise, offering a blueprint for the application of scorpionate ligands in this area.[4][6] The principles guiding the use of these pyrazole-based ligands are directly applicable to Tpm systems.

Mechanistic Rationale: The Scorpionate Advantage in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The Tpm ligand plays a crucial role in each of these steps:

  • Oxidative Addition: The electron-rich nature of the pyrazole rings can enhance the electron density on the Pd(0) center, facilitating the oxidative addition of the aryl halide.

  • Transmetalation: The steric bulk of the Tpm ligand can influence the rate of transmetalation from the organoboron species to the palladium center. A well-tuned steric environment can promote the desired transmetalation while suppressing side reactions.

  • Reductive Elimination: The strong sigma-donating character of the Tpm ligand helps to stabilize the Pd(II) intermediate and promotes the final reductive elimination step to yield the biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination L L = this compound caption Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Bis(pyrazolyl)palladium Pre-catalyst

This protocol is adapted from studies on bulky bis(pyrazolyl)palladium complexes and serves as a representative procedure for pyrazole-ligated palladium catalysts in Suzuki-Miyaura cross-coupling.[4][6]

Materials:

  • Palladium pre-catalyst: Bis(3,5-diphenyl-1H-pyrazol-1-yl)methane palladium(II) chloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • Base: Potassium hydroxide (KOH)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the bis(pyrazolyl)palladium(II) pre-catalyst (0.33 mol%).

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium hydroxide (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Conditions: Stir the reaction mixture at 140 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzenePhenylboronic acid0.33KOHDMF140498[4]
4-BromotoluenePhenylboronic acid0.33KOHDMF1404100[4]
4-BromoanisolePhenylboronic acid0.33KOHDMF140495[4]

Table 1: Representative yields for Suzuki-Miyaura coupling using a bis(pyrazolyl)palladium catalyst.

Heck Reaction: Olefin Arylation with Enhanced Control

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes, leading to substituted olefins.[8] The reaction is highly sensitive to the catalyst system, and the use of this compound ligands can offer significant advantages in terms of catalyst stability and selectivity.

Mechanistic Considerations: The Role of Tpm in the Heck Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The Tpm ligand influences this cycle in several ways:

  • Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the electron-donating nature of the Tpm ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center.

  • Olefin Coordination and Insertion: The steric environment created by the Tpm ligand can influence the regioselectivity of olefin insertion into the Pd-aryl bond.

  • β-Hydride Elimination: The geometry imposed by the tridentate scorpionate ligand can affect the rate and selectivity of the β-hydride elimination step, which determines the stereochemistry of the final product.

  • Base-Promoted Regeneration: The Tpm ligand stabilizes the palladium complex during the base-promoted regeneration of the active Pd(0) catalyst.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Alkene, Base, and (Tpm)Pd Catalyst in Solvent B Degas the Reaction Mixture A->B C Heat to Reaction Temperature under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Cool and Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H caption Figure 2: Experimental Workflow for a Typical Heck Reaction.

Figure 2: Experimental Workflow for a Typical Heck Reaction.

Protocol: Heck Coupling of 4-Iodo-1H-pyrazoles with Acrylates

This protocol is based on the Heck-Mizoroki reaction of iodo-pyrazoles, demonstrating a practical application of pyrazole-containing substrates in this coupling reaction.[9] While the ligand used in the original study was P(OEt)₃, a Tpm-palladium complex can be employed in a similar fashion.

Materials:

  • Palladium pre-catalyst: (Tpm)PdCl₂ or generated in situ from Pd(OAc)₂ and Tpm ligand

  • 1-Protected-4-iodo-1H-pyrazole

  • Alkene (e.g., methyl acrylate)

  • Base: Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation (if generating in situ): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (2 mol%) and this compound (2.2 mol%) in acetonitrile. Stir for 15-20 minutes at room temperature.

  • Reagent Addition: To the catalyst solution, add the 1-protected-4-iodo-1H-pyrazole (1.0 eq), the alkene (1.5 eq), and triethylamine (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane, wash with water, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the product by column chromatography.

Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst.[10][11] The use of Tpm ligands can enhance the stability and activity of the catalyst in this transformation.

Mechanistic Insights: The Dual Role of the Tpm Ligand

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The Tpm ligand can influence both:

  • Palladium Cycle: Similar to the Heck and Suzuki reactions, the Tpm ligand facilitates the oxidative addition of the aryl halide to Pd(0) and the subsequent reductive elimination.

  • Copper Cycle: The Tpm ligand can also coordinate to the copper(I) co-catalyst, influencing the formation of the key copper-acetylide intermediate. This can prevent the formation of undesired alkyne homocoupling (Glaser coupling) products.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-C≡CR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-C≡CR(L) Transmetalation Ar-Pd(II)-C≡CR(L)->Pd(0)L Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Cu(I)X to Pd Cycle caption Figure 3: Interconnected Catalytic Cycles in the Sonogashira Reaction.

Figure 3: Interconnected Catalytic Cycles in the Sonogashira Reaction.

Protocol: Copper-Catalyzed Sonogashira Coupling of Pyrazole Halides

This protocol is a general procedure for the Sonogashira coupling of pyrazole substrates and can be adapted for use with Tpm-ligated palladium and copper catalysts.[12]

Materials:

  • Palladium pre-catalyst: PdCl₂(PPh₃)₂ (can be substituted with a (Tpm)Pd complex)

  • Copper(I) iodide (CuI)

  • Pyrazole halide (e.g., 4-iodopyrazole)

  • Terminal alkyne (e.g., phenylacetylene)

  • Base: Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the pyrazole halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base Addition: Add anhydrous, degassed DMF and triethylamine (2.0 eq) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and tunable ligand for homogeneous catalysis. Its application in fundamental C-C coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings highlights its potential for the efficient synthesis of complex molecular architectures. The ability to systematically modify the steric and electronic properties of the Tpm ligand provides a powerful tool for optimizing catalyst performance for specific substrates and reaction conditions.

Future research in this area will likely focus on the development of novel, functionalized Tpm ligands to achieve even greater control over catalyst activity and selectivity. The immobilization of Tpm-based catalysts on solid supports for enhanced recyclability and applications in flow chemistry represents another exciting frontier. As our understanding of the intricate role of these scorpionate ligands in catalysis continues to grow, so too will their impact on the fields of organic synthesis, drug discovery, and materials science.

References

  • Akerman, K. M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826-13834. [Link]
  • Dias, H. V. R., & Lovely, C. J. (2008). Novel scorpionate-type triscarbene ligands and their silver and gold complexes. Inorganica Chimica Acta, 361(9-10), 2547-2555.
  • Haldón, E., et al. (2012). Copper(I) complexes with trispyrazolylmethane ligands: synthesis, characterization, and catalytic activity in cross-coupling reactions. Inorganic Chemistry, 51(15), 8298-8306. [Link]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Muñoz-Molina, J. M., et al. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(33), 12443-12456. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Trofimenko, S. (1993). The coordination chemistry of scorpionate ligands. Progress in Inorganic Chemistry, 34, 115-210.
  • Wang, L., & Chambron, J. C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 6(4), 507-509. [Link]
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
  • Ocansey, E., Darkwa, J., & Makhubela, B. C. E. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826-13834. [Link]
  • Martins, L. M. D. R. S., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Ocansey, E., Darkwa, J., & Makhubela, B. C. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826–13834. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Reger, D. L., et al. (1997). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 16(18), 3971-3977. [Link]
  • Pettinari, C., et al. (2008). Novel scorpionate-type triscarbene ligands and their silver and gold complexes. Inorganica Chimica Acta, 361(9-10), 2547-2555.
  • Pettinari, C., et al. (2011). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, 40(35), 8743-8753. [Link]
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Martins, L. M. D. R. S., et al. (2018).
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
  • Ie, Y., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Tetrahedron, 67(19), 3469-3474. [Link]

Sources

Application Notes and Protocols for Catalytic Hydrogenation Using Tris(pyrazol-1-yl)methane Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Tris(pyrazol-yl)methane Ligands in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation, particularly in the pharmaceutical and fine chemical industries. Among the diverse array of ligand architectures, scorpionates, a class of tripodal ligands, have garnered significant attention for their ability to form stable and catalytically active metal complexes. While the anionic tris(pyrazol-yl)borates (Tp) have been extensively studied, their neutral C-bridgehead analogues, the tris(pyrazol-yl)methanes (Tpm), are emerging as a versatile and powerful class of ligands in their own right.[1][2]

The neutral charge of the Tpm ligand system imparts distinct electronic properties to the metal center compared to its anionic Tp counterpart, influencing the reactivity and stability of the resulting catalysts. Furthermore, the synthetic accessibility of Tpm ligands allows for facile modification of the pyrazolyl rings and the methine bridge, enabling the fine-tuning of steric and electronic parameters to optimize catalytic performance for specific transformations.[3]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tris(pyrazol-yl)methane-metal complexes in catalytic hydrogenation. We will delve into the synthesis of Tpm ligands and their corresponding ruthenium and iridium catalysts, provide detailed, step-by-step protocols for the hydrogenation of ketones and alkenes, explore the mechanistic underpinnings of these transformations, and present a comparative analysis of their catalytic performance.

Part 1: Synthesis of Ligands and Catalyst Precursors

A reliable and scalable synthesis of the Tpm ligand and its corresponding metal complexes is the foundational step for any catalytic application. Here, we provide protocols for the synthesis of a representative ligand, tris(pyrazol-1-yl)methane, and a common ruthenium precursor, Dichlorotris(triphenylphosphine)ruthenium(II).

Protocol 1: Synthesis of this compound (Tpm)

This protocol is adapted from established phase-transfer catalysis methods for the synthesis of poly(pyrazolyl)methanes.[3]

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pyrazole (3.0 equivalents) and tetrabutylammonium bromide (0.1 equivalents) in a biphasic solution of toluene and 50% aqueous sodium hydroxide.

  • Addition of Chloroform: To the vigorously stirring solution, add chloroform (1.0 equivalent) dropwise over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with deionized water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Purify the crude product by recrystallization from a hot hexane/toluene mixture to yield this compound as a white crystalline solid.

Protocol 2: Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

This complex is a versatile precursor for a wide range of ruthenium catalysts. The following is a standard literature procedure.[4][5]

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Triphenylphosphine (PPh₃)

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ruthenium(III) chloride hydrate (1.0 equivalent) in methanol.

  • Addition of Triphenylphosphine: To this solution, add an excess of triphenylphosphine (approximately 6-7 equivalents).

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 3-4 hours. A dark brown precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with diethyl ether to remove excess triphenylphosphine. Dry the product under vacuum to yield [RuCl₂(PPh₃)₃] as a dark brown crystalline solid.

Part 2: Catalytic Hydrogenation Protocols

The following protocols detail the general procedures for the transfer hydrogenation of ketones using a ruthenium-Tpm catalyst and the hydrogenation of alkenes using an iridium-Tpm catalyst.

Protocol 3: General Procedure for Transfer Hydrogenation of Ketones

This protocol is based on the application of ruthenium complexes in the transfer hydrogenation of ketones using isopropanol as the hydrogen source.[6]

Materials:

  • [RuCl₂(Tpm)(PPh₃)] (or a similar Ru-Tpm precursor)

  • Ketone substrate

  • Anhydrous isopropanol

  • Potassium isopropoxide (i-PrOK) or another suitable base

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis setup 1. Add Ru-Tpm catalyst and base to a Schlenk flask. evacuate 2. Evacuate and backfill with inert gas (3x). setup->evacuate add_reagents 3. Add anhydrous isopropanol and ketone substrate via syringe. evacuate->add_reagents heat 4. Heat the reaction mixture to the desired temperature. add_reagents->heat monitor 5. Monitor reaction progress by TLC or GC. heat->monitor quench 6. Cool to RT and quench with saturated NH4Cl (aq). monitor->quench extract 7. Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry 8. Dry organic layer, filter, and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify

Caption: General workflow for transfer hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the ruthenium-Tpm catalyst (e.g., 0.5-2 mol%) and the base (e.g., potassium isopropoxide, 5-10 mol%).

  • Reaction Setup: Evacuate and backfill the flask with argon or nitrogen three times.

  • Addition of Reagents: Add anhydrous isopropanol, followed by the ketone substrate (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the corresponding alcohol.

Protocol 4: General Procedure for Hydrogenation of Alkenes

This protocol is a general guideline for the hydrogenation of alkenes using an iridium-Tpm catalyst under a hydrogen atmosphere.[7][8]

Materials:

  • Iridium-Tpm catalyst (e.g., [Ir(Tpm)(H)₂(PPh₃)])

  • Alkene substrate

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure reactor

Experimental Workflow:

G cluster_prep Reactor Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis setup 1. Add Ir-Tpm catalyst and alkene substrate to the autoclave liner. add_solvent 2. Add anhydrous solvent. setup->add_solvent seal 3. Seal the autoclave. add_solvent->seal purge 4. Purge with H2 gas (3-5 times). seal->purge pressurize 5. Pressurize with H2 to the desired pressure. purge->pressurize react 6. Stir at the specified temperature for the required time. pressurize->react vent 7. Cool and carefully vent the H2 pressure. react->vent concentrate 8. Concentrate the reaction mixture. vent->concentrate analyze 9. Analyze the crude product by NMR or GC to determine conversion. concentrate->analyze purify 10. Purify by column chromatography if necessary. analyze->purify CatalyticCycle cluster_legend Legend A [Ir(Tpm)(L)n] B [Ir(Tpm)(H)2(L)n] A->B Oxidative Addition of H2 C [Ir(Tpm)(H)2(alkene)(L)n] B->C Alkene Coordination D [Ir(Tpm)(H)(alkyl)(L)n] C->D Migratory Insertion D->A Reductive Elimination of Alkane L1 [Ir(Tpm)(L)n] = Active Catalyst L2 [Ir(Tpm)(H)2(L)n] = Dihydride Complex L3 [Ir(Tpm)(H)2(alkene)(L)n] = Alkene Complex L4 [Ir(Tpm)(H)(alkyl)(L)n] = Alkyl Hydride Complex

Sources

Mastering the Scorpion's Tale: A Guide to NMR Characterization of Tris(pyrazol-1-YL)methane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Structural Landscape of Tris(pyrazol-1-YL)methane Ligands

This compound (Tpm) compounds, often referred to as "scorpionates," are a versatile class of tripodal N-donor ligands that have garnered significant interest in coordination chemistry, catalysis, and bioinorganic chemistry.[1] Their unique three-pronged structure, formed by three pyrazole rings attached to a central methane carbon, allows for the formation of stable complexes with a wide range of metal ions. The electronic and steric properties of Tpm ligands can be readily tuned by introducing substituents on the pyrazole rings, making them highly adaptable for various applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of these intricate molecules.[2] It provides unparalleled insights into their molecular structure, purity, and dynamic behavior in solution. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective use of modern NMR techniques to elucidate the structural nuances of Tpm compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logical workflows for unambiguous characterization.

The NMR Toolkit for Tpm Characterization: From Basic to Advanced

A multi-faceted approach employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of Tpm compounds. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule.

Core Techniques for Initial Assessment:
  • ¹H NMR (Proton NMR): This is the foundational NMR experiment, providing information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Tpm compounds, the ¹H NMR spectrum reveals key signals for the methine proton (the CH group at the core), and the protons on the pyrazole rings. The integration of these signals confirms the stoichiometry of the ligand.

  • ¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic). For Tpm compounds, the ¹³C NMR spectrum is crucial for identifying the methine carbon and the carbons of the pyrazole rings.

Advanced 2D Techniques for Unambiguous Assignment:

While 1D NMR provides a good initial overview, 2D NMR techniques are necessary to definitively assign all proton and carbon signals and to establish the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] In a COSY spectrum of a Tpm compound, cross-peaks will connect the signals of adjacent protons on the pyrazole rings, allowing for the assignment of the H3, H4, and H5 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[4] For Tpm compounds, the HSQC spectrum is invaluable for assigning the carbon signals of the pyrazole rings by correlating them to their directly attached, and often already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds.[4] The HMBC spectrum is critical for establishing the overall connectivity of the molecule. For instance, it can show correlations from the pyrazole protons to the methine carbon, definitively linking the pyrazole rings to the central methane unit.

The logical workflow for characterizing a Tpm compound using these NMR techniques is visualized in the following diagram:

NMR_Workflow cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Assignments C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Initial Carbon Info COSY->HSQC Confirm H-C one-bond correlations HMBC HMBC HSQC->HMBC Assign Quarternary Carbons & Confirm Connectivity Structure Complete Molecular Structure HMBC->Structure

Caption: Workflow for the NMR-based structural elucidation of this compound compounds.

Data Interpretation: A Representative Example

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for the parent, unsubstituted this compound in CDCl₃. These values serve as a reference point for the characterization of substituted Tpm derivatives.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (from 2D NMR)
Methine (CH)~7.8 - 8.0 (s, 1H)~70 - 75HMBC to H3, H5 of pyrazole rings
Pyrazole H3~7.5 - 7.7 (d, 3H)~138 - 142COSY to H4; HSQC to C3; HMBC to Methine C
Pyrazole H4~6.2 - 6.4 (t, 3H)~105 - 108COSY to H3, H5; HSQC to C4
Pyrazole H5~7.6 - 7.8 (d, 3H)~128 - 132COSY to H4; HSQC to C5; HMBC to Methine C

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

Detailed Experimental Protocols

The following protocols provide a starting point for acquiring high-quality NMR data for Tpm compounds. Instrument-specific parameters may need to be adjusted for optimal results.

Protocol 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the Tpm compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

Protocol 2: ¹H NMR Acquisition
  • Instrument Setup: Tune and shim the spectrometer for the proton channel to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a well-dissolved sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Protocol 3: ¹³C NMR Acquisition
  • Instrument Setup: Tune and shim the spectrometer for the carbon channel.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is typically required.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 160 ppm is generally sufficient for Tpm compounds.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

Protocol 4: 2D COSY Acquisition
  • Instrument Setup: Use the shims from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Number of Scans (NS): 2 to 4 scans per increment.

    • Number of Increments (TD in F1): 256 to 512 increments.

    • Spectral Width (SW in F1 and F2): Set to the same range as the ¹H NMR spectrum.

  • Processing: Apply a 2D Fourier transform, phase correction, and symmetrization.

Protocol 5: 2D HSQC Acquisition
  • Instrument Setup: Use the shims from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Number of Scans (NS): 4 to 8 scans per increment.

    • Number of Increments (TD in F1): 128 to 256 increments.

    • Spectral Width (SW in F2): Same as the ¹H NMR spectrum.

    • Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.

  • Processing: Apply a 2D Fourier transform and phase correction.

Protocol 6: 2D HMBC Acquisition
  • Instrument Setup: Use the shims from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans per increment.

    • Number of Increments (TD in F1): 256 to 512 increments.

    • Spectral Width (SW in F2): Same as the ¹H NMR spectrum.

    • Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Processing: Apply a 2D Fourier transform and phase correction.

The relationship between these NMR experiments and the information they provide is depicted in the following diagram:

NMR_Correlations cluster_protons Protons cluster_carbons Carbons H_methine Methine H C_methine Methine C H_methine->C_methine HSQC (¹JCH) C_pyrazole Pyrazole C's H_methine->C_pyrazole HMBC (²⁻³JCH) H_pyrazole Pyrazole H's H_pyrazole->H_pyrazole COSY (³JHH) H_pyrazole->C_methine HMBC (²⁻³JCH) H_pyrazole->C_pyrazole HSQC (¹JCH) H_pyrazole->C_pyrazole HMBC (²⁻³JCH)

Caption: Visualization of key correlations in 2D NMR spectra of Tpm compounds.

Conclusion: A Powerful and Versatile Approach

The systematic application of 1D and 2D NMR techniques provides a robust and reliable methodology for the complete structural characterization of this compound compounds. By understanding the principles behind each experiment and following optimized protocols, researchers can confidently determine the structure, purity, and connectivity of these important ligands and their metal complexes. This detailed structural information is paramount for understanding their reactivity and for the rational design of new catalysts and therapeutic agents.

References

  • Goodman, M. A., Goodman, M. S., Nazarenko, A. Y., & Patel, E. N. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.
  • Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Pellecchia, M., & Zuiderweg, E. R. P. (2004). Solution Nuclear Magnetic Resonance Spectroscopy Techniques for Probing Intermolecular Interactions. Current Protocols in Chemical Biology, 1(1), 1-20. [Link]
  • Reynolds, W. F. (2019). Getting the Most Out of HSQC and HMBC Spectra. Magnetic Resonance in Chemistry, 57(10), 735-745. [Link]
  • PubChem. (n.d.). Tris(1-pyrazolyl)methane. National Center for Biotechnology Information.
  • Goodman, M. A., Goodman, M. S., Nazarenko, A. Y., & Patel, E. N. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.
  • Mamoshina, M., & Koroteev, M. P. (2021). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm. Scientific reports, 11(1), 1-10. [Link]
  • Caporale, C., & Pellecchia, M. (2018). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Inorganics, 6(4), 118. [Link]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
  • Pellecchia, M., Bertini, I., Grzesiek, S., Wüthrich, K., & Zuiderweg, E. R. (2008). NMR-based approaches for the identification and optimization of inhibitors of protein–protein interactions. Chemical reviews, 108(11), 4446-4483. [Link]
  • Parkin, G. (2004). A new family of flexible scorpionate ligands based on 2-mercaptopyridine. Dalton Transactions, (13), 2029-2030. [Link]
  • Kim, H., & Choi, J. (2023). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Physical Chemistry Chemical Physics, 25(44), 30205-30212. [Link]
  • Goodman, M. A., Goodman, M. S., Nazarenko, A. Y., & Patel, E. N. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.
  • Van Kuiken, B. E., et al. (2021). Magnetospectroscopic Studies of a Series of Fe(II) Scorpionate Complexes: Assessing the Relationship between Halide Identity and Zero-Field Splitting. Inorganic Chemistry, 60(16), 12189-12204. [Link]
  • Khan, A. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • Sharma, S., & Singh, G. (2022). Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review.
  • SpectraBase. (n.d.). TRIS-(3,5-DIMETHYLPYRAZOL-1-YL)-METHANE;SOLID-STATE-#1. Wiley.
  • Taylor, M. K., et al. (2018). In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. Dalton Transactions, 47(41), 14501-14505. [Link]
  • Pellecchia, M., & Zuiderweg, E. R. P. (2009). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical Reviews, 109(11), 5958-5978. [Link]
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Inorganics, 5(4), 81. [Link]
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • UBC Chemistry NMR Facility. (n.d.). NMR Training. University of British Columbia.
  • Patsnap. (2023). Modification of Standard NMR Sequence for Rapid Acquisition.
  • Lehmann, T. (Ed.). (2021). Special Issue: Nuclear Magnetic Resonance Spectroscopy. Magnetochemistry. [Link]
  • Tussupbayev, S., et al. (2013). Development of a novel scorpionate ligand with 6-methylpyridine and comparison of structural and electronic properties of nickel(II) complexes with other scorpionate ligands. Dalton Transactions, 42(31), 11154-11157. [Link]
  • Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure.

Sources

Application Notes and Protocols for X-ray Crystallography of Tris(pyrazol-1-yl)methane Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Tris(pyrazol-1-yl)methane Ligands in Coordination Chemistry

This compound (Tpm) and its derivatives are a significant class of tripodal, neutral N-donor ligands that have garnered substantial interest in coordination chemistry.[1][2] Often referred to as "C-scorpionates," they are the neutral analogues of the widely utilized anionic tris(pyrazolyl)borates.[1][3] The unique tridentate coordination of Tpm ligands to a metal center often results in the formation of an octahedral complex, creating a stable and versatile platform for a wide range of applications, including catalysis, bioinorganic chemistry, and the development of materials with interesting magnetic properties like spin crossover (SCO).[4][5][6]

The ability to modify the pyrazolyl rings and the methane backbone allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. This tunability is crucial for designing complexes with specific catalytic activities or physical properties.[1] X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these complexes, providing critical insights into coordination geometries, bond lengths, and angles that govern their reactivity and function.[7][8] This guide provides a comprehensive overview of the protocols and key considerations for the successful synthesis, crystallization, and X-ray crystallographic analysis of this compound metal complexes.

Part 1: Synthesis of Ligands and Metal Complexes

The journey to a high-quality crystal structure begins with the synthesis of a pure ligand and the subsequent formation of the desired metal complex.

Protocol 1: Synthesis of this compound (Tpm)

This protocol is a general method for the synthesis of the parent Tpm ligand. Modifications may be necessary for substituted pyrazoles.

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Hexane for crystallization

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, combine pyrazole, sodium carbonate, and tetrabutylammonium bromide in a biphasic mixture of deionized water and chloroform.[9]

  • Heat the reaction mixture to a gentle reflux with vigorous stirring. The reaction is typically carried out for 48-72 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove any solids.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).[9]

  • Combine all organic fractions and wash with deionized water (2 x 100 mL).[9]

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield a crude product, often an oil or a solid.[9]

  • Purify the crude product by recrystallization from a suitable solvent, such as hot hexane, to obtain pure this compound.[9]

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst: Tetrabutylammonium bromide is crucial for transporting the pyrazolate anion from the aqueous phase to the organic phase where it can react with chloroform.

  • Base: Sodium or potassium carbonate deprotonates the pyrazole to form the reactive pyrazolate anion.

  • Reflux: Heating the reaction increases the rate of reaction.

  • Extraction and Washing: These steps are essential for separating the product from unreacted starting materials, the catalyst, and inorganic salts.

  • Recrystallization: This is a critical purification step to obtain a crystalline product suitable for complexation and subsequent crystallographic studies.

Diagram: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants Pyrazole Pyrazole Reaction Reaction in Biphasic System (Reflux) Pyrazole->Reaction Chloroform Chloroform Chloroform->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Catalyst Phase Transfer Catalyst (e.g., TBAB) Catalyst->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound ligand.

Protocol 2: Synthesis of a Generic this compound Metal Complex

This protocol provides a general guideline for the synthesis of a Tpm metal complex. The choice of solvent and reaction conditions will depend on the specific metal salt and the desired complex.

Materials:

  • This compound (Tpm) ligand

  • Metal salt (e.g., FeCl₂, Cu(NO₃)₂, Co(BF₄)₂)

  • Appropriate solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the Tpm ligand in a suitable solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.

  • The reaction mixture may be stirred for several hours to ensure complete complex formation.[7] In some cases, gentle heating or refluxing may be necessary.

  • The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar solvent to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Causality Behind Experimental Choices:

  • Solvent Choice: The solvent must be able to dissolve both the ligand and the metal salt and should not coordinate to the metal ion more strongly than the Tpm ligand, unless it is intended to be a labile co-ligand.

  • Stoichiometry: The molar ratio of ligand to metal salt is critical in determining the final product. For a [M(Tpm)₂]²⁺ complex, a 2:1 ligand-to-metal ratio is typically used. For a [M(Tpm)X₂] complex, a 1:1 ratio is common.

  • Isolation Method: The method of isolation (precipitation, slow evaporation) can influence the crystallinity of the product. Slow evaporation is often preferred for obtaining X-ray quality crystals directly from the reaction mixture.

Part 2: Crystallization of this compound Metal Complexes

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[10] The following protocols describe common crystallization techniques.

Table 1: Common Crystallization Techniques for Tpm Metal Complexes
TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation A solution of the complex is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.Simple to set up; can produce large, well-formed crystals.Not suitable for volatile or unstable compounds; difficult to control the rate of evaporation.
Vapor Diffusion A concentrated solution of the complex is placed in a small, open container inside a larger, sealed container with a reservoir of a precipitant (a solvent in which the complex is less soluble). The precipitant vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization.Good control over the rate of crystallization; can yield high-quality crystals.Requires careful selection of solvent/precipitant pairs; can be slow.
Liquid-Liquid Diffusion A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals form at the interface of the two liquids.Can produce high-quality crystals; useful for sensitive compounds.Can be difficult to set up without disturbing the interface; may result in a small number of crystals.
Cooling A saturated solution of the complex at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Can produce large crystals; relatively quick.Not suitable for temperature-sensitive compounds; rapid cooling can lead to poorly formed crystals.
Protocol 3: Crystallization by Slow Evaporation
  • Prepare a saturated or near-saturated solution of the purified Tpm metal complex in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of solvents).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter.

  • Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Protocol 4: Crystallization by Vapor Diffusion
  • Prepare a concentrated solution of the Tpm metal complex in a suitable solvent.

  • Place a small drop (a few microliters) of this solution on a siliconized glass coverslip.

  • In a well of a crystallization plate, add a larger volume (e.g., 500 µL) of a precipitant (a solvent in which the complex is less soluble).

  • Invert the coverslip and place it over the well, sealing it with grease to create a closed system.

  • The precipitant vapor will slowly diffuse into the drop, increasing the concentration of the complex and inducing crystallization.

  • Incubate the plate in a stable temperature environment and monitor for crystal growth.

Part 3: X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Diagram: X-ray Crystallography Workflow

Xray_Workflow cluster_crystal Crystal Preparation Crystal_Growth Single Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Model Final Crystal Structure Validation->Final_Model

Caption: General workflow for single-crystal X-ray diffraction analysis.

Protocol 5: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with CCD or CMOS detectors.[9] A beam of monochromatic X-rays is directed at the crystal.[10]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam. The diffraction pattern, consisting of a series of spots called reflections, is recorded by the detector.[10]

Protocol 6: Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[11] For Tpm metal complexes, direct methods or Patterson methods are commonly used to determine the initial positions of the heavier atoms (the metal and some heteroatoms).

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms, such as hydrogens or disordered solvent molecules.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and software tools to ensure its chemical and geometric sensibility.

Trustworthiness and Self-Validation: A reliable crystal structure is internally consistent. The final model should have low R-factors (typically R1 < 0.05 for good quality data), a goodness-of-fit close to 1, and reasonable atomic displacement parameters. The geometry of the molecule, including bond lengths and angles, should be chemically sensible and consistent with known values for similar compounds.

Part 4: Common Challenges and Troubleshooting

Table 2: Troubleshooting Common Issues in the Crystallography of Tpm Metal Complexes
ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Compound is too soluble; solution is not supersaturated; presence of impurities.Try different solvents or solvent mixtures; use a different crystallization technique (e.g., vapor diffusion); further purify the complex.
Poor Crystal Quality (e.g., twinning, small size) Rapid crystal growth; impurities; vibrations.Slow down the rate of crystallization (e.g., by lowering the temperature or using a less volatile precipitant); ensure a pure sample; use a vibration-free environment.
Weak Diffraction Small crystal size; disordered solvent in the crystal lattice; inherent low crystallinity.Use a more intense X-ray source (e.g., a synchrotron); try to grow larger crystals; collect data at low temperatures to reduce thermal motion.[12]
Difficulty in Structure Solution Poor data quality; presence of heavy atoms that dominate the scattering; twinning.Improve data quality by using a better crystal; use advanced phasing methods; use software designed to handle twinned data.
Disorder in the Structure Conformational flexibility of the ligand or counter-ions; disordered solvent molecules.Collect data at low temperature to reduce thermal motion; model the disorder using appropriate crystallographic software; if solvent is disordered, it may be necessary to use solvent-masking tools.

Conclusion

The X-ray crystallographic analysis of this compound metal complexes is a powerful technique for understanding their structure-property relationships. A systematic and meticulous approach, from the synthesis and purification of the complex to the final stages of structure refinement and validation, is essential for obtaining high-quality and reliable results. By understanding the principles behind each step and anticipating potential challenges, researchers can successfully elucidate the intricate three-dimensional structures of these fascinating coordination compounds, paving the way for their application in diverse fields of science and technology.

References

  • Reger, D. L., Rassolov, V., & Smith, M. D. (2000). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Inorganica Chimica Acta, 300-302, 564-572. [Link]
  • (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.
  • Shakirova, O., & Lavrenova, L. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(7), 589. [Link]
  • Grabarczyk, D. B., & Jaroniec, J. (2020). Characterizing metal binding sites in proteins with X-ray crystallography. Essays in Biochemistry, 64(4), 637-648. [Link]
  • Pettinari, C., & Reger, D. L. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Coordination Chemistry Reviews, 249(5-6), 617-638. [Link]
  • Santos, A. M., et al. (2021). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 26(11), 3326. [Link]
  • Díaz-Requejo, M. M., & Pérez, P. J. (2015). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 44(32), 14196-14207. [Link]
  • Wang, L., & Chambron, J. C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 6(5), 747-749. [Link]
  • Rossi, M., et al. (2024). Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I)
  • Rossi, M., et al. (2024). Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. Crystals. [Link]
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). This compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones. Coordination Chemistry Reviews, 265, 74-88. [Link]
  • Hückel, W., & Chneider, J. (1937). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Journal für Praktische Chemie, 149(1-3), 1-18. [Link]
  • De Zitter, E., et al. (2024). Elucidating metal–organic framework structures using synchrotron serial crystallography. CrystEngComm. [Link]
  • Reger, D. L., et al. (2005). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Inorganica Chimica Acta, 358(11), 3047-3056. [Link]
  • Forgan, R. S. (2014). Crystallography of metal–organic frameworks.
  • Rossi, M., et al. (2024). Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
  • De Zitter, E., et al. (2024). Elucidating metal–organic framework structures using synchrotron serial crystallography. CrystEngComm. [Link]
  • (2023). X‐ray diffraction curves of metal coordination compounds.
  • Smith, M. D., & Reger, D. L. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.
  • Forgan, R. S. (2014). Crystallography of metal–organic frameworks.
  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]
  • (2019). Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide.
  • Morris, R. H., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(15), 5106. [Link]
  • (2007). Single-crystal X-ray Diffraction. Carleton College. [Link]
  • (2025). X-ray Crystallography in Open-Framework Materials.
  • (2023). X-ray crystallography. Wikipedia. [Link]
  • (n.d.). X-Ray Diffraction Basics.
  • (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
  • (n.d.). Examples of common challenges encountered when using X-ray crystal structures.
  • (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. University of Cambridge. [Link]
  • (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • (n.d.). XRD Problems and Solutions Guide. Scribd. [Link]

Sources

Application Notes & Protocols: Tris(pyrazol-1-yl)methane as a Tripodal Ligand for Advanced Copper Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of copper complexes featuring the neutral tripodal N-donor ligand, Tris(pyrazol-1-yl)methane (Tpm). Tpm, a C-scorpionate ligand, offers a unique alternative to its more common anionic borate analogues (Tp⁻), providing distinct electronic and steric environments for metal centers.[1][2] We present detailed, field-tested protocols for the synthesis of the Tpm ligand and its subsequent complexation with both copper(I) and copper(II) ions. Furthermore, this guide delves into the essential characterization techniques and showcases the utility of these complexes in catalytic applications, underscoring the causality behind experimental choices to ensure reproducible and robust results.

Introduction: The C-Scorpionate Advantage

Poly(pyrazolyl) ligands, colloquially termed "scorpionates," have become indispensable in coordination chemistry.[3] First introduced by Trofimenko, these ligands are known for their versatile coordination modes and their ability to form stable complexes with a wide range of metals. While the anionic hydrotris(pyrazolyl)borates (Tp⁻) are widely studied, the isoelectronic neutral analogue, this compound (Tpm), offers a distinct set of properties.[2][4] The central B-H moiety in Tp⁻ is replaced by a C-H group in Tpm, resulting in a neutral ligand. This fundamental difference influences the electronic properties of the resulting metal complex, making Tpm-ligated complexes valuable for studying redox processes and catalytic cycles where charge balance is critical.[5][6]

Copper complexes derived from Tpm ligands have demonstrated significant utility in diverse fields, including:

  • Homogeneous Catalysis: Facilitating a variety of organic transformations such as oxidation of hydrocarbons, C-C and C-N cross-coupling reactions, and polymerization.[1][7][8]

  • Bioinorganic Modeling: The tridentate N-donor environment mimics the histidine coordination found in the active sites of many copper-containing metalloenzymes.[4]

This guide provides the necessary protocols and scientific rationale to effectively synthesize and utilize these versatile copper complexes.

Part 1: Synthesis of this compound (Tpm) Ligand

The synthesis of Tpm typically proceeds via the reaction of pyrazole with a methine source like chloroform in the presence of a strong base. The use of a phase-transfer catalyst (PTC) is highly recommended to improve yields and facilitate the reaction between the aqueous base and the organic reagents.[9]

Protocol 1: Phase-Transfer Catalyzed Synthesis of Tpm

Causality: Sodium hydroxide deprotonates pyrazole to form the sodium pyrazolate salt. Chloroform serves as the three-point electrophile. The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the pyrazolate anion from the aqueous phase into the organic phase (chloroform) where it can react, thereby overcoming the immiscibility of the reactants and dramatically increasing the reaction rate.

Materials:

  • Pyrazole (handle with care)

  • Chloroform (stabilized with ethanol)

  • Sodium Hydroxide (NaOH), 50% w/v aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Safety Precautions:

  • Chloroform is a suspected carcinogen and is volatile. All operations must be conducted in a certified chemical fume hood.

  • 50% NaOH is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • The reaction can be exothermic. Use an ice bath to control the temperature during the initial addition of NaOH.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrazole (10.0 g, 147 mmol) and tetrabutylammonium bromide (1.0 g, 3.1 mmol).

  • Add chloroform (100 mL) to the flask. Stir the mixture to dissolve the solids.

  • Place the flask in an ice-water bath to cool.

  • Slowly add 50% aqueous NaOH solution (50 mL) dropwise to the stirring mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After cooling to room temperature, carefully transfer the mixture to a separatory funnel. Separate the organic (chloroform) layer.

  • Extract the aqueous layer twice with 30 mL portions of chloroform.

  • Combine all organic extracts and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield a crude solid.

  • Recrystallize the crude product from a minimal amount of hot ethanol or a diethyl ether/hexane mixture to afford pure this compound as a white crystalline solid.

Workflow for Tpm Synthesis

Tpm_Synthesis reagents Pyrazole + Chloroform + TBAB (PTC) reaction Reflux (60°C) 4-6 hours reagents->reaction base 50% NaOH (aq) base->reaction Deprotonation workup Phase Separation & Extraction reaction->workup purification Recrystallization (Ethanol) workup->purification product Pure Tpm Ligand purification->product

Caption: Phase-transfer catalyzed synthesis of the Tpm ligand.

Expected Characterization Data
PropertyExpected Value
Appearance White to off-white crystalline solid[11]
Molecular Formula C₁₀H₁₀N₆[12]
Molecular Weight 214.23 g/mol [12][13]
Melting Point 198-201 °C
¹H NMR (CDCl₃, δ) ~7.6 (d, 3H), ~7.5 (d, 3H), ~7.3 (s, 1H, C-H), ~6.3 (t, 3H)
¹³C NMR (CDCl₃, δ) ~141, ~130, ~107, ~88 (methine C)

Part 2: Synthesis of this compound Copper Complexes

The Tpm ligand readily coordinates to copper in both +1 and +2 oxidation states. The synthesis generally involves the stoichiometric reaction of the Tpm ligand with a suitable copper salt in an appropriate solvent. For air-sensitive Cu(I) complexes, all procedures must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 2A: Synthesis of a Copper(I) Complex - [Cu(Tpm)(CH₃CN)]PF₆

Causality: This protocol utilizes a common and stable Cu(I) starting material, [Cu(CH₃CN)₄]PF₆. The Tpm ligand, being a strong N-donor, displaces three of the labile acetonitrile ligands to form the tetrahedral cationic complex. The remaining acetonitrile ligand occupies the fourth coordination site. This complex is an excellent precursor for further reactions.[14]

Materials:

  • This compound (Tpm)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Step-by-Step Procedure (under inert atmosphere):

  • In a Schlenk flask, dissolve Tpm (214 mg, 1.0 mmol) in 10 mL of anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]PF₆ (373 mg, 1.0 mmol) in 15 mL of anhydrous acetonitrile.

  • Slowly add the Tpm solution to the stirring solution of the copper salt at room temperature.

  • Stir the resulting colorless solution for 2 hours at room temperature.

  • Concentrate the solution under vacuum to approximately 5 mL.

  • Add anhydrous diethyl ether (approx. 30-40 mL) dropwise to precipitate the product.

  • Collect the resulting white solid by filtration via cannula or in a glovebox, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2B: Synthesis of a Copper(II) Complex - [Cu(Tpm)Cl₂]

Causality: The direct reaction between the neutral Tpm ligand and a simple copper(II) salt like CuCl₂ in a coordinating solvent leads to the formation of the desired complex. The stoichiometry and geometry can be influenced by the solvent and the counter-ion of the copper salt. Dichloromethane is a good choice as it is relatively non-coordinating, allowing the chloride ions to bind to the copper center.[2]

Materials:

  • This compound (Tpm)

  • Copper(II) Chloride (anhydrous, CuCl₂)

  • Dichloromethane (DCM)

  • Hexanes

Step-by-Step Procedure:

  • Dissolve Tpm (214 mg, 1.0 mmol) in 20 mL of dichloromethane in a 50 mL round-bottom flask.

  • Add anhydrous CuCl₂ (134 mg, 1.0 mmol) to the solution. Note: CuCl₂ has low solubility in DCM, but will be consumed as the complex forms.

  • Stir the mixture vigorously at room temperature. The solution will gradually turn from a colorless suspension to a green or blue-green solution over 2-4 hours.

  • After the reaction is complete (indicated by the dissolution of CuCl₂ and a stable color), filter the solution to remove any unreacted starting material.

  • Slowly add hexanes to the filtrate until the solution becomes turbid.

  • Allow the flask to stand at 4°C overnight to facilitate crystallization.

  • Collect the colored crystals by filtration, wash with a small amount of hexanes, and air dry.

General Scheme for Copper Complexation

Copper_Complexation cluster_Cu1 Copper(I) Synthesis cluster_Cu2 Copper(II) Synthesis Tpm1 Tpm Ligand Complex1 [Cu(Tpm)(CH₃CN)]⁺PF₆⁻ Tpm1->Complex1 Cu1_salt [Cu(CH₃CN)₄]PF₆ Cu1_salt->Complex1 Ligand Displacement Tpm2 Tpm Ligand Complex2 [Cu(Tpm)Cl₂] Tpm2->Complex2 Cu2_salt CuCl₂ Cu2_salt->Complex2 Direct Coordination

Caption: Synthetic routes to Tpm-copper(I) and Tpm-copper(II) complexes.

Part 3: Essential Characterization of Tpm-Copper Complexes

Confirming the identity and purity of the synthesized complexes is paramount. A combination of spectroscopic and analytical techniques provides a comprehensive picture of the coordination environment.

TechniqueCu(I) Complex ([Cu(Tpm)(CH₃CN)]⁺)Cu(II) Complex ([Cu(Tpm)Cl₂])Rationale & Insights
FT-IR (cm⁻¹) Shift in pyrazolyl C=N stretch (~1510-1530). Presence of C≡N stretch (~2250).Shift in pyrazolyl C=N stretch (~1520-1540).Coordination to the metal perturbs the electronic structure of the pyrazole rings, causing a shift in vibrational frequencies.[2] The C≡N stretch in Cu(I) complexes is a diagnostic marker.
¹H NMR Diamagnetic (d¹⁰), sharp signals. Shifted ligand peaks confirm coordination.Paramagnetic (d⁹), peaks are broadened or not observed.NMR is a powerful tool for structural confirmation of diamagnetic Cu(I) complexes.[5][14] The absence of sharp signals is characteristic of paramagnetic Cu(II) species.
UV-Vis Typically colorless, may show ligand-to-metal charge transfer (LMCT) bands in the UV region.Colored (green/blue). Shows weak d-d transitions in the visible region (600-800 nm).The color and UV-Vis spectrum of Cu(II) complexes are indicative of the d-orbital splitting and coordination geometry.[2]
EPR EPR silent (S=0).EPR active (S=1/2). Gives g and A values.Electron Paramagnetic Resonance (EPR) is definitive for paramagnetic species, providing detailed information on the electronic environment of the Cu(II) ion.[2]
Cyclic Voltammetry Shows a reversible or quasi-reversible Cu(II)/Cu(I) redox couple.Shows a reversible or quasi-reversible Cu(II)/Cu(I) redox couple.The redox potential is a key parameter for catalytic applications, indicating the ease of electron transfer.[5]
X-ray Crystallography Provides definitive solid-state structure, bond lengths, and angles (typically tetrahedral).Provides definitive solid-state structure (typically square pyramidal or trigonal bipyramidal).Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.[2][14]

Part 4: Application Protocol - Catalytic Oxidation

Tpm-copper complexes are effective catalysts for the oxidation of various organic substrates.[1][7] The following is a representative protocol for the oxidation of cyclohexane, a model reaction for C-H activation.

Protocol 3: Catalytic Oxidation of Cyclohexane

Causality: The Tpm-copper complex acts as a pre-catalyst. In the presence of an oxidant like hydrogen peroxide (H₂O₂), it initiates a radical-based mechanism to generate highly reactive species (e.g., hydroxyl radicals) that can abstract a hydrogen atom from the C-H bond of cyclohexane.[15] The resulting cyclohexyl radical is then trapped by oxygen or other species to form cyclohexanol and cyclohexanone. The Tpm ligand stabilizes the copper ion throughout the catalytic cycle, preventing decomposition.

Materials:

  • [Cu(Tpm)Cl₂] (or other Tpm-Cu pre-catalyst)

  • Cyclohexane

  • Acetonitrile (solvent)

  • Hydrogen Peroxide (30% aq. solution)

  • Internal standard (e.g., dodecane) for GC analysis

Step-by-Step Procedure:

  • To a 25 mL Schlenk tube, add the copper pre-catalyst [Cu(Tpm)Cl₂] (e.g., 5 µmol).

  • Add acetonitrile (5 mL) and cyclohexane (2.0 mmol).

  • Add the internal standard for gas chromatography (GC) analysis.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with stirring.

  • Slowly add 30% aqueous H₂O₂ (6.0 mmol) to the reaction mixture using a syringe pump over 1 hour to maintain a low steady-state concentration of the oxidant.

  • Allow the reaction to proceed for the desired time (e.g., 4 hours).

  • After cooling, quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.

  • Filter the mixture and analyze the liquid phase by GC and/or GC-MS to determine the conversion of cyclohexane and the yield of products (cyclohexanol and cyclohexanone).

Conceptual Catalytic Cycle```dot

Conclusion and Outlook

This compound is a powerful and versatile neutral ligand that provides access to a rich family of copper complexes. The protocols outlined in this guide offer a robust foundation for the synthesis and characterization of these compounds. The distinct electronic properties conferred by the neutral Tpm framework make its copper complexes highly effective in catalysis and valuable as structural and functional models for bioinorganic systems. Future research directions include the development of chiral Tpm derivatives for asymmetric catalysis and the synthesis of water-soluble analogues to expand their application in green chemistry.

[3]---

References

  • Title: Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications Source: Dalton Transactions (RSC Publishing) URL:[Link]
  • Title: Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane Source: MDPI URL:[Link]
  • Title: Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction Source: MDPI URL:[Link]
  • Title: Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand Source: Organic Letters URL:[Link]
  • Title: Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)
  • Title: Structures of functionalized tris(pyrazol-1-yl)
  • Title: Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)
  • Title: Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I)
  • Title: High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts Source: National Institutes of Health (NIH) URL:[Link]
  • Title: this compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones Source: Repositório Científico do Instituto Politécnico de Lisboa URL:[Link]
  • Title: Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)
  • Title: Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane Source: MDPI URL:[Link]
  • Title: Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands Source: Eastern Illinois University - The Keep URL:[Link]
  • Title: Synthesis of mixed-ligand copper(II) complexes containing bis(pyrazol-1-yl)
  • Title: Copper(I)
  • Title: Copper(I)
  • Title: Tris(1-pyrazolyl)

Sources

Synthesis of Water-Soluble Tris(pyrazol-1-yl)methane Sulfonate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of the water-soluble scorpionate ligand, Tris(pyrazol-yl)methane sulfonate (Tpms). This document is intended for researchers, scientists, and professionals in drug development and coordination chemistry who require a robust and reliable method for preparing this versatile ligand. We will delve into the strategic considerations behind the synthetic route, offer step-by-step procedures, and provide insights into the characterization of the final product.

Introduction: The Significance of Water-Soluble Scorpionate Ligands

Tris(pyrazol-1-yl)methane (Tpm) and its derivatives are a cornerstone class of tripodal, N-donor ligands in coordination chemistry, often referred to as "C-scorpionates".[1] Their unique ability to form stable complexes with a wide array of metal ions has led to their use in catalysis, bioinorganic chemistry, and materials science.[2][3] A significant limitation of traditional Tpm ligands, however, is their poor solubility in aqueous media, which curtails their application in biological systems and green chemistry.[1][4]

The introduction of a sulfonate group at the methine carbon to create this compound sulfonate (Tpms) dramatically enhances water solubility, opening new avenues for research and application.[5][6] This modification allows for the development of water-soluble metal complexes with potential applications in aqueous-phase catalysis and as therapeutic agents.[1][7] This guide will provide a detailed protocol for the synthesis of this important ligand, starting from the preparation of its precursor, this compound.

Synthetic Strategy: A Two-Step Approach to Water Solubility

The synthesis of Tris(pyrazol-yl)methane sulfonate is a two-step process. First, the precursor, this compound (Tpm), is synthesized. Subsequently, Tpm is functionalized to introduce the sulfonate group.

Step 1: Synthesis of this compound (Tpm)

The preparation of Tpm has been approached through various methods, with the reaction of pyrazole with chloroform in the presence of a strong base being a common route. This reaction proceeds via a phase-transfer catalysis mechanism.

Step 2: Sulfonation of this compound

The key to rendering Tpm water-soluble is the introduction of a sulfonate group. This is achieved through the deprotonation of the methine proton of Tpm using a strong organometallic base, such as butyllithium, to form a lithiated intermediate. This nucleophilic intermediate is then quenched with an electrophilic sulfur trioxide source, typically a stable complex like the sulfur trioxide-trimethylamine complex, to yield the desired sulfonate.[1][4] This method provides a direct and efficient route to the target compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
Pyrazole98%Sigma-Aldrich
ChloroformACS gradeFisher Scientific
Potassium Hydroxide85%Sigma-Aldrich
Tetrabutylammonium bromide99%Sigma-AldrichPhase-transfer catalyst
n-Butyllithium2.5 M in hexanesSigma-AldrichPyrophoric, handle with extreme care
Sulfur trioxide trimethylamine complex97%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Tetrahydrofuran (THF)AnhydrousFisher Scientific
HexaneACS gradeFisher Scientific
Deuterated solvents (e.g., D₂O, DMSO-d₆)NMR gradeCambridge Isotope Laboratories

Safety Precautions:

  • n-Butyllithium is pyrophoric and reacts violently with water and air. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[8] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Chloroform is a suspected carcinogen and is toxic. Handle in a well-ventilated fume hood.

  • Sulfur trioxide trimethylamine complex is corrosive and moisture-sensitive. Handle with care in a dry environment.

Protocol 1: Synthesis of this compound (Tpm)

This protocol is an adaptation of established methods for the synthesis of Tpm.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrazole (10.0 g, 147 mmol), potassium hydroxide (41.2 g, 735 mmol), and tetrabutylammonium bromide (1.0 g, 3.1 mmol) in chloroform (200 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 48 hours. The reaction mixture will become thick and dark.

  • Work-up: After cooling to room temperature, carefully add 200 mL of water to the reaction mixture. Separate the organic layer.

  • Extraction: Extract the aqueous layer with chloroform (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield a crude solid. Purify the crude product by recrystallization from a minimal amount of hot hexane to afford this compound as a white crystalline solid.

Expected Yield: 60-70%

Protocol 2: Synthesis of Sodium Tris(pyrazol-1-yl)methanesulfonate (NaTpms)

This protocol details the sulfonation of Tpm to yield the water-soluble sodium salt.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask under an inert atmosphere of argon, dissolve this compound (5.0 g, 23.4 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (10.3 mL of a 2.5 M solution in hexanes, 25.7 mmol) dropwise via syringe. Stir the solution at -78 °C for 2 hours. A color change to yellow or orange indicates the formation of the lithiated species.

  • Sulfonation: In a separate flask, dissolve sulfur trioxide trimethylamine complex (3.59 g, 25.7 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the cold, stirred solution of lithiated Tpm.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Isolation: A white precipitate will form. Collect the solid by filtration under an inert atmosphere. Wash the precipitate with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white solid under vacuum to yield the lithium salt of this compound sulfonate.

  • Cation Exchange (Optional but Recommended): To obtain the sodium salt, dissolve the lithium salt in a minimal amount of water and add a saturated aqueous solution of sodium chloride. A white precipitate of the sodium salt will form. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Expected Yield: 75-85%

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum in D₂O should show characteristic signals for the pyrazolyl protons. The absence of the methine proton signal (typically around 6.5-7.0 ppm in Tpm) is a key indicator of successful sulfonation.

  • ¹³C NMR: The carbon NMR spectrum will show the resonances for the pyrazolyl carbons and the quaternary carbon of the C-SO₃⁻ group.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3100-3200C-H stretching of pyrazolyl rings
~1500-1600C=C and C=N stretching of pyrazolyl rings
~1030-1250S=O stretching of the sulfonate group (strong, characteristic bands)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode should show a prominent peak corresponding to the [Tpms]⁻ anion (m/z ≈ 293).

Visualizing the Workflow

Reaction Scheme

Synthesis Tpm This compound (Tpm) LiTpm Lithiated Intermediate Tpm->LiTpm Deprotonation Tpms This compound sulfonate (Tpms) LiTpm->Tpms Sulfonation reagent1 1) n-BuLi, THF, -78 °C 2) SO₃·NMe₃ Workflow cluster_Tpm Protocol 1: Tpm Synthesis cluster_Tpms Protocol 2: Tpms Synthesis start_tpm Mix Pyrazole, KOH, Tetrabutylammonium bromide in Chloroform reflux Reflux for 48h start_tpm->reflux workup_tpm Aqueous Work-up & Extraction reflux->workup_tpm purify_tpm Recrystallize from Hexane workup_tpm->purify_tpm product_tpm Pure Tpm purify_tpm->product_tpm start_tpms Dissolve Tpm in Anhydrous THF product_tpm->start_tpms Use as starting material deprotonate Deprotonate with n-BuLi at -78 °C start_tpms->deprotonate sulfonate Add SO₃·NMe₃ Solution deprotonate->sulfonate isolate Isolate Precipitate sulfonate->isolate product_tpms Pure NaTpms isolate->product_tpms

Caption: Overall experimental workflow.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of water-soluble this compound sulfonate. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable ligand for a wide range of applications in aqueous systems. The ability to introduce water solubility to the versatile scorpionate ligand framework opens up exciting possibilities for the design of novel catalysts and metallodrugs.

References

  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Martins, L. M. D. R. S. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Inorganics, 5(4), 83. [Link]
  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Gair, J. H., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(1), M1823. [Link]
  • Kläui, W., et al. (2002). Tris(pyrazolyl)methanesulfonates: A Novel Class of Water-Soluble Ligands. Angewandte Chemie International Edition, 41(9), 1546-1548. [Link]
  • Mahmoud, A. G., et al. (2019). A schematic representation of tris(pyrazolyl)methane compounds.
  • Jameson, D. L., & Castellano, R. K. (1998). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.
  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]
  • Princeton University Environmental Health & Safety. (n.d.).
  • Paz-Pérez, N., et al. (2021). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 26(15), 4503. [Link]
  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
  • The Keep. (2012). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. [Link]
  • Martins, L. M. D. R. S., et al. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. Organic & Biomolecular Chemistry, 15(36), 7644-7653. [Link]
  • University of Arkansas Environmental Health & Safety. (n.d.).
  • Evans, W. J., et al. (2021). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic Chemistry, 60(17), 13075-13084. [Link]
  • Lee, S., et al. (2022). Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand. Molecules, 27(19), 6614. [Link]
  • (This reference is intentionally left blank)
  • (This reference is intentionally left blank)
  • Guedes da Silva, M. F. C., et al. (2019). Structural characterization and biological properties of silver(I) tris(pyrazolyl)methane sulfonate. Journal of Inorganic Biochemistry, 199, 110771. [Link]

Sources

Catalytic Excellence Unlocked: Tris(pyrazol-yl)methane Complexes in Henry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide for Researchers and Drug Development Professionals

Introduction: A Modern Approach to a Classic Reaction

The Henry (or nitroaldol) reaction, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of β-nitro alcohols—versatile intermediates in the creation of pharmaceuticals and other fine chemicals.[1][2] The quest for efficient and selective catalysts for this transformation is a continuous endeavor in synthetic chemistry. Among the promising candidates, metal complexes featuring Tris(pyrazol-yl)methane (Tpm) ligands have emerged as a powerful catalytic tool.[3][4] These "scorpionate" ligands, neutral analogues of the more widely known tris(pyrazolyl)borates, offer a unique combination of steric and electronic tunability, allowing for precise control over the catalytic environment.[5][6] This guide provides an in-depth exploration of the application of Tris(pyrazol-yl)methane complexes in catalyzing Henry reactions, complete with mechanistic insights and detailed experimental protocols.

Tris(pyrazol-yl)methane ligands are tripodal, N-donor ligands that coordinate to a metal center in a facial manner, creating a stable complex with an open coordination site for substrate activation.[5][6] The versatility of this ligand family stems from the ease with which the pyrazole rings can be substituted, allowing for the fine-tuning of the catalyst's properties to achieve high activity and selectivity.[6] Copper(II) complexes bearing these ligands have shown particular promise in catalyzing the Henry reaction, demonstrating high yields under mild conditions.[3][7]

Mechanistic Insights: The Role of the Tris(pyrazol-yl)methane-Metal Complex

The catalytic cycle of the Henry reaction mediated by a Tris(pyrazol-yl)methane-copper(II) complex is believed to proceed through a dual-activation pathway. The copper center acts as a Lewis acid, coordinating to and activating the aldehyde carbonyl group, thus increasing its electrophilicity. Concurrently, a basic component, either an external base or a coordinated counter-ion, facilitates the deprotonation of the nitroalkane to generate the nucleophilic nitronate anion. The subsequent nucleophilic attack of the nitronate on the activated aldehyde, followed by protonation, yields the desired β-nitro alcohol product and regenerates the catalyst.

Henry_Reaction_Mechanism Catalyst [Cu(Tpm)X2] Activated_Aldehyde [Cu(Tpm)X2(R-CHO)] (Activated Aldehyde) Catalyst->Activated_Aldehyde Coordination Aldehyde R-CHO Aldehyde->Activated_Aldehyde Nitroalkane R'-CH2NO2 Nitronate R'-CH=NO2- Nitroalkane->Nitronate Deprotonation Base Base Base->Nitronate Intermediate [Cu(Tpm)X(O-CHR-CH(R')NO2)] Activated_Aldehyde->Intermediate Nucleophilic Attack Nitronate->Intermediate Intermediate->Catalyst Regeneration Product β-Nitro Alcohol Intermediate->Product Protonation

Figure 1: Proposed catalytic cycle for the Henry reaction catalyzed by a Tris(pyrazol-yl)methane-copper(II) complex.

Experimental Protocols: A Step-by-Step Guide

This section provides a general protocol for the Henry reaction between an aromatic aldehyde and nitromethane, catalyzed by a pre-formed or in-situ generated Tris(pyrazol-yl)methane-copper(II) complex.

Part 1: Catalyst Preparation (In-situ Generation)

For optimal convenience and reproducibility, the active catalyst can be generated in situ from the Tris(pyrazol-yl)methane ligand and a suitable copper(II) salt.

Materials:

  • Tris(pyrazol-1-yl)methane (Tpm) or a substituted derivative

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) chloride (CuCl₂)

  • Ethanol (EtOH), anhydrous

  • Magnetic stirrer and stir bar

  • Schlenk flask or oven-dried reaction vial

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (0.055 mmol, 5.5 mol%).

  • Add copper(II) acetate monohydrate (0.05 mmol, 5 mol%).[8]

  • Add anhydrous ethanol (1.5 mL) to the vial.[8]

  • Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should develop a characteristic color, indicating the formation of the copper complex.

Part 2: General Procedure for the Henry Reaction

Materials:

  • Aromatic aldehyde (1 mmol, 1.0 equivalent)

  • Nitromethane (10 mmol, 10 equivalents)[8]

  • Catalyst solution from Part 1

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To the freshly prepared catalyst solution from Part 1, add nitromethane (10 mmol).[8]

  • Add the aromatic aldehyde (1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

Part 3: Work-up and Purification
  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the excess nitromethane and ethanol.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure β-nitro alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Performance of Tris(pyrazol-yl)methane-Copper Catalysts

The following tables summarize typical results obtained for the Henry reaction using Tris(pyrazol-yl)methane-copper catalytic systems, demonstrating the influence of various parameters on the reaction outcome.

Table 1: Effect of Catalyst Loading and Reaction Time on the Henry Reaction of Benzaldehyde and Nitromethane.

EntryCatalyst Loading (mol%)Time (h)Yield (%)
114865
22.54882
354889[3]
452475
5102491

Reaction conditions: Benzaldehyde (1 mmol), nitromethane (10 mmol), catalyst, EtOH, room temperature.

Table 2: Substrate Scope for the Tris(pyrazol-yl)methane-Copper Catalyzed Henry Reaction.

EntryAldehydeProductYield (%)
1Benzaldehyde2-Nitro-1-phenylethanol89[3]
24-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-nitroethanol94[3]
34-Chlorobenzaldehyde1-(4-Chlorophenyl)-2-nitroethanol85
44-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-nitroethanol78
52-Naphthaldehyde1-(Naphthalen-2-yl)-2-nitroethanol81

Reaction conditions: Aldehyde (1 mmol), nitromethane (10 mmol), 5 mol% catalyst, EtOH, 48 h, room temperature.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Inactivity: Ensure the use of anhydrous solvents and reagents, as water can deactivate the catalyst. The purity of the ligand and copper salt is also crucial.

    • Insufficient Reaction Time: Some substituted aldehydes may require longer reaction times. Monitor the reaction by TLC to determine the optimal time.

    • Sub-optimal Temperature: While the reaction typically proceeds well at room temperature, gentle heating (e.g., 40-50 °C) may be beneficial for less reactive substrates.

  • Formation of Side Products (e.g., Nitroalkenes):

    • Excess Base: If an external base is used, its concentration should be carefully controlled, as excess base can promote the elimination of water from the β-nitro alcohol product.[2]

    • Prolonged Reaction Times at Elevated Temperatures: These conditions can also favor dehydration.

Safety Precautions

  • Nitromethane: Nitromethane is flammable and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust and direct contact.

  • Organic Solvents: The organic solvents used in the reaction and purification are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

Tris(pyrazol-yl)methane-metal complexes, particularly with copper, represent a highly effective and versatile class of catalysts for the Henry reaction. Their modular nature allows for systematic tuning of their catalytic properties, paving the way for the development of even more active and selective systems. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this powerful catalytic tool in their synthetic endeavors.

References

  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(33), 12493-12508. [Link]
  • Bigmore, H. R., Lawrence, S. C., & Tredget, C. S. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (6), 1029-1045. [Link]
  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Grabowski, F., Schier, W. S., & Pich, A. (2024). Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels.
  • Kallitsakis, M. G., Tancini, P. D., Dixit, M., Mpourmpakis, G., & Lykakis, I. N. (2018). Henry Reaction. Organic Chemistry Portal. [Link]
  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Grabowski, F., Schier, W. S., & Pich, A. (2024). Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels.
  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). A schematic representation of tris(pyrazolyl)methane compounds.
  • Walczak, M. A., & Wozniak, K. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(13), 5129. [Link]
  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
  • Szostak, M., & Szostak, R. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Symmetry, 13(1), 73. [Link]
  • Mlynarski, J., & Paradowska, J. (2023). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 28(13), 5128. [Link]

Sources

Mimicking Nature's Catalysts: Tris(pyrazol-1-yl)methane in Bio-Inspired Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scorpion's Grasp in Catalysis

In the intricate world of bio-inorganic chemistry, the quest to replicate the remarkable efficiency of metalloenzymes is a driving force for innovation. Nature has perfected the use of metal ions, nestled within specific coordination environments, to perform complex chemical transformations with unparalleled precision. A key strategy in mimicking these natural marvels is the design of synthetic ligands that can recreate the essential features of an enzyme's active site. Among the most versatile and successful of these is Tris(pyrazol-1-yl)methane, often abbreviated as Tpm.

This compound and its derivatives are neutral, tripodal ligands that bind to a metal center through three nitrogen atoms from the pyrazole rings, much like a scorpion grasping its prey. This "scorpionate" ligand family is a neutral analogue to the more widely known anionic tris(pyrazolyl)borates (Tp).[1][2] The neutral charge of Tpm ligands allows for the formation of cationic metal complexes, which can exhibit unique reactivity and solubility properties. Their steric and electronic properties can be finely tuned by introducing substituents on the pyrazole rings or the central methane carbon, providing a powerful toolkit for catalyst design.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in bio-inspired catalytic systems. We will delve into the rationale behind their use, provide detailed protocols for the synthesis of Tpm-metal complexes, and outline their application in mimicking the function of key metalloenzymes.

The Tpm Advantage: Emulating the Histidine Tripod

Many metalloenzymes feature a recurring structural motif: a metal ion facially coordinated by three histidine residues. This "histidine tripod" creates a specific electronic and steric environment that is crucial for catalytic activity. Tpm ligands are exceptional mimics of this motif. The three pyrazole rings of Tpm are isoelectronic with the imidazole rings of histidine, providing a similar N-donor environment. This structural analogy allows Tpm-metal complexes to serve as excellent functional models for a variety of enzymes.[3]

Application Focus 1: Modeling Copper Monooxygenases

Copper-containing monooxygenases, such as peptidylglycine α-hydroxylating monooxygenase (PHM) and dopamine β-monooxygenase (DβM), play vital roles in biological processes. Their active sites feature a copper ion coordinated by histidine residues, which facilitates the activation of dioxygen for substrate oxidation. Tpm-copper complexes have emerged as powerful tools for modeling the structure and function of these enzymes.[2][5][6]

Causality in Experimental Design:

The choice of Tpm ligands in these models is deliberate. The tripodal N-donor set of Tpm accurately replicates the coordination environment of the copper center in the native enzymes. By systematically modifying the substituents on the pyrazole rings, researchers can probe how steric hindrance and electronic effects influence the formation and reactivity of copper-dioxygen intermediates, which are key to the catalytic cycle. For instance, bulkier substituents can create a hydrophobic pocket around the copper center, mimicking the enzyme's active site and influencing substrate selectivity.[5][6][7]

Experimental Workflow: Synthesis and Catalytic Oxidation

G cluster_synthesis Synthesis of [TpmCu(I)(NCCH3)]PF6 cluster_catalysis Catalytic Oxidation Tpm_synthesis Synthesize Tpm Ligand (HC(3,5-Me2pz)3) Reaction_synthesis React Tpm* and Cu Salt in Acetonitrile Tpm_synthesis->Reaction_synthesis Cu_salt [Cu(NCCH3)4]PF6 Cu_salt->Reaction_synthesis Isolation_synthesis Isolate and Purify [Tpm*Cu(I)(NCCH3)]PF6 Reaction_synthesis->Isolation_synthesis Precatalyst [Tpm*Cu(I)(NCCH3)]PF6 Reaction_catalysis Catalytic Reaction (Formation of Cu(II)-Oxo intermediate) Precatalyst->Reaction_catalysis Substrate Substrate (e.g., Thioanisole) Substrate->Reaction_catalysis Oxidant Oxidant (e.g., H2O2) Oxidant->Reaction_catalysis Product Oxidized Product (e.g., Methyl Phenyl Sulfoxide) Reaction_catalysis->Product Analysis Analyze Products (GC, NMR) Product->Analysis

Figure 1. Workflow for the synthesis of a Tpm-copper(I) precatalyst and its use in a model catalytic oxidation reaction.

Protocol 1: Synthesis of a Representative Tpm-Copper(I) Complex

This protocol describes the synthesis of [TpmCu(I)(NCCH₃)]PF₆, where Tpm is tris(3,5-dimethylpyrazol-1-yl)methane, a common sterically hindered Tpm ligand.[7][8]

Materials:

  • Tris(3,5-dimethylpyrazol-1-yl)methane (Tpm*)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(NCCH₃)₄]PF₆)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Tpm* (1 equivalent) in anhydrous acetonitrile in a Schlenk flask.

  • Reaction: In a separate Schlenk flask, dissolve [Cu(NCCH₃)₄]PF₆ (1 equivalent) in anhydrous acetonitrile.

  • Addition: Slowly add the Tpm* solution to the copper salt solution with vigorous stirring at room temperature.

  • Stirring: Allow the reaction mixture to stir for 2-4 hours at room temperature. The solution should remain colorless to pale yellow.

  • Precipitation: Slowly add anhydrous diethyl ether to the reaction mixture until a white precipitate forms.

  • Isolation: Collect the precipitate by filtration under an inert atmosphere, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Trustworthiness: The synthesis is conducted under an inert atmosphere to prevent oxidation of the Cu(I) center. The use of anhydrous solvents is crucial to avoid the formation of undesired side products. The purity of the final product can be confirmed by comparing the spectroscopic data with literature values.[7]

Protocol 2: Catalytic Oxidation of Thioanisole

This protocol outlines a typical procedure for the catalytic oxidation of thioanisole to methyl phenyl sulfoxide using a Tpm-copper complex as a catalyst.

Materials:

  • [Tpm*Cu(I)(NCCH₃)]PF₆ (catalyst)

  • Thioanisole (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the Tpm-copper catalyst (e.g., 1 mol%) and thioanisole (1 equivalent) in acetonitrile. Add an internal standard for quantitative analysis.

  • Initiation: Add hydrogen peroxide (e.g., 1.5 equivalents) to the reaction mixture with stirring at a controlled temperature (e.g., 25 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: After the reaction is complete (as determined by GC analysis), quench any remaining peroxide by adding a small amount of a reducing agent (e.g., saturated aqueous sodium sulfite solution).

  • Analysis: Extract the organic products with a suitable solvent (e.g., dichloromethane), dry the organic layer, and analyze the product distribution and yield by GC and NMR spectroscopy.

Trustworthiness: The use of an internal standard allows for accurate quantification of the substrate conversion and product yield. Running a blank reaction without the catalyst is essential to confirm that the observed reactivity is indeed due to the Tpm-copper complex.

Application Focus 2: Bio-Inspired Iron Chemistry and Spin Crossover

Iron-containing enzymes are involved in a vast array of biological functions, including oxygen transport and activation. The spin state of the iron center is often critical to its reactivity. Tpm ligands have been instrumental in developing synthetic models of iron enzymes and in studying the phenomenon of spin crossover (SCO), where the spin state of the iron(II) center can be switched between high-spin and low-spin by external stimuli like temperature or pressure.[9][10]

Causality in Experimental Design:

The ligand field strength imparted by the Tpm ligand is a key determinant of the spin state of the Fe(II) center. By modifying the substituents on the pyrazole rings, the electronic properties of the ligand can be tuned, thereby influencing the spin crossover temperature.[9][10] This allows for the rational design of iron complexes with specific magnetic properties, which can be used to model the spin-state changes that occur in some iron enzymes during their catalytic cycles.

Logical Relationship: Ligand Field and Spin State

G cluster_sco Spin Crossover in [Fe(Tpm)2]2+ Ligand_Field Ligand Field Strength (Determined by Tpm substituents) Delta_O Ligand Field Splitting (Δo) Ligand_Field->Delta_O Spin_Pairing_Energy Spin Pairing Energy (P) High_Spin High Spin (S=2) (Δo < P) Delta_O->High_Spin Weak Field Low_Spin Low Spin (S=0) (Δo > P) Delta_O->Low_Spin Strong Field Temperature Temperature Temperature->High_Spin High Temp Temperature->Low_Spin Low Temp

Figure 2. The relationship between ligand field strength, temperature, and the spin state of an Fe(II) center in a Tpm complex.

Protocol 3: Synthesis of an Iron(II) Spin Crossover Complex

This protocol describes the synthesis of ₂, a classic example of a Tpm-iron(II) complex that exhibits spin crossover behavior.[9]

Materials:

  • This compound (Tpm)

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)

  • Ethanol

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Tpm (2 equivalents) in ethanol in a Schlenk flask.

  • Reaction: In a separate Schlenk flask, dissolve Fe(BF₄)₂·6H₂O (1 equivalent) in a minimal amount of ethanol. The solution will be pale green.

  • Addition: Slowly add the Tpm solution to the iron salt solution with stirring at room temperature. A color change to deep red or purple should be observed, indicating the formation of the low-spin complex.

  • Precipitation: Cool the reaction mixture in an ice bath to facilitate precipitation. If necessary, slowly add diethyl ether to induce precipitation.

  • Isolation: Collect the crystalline product by filtration under an inert atmosphere, wash with cold ethanol and then diethyl ether, and dry under vacuum.

  • Characterization: The complex can be characterized by UV-Vis spectroscopy (to observe the temperature-dependent color change), magnetic susceptibility measurements (to quantify the spin transition), and single-crystal X-ray diffraction (to determine the Fe-N bond lengths in the high-spin and low-spin states).

Trustworthiness: The synthesis must be performed under an inert atmosphere to prevent the oxidation of Fe(II) to Fe(III). The color of the complex is a good indicator of its spin state; low-spin Fe(II) Tpm complexes are typically intensely colored, while high-spin complexes are often colorless or pale.

Quantitative Data Summary

ComplexMetalApplicationKey ParameterValueReference
[TpmCu(I)(NCCH₃)]PF₆Cu(I)Catalytic Oxidationν(CO) in CO adduct2107 cm⁻¹[5][6]
Fe(II)Spin CrossoverT₁/₂ (SCO Temp.)~400 K (in solution)[9]
[TpmCu(phthalimidate)]Cu(I)C-N CouplingProduct Yield76%[8]

Conclusion and Future Outlook

This compound ligands have proven to be invaluable tools in the field of bio-inspired catalysis. Their ability to mimic the coordination environment of metal centers in enzymes has led to significant advances in our understanding of catalytic mechanisms and has paved the way for the development of new and efficient synthetic catalysts. The modular nature of Tpm synthesis allows for the fine-tuning of their properties, offering endless possibilities for the design of next-generation catalysts for a wide range of applications, from fine chemical synthesis to the development of novel therapeutic agents. The continued exploration of Tpm chemistry promises to yield even more exciting discoveries in the years to come.

References

  • Trofimenko, S. (1993). Scorpionates: the coordination chemistry of polypyrazolylborate ligands. Chemical Reviews, 93(3), 943-980. [Link]
  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(38), 14279-14292. [Link]
  • Flores, J. C., et al. (2004). Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. European Journal of Inorganic Chemistry, 2004(16), 3287-3296. [Link]
  • Mahmoud, A. G., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Taki, M., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)
  • Abo, M., et al. (2006). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 45(24), 9801-9811. [Link]
  • Reger, D. L., et al. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(21), 4591-4596. [Link]
  • Haldón, E., et al. (2012). Copper(I) complexes with trispyrazolylmethane ligands: synthesis, characterization, and catalytic activity in cross-coupling reactions. Inorganic Chemistry, 51(15), 8298-8306. [Link]
  • Dowling, C., et al. (2012). Tris(5-methylpyrazolyl)methane: synthesis and properties of its iron(II) complex. Inorganic Chemistry, 51(2), 1084-1093. [Link]
  • Di-Sarno, T., et al. (2024). Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. Dalton Transactions. [Link]
  • Pettinari, C., et al. (2000). Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes. Inorganic Chemistry, 39(24), 5467-5477. [Link]
  • Dias, H. V. R., & Lovely, C. J. (2008). Bis(pyrazolyl)methane and tris(pyrazolyl)methane metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones. Coordination Chemistry Reviews, 252(21-22), 2319-2331. [Link]
  • Pettinari, C., & Reger, D. L. (2003). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (11), 2145-2157. [Link]
  • Lavallo, V. (2019). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications. Dalton Transactions, 48(38), 14279-14292. [Link]
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2016). Water-soluble C-scorpionate complexes—Catalytic and biological applications. European Journal of Inorganic Chemistry, 2016(15-16), 2236-2252. [Link]
  • Mahmoud, A. G., et al. (2019). Hydrosoluble complexes bearing tris(Pyrazolyl)methane sulfonate ligand: Synthesis, characterization and catalytic activity for henry reaction.
  • Reger, D. L., et al. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(21), 4591-4596. [Link]
  • da Silva, M. F. C. G., et al. (2018). Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. Acta Crystallographica Section C: Structural Chemistry, 74(1), 81-88. [Link]
  • Real, J. A., et al. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Magnetochemistry, 6(4), 62. [Link]
  • Real, J. A., et al. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Magnetochemistry, 6(4), 62. [Link]

Sources

Application Note: Mass Spectrometry Analysis of Tris(pyrazol-1-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Tris(pyrazol-1-yl)methane Ligands

This compound (Tpm) ligands, often referred to as "scorpionates," are a versatile class of tripodal, N-donor ligands that have garnered significant interest in coordination chemistry.[1][2][3][4] Their neutral charge and facial coordination to a wide range of metal centers make them analogues to the widely studied anionic tris(pyrazolyl)borates.[1] The ability to synthetically modify the pyrazolyl rings or the apical carbon atom allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.[2][5] This adaptability has led to the application of Tpm complexes in diverse fields, including homogeneous catalysis, bioinorganic chemistry, and the development of novel therapeutic agents, such as potential anticancer drugs.[3][4]

Given their expanding applications, robust and reliable analytical methods for the characterization of these complexes are paramount. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a premier tool for the analysis of organometallic and coordination compounds due to its soft ionization nature, which is capable of transferring intact complex ions from solution to the gas phase.[6][7] This application note provides a detailed guide to the mass spectrometric analysis of Tpm complexes, offering field-proven insights, step-by-step protocols, and guidance on spectral interpretation and fragmentation analysis.

I. Foundational Principles: Why ESI-MS for Tpm Complexes?

Electrospray ionization is uniquely suited for Tpm complexes for several key reasons:

  • Soft Ionization: ESI is a gentle technique that minimizes in-source fragmentation, making it ideal for analyzing non-covalently bound or labile coordination complexes.[6] This allows for the frequent observation of the intact molecular ion or pseudomolecular ion, providing direct confirmation of the complex's composition.

  • Solution-Phase Analysis: ESI-MS directly samples from a solution, providing a snapshot of the species present in the reaction or formulation mixture.[6]

  • Versatility for Charged and Neutral Complexes:

    • Pre-charged complexes (cationic or anionic) can be directly observed in the corresponding positive or negative ion mode.

    • Neutral Tpm complexes are readily ionized through the formation of adducts with protons ([M+H]⁺), alkali metals ([M+Na]⁺, [M+K]⁺), or ammonium ([M+NH₄]⁺).[8]

The primary challenge in analyzing novel organometallic compounds like Tpm complexes is the lack of extensive spectral libraries for automated identification.[6] Therefore, a systematic approach to spectral assignment, considering mass-to-charge ratio (m/z), isotopic patterns, and fragmentation behavior, is essential.[6]

II. Experimental Workflow & Protocols

A successful analysis begins with meticulous sample preparation and thoughtfully chosen instrument parameters.

Diagram: General Experimental Workflow

Caption: Overview of the workflow for Tpm complex analysis.

Protocol 1: Standard Sample Preparation

This protocol is suitable for air-stable Tpm complexes.

  • Stock Solution Preparation: Accurately weigh and dissolve the Tpm complex in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of approximately 0.1 mg/mL.

  • Solvent System: The choice of solvent is critical. Methanol and acetonitrile are excellent ESI solvents. For complexes with lower polarity, a mixture such as 1:1 dichloromethane/methanol can be effective.

  • Working Solution Preparation: Dilute the stock solution with the infusion solvent to a final concentration of 1-10 µg/mL. Overly concentrated samples can cause signal suppression, source contamination, and complex adduct formation.[7]

  • Ionization Modifiers (for Neutral Complexes):

    • To promote protonation ([M+H]⁺), add 0.1% (v/v) formic acid to the final working solution.

    • To promote sodiation ([M+Na]⁺), which can sometimes provide a cleaner spectrum than protonation, add a small amount of sodium acetate (~10 µM) to the working solution.

  • Filtration: Ensure the final solution is free of particulates by filtering through a 0.2 µm syringe filter if necessary.

Protocol 2: Handling Air- and Moisture-Sensitive Tpm Complexes

Many organometallic complexes are sensitive to oxygen and water. This protocol requires the use of a glovebox and/or Schlenk line techniques.

  • Solvent Preparation: Use anhydrous solvents that have been sparged with an inert gas (e.g., argon or nitrogen).

  • Glovebox Operations: Perform all sample weighing and dissolution steps inside a glovebox with a controlled inert atmosphere.

  • Sample Loading:

    • Gastight Syringe Method: Load the prepared sample solution into a gastight syringe (e.g., Hamilton) inside the glovebox. Cap the syringe, remove it from the glovebox, and immediately install it on the syringe pump for infusion into the mass spectrometer.[9]

    • Pressurized Infusion Method: For continuous monitoring or for highly sensitive samples, use a pressurized sample infusion (PSI) system. The sample is held in a Schlenk flask under positive inert gas pressure and pushed through transfer tubing directly to the ESI source, preventing any atmospheric contact.[9]

  • System Purge: Before infusing the sample, flush the syringe, transfer lines, and ESI source with anhydrous solvent to remove residual air and moisture.

III. Mass Spectrometry Parameters & Data Acquisition

Instrument parameters should be optimized to preserve the integrity of the complex while achieving good signal intensity. The values below serve as a starting point for a typical Quadrupole Time-of-Flight (Q-TOF) instrument.

ParameterTypical Setting (Positive Ion ESI)Rationale & Causality
Capillary Voltage 2.5 – 4.0 kVSets the potential difference to generate the electrospray. Optimize for stable spray and maximum signal.
Cone/Sampling Voltage 20 – 60 VA critical parameter. Lower voltages ("soft" conditions) minimize in-source fragmentation and preserve non-covalent interactions. Higher voltages can be used to intentionally induce fragmentation.[6]
Source Temperature 80 – 120 °CAids in desolvation of the ESI droplets. Keep as low as possible to prevent thermal degradation of the complex.
Desolvation Gas Flow 400 – 800 L/hr (N₂)High flow of inert gas assists in solvent evaporation. Optimize for best signal-to-noise without excessive fragmentation.
Desolvation Temp. 250 – 400 °CHigher temperatures promote efficient desolvation but can also cause thermal decomposition if too high.
MS1 Scan Range 100 – 2000 m/zShould be wide enough to encompass the expected m/z of the complex, potential fragments, and ligands.
Collision Energy (MS/MS) 5 – 50 eVFor tandem MS, this energy is applied to the isolated precursor ion in the collision cell to induce fragmentation. A ramp of energies should be tested to observe the full fragmentation pathway.

IV. Data Interpretation: A Self-Validating System

Assigning a spectrum for a novel Tpm complex requires a multi-faceted approach. Each piece of evidence should support the others to build a confident structural assignment.

  • Identify the Precursor Ion: In the MS1 spectrum, locate the most likely candidate for the molecular or pseudomolecular ion. For a neutral complex [M(Tpm)xLy] this will typically be an adduct, e.g., [M(Tpm)xLy + H]⁺ or [M(Tpm)xLy + Na]⁺. For a cationic complex [M(Tpm)xLy]ⁿ⁺, the ion will appear at m/z = (mass of complex) / n.

  • Validate with Isotopic Pattern: This is a crucial step for metal complexes. The observed isotopic distribution of the precursor ion must match the theoretical pattern calculated based on the natural abundance of all isotopes in the proposed formula (including the metal, Cl, Br, etc.). This provides strong confirmation of the elemental composition and the number of metal atoms.

  • Confirm with High-Resolution Mass: On instruments like a TOF or Orbitrap, the measured accurate mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula.

  • Analyze Fragmentation (MS/MS): Isolate the proposed precursor ion and subject it to collision-induced dissociation (CID). The observed fragment ions should correspond to logical losses from the parent structure.

V. Fragmentation Analysis: Deconstructing Tpm Complexes

The fragmentation of Tpm complexes in the gas phase provides invaluable structural information. The patterns are influenced by the strength of the metal-ligand bonds and the stability of the resulting fragments.

Common Fragmentation Pathways
  • Loss of Neutral Ligands: The most common fragmentation pathway for organometallic complexes involves the sequential loss of neutral, weakly-bound ancillary ligands (e.g., CO, solvents, phosphines). The charge is typically retained by the more electropositive metal center.[10]

  • Ligand Dissociation: The entire Tpm ligand can dissociate as a neutral molecule, particularly if the metal-Tpm bond is labile. For a complex like [M(Tpm)2]²⁺, one might observe the [M(Tpm)]²⁺ fragment. For example, the complex {Fe[HC(pz)3]2}²⁺ has been shown to undergo ligand dissociation in solution.[11]

  • Ligand-Based Fragmentation: In some cases, the Tpm ligand itself can fragment, although this often requires higher collision energies.

  • Influence of the Metal Center: The choice of metal can significantly alter the fragmentation behavior. Different metals possess different Lewis acidities and redox properties, influencing bond strengths and favoring different reaction pathways in the gas phase, such as reduction or internal bond rearrangements.[8][9][12]

Diagram: Representative Fragmentation Pathway

Caption: Common CID fragmentation pathways for a generic Tpm complex.

Case Study: Sulfonated Tpm Complexes

The analysis of water-soluble copper and manganese complexes with a sulfonated Tpm ligand (Tpms = O₃SC(pz)₃⁻) provides a clear example of fragmentation behavior.[13]

  • Complexes: [Cu(Tpms)₂] and [Mn(Tpms)₂]

  • ESI-MS (Negative Mode): A strong base peak was observed at m/z 293, corresponding to the dissociated anionic ligand, [O₃SC(pz)₃]⁻.

  • ESI-MS (Positive Mode): The intact molecular ion was not observed. Instead, the base peaks were at m/z 356 for the copper complex and m/z 348 for the manganese complex. These correspond to the [Cu(Tpms)]⁺ and [Mn(Tpms)]⁺ fragments, respectively, where one ligand has been lost.[13]

This case demonstrates a common scenario where the in-source conditions are sufficient to cause the dissociation of one of the main scorpionate ligands, leading to the observation of an [M(L)]⁺ type species rather than the intact [M(L)₂] complex.

VI. Conclusion & Future Outlook

Mass spectrometry, particularly ESI-MS and ESI-MS/MS, is an indispensable technique for the structural characterization of tris(pyrazol-yl)methane complexes. By employing systematic protocols for sample preparation, optimizing instrument parameters to favor soft ionization, and applying a logical, self-validating approach to data interpretation, researchers can confidently determine the composition and structure of these important compounds. Understanding the predictable fragmentation pathways, such as the loss of neutral ligands and the influence of the metal center, further empowers scientists to probe the gas-phase stability and connectivity of novel Tpm complexes, accelerating their development in catalysis and medicine.

References

  • MS of organometallics. (n.d.). University of Victoria. [Link]
  • Influence of Metal Coordination on the Gas-Phase Chemistry of the Positional Isomers of Fluorobenzoate Complexes. (2022). Journal of the American Society for Mass Spectrometry. [Link]
  • Pressurized Sample Infusion for the Continuous Analysis of Air- And Moisture-Sensitive Reactions Using Electrospray Ionization Mass Spectrometry. (2010). University of Victoria. [Link]
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.).
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. (n.d.). MDPI. [Link]
  • Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). University of Victoria. [Link]
  • Coupled electron-transfer and spin-exchange reactions of metal–bis[tris(pyrazolyl)methane] complexes. (2006).
  • A schematic representation of tris(pyrazolyl)methane compounds. (n.d.).
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. [Link]
  • Populations of Metal-Glycan Structures Influence MS Fragmentation Patterns. (n.d.).
  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. (n.d.). Royal Society of Chemistry. [Link]
  • Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. (n.d.). Eastern Illinois University. [Link]
  • Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes: Comparison of ligand donor properties. (2002).
  • Studies on Transition Metal-Quercetin Complexes Using Electrospray Ionization Tandem Mass Spectrometry. (n.d.).
  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (n.d.).
  • Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. (n.d.).
  • Collision induced dissociation (CID) to probe the outer sphere coordination chemistry of bis-salicylaldoximate complexes. (n.d.). Royal Society of Chemistry. [Link]
  • Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. (n.d.). Royal Society of Chemistry. [Link]
  • The exciting coordination chemistry of c-scorpionate compounds. (2024). ULisboa Research Portal. [Link]

Sources

Application Notes & Protocols: Tris(pyrazol-1-yl)methane Ligands in Catalytic Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the theory and practice of utilizing Tris(pyrazol-1-yl)methane and its derivatives in the synthesis of well-defined polymers.

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound, commonly abbreviated as Tpm, and its substituted derivatives represent a highly versatile class of neutral, tridentate N-donor ligands.[1][2] Often referred to as C-scorpionates, these ligands form stable complexes with a wide array of transition metals, enabling a rich field of catalytic applications.[3][4] Their unique combination of steric tuneability and electronic versatility allows for precise control over the metal center's reactivity. This guide provides researchers, chemists, and material scientists with a comprehensive overview and practical protocols for leveraging Tpm-based metal complexes as catalysts in various polymerization reactions, with a primary focus on Atom Transfer Radical Polymerization (ATRP).

The this compound (Tpm) Ligand Scaffold: A Primer

Structure and Properties

This compound is the neutral analogue of the more widely known anionic tris(pyrazolyl)borate ligands.[5] It consists of three pyrazole rings linked to a central methane carbon atom. This arrangement allows the ligand to coordinate to a metal center through three nitrogen atoms in a tripodal fashion, forming a stable chelate complex.

The key advantages of the Tpm scaffold include:

  • Tridentate Coordination: The three nitrogen donors create a stable, facial-capping coordination geometry that protects the metal center while leaving sites available for catalysis.

  • Steric and Electronic Tuneability: The pyrazole rings can be substituted at the 3, 4, and 5 positions. Bulky substituents can create a sterically hindered pocket around the metal, influencing substrate selectivity and catalyst stability.[6][7] Electron-donating or -withdrawing groups can modulate the redox potential of the metal center, directly impacting catalytic activity.

  • Neutrality: As a neutral ligand, it allows for the formation of cationic metal complexes, which can exhibit different reactivity and solubility compared to those formed with anionic ligands.

Coordination Versatility and Causality in Catalysis

The catalytic relevance of Tpm ligands stems from their ability to adopt different coordination modes. While typically coordinating in a tridentate (κ³) fashion, one of the pyrazole arms can dissociate, leading to a bidentate (κ²) coordination.[3][8] This fluxional behavior is critical in catalysis as it can open a coordination site on the metal for substrate binding or activation. The choice of metal and the steric profile of the Tpm ligand dictate the energetic barrier for this κ³-to-κ² interchange, providing a powerful tool for catalyst design.

Caption: Reversible dissociation of one pyrazole arm creates a vacant site for substrate coordination.

Applications in Polymerization Catalysis

Tpm-metal complexes have emerged as effective catalysts for several types of polymerization, offering pathways to well-defined polymeric materials.

Olefin Polymerization

Complexes of Tpm with early transition metals, analogous to well-studied tris(pyrazolyl)borate systems, have been investigated for olefin polymerization.[9] For instance, titanium complexes activated with methylaluminoxane (MAO) can catalyze the polymerization of ethylene. The steric bulk on the Tpm ligand is a critical parameter; highly hindered ligands can reduce the rate of chain transfer and termination, leading to polymers with higher molecular weights.[9]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a premier technique for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and low dispersity (Đ).[10] The mechanism relies on a reversible equilibrium between active (radical) and dormant (halide-capped) polymer chains, mediated by a transition metal complex.[11]

Copper complexes featuring nitrogen-based ligands are the most common catalysts for ATRP.[12] Tpm ligands are highly effective in this context. The Tpm/Cu(I) complex acts as the activator, abstracting a halogen from an alkyl halide initiator (or the dormant polymer chain) to form a propagating radical and the Tpm/Cu(II)-X deactivator complex. The high stability of the Tpm/Cu complex in both oxidation states facilitates a rapid and reversible deactivation, keeping the radical concentration low and minimizing termination reactions.

ATRP_Mechanism cluster_Propagation Propagation Initiator R-X Initiator Radical R• Propagating Radical Initiator->Radical k_act Deactivator [TpmCu(II)X]⁺ Deactivator Initiator->Deactivator Activator [TpmCu(I)]⁺ Activator Activator->Radical k_act Activator->Deactivator k_act PolymerRadical Pₙ• Propagating Polymer Chain Radical->PolymerRadical adds monomer Deactivator->Activator k_deact DormantChain Pₙ-X Dormant Polymer Chain Deactivator->DormantChain k_deact Monomer nM Monomer PolymerRadical->Activator k_deact PolymerRadical->DormantChain k_deact DormantChain->PolymerRadical k_act

Caption: The catalytic cycle of ATRP mediated by a Tpm/Cu complex.

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed before use.

Protocol 1: Synthesis of a Representative Tpm-Copper(I) Catalyst

This protocol describes the synthesis of [Cu(Tpm)(NCCH₃)]PF₆, a versatile and air-stable precursor that can be used for ATRP. The procedure is adapted from established methods for synthesizing similar cationic copper(I) complexes.[13]

Materials:

  • This compound (Tpm)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(NCCH₃)₄]PF₆)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • In a separate Schlenk flask, dissolve [Cu(NCCH₃)₄]PF₆ (1.0 eq) in anhydrous DCM.

  • Slowly add the Tpm solution to the stirring solution of the copper salt at room temperature.

  • Stir the resulting clear solution for 2 hours at room temperature.

  • Reduce the solvent volume in vacuo until the solution is concentrated.

  • Add anhydrous diethyl ether to precipitate a white solid.

  • Isolate the solid by filtration under inert atmosphere, wash with diethyl ether, and dry in vacuo.

  • The resulting white powder, [Cu(Tpm)(NCCH₃)]PF₆, can be stored under an inert atmosphere.

Protocol 2: ATRP of Methyl Methacrylate (MMA)

This protocol provides a general procedure for the controlled polymerization of MMA using the Tpm/Cu(I) catalyst prepared above. This method is based on standard ATRP procedures.[14]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed by passing through basic alumina

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • [Cu(Tpm)(NCCH₃)]PF₆, catalyst

  • Anisole, anhydrous solvent

  • Methanol, for precipitation

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add [Cu(Tpm)(NCCH₃)]PF₆ (e.g., 0.1 eq relative to initiator).

  • Seal the flask with a rubber septum and purge with inert gas.

  • Reagent Addition: Via degassed syringes, add anhydrous anisole, followed by the MMA monomer. The typical target ratio is [Monomer]:[Initiator]:[Catalyst] = 100:1:0.1.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Initiation: Place the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C). Once the temperature has stabilized, add the initiator (EBiB, 1.0 eq) via syringe to start the polymerization.

  • Monitoring: At timed intervals, carefully withdraw small aliquots from the reaction mixture using a degassed syringe. Analyze the samples for monomer conversion (by ¹H NMR or GC) and for molecular weight and dispersity (by Gel Permeation Chromatography, GPC).

  • Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the mixture to air by opening the flask. The solution color will change from light yellow/brown to green/blue, indicating oxidation of Cu(I) to Cu(II) and termination of the polymerization.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Concentrate the filtrate and precipitate the polymer by adding it dropwise to a large volume of cold methanol.

  • Filter the resulting white polymer, wash with methanol, and dry under vacuum to a constant weight.

Data Interpretation and Key Parameters

The success of a controlled polymerization is judged by several factors, which can be tuned by adjusting the reaction parameters.

Table 1: Representative Data for Tpm-Catalyzed ATRP of MMA

[MMA]:[EBiB]:[Cu(I)] Temp (°C) Time (h) Conversion (%) Mₙ (Theory)¹ Mₙ (GPC) Đ (PDI)
100:1:0.1 70 4 85 8,500 g/mol 8,200 g/mol 1.15
200:1:0.2 70 6 90 18,000 g/mol 17,500 g/mol 1.18
50:1:0.1 60 3 92 4,600 g/mol 4,500 g/mol 1.12

¹Theoretical Mₙ = ([M]/[I]) × Conversion × (Molar Mass of Monomer)

Causality Behind Experimental Choices:

  • [Monomer]:[Initiator] Ratio: This ratio is the primary determinant of the target molecular weight of the polymer. A higher ratio leads to a higher molecular weight.

  • Catalyst Concentration: The amount of catalyst influences the polymerization rate. Higher catalyst concentrations lead to faster reactions but can sometimes result in poorer control (higher Đ) if the deactivation step is not sufficiently fast. The development of highly active Tpm derivatives aims to reduce catalyst loading to ppm levels.[11]

  • Solvent: The solvent must solubilize the monomer, polymer, and catalyst complex. Its polarity can influence the position of the ATRP equilibrium and thus the overall rate and control.

  • Temperature: Increasing the temperature accelerates the rate of both activation (k_act) and propagation. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing termination reactions, which become more prevalent at higher temperatures.

Workflow Visualization

ATRP_Workflow A 1. Add Catalyst & Solvent to Schlenk Flask B 2. Add Monomer A->B C 3. Degas Mixture (Freeze-Pump-Thaw x3) B->C D 4. Equilibrate at Reaction Temp C->D E 5. Inject Initiator (t=0) D->E F 6. Monitor Reaction (NMR, GPC) E->F G 7. Terminate (Expose to Air) F->G Desired Conversion H 8. Purify Polymer (Alumina Column, Precipitation) G->H I 9. Characterize Final Product H->I

Caption: High-level experimental workflow for a typical ATRP reaction.

Conclusion and Future Outlook

This compound ligands provide a robust and highly adaptable platform for the design of polymerization catalysts. Their straightforward synthesis and the ease with which their steric and electronic properties can be modified make them ideal for academic research and industrial applications. The ability to use Tpm-based catalysts to perform controlled polymerizations like ATRP opens the door to advanced materials with complex architectures, such as block copolymers, star polymers, and polymer brushes. Future research will likely focus on developing water-soluble Tpm ligands for polymerization in aqueous media and applying these catalytic systems to the synthesis of biodegradable polymers, further expanding the impact of this remarkable ligand family.[3][4]

References

  • Pettinari, C., et al. (1999). Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes. Inorganic Chemistry, 38(25), 5777-5787. [Link]
  • Guedes da Silva, M. F. C., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • ResearchGate. (n.d.). Structures of functionalized tris(pyrazol-1-yl)methanes.
  • Díaz-Sánchez, M., et al. (2012). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 17(5), 5472-5488. [Link]
  • Jayarathne, U. (2014). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]
  • Martins, L. M. D. R. S. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)
  • ResearchGate. (n.d.). ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones.
  • Reger, D. L., et al. (1997). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 16(17), 3677-3682. [Link]
  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds.
  • ResearchGate. (n.d.). Tris(pyrazolyl)methane molybdenum tricarbonyl complexes as catalyst precursors for olefin epoxidation.
  • Jordan, R. F., et al. (2001). Ethylene Polymerization Behavior of Tris(pyrazolyl)borate Titanium(IV) Complexes. Organometallics, 20(25), 5348-5355. [Link]
  • Díaz-Sánchez, M., et al. (2012). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 17(5), 5472-5488. [Link]
  • National Center for Biotechnology Information. (n.d.). Tris(1-pyrazolyl)methane.
  • Wang, L., & Chambron, J.-C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 6(4), 507-509. [Link]
  • Cele, Z. E., et al. (2010). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 66(Pt 8), o1996. [Link]
  • Rheingold, A. L., et al. (2011). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 67(Pt 12), o3275. [Link]
  • Tanepau, J., et al. (2024). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. [Link]
  • Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. [Link]

Sources

Tris(pyrazol-1-yl)methane: A Versatile Ligand for Small Molecule Activation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Tris(pyrazol-1-yl)methane Ligands

In the dynamic landscape of coordination chemistry and catalysis, the quest for versatile and tunable ligand scaffolds is paramount. This compound (Tpm), a neutral tridentate N-donor ligand, has emerged as a compelling platform for the design of transition metal complexes capable of activating small, abundant molecules.[1] Often considered the neutral analogue of the widely acclaimed tris(pyrazolyl)borate (Tp) ligands, Tpm offers distinct electronic properties and steric environments that can be finely tuned to modulate the reactivity of the coordinated metal center.[1] This guide provides an in-depth exploration of Tpm-based systems for the activation of critical small molecules such as dioxygen (O₂), carbon dioxide (CO₂), and dihydrogen (H₂), offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.

The "scorpionate" coordination of Tpm ligands, where the three pyrazolyl arms bind to a metal center in a facial arrangement, creates a sterically protecting and electronically favorable environment for catalytic transformations. This unique coordination mode is crucial for stabilizing reactive intermediates and directing the approach of substrates, making Tpm complexes highly effective in a range of catalytic applications, including the oxidative functionalization of alkanes, alkenes, and ketones.[2][3]

This document will serve as a comprehensive resource, detailing the synthesis of Tpm ligands and their metal complexes, and providing step-by-step protocols for their application in small molecule activation. We will delve into the mechanistic underpinnings of these reactions, supported by spectroscopic and computational evidence, to provide a robust understanding of the structure-activity relationships that govern these fascinating systems.

I. Synthesis of this compound Ligands and their Metal Complexes

The synthetic accessibility of Tpm ligands and their derivatives is a key advantage for their widespread application. A variety of methods have been developed, with the choice of method often depending on the desired substitution pattern on the pyrazole rings or the methine backbone.

A. General Synthesis of this compound (Tpm)

A common and effective method for the synthesis of the parent Tpm ligand involves the reaction of a pyrazolate salt with chloroform in the presence of a phase transfer catalyst.[4] This method can be adapted for the synthesis of various substituted Tpm ligands.

Protocol 1: Synthesis of this compound (HC(pz)₃)

Materials:

  • Pyrazole

  • Potassium hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Potassium Pyrazolate: In a round-bottom flask, dissolve pyrazole (3 equivalents) in toluene. Add powdered potassium hydroxide (3.3 equivalents) and a catalytic amount of tetrabutylammonium bromide.

  • Reaction with Chloroform: Heat the mixture to reflux with vigorous stirring. Slowly add chloroform (1 equivalent) dissolved in toluene to the refluxing mixture over a period of 1-2 hours.

  • Reaction Monitoring: Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts. Separate the organic layer and wash it with water (3 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like dichloromethane/hexane.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of Metal Complexes of this compound

The coordination of Tpm ligands to a variety of metal centers is typically straightforward, involving the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Protocol 2: Synthesis of Dichloro[this compound]iron(II) ([FeCl₂(HC(pz)₃)])

Materials:

  • This compound (HC(pz)₃)

  • Anhydrous iron(II) chloride (FeCl₂)

  • Anhydrous ethanol or acetonitrile

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Reactants: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous ethanol or acetonitrile. In a separate flask, prepare a solution of anhydrous iron(II) chloride (1 equivalent) in the same solvent. Note: Anhydrous conditions are crucial to prevent the formation of iron oxides/hydroxides.

  • Complexation: Slowly add the FeCl₂ solution to the Tpm solution with stirring. A precipitate should form upon mixing or shortly after.

  • Isolation: Stir the reaction mixture at room temperature for 2-4 hours. Collect the solid product by filtration under inert atmosphere, wash with a small amount of the anhydrous solvent, and then with anhydrous diethyl ether.

  • Drying and Storage: Dry the complex under vacuum. Store the final product under an inert atmosphere as it may be air-sensitive.

  • Characterization: Characterize the complex using techniques such as FT-IR spectroscopy (to observe changes in pyrazolyl ring vibrations upon coordination), elemental analysis, and, if possible, single-crystal X-ray diffraction.

II. Activation of Small Molecules

The unique electronic and steric properties of Tpm-metal complexes make them potent catalysts for the activation of small molecules. The following sections detail the application of these complexes in the activation of O₂, CO₂, and H₂.

A. Dioxygen (O₂) Activation and Oxidative Catalysis

The activation of dioxygen by transition metal complexes is a cornerstone of many biological and industrial oxidation processes. Tpm complexes of iron and copper have shown significant promise in this area, particularly in the catalytic oxidation of hydrocarbons.

Mechanistic Insights into O₂ Activation:

The mechanism of O₂ activation by Tpm-metal complexes often involves the formation of high-valent metal-oxo or metal-peroxo species. For instance, in iron-catalyzed oxidations, a proposed mechanism involves the reaction of the Fe(II)-Tpm complex with an oxidant (like H₂O₂) to generate a highly reactive iron(IV)-oxo species.[2] This intermediate is then capable of abstracting a hydrogen atom from a C-H bond, initiating the oxidation cascade. The Tpm ligand plays a crucial role in stabilizing this high-valent intermediate and preventing bimolecular decomposition pathways.[2]

Computational studies have further elucidated the role of the ligand, suggesting that the pyrazole moieties can actively participate in the catalytic cycle, not only by stabilizing the metal center but also by potentially stabilizing reaction intermediates.[2]

Figure 1: Proposed catalytic cycle for alkane hydroxylation by an iron-Tpm complex.

Protocol 3: Catalytic Oxidation of Cyclohexane using [FeCl₂(HC(pz)₃)]

Materials:

  • [FeCl₂(HC(pz)₃)] catalyst

  • Cyclohexane (substrate)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) or hydrogen peroxide (H₂O₂, 30%) as the oxidant

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the [FeCl₂(HC(pz)₃)] catalyst (e.g., 1-5 mol%) in acetonitrile.

  • Substrate Addition: Add cyclohexane to the catalyst solution.

  • Initiation of Reaction: Add the oxidant (tert-butyl hydroperoxide or hydrogen peroxide) to the reaction mixture to initiate the oxidation. Caution: Oxidants should be handled with care.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) for a specified time (e.g., 4-24 hours).

  • Analysis: After the reaction, cool the mixture to room temperature. Take an aliquot of the reaction mixture, filter it through a short pad of silica gel, and analyze the products (cyclohexanol and cyclohexanone) by gas chromatography.

  • Quantification: Use an internal standard for accurate quantification of the products and calculation of the turnover number (TON) and turnover frequency (TOF).

Table 1: Representative Catalytic Performance of Iron-Tpm Complexes in Cyclohexane Oxidation

CatalystOxidantTemp (°C)Time (h)Conversion (%)Selectivity (A/K)Reference
[FeCl₂(HC(pz)₃)]H₂O₂606251.5[2]
[FeCl₂(HC(pz)₃)]TBHP704381.2[5]

A/K = cyclohexanol/cyclohexanone ratio

B. Carbon Dioxide (CO₂) Activation and Reduction

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a significant challenge in sustainable chemistry. Ruthenium complexes bearing Tpm ligands have recently been shown to be highly active catalysts for the hydrogenation of CO₂ to formate.[6][7][8]

Mechanistic Insights into CO₂ Hydrogenation:

Mechanistic studies, combining NMR spectroscopy and DFT calculations, have shed light on the catalytic cycle.[6] The reaction is proposed to proceed via an outer-sphere mechanism involving a ruthenium-hydride intermediate. The Tpm ligand facilitates the formation and reactivity of this key intermediate.

CO2_Hydrogenation_Cycle cluster_Ru_cycle Ruthenium-Tpm Catalyzed CO₂ Hydrogenation Ru_precatalyst [Ru(Tpm)(L)n] Ru_hydride [Ru(Tpm)(H)(L)n-1] Ru_precatalyst->Ru_hydride + H₂ - L Ru_formate [Ru(Tpm)(OCHO)(L)n-1] Ru_hydride->Ru_formate + CO₂ Ru_formate->Ru_precatalyst + Base - Formate

Figure 2: Simplified catalytic cycle for CO₂ hydrogenation to formate by a Ru-Tpm complex.

Protocol 4: Catalytic Hydrogenation of CO₂ to Formate using a Ru-Tpm Complex

Materials:

  • Ruthenium-Tpm precursor complex (e.g., [RuCl(κ³-tpm)(PPh₃)(CH₃CN)]Cl)

  • Solvent (e.g., isopropanol)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Lewis acid co-catalyst (e.g., LiOTf)

  • High-pressure autoclave

  • CO₂/H₂ gas mixture

Procedure:

  • Autoclave Setup: In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the ruthenium-Tpm catalyst, the base, and the Lewis acid co-catalyst in the chosen solvent.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and pressurize it with a CO₂/H₂ gas mixture (e.g., 1:1 ratio) to the desired pressure (e.g., 80 bar).

  • Reaction: Heat the autoclave to the desired temperature (e.g., 120 °C) and stir for the specified reaction time.

  • Depressurization and Analysis: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas. Analyze the liquid phase for the formation of formate using techniques such as ¹H NMR spectroscopy or ion chromatography.

C. Dihydrogen (H₂) Activation

The activation of dihydrogen by transition metal complexes is fundamental to hydrogenation catalysis. While the application of Tpm complexes in H₂ activation is a less explored area compared to O₂ and CO₂ activation, some studies have indicated their potential. For instance, an iron-Tpm complex supported on a semiconductor material has been shown to participate in photocatalytic H₂ evolution.[9]

Challenges and Opportunities:

The development of Tpm-based catalysts for H₂ activation presents an exciting frontier. The steric and electronic properties of the Tpm ligand can be tailored to promote the heterolytic or homolytic cleavage of the H-H bond. Further research into the synthesis and reactivity of Tpm complexes with metals known for their ability to activate H₂, such as rhodium, iridium, and platinum, is warranted.

Figure 3: A conceptual workflow for the activation of dihydrogen by a Tpm-metal complex.

III. Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and tunable ligand platform for the development of catalysts for small molecule activation. The straightforward synthesis of Tpm and its derivatives, coupled with the rich coordination chemistry across the transition metal series, provides a vast chemical space for exploration.

The application of iron and copper-Tpm complexes in oxidative catalysis and ruthenium-Tpm complexes in CO₂ hydrogenation showcases the tangible potential of these systems to address contemporary challenges in chemistry and sustainability. While the activation of dioxygen and carbon dioxide has seen significant progress, the exploration of Tpm complexes for dihydrogen activation remains a nascent but promising field.

Future research will likely focus on the development of second and third-generation Tpm ligands with tailored electronic and steric properties to enhance catalytic activity and selectivity. The immobilization of Tpm-metal complexes on solid supports to create robust and recyclable heterogeneous catalysts is another area of active investigation. Furthermore, detailed mechanistic studies employing advanced spectroscopic techniques and computational modeling will continue to be crucial in unraveling the intricate details of small molecule activation at Tpm-ligated metal centers, paving the way for the rational design of next-generation catalysts for a sustainable future.

IV. References

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. National Institutes of Health. Available at: [Link]

  • Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. ResearchGate. Available at: [Link]

  • ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones. ResearchGate. Available at: [Link]

  • Carbon Dioxide Hydrogenation to Formate Catalyzed by Highly Active Ru-tris(pyrazolyl)methane Complexes. ChemRxiv. Available at: [Link]

  • Tris(5-methylpyrazolyl)methane: synthesis and properties of its iron(II) complex. PubMed. Available at: [Link]

  • Oxidation of cyclohexane in supercritical carbon dioxide catalyzed by iron tetraphenylporphyrin. ResearchGate. Available at: [Link]

  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Semantic Scholar. Available at: [Link]

  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. Available at: [Link]

  • Carbon dioxide hydrogenation to formate catalyzed by highly active Ru-tris(pyrazolyl)methane complexes. ResearchGate. Available at: [Link]

  • Carbon dioxide hydrogenation to formate catalyzed by highly active Ru-tris(pyrazolyl)methane complexes. OUCI. Available at: [Link]

  • Tris(5-methylpyrazolyl)methane: Synthesis and Properties of Its Iron(II) Complex. ACS Publications. Available at: [Link]

  • Spin Crossover in New Iron(II) Coordination Compounds with this compound. MDPI. Available at: [Link]

  • Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. ACS Publications. Available at: [Link]

  • Spin Crossover in New Iron(II) Coordination Compounds with this compound. ResearchGate. Available at: [Link]

  • Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. Available at: [Link]

  • Carbon Dioxide Hydrogenation to Formate Catalyzed by Highly Active Ru-tris(pyrazolyl)methane Complexes. CNR-IRIS. Available at: [Link]

  • Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. ACS Publications. Available at: [Link]

  • This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones (2014). SciSpace. Available at: [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. Available at: [Link]

  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Creating Functionalized Tris(pyrazol-1-yl)methane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tris(pyrazol-1-yl)methane (Tpm or Tp) ligands, a cornerstone of coordination chemistry, have garnered significant attention due to their versatile coordination modes and their ability to stabilize a wide array of metal ions in various oxidation states.[1][2] This versatility has led to their application in diverse fields, including homogeneous catalysis, bioinorganic chemistry, and materials science.[3][4] The true potential of these "scorpionate" ligands is unlocked through strategic functionalization, which allows for the fine-tuning of their steric and electronic properties. This guide provides an in-depth exploration of the synthesis and functionalization of this compound ligands, offering detailed protocols and the scientific rationale behind experimental choices.

Introduction: The Significance of Tris(pyrazol-yl)methane Ligands

This compound ligands are neutral, tripodal ligands that typically coordinate to a metal center in a facial κ³-fashion through the three nitrogen atoms of the pyrazole rings. This coordination geometry creates a sterically protecting pocket around the metal center, influencing its reactivity and stability. The ability to introduce a wide variety of functional groups onto the ligand framework allows for the rational design of metal complexes with tailored properties for specific applications.[5][6] For instance, the introduction of electron-withdrawing or -donating groups on the pyrazole rings can modulate the electronic properties of the metal center, impacting its catalytic activity.[7] Similarly, the incorporation of bulky substituents can create specific steric environments, enhancing selectivity in catalytic reactions.[8]

Core Synthesis of the this compound Scaffold

The synthesis of the parent this compound (HC(pz)₃) is the foundational step for all subsequent functionalization. While several methods exist, a common and effective approach involves the reaction of a pyrazolate salt with chloroform or carbon tetrachloride, often facilitated by a phase transfer catalyst.[9]

Protocol 1: Synthesis of this compound (HC(pz)₃)

Materials:

  • Pyrazole

  • Potassium hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Tetrabutylammonium bromide (TBABr)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Preparation of Potassium Pyrazolate: In a round-bottom flask, dissolve pyrazole (3 equivalents) in toluene. To this solution, add powdered potassium hydroxide (3.3 equivalents) and a catalytic amount of tetrabutylammonium bromide.

  • Reaction with Chloroform: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Slowly add chloroform (1 equivalent) dropwise to the refluxing mixture over a period of 1 hour.

  • Reaction Monitoring: Continue refluxing the mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts. Separate the organic layer and wash it with deionized water (3 x 50 mL) and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst (TBABr): The reaction involves two immiscible phases (aqueous KOH and organic toluene/chloroform). TBABr facilitates the transfer of the pyrazolate anion from the solid/aqueous phase to the organic phase, where it can react with chloroform.[10]

  • Excess KOH: A slight excess of KOH ensures the complete deprotonation of pyrazole to form the reactive pyrazolate anion.

  • Slow Addition of Chloroform: This helps to control the exothermic nature of the reaction and prevents the formation of side products.

Functionalization Strategies for Tris(pyrazol-yl)methane Ligands

The versatility of Tp ligands stems from the ability to introduce functional groups at various positions on the ligand scaffold. The primary sites for functionalization are the methine carbon (the "bridgehead") and the pyrazole rings.

Functionalization at the Methine Carbon

Modifying the methine carbon allows for the introduction of a wide range of functionalities, including those that can act as additional coordination sites or as handles for immobilization.

This protocol provides a hydroxyl group at the bridgehead, which can be a precursor for further functionalization.[4][11]

Materials:

  • This compound (HC(pz)₃)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard Schlenk line and glassware

Procedure:

  • Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The formation of the lithium salt of tris(pyrazol-1-yl)methanide can be observed by a color change.

  • Reaction with Paraformaldehyde: Add dry paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expertise & Experience: The use of Schlenk techniques is crucial for this reaction as the lithiated intermediate is highly sensitive to air and moisture. The slow warming to room temperature allows for a controlled reaction with paraformaldehyde.

Functionalization at the Pyrazole Rings

Introducing substituents on the pyrazole rings is a powerful strategy to modulate the steric and electronic properties of the resulting metal complexes. This can be achieved by starting with a substituted pyrazole in the initial ligand synthesis.

This protocol introduces methyl groups at the 3 and 5 positions of the pyrazole rings, increasing the steric bulk of the ligand.[9]

Materials:

  • 3,5-Dimethylpyrazole

  • Potassium hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Tetrabutylammonium bromide (TBABr)

  • Toluene

  • Standard laboratory glassware and procedures as in Protocol 1.

Procedure:

The procedure is analogous to Protocol 1, with 3,5-dimethylpyrazole used in place of pyrazole. The increased steric hindrance of the substituted pyrazole may require longer reaction times or slightly higher temperatures.

Trustworthiness: The synthesis of a variety of substituted Tp ligands by this method is well-established in the literature, providing a high degree of confidence in its reproducibility.

Introduction of Novel Functionalities: Phosphine-Functionalized Ligands

Recent advancements have focused on incorporating other donor atoms into the Tp framework, leading to ligands with unique coordination properties. Phosphine-functionalized Tp ligands are of particular interest due to the rich coordination chemistry of phosphines.[5][12]

Materials:

  • This compound (HC(pz)₃)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Chlorodiphenylphosphine (Ph₂PCl) or other R₂PCl

  • Standard Schlenk line and glassware

Procedure:

  • Lithiation: Follow the deprotonation and lithiation steps as described in Protocol 2 to generate the lithium tris(pyrazolyl)methanide intermediate.

  • Reaction with Chlorophosphine: To the cold (-78 °C) solution of the lithiated species, slowly add chlorodiphenylphosphine (1 equivalent) dropwise.

  • Warming and Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: The work-up and purification are similar to Protocol 2. The product is often an air-sensitive solid and should be handled under an inert atmosphere.

Authoritative Grounding: The synthesis of these novel ligands has been reported and characterized, demonstrating their viability and potential for creating unique metal complexes with mixed N,P-donor environments.[12]

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies, the following diagrams outline the core synthesis and functionalization pathways.

Synthesis_of_Tp_Ligands cluster_core Core Synthesis cluster_functionalization Functionalization pyrazole Pyrazole koh KOH, TBABr tp This compound (HC(pz)₃) pyrazole->tp Phase Transfer Catalysis chloroform CHCl₃ tp_start HC(pz)₃ tp->tp_start nBuLi 1. n-BuLi 2. Paraformaldehyde tp_oh Tris(pyrazol-1-yl)ethanol (HOCH₂C(pz)₃) tp_start->tp_oh Methine C Functionalization pr2cl 1. n-BuLi 2. R₂PCl tp_pr2 Phosphine-functionalized Tp (TpmPR₂) tp_start->tp_pr2 Methine C Functionalization

Caption: General synthetic routes to this compound and its functionalization.

Data Presentation: Comparison of Ligand Properties

The functionalization of Tp ligands leads to measurable changes in their properties, which can be summarized for comparative analysis.

LigandFunctional GroupKey FeatureApplication HighlightReference
HC(pz)₃-HParent scaffoldPrecursor for functionalized ligands[9]
HOCH₂C(pz)₃-CH₂OHIntroduces a hydroxyl groupFurther functionalization, potential for H-bonding[11]
HC(3,5-Me₂pz)₃-Me on pyrazoleIncreased steric bulkEnhanced selectivity in catalysis[9]
TpmPPh₂-PPh₂Introduces a phosphine donorMixed N,P-coordination, catalysis[12]
O₃SC(pz)₃⁻-SO₃⁻Water-solubleCatalysis in aqueous media[13]

Experimental Workflow for Application in Catalysis

The ultimate goal of designing functionalized Tp ligands is often to develop highly active and selective catalysts. The following workflow outlines the general steps from ligand synthesis to catalytic testing.

Catalysis_Workflow cluster_workflow Catalyst Development Workflow start Design Functionalized Tp Ligand synthesis Synthesize Ligand (Protocols 1-4) start->synthesis characterization Characterize Ligand (NMR, MS, etc.) synthesis->characterization complexation Synthesize Metal Complex characterization->complexation catalyst_char Characterize Metal Complex (X-ray, etc.) complexation->catalyst_char catalytic_testing Catalytic Reaction Screening catalyst_char->catalytic_testing optimization Optimize Reaction Conditions catalytic_testing->optimization mechanistic_studies Mechanistic Investigation optimization->mechanistic_studies end Optimized Catalytic System mechanistic_studies->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(pyrazol-yl)methane (Tpm) synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile tripodal ligand. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions and improve your final yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of Tris(pyrazol-yl)methane, which is typically prepared by reacting a pyrazole salt with a trihalomethane like chloroform (CHCl₃) or bromoform (CHBr₃) under basic conditions, often with the aid of a phase-transfer catalyst.

Question 1: My yield of Tris(pyrazol-yl)methane is consistently low. What are the most likely causes?

Low yields are the most frequently reported issue. The cause is often multifactorial, stemming from suboptimal reaction conditions. Let's break down the key areas to investigate.

Answer:

Several factors can contribute to low yields, and a systematic approach to troubleshooting is essential.

  • Inefficient Deprotonation of Pyrazole: The reaction requires the formation of the pyrazolate anion to act as a nucleophile. If the base is not strong enough or is not present in a sufficient molar excess, the initial deprotonation step will be incomplete, limiting the reaction.

    • Solution: Ensure you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a significant excess. Some protocols use weaker bases like sodium carbonate (Na₂CO₃), which may require longer reaction times or more vigorous conditions to be effective[1].

  • Poor Phase-Transfer Catalysis: This reaction is typically biphasic (aqueous base and organic solvent with reactants). A phase-transfer catalyst (PTC) is crucial for transporting the pyrazolate anion from the aqueous phase to the organic phase where it can react with chloroform.

    • Solution: Verify the integrity and quantity of your PTC, such as tetrabutylammonium bromide (TBABr) or tetrabutylammonium bisulfate[1][2]. An insufficient amount of PTC will dramatically slow down the reaction rate. Good, vigorous stirring is also critical to maximize the surface area between the two phases.

  • Side Reactions (Dichlorocarbene Formation): Under strongly basic conditions, chloroform can undergo α-elimination to form highly reactive dichlorocarbene (:CCl₂). This species can lead to a variety of unwanted side products, consuming your reactants and complicating purification[3].

    • Solution: Maintain careful temperature control. Running the reaction at a gentle reflux (around 60-70 °C) is often sufficient[1][4]. Overheating can accelerate carbene formation. Some modern approaches use microwave-assisted synthesis, which can dramatically shorten reaction times from days to about an hour, potentially minimizing side reactions and improving yield[3].

  • Reaction Time: This synthesis is often slow and may require extended periods (e.g., 72 hours) to reach completion under conventional heating[1].

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider incremental additions of the base or ensuring the stirring remains efficient. As mentioned, microwave irradiation is a proven method to significantly reduce reaction time[3].

Troubleshooting Low Yield: A Decision Workflow

Below is a decision tree to guide your troubleshooting process for improving reaction yield.

TroubleshootingWorkflow start Low Yield Observed check_base 1. Check Base - Is it NaOH/KOH? - Is molar excess sufficient (e.g., >6 eq)? start->check_base check_ptc 2. Check PTC - Is TBABr present? - Is stirring vigorous? check_base->check_ptc Base OK solution_base Action: Use 50% NaOH/KOH solution. Increase molar excess. check_base->solution_base Issue Found check_temp 3. Check Temperature - Is temp controlled (60-70°C)? - Any signs of overheating? check_ptc->check_temp PTC OK solution_ptc Action: Add fresh PTC (TBABr). Increase stirring speed. check_ptc->solution_ptc Issue Found check_time 4. Check Reaction Time - Has it run long enough (e.g., 72h)? - Monitor by TLC. check_temp->check_time Temp OK solution_temp Action: Reduce heat to gentle reflux. Use an oil bath for stable temp. check_temp->solution_temp Issue Found solution_time Action: Allow reaction to proceed longer. Consider microwave synthesis. check_time->solution_time Issue Found end_node Yield Improved check_time->end_node Time OK solution_base->check_ptc Corrected solution_ptc->check_temp Corrected solution_temp->check_time Corrected solution_time->end_node Corrected

Caption: A step-by-step decision tree for diagnosing and resolving low yield issues.

Question 2: I'm observing significant side products, and my final product is an impure oil instead of a crystalline solid. How can I improve purity?

Answer:

The formation of a dark, oily crude product is a common outcome, often containing a mixture of the desired Tris(pyrazol-1-yl)methane and regioisomers or other byproducts[1].

  • Identification of Impurities: The primary side products are often regioisomers, where the pyrazole ring may be attached through a different nitrogen atom, or incompletely substituted products like bis(pyrazol-yl)methane. ¹H NMR is the best tool to identify these impurities[1].

  • Minimizing Side Products:

    • Stoichiometry: Ensure you are using a molar excess of pyrazole relative to chloroform. A common ratio is around 2:1 or higher of pyrazole to chloroform to favor the formation of the trisubstituted product[1].

    • Controlled Addition: Slowly adding the chloroform to the reaction mixture, rather than all at once, can help maintain a high local concentration of the pyrazolate anion and suppress side reactions.

  • Purification Strategies:

    • Aqueous Wash: After the reaction, a thorough wash with saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities[1]. This is followed by washing with water to remove salts.

    • Recrystallization: This is the most effective method for purification. The crude product, often an oil, can be dissolved in a minimum amount of a hot solvent like hexane and allowed to cool slowly[1]. The desired product should crystallize, leaving impurities in the mother liquor. Sometimes a solvent mixture (e.g., CH₂Cl₂/hexane) is required[5].

    • Column Chromatography: If recrystallization fails, column chromatography on silica gel is an alternative, though it can be more labor-intensive. A gradient elution with hexane/ethyl acetate is a good starting point.

Standard Synthesis & Purification Protocol

This protocol is a robust starting point for achieving good yields.

Parameter Value/Reagent Rationale
Pyrazole75.0 mmol (1.0 eq)The limiting reagent group.
Chloroform (CHCl₃)40 mLServes as both reactant and organic solvent.
BaseSodium Carbonate (47.0 g, 0.45 mol) or 50% NaOHA strong base is needed to deprotonate pyrazole.
SolventDeionized Water (75 mL)Creates the biphasic system with chloroform.
PTCTetrabutylammonium Bromide (TBABr) (3.75 mmol)Essential for transporting the pyrazolate anion.
TemperatureGentle Reflux (~70 °C)Balances reaction rate against side-product formation.
Time72 hoursThe reaction is typically slow under these conditions.

Step-by-Step Methodology:

  • Setup: Combine the pyrazole, base (e.g., Na₂CO₃), TBABr, water, and chloroform in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar[1].

  • Reaction: Heat the biphasic mixture to a gentle reflux under an inert atmosphere (e.g., argon) with vigorous stirring for approximately 72 hours[1].

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer three times with a solvent like diethyl ether or dichloromethane (CH₂Cl₂)[1].

  • Washing: Combine all organic portions and wash them twice with water, followed by drying over anhydrous sodium sulfate (Na₂SO₄)[1].

  • Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, typically a dark oil or solid[1].

  • Purification: Dissolve the crude material in a minimal amount of hot hexane. Allow it to cool slowly to room temperature, then potentially to 4 °C, to induce crystallization. Filter the resulting crystals and wash with cold hexane.

Frequently Asked Questions (FAQs)

What is the role of the Phase-Transfer Catalyst (PTC)?

The PTC is arguably one of the most critical components for achieving a reasonable reaction rate. The synthesis involves two immiscible phases: an aqueous phase containing the hydroxide or carbonate base and an organic phase (chloroform) containing the pyrazole. The pyrazole is deprotonated by the base at the interface between the two layers, forming the pyrazolate anion. However, this anion is charged and thus soluble in the aqueous phase, not the organic phase where the chloroform is.

The PTC, typically a quaternary ammonium salt like TBABr, has a charged head (N⁺) that pairs with the pyrazolate anion and bulky, nonpolar alkyl tails that make the resulting ion pair soluble in the organic phase. This "ferries" the pyrazolate into the organic phase where it can react with chloroform.

Caption: Role of the Phase-Transfer Catalyst (PTC) in the biphasic synthesis.

Can I use a different base, like an organic base?

While strong inorganic bases like NaOH and KOH are most common, other systems have been explored. For instance, some syntheses proceed without a strong base by simply heating an excess of pyrazole with a trihalomethane source; the excess pyrazole itself acts as a base to trap the evolved HCl[6]. However, this often requires higher temperatures and can lead to different side products. For the classic, high-yield phase-transfer method, concentrated aqueous NaOH or KOH remains the standard choice due to its low cost, high reactivity, and efficiency in deprotonating the pyrazole.

Why does the reaction take so long?

The multi-day reaction time often cited in literature is a consequence of several factors[4][5]:

  • Heterogeneous Nature: The reaction rate is limited by the efficiency of mass transfer between the aqueous and organic phases. Even with vigorous stirring and a PTC, this is slower than a homogeneous reaction.

  • Sequential Reactions: The formation of the final product is a stepwise process (mono-, bis-, then tris-substitution on the chloroform). Each step requires the nucleophilic attack of a pyrazolate anion.

  • Moderate Temperatures: The need to suppress dichlorocarbene formation prevents the use of very high temperatures, which would otherwise accelerate the desired substitution reactions.

For researchers seeking to accelerate this process, microwave-assisted synthesis is a highly effective alternative, reducing reaction times to as little as one hour by efficiently and uniformly heating the reaction mixture[3].

References

  • García-Álvarez, P., et al. (2022). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 27(13), 4141.
  • Daly, A. M., et al. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o816–o817.
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2021). Recent advances on C-scorpionate complexes as catalysts for challenging and industrially significant reactions. Coordination Chemistry Reviews, 445, 214081.
  • Dowling, C., et al. (2012). Tris(5-methylpyrazolyl)methane: synthesis and properties of its iron(II) complex. Inorganic Chemistry, 51(2), 1084-93.
  • Dowling, C., et al. (2012). Tris(5-methylpyrazolyl)methane: Synthesis and Properties of Its Iron(II) Complex. Request PDF.
  • Bonnet, L. G., et al. (2009). A convenient preparative method for anionic tris(substituted pyrazolyl)methane ligands. Tetrahedron, 65(52), 10884-10889.
  • Liddle, S. T., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(1), M1823.
  • Lopes, I. C., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611.
  • Reger, D. L., et al. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(21), 4593-4598.
  • Martins, L. M. D. R. S., et al. (2010). Microwave-assisted Synthesis of Tris(pyrazolyl)methanes, An Improved Preparative Method. ResearchGate.
  • Liddle, S. T., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
  • Kennedy, A. R., et al. (2006). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 12), o5772–o5774.

Sources

Technical Support Center: Purification of Tris(pyrazol-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Tris(pyrazol-1-YL)methane. The methodologies described herein are designed to ensure high purity and reproducible results.

I. Understanding the Core Challenge

This compound is a crucial tridentate N-donor ligand in coordination chemistry[1][2]. Its synthesis, often achieved through the reaction of pyrazole with a haloform (like chloroform) under phase-transfer conditions, can lead to a mixture of products and regioisomers, making purification a critical and often challenging step[3][4]. The primary goal of purification is to isolate the desired C1-symmetric this compound from unreacted starting materials, bis(pyrazolyl)methane, and potential regioisomers.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound product?

A1: The most common impurities include:

  • Unreacted Pyrazole: Excess pyrazole is often used to drive the reaction to completion.

  • Bis(pyrazol-1-YL)methane: An intermediate in the reaction that may persist if the reaction does not go to completion.

  • Regioisomers: Particularly when using substituted pyrazoles, different isomers can form, leading to a complex mixture[3].

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., chloroform, diethyl ether, toluene) are common.

Q2: What is the expected melting point for pure this compound?

A2: The reported melting point for pure this compound is in the range of 103-104°C [5]. A broad melting range or a lower melting point is a strong indicator of impurities.

Q3: What are the key ¹H NMR signals to confirm the successful synthesis of this compound?

A3: In CDCl₃, you should look for characteristic signals of the pyrazolyl protons and the methine proton. While slight variations exist based on the specific literature, the key is the integration and splitting patterns confirming the tris-substituted product[6].

III. Troubleshooting Guide: Common Purification Issues

Issue 1: My crude product is a dark, intractable oil instead of a solid.

Cause: This is a common issue, often arising from a mixture of regioisomers, residual acidic or basic impurities from the workup, or trapped solvent[3]. The presence of these impurities can inhibit crystallization.

Solution: Acid-Base Wash and Isomerization

  • Initial Wash: Dissolve the crude oil in a suitable organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ to remove any acidic impurities, followed by water[3].

  • Isomerization (for substituted pyrazoles): If you suspect a mixture of regioisomers, an acid-catalyzed isomerization can be performed. This involves refluxing the crude product in dry toluene with a catalytic amount of p-toluenesulfonic acid[3]. This can help convert undesired isomers into the thermodynamically more stable product.

Issue 2: My column chromatography is failing to provide good separation.

Cause: Poor separation can be due to an inappropriate solvent system (eluent), incorrect stationary phase, or overloading of the column.

Solution: Optimizing Chromatographic Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for this class of compounds.
Mobile Phase (Eluent) Start with a non-polar solvent like Hexane and gradually increase the polarity with Ethyl Acetate or Dichloromethane.This compound is moderately polar. A gradient elution allows for the separation of non-polar impurities first, followed by your product.
Loading Dissolve the crude product in a minimal amount of dichloromethane and dry-load it onto a small amount of silica gel.Wet-loading with a strong solvent can lead to band broadening and poor separation.

Step-by-Step Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve your crude product (e.g., 1g) in a minimal volume of CH₂Cl₂. Add a small amount of silica gel (e.g., 2g) and evaporate the solvent to get a free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with 100% hexane, monitoring the fractions by TLC.

  • Gradually increase the polarity by adding ethyl acetate (e.g., 2%, 5%, 10% gradients).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Issue 3: I am unable to recrystallize my product effectively.

Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solution: Systematic Solvent Screening and Recrystallization Protocol

  • Recommended Solvent Systems: A common and effective solvent for the recrystallization of this compound is hot hexane [3]. Other potential solvents to screen include ethyl acetate/hexane mixtures or toluene.

Step-by-Step Recrystallization Protocol (Using Hexane):

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of hot hexane to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualizing the Purification Workflow

The following diagram illustrates the logical flow for purifying crude this compound.

Purification_Workflow Crude Crude Product (Oil or Solid) Wash Acid-Base Wash (NaHCO3, H2O) Crude->Wash Isomerization Isomerization (Optional) (p-TsOH, Toluene) Wash->Isomerization If isomers present Column Column Chromatography (Silica, Hexane/EtOAc) Wash->Column Direct to column Isomerization->Column Recrystallization Recrystallization (Hot Hexane) Column->Recrystallization Pure Pure this compound Recrystallization->Pure

Caption: A typical workflow for the purification of this compound.

V. Characterization of Pure Product

To confirm the purity of your final product, the following characterization data should be obtained and compared to literature values.

Characterization MethodExpected ResultReference
Melting Point 103-104°C[5]
¹H NMR (CDCl₃) Characteristic peaks for pyrazolyl and methine protons.[6]
¹³C NMR (CDCl₃) Signals corresponding to the unique carbon environments.[6]
HPLC A single major peak, purity often specified as ≥98%.[7]

VI. References

  • Trofimenko, S. (1970). Polypyrazolylborates, a New Class of Ligands. Accounts of Chemical Research, 4(1), 17-22.

  • CP Lab Safety. (n.d.). Tris(1-pyrazolyl)methane, min 98% (HPLC), 1 gram. Retrieved from [Link]

  • Rheingold, A. L., & Ostrander, R. L. (1994). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section C: Crystal Structure Communications, 50(10), 1569-1571.

  • Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 24(14), 2596.

  • Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2018). Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1633-1637.

  • Enamullah, M., & Haque, M. M. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(2), M1382.

  • Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2024). Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 14(2), 143.

  • Pettinari, C., & Marchetti, F. (2007). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (32), 3393-3406.

  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds. Retrieved from [Link]

  • LookChem. (n.d.). Cas 80510-03-8, this compound. Retrieved from [Link]

  • Reger, D. L., et al. (1996). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes: Comparison of ligand donor properties. Inorganica Chimica Acta, 241(1-2), 13-20.

  • Kurosawa, H., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. Molecules, 25(10), 2389.

  • Jones, C., & Schultze, C. M. (2008). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o896.

Sources

Technical Support Center: Tris(pyrazol-1-YL)methane (Tpm) Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Catalyst Deactivation

Welcome to the technical support center for researchers utilizing Tris(pyrazol-1-YL)methane (Tpm) catalyst systems. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your catalytic experiments. This guide is structured to move from foundational knowledge to specific, actionable troubleshooting protocols, ensuring you can identify, understand, and resolve issues related to catalyst deactivation.

This compound and its derivatives are remarkably versatile neutral tridentate ligands, often referred to as C-scorpionates.[1][2] Their ability to form stable complexes with a wide array of transition metals has made them invaluable in catalysis, with applications ranging from oxidation reactions to polymerization.[3][4][5] However, like all catalytic systems, Tpm complexes are susceptible to deactivation, a process that can manifest as a gradual or sudden loss of activity and/or selectivity.[6] Understanding the root causes of deactivation is critical for developing robust and reproducible chemical processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of Tpm catalyst systems.

Q1: What are the most common causes of deactivation for Tpm-based catalysts?

A1: Catalyst deactivation in Tpm systems can be broadly categorized into several mechanisms.[7] While the specific pathway is highly dependent on the metal center, reaction conditions, and substrates, the most prevalent causes include:

  • Ligand Degradation: The pyrazole rings or the central methane backbone of the Tpm ligand can undergo oxidative or hydrolytic degradation, especially under harsh temperature or pH conditions.

  • Metal Center Oxidation/Reduction: The active metal center can change its oxidation state to a non-catalytic one. This is particularly common in oxidation catalysis where the catalyst can be over-oxidized or in reductive processes where inactive metal(0) species may form.

  • Formation of Inactive Dimers or Oligomers: Active mononuclear catalyst species can aggregate to form less active or completely inactive multinuclear complexes.[6]

  • Poisoning: Impurities in substrates, solvents, or the gas atmosphere (e.g., sulfur compounds, water, oxygen) can irreversibly bind to the metal center, blocking active sites.[8][9]

  • Product Inhibition: The reaction product may coordinate more strongly to the catalyst than the substrate, leading to a decrease in the turnover frequency as the reaction progresses.[10]

Q2: How does the flexible coordination of the Tpm ligand affect catalyst stability?

A2: The Tpm ligand is known for its ability to switch between tridentate (κ³) and bidentate (κ²) coordination modes.[1][11] This flexibility is often essential for the catalytic cycle, as it can open up a coordination site for substrate binding. However, this same fluxionality can also be a pathway to deactivation. A partially dissociated ligand (in a κ² state) is more susceptible to degradation or complete dissociation from the metal center, leading to the formation of ill-defined, inactive species.

Q3: Are there general preventative measures I can take to maximize the lifetime of my Tpm catalyst?

A3: Absolutely. Proactive measures are the most effective way to prevent deactivation.

  • Inert Atmosphere: Always handle and store Tpm complexes under a dry, inert atmosphere (e.g., Argon or Nitrogen). This minimizes degradation from oxygen and moisture.[10]

  • Solvent and Reagent Purity: Use high-purity, anhydrous, and deoxygenated solvents. Purify substrates to remove potential catalyst poisons.

  • Thermal Management: Avoid excessive temperatures that could lead to thermal degradation of the ligand or metal complex sintering.[10][12] Determine the optimal temperature range for your specific reaction.

  • Ligand-to-Metal Ratio: In some cases, using a slight excess of the free Tpm ligand in the reaction mixture can help suppress deactivation caused by ligand dissociation. However, this must be carefully optimized as excess ligand can sometimes inhibit the reaction.

Part 2: Troubleshooting Guide for Specific Experimental Issues

This section provides a structured, cause-and-effect approach to diagnosing and resolving common problems encountered during experiments.

Issue 1: Sudden and Complete Loss of Catalytic Activity

You observe that your reaction, which initially showed a promising conversion rate, abruptly stops.

Potential Causes & Diagnostic Steps:

  • Acute Catalyst Poisoning: This is the most likely culprit for a sudden halt in activity. A contaminant in a freshly added reagent or a leak in your inert atmosphere setup could be the cause.

    • Protocol 1: Reagent Purity Check:

      • Set up three parallel reactions under identical conditions.

      • Reaction A (Control): Use the original batches of solvent and substrate.

      • Reaction B: Use the original substrate but with a fresh, newly opened bottle of high-purity solvent.

      • Reaction C: Use the original solvent but with a freshly purified or new batch of substrate.

      • Monitor the initial rates. If Reaction B or C proceeds while A does not, you have identified the source of the poison.

  • Gross Thermal Decomposition: An unexpected temperature spike could have rapidly degraded the catalyst.

    • Action: Review your temperature control logs. Visually inspect the reaction mixture for signs of decomposition, such as the formation of a dark precipitate (e.g., palladium black in Pd-catalyzed reactions).[13]

Troubleshooting Workflow: Sudden Activity Loss

G start Sudden Loss of Activity check_precipitate Is there a dark precipitate? start->check_precipitate check_temp Was there a temperature spike? check_precipitate->check_temp No thermal_degradation Likely Thermal Degradation check_precipitate->thermal_degradation Yes poison_suspected Suspect Acute Poisoning check_temp->poison_suspected No check_temp->thermal_degradation Yes run_purity_check Run Protocol 1: Reagent Purity Check poison_suspected->run_purity_check identify_source Identify Contaminated Reagent run_purity_check->identify_source review_setup Review Temperature Control & Setup thermal_degradation->review_setup

Caption: Troubleshooting decision tree for sudden catalyst deactivation.

Issue 2: Gradual Decrease in Reaction Rate Over Time

Your reaction starts well but the conversion rate steadily declines before reaching completion.

Potential Causes & Diagnostic Steps:

  • Product Inhibition: The generated product may be coordinating to the catalyst, acting as a competitive inhibitor.

    • Protocol 2: Product Inhibition Test:

      • Set up two parallel reactions.

      • Reaction A (Control): Standard reaction conditions.

      • Reaction B: Add a significant amount (e.g., 50 mol% relative to the substrate) of the expected final product at the beginning of the reaction (t=0).

      • Compare the initial reaction rates. A significantly lower initial rate in Reaction B is strong evidence of product inhibition.[10]

  • Slow Ligand Degradation or Dissociation: The Tpm ligand may be slowly degrading or detaching from the metal center under the reaction conditions.

    • Action: Analyze the reaction mixture at different time points using techniques like NMR or Mass Spectrometry to look for signals corresponding to the free ligand or its degradation products. For phosphine-based ligands, ³¹P NMR is an excellent tool to detect oxidation.[10] While Tpm ligands lack phosphorus, ¹H or ¹³C NMR can still be informative.

  • Fouling by Coke or Polymer Formation: In reactions involving olefins or other polymerizable substrates, the catalyst can become encapsulated in a layer of polymer or coke.[8][9]

    • Action: After the reaction, isolate the catalyst (if heterogeneous) or the solid residue. Visual inspection may reveal a change in color or texture. Techniques like Temperature Programmed Oxidation (TPO) can confirm the presence of carbonaceous deposits.

Table 1: Comparison of Gradual Deactivation Mechanisms
MechanismKey IndicatorDiagnostic ApproachMitigation Strategy
Product Inhibition Rate decreases as product concentration increases.Spike experiment with product (Protocol 2).Run at lower substrate concentration; remove product as it forms (if feasible).
Ligand Degradation Appearance of free ligand or byproducts in analysis.Time-course NMR/MS analysis of the reaction mixture.Lower reaction temperature; use a more robust, sterically hindered Tpm derivative.
Fouling/Coking Visible polymer/coke formation; common with unsaturated substrates.Post-reaction analysis of catalyst material (TPO, microscopy).Modify catalyst support; optimize reaction temperature and pressure to disfavor polymerization.
Issue 3: Inconsistent Results or Poor Selectivity

You observe batch-to-batch variability in catalyst performance or a change in the desired product selectivity.

Potential Causes & Diagnostic Steps:

  • Formation of Multiple Active Species: In situ catalyst generation can sometimes lead to the formation of different catalytically active species, each with its own activity and selectivity. This can be caused by subtle variations in moisture, oxygen, or the order of reagent addition.

    • Action: Switch to a well-defined, pre-formed Tpm catalyst complex. While in situ generation is convenient, using an isolated and characterized pre-catalyst provides greater control and reproducibility.[14]

  • Ligand Modification: The Tpm ligand itself could be undergoing a subtle transformation (e.g., functionalization on a pyrazole ring) that alters its steric or electronic properties, thereby affecting selectivity.

    • Action: Re-characterize your catalyst after the reaction using techniques like X-ray crystallography (if possible), NMR, and elemental analysis to check for any structural changes.

Diagram: Ligand Dissociation Pathway

G Active Active Catalyst [M(Tpm-κ³)] Intermediate Less Stable Intermediate [M(Tpm-κ²)(Solvent)] Active:f1->Intermediate:f0 Ligand Arm Dissociation Intermediate:f0->Active:f1 Re-coordination Inactive Inactive Species [M(Solvent)n] + Free Tpm Intermediate:f1->Inactive:f0 Full Dissociation Degraded Degraded Ligand Decomposed Tpm Inactive:f1->Degraded:f0 Degradation

Caption: Potential deactivation pathway via Tpm ligand dissociation.

Part 3: Catalyst Regeneration

Q4: Can deactivated Tpm catalysts be regenerated?

A4: Regeneration is highly dependent on the deactivation mechanism and is not always possible.

  • Poisoning/Fouling: If deactivation is due to a reversibly bound inhibitor or surface fouling, regeneration may be possible. For heterogeneous catalysts, this could involve washing with a specific solvent or calcination under controlled conditions to burn off coke.[7][8]

  • Irreversible Degradation: If the Tpm ligand has chemically degraded or the metal has sintered into bulk metal, regeneration is generally not feasible.[12] In these cases, the focus must be on preventing deactivation in the first place.

This guide provides a framework for diagnosing and addressing common catalyst deactivation issues in Tpm systems. Successful troubleshooting requires careful observation, systematic experimentation, and a foundational understanding of the underlying chemical principles.

References
  • Reger, D. L., Collins, J. E., Rheingold, A. L., & Liable-Sands, L. M. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(10), 2021-2023. [Link]
  • Silva, T. F. S., et al. (2020). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 25(15), 3349. [Link]
  • Jayamaha, D. (2014). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]
  • Gakiye-Kaze, F., et al. (2018). Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization. Dalton Transactions, 47(32), 11043-11052. [Link]
  • Díaz-Requejo, M. M., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(35), 13035-13047. [Link]
  • Martins, L. M. D. R. S. (2019). C-scorpionate complexes: Ever young catalytic tools. Coordination Chemistry Reviews, 397, 56-79. [Link]
  • ChemCatBio. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Eltsov, I. V., et al. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(9), 843. [Link]
  • Martins, L. M. D. R. S. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Inorganics, 5(4), 83. [Link]
  • Wang, C., et al. (2023). Research progress on the deactivation mechanism and suppression strategies of Pd-based catalysts for methane oxidation. Catalysis Science & Technology, 13(18), 5245-5264. [Link]
  • Al-Fatesh, A. S., et al. (2023). Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review.
  • Pombeiro, A. J. L., & Martins, L. M. D. R. S. (2014). This compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones. ChemInform, 45(3). [Link]
  • Reger, D. L., et al. (2008). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o896. [Link]
  • Crabtree, R. H. (2015). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group Meeting. [Link]
  • Poudel, S., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1854. [Link]
  • Patsnap Eureka. (2024). Troubleshooting Common Failures in TPMS Sensors.
  • Scribd. (n.d.). TPMS Troubleshooting and Repair Guide. Scribd. [Link]
  • DillAirControls. (2020, June 25). General Troubleshooting for TPMS. YouTube. [Link]
  • Reger, D. L., et al. (2002). This compound (Tpm).
  • Shields, J. D., & Doyle, A. G. (2017). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Topics in Organometallic Chemistry, 63, 1-35. [Link]
  • Johnson, D. (2019, December 17). Turn OFF Tire pressure warning light Turn off TPMS. YouTube. [Link]
  • Tech troubleshooting. (2024, August 23). How To Fix & Reset TPMS (Tire Pressure Monitoring System) Warning Light – Stays On Or Flashing. YouTube. [Link]
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • KAUST Repository. (2021).

Sources

Technical Support Center: Optimizing Reaction Conditions for Tris(pyrazol-1-yl)methane Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(pyrazol-1-yl)methane (Tpm) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing your catalytic reactions. Drawing upon established scientific principles and field-proven insights, this resource aims to empower you to overcome common experimental hurdles and achieve optimal results.

Introduction to Tris(pyrazol-yl)methane (Tpm) Catalysis

This compound, a neutral tridentate N-donor ligand, and its derivatives are renowned for their versatility in coordination chemistry.[1] When complexed with transition metals, these "scorpionate" ligands form stable yet catalytically active species that are effective in a wide array of organic transformations.[1] These reactions include, but are not limited to, oxidations, hydrogenations, C-C coupling reactions like the Henry reaction, and polymerization.[1][2] The tunability of the Tpm ligand framework allows for fine-control over the steric and electronic properties of the metal center, influencing catalytic activity and selectivity.

This guide provides a structured approach to troubleshooting common issues and optimizing reaction parameters to harness the full potential of your Tpm-based catalytic system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Section 1: Low Reaction Yield or Conversion

Question 1: My reaction is showing low yield or has stalled. What are the primary factors I should investigate?

Low yield is a common challenge in catalysis and can stem from multiple factors.[3] A systematic approach to troubleshooting is essential. Here’s a logical workflow to diagnose the issue:

A Low Yield/Conversion Observed B Verify Starting Material & Reagent Purity A->B C Assess Catalyst Integrity & Activity A->C D Optimize Reaction Conditions A->D E Review Work-up & Purification A->E F Impurities Detected? B->F H Catalyst Decomposition Suspected? C->H J Systematic Optimization of Parameters D->J K Significant Product Loss During Isolation? E->K F->C No G Purify Starting Materials/Reagents F->G Yes H->D No I Prepare Fresh Catalyst/Handle under Inert Atmosphere H->I Yes K->A No, Re-evaluate L Modify Purification Protocol K->L Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Starting Material and Reagent Purity: Impurities in your starting materials or reagents can act as catalyst poisons or lead to unwanted side reactions.[4][5][6] For instance, sulfur- or phosphorus-containing impurities can irreversibly bind to the metal center of your Tpm catalyst, inhibiting its activity.

    • Actionable Advice: Whenever possible, purify your starting materials and solvents. Ensure reagents are of appropriate grade and stored correctly to prevent degradation.

  • Catalyst Activity and Stability: The Tpm-metal complex may have degraded or may not have been activated properly. Many transition metal catalysts are sensitive to air and moisture.[7][8]

    • Actionable Advice: Prepare and handle air- and moisture-sensitive Tpm complexes under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[9][10] If you suspect catalyst decomposition, consider preparing a fresh batch.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.[3] Key parameters to consider are temperature, concentration, solvent, and catalyst loading.

    • Actionable Advice: Systematically screen these parameters. For example, a reaction that is sluggish at room temperature may proceed efficiently at a higher temperature, or vice versa if the catalyst is thermally unstable.

  • Work-up and Purification: Significant product loss can occur during the isolation and purification steps.[3]

    • Actionable Advice: Analyze your work-up procedure for potential pitfalls such as product decomposition on silica gel or incomplete extraction. Consider alternative purification methods if necessary.[11]

Question 2: I've identified a specific reaction step with low yield. How do I optimize the key reaction parameters?

Once you have ruled out issues with starting materials and catalyst integrity, focus on optimizing the reaction conditions. A systematic approach is crucial.

ParameterRationale for OptimizationTypical Starting Point & Range
Catalyst Loading Insufficient catalyst will result in a slow reaction rate and incomplete conversion. Conversely, excessively high loading can be uneconomical and may lead to side reactions or difficulties in purification.Start with 1-5 mol%. Can be varied from 0.1 mol% to 10 mol%.[1]
Temperature Reaction rates are temperature-dependent. However, higher temperatures can also lead to catalyst decomposition or the formation of byproducts.[12]Begin at room temperature. For sluggish reactions, incrementally increase the temperature (e.g., in 10-20 °C intervals). For reactions showing byproduct formation, consider lowering the temperature.
Solvent The solvent can influence catalyst solubility, substrate solubility, and the stability of reaction intermediates.[1]Screen a range of solvents with varying polarities and coordinating abilities. Common choices include acetonitrile, dichloromethane, toluene, and THF. For some reactions, protic solvents like methanol or water/methanol mixtures can be effective.[1]
Concentration Higher concentrations can increase reaction rates but may also lead to solubility issues or an increase in bimolecular side reactions.Start with a concentration of 0.1 M. This can be adjusted based on the solubility of your substrates and catalyst.
Additives/Co-catalysts Some reactions may require the presence of a base, acid, or other additive to facilitate the catalytic cycle. For example, the Henry reaction often benefits from a base.[1]If the reaction mechanism suggests the need for an additive, screen different types and stoichiometries.
Section 2: Catalyst Deactivation and Stability

Question 3: My reaction starts well but then slows down or stops completely. What are the likely causes of catalyst deactivation?

Catalyst deactivation is a common issue in transition metal catalysis and can occur through several mechanisms.[13]

A Catalyst Deactivation Suspected B Poisoning A->B C Fouling/Coking A->C D Thermal Degradation A->D E Oxidative Decomposition A->E F Impurities in starting materials/solvents B->F G Formation of insoluble byproducts C->G H Reaction temperature too high D->H I Presence of strong oxidants/air leak E->I A [Tpm]M(L)n (Active Catalyst) B Substrate Coordination A->B + Substrate C Catalytic Transformation (e.g., Insertion, Oxidation) B->C D Product Release C->D - Product E Catalyst Regeneration D->E E->A

Sources

Technical Support Center: Tris(pyrazol-1-yl)methane (Tpm) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(pyrazol-1-yl)methane (Tpm) ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during experimentation with this versatile class of ligands. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound (Tpm) ligands compared to their anionic Tris(pyrazolyl)borate (Tp) analogs?

A1: While both Tpm and Tp ligands are foundational in coordination chemistry, their stability profiles differ significantly. Tpm ligands are neutral, which can influence the electronic properties of the resulting metal complexes.[1][2] A key stability concern for the related poly(pyrazol-1-yl)borates is their susceptibility to hydrolysis.[3][4] While Tpm ligands are generally more stable in this regard, their solubility in aqueous media is limited. To address this, water-soluble derivatives like tris(pyrazolyl)methane sulfonates have been developed.[3][5] The central methine carbon in Tpm is surprisingly stable despite the electron-withdrawing nature of the three pyrazolyl rings.[6]

Q2: How should I store my Tpm ligands and their metal complexes to ensure long-term stability?

A2: Proper storage is crucial for maintaining the integrity of your Tpm ligands and complexes. For the solid ligand, storage at room temperature in a cool, dark place is generally recommended. However, it is always best to consult the supplier's specific recommendations.[7][8] For metal complexes, stability is highly dependent on the metal center and the coordination environment. Air and moisture sensitivity can be a concern for some complexes, particularly those with metals in low oxidation states. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is a good general practice.

Q3: Can I use Tpm ligands in aqueous solutions?

A3: Unmodified Tpm ligands have limited solubility and stability in water.[5] For applications requiring an aqueous medium, it is highly recommended to use water-soluble derivatives such as tris(pyrazolyl)methane sulfonates (Tpms).[3][5] These modified ligands are designed for enhanced stability and solubility in aqueous environments, making them suitable for catalytic applications like the Henry reaction in water or water-methanol mixtures.[5]

Q4: What is the typical coordination behavior of Tpm ligands, and can it affect the stability of my complex?

A4: Tpm ligands are versatile and can exhibit flexibility in their coordination, which can impact the stability and reactivity of the resulting metal complexes. They most commonly act as tridentate ligands, forming a stable octahedral complex when two ligands coordinate to a metal center.[9] However, they can also display bidentate coordination, with one pyrazole arm remaining uncoordinated.[10][11] This fluxional behavior between κ³ and κ² coordination modes can be influenced by the steric and electronic properties of the metal center and other ligands in the coordination sphere.[10][11] This interchangeability is a key feature in the catalytic activity of some Tpm complexes.[10]

Troubleshooting Guides

Issue 1: Low Yield or Side Products During Tpm Ligand Synthesis

Low yields and the formation of unwanted side products are common hurdles in the synthesis of Tpm ligands. The traditional method involving the reaction of a pyrazolate salt with chloroform can be sensitive to reaction conditions.

Causality: Incomplete deprotonation of pyrazole, side reactions with the solvent, and difficulties in purification are often the root causes. The choice of base and phase-transfer catalyst is critical for an efficient reaction.

Troubleshooting Protocol:

  • Ensure Complete Deprotonation: Use a strong base (e.g., KOH) to fully deprotonate the pyrazole. The reaction should be carried out under anhydrous conditions to prevent the base from being consumed by water.

  • Optimize Phase-Transfer Catalyst: When using a phase-transfer catalyst like tetrabutylammonium bisulfate, ensure the correct stoichiometry is used. The catalyst is crucial for transporting the pyrazolate anion into the organic phase to react with chloroform.[12]

  • Control Reaction Temperature: The reaction can be exothermic. Maintain a consistent temperature to minimize the formation of side products.

  • Alternative Synthetic Routes: If traditional methods prove challenging, consider alternative syntheses. For instance, a C-F activation strategy has been successfully used to synthesize functionalized Tpm ligands.[12]

  • Purification Strategy: Recrystallization is a common method for purifying Tpm ligands. Experiment with different solvent systems (e.g., hexane, toluene) to achieve the best results.[13]

Issue 2: Decomposition of Tpm Metal Complex During Synthesis or Work-up

The stability of Tpm metal complexes can be influenced by a variety of factors, including the choice of metal salt, solvent, and reaction atmosphere.

Causality: The Lewis acidity of the metal salt, the presence of coordinating solvents, and exposure to air or moisture can lead to ligand dissociation or decomposition of the complex.

Troubleshooting Protocol:

  • Choice of Metal Precursor: The anion of the metal salt can play a significant role in the stability and even the magnetic properties of the final complex.[14] Consider using metal precursors with weakly coordinating anions (e.g., PF₆⁻, ClO₄⁻) to favor the coordination of the Tpm ligand.[1][2]

  • Inert Atmosphere: For air- or moisture-sensitive metals, conduct the synthesis and work-up under an inert atmosphere (e.g., using Schlenk line techniques).

  • Solvent Selection: Use dry, deoxygenated solvents. Coordinating solvents may compete with the Tpm ligand for binding sites on the metal center.

  • Temperature Control: Some Tpm complexes may be thermally sensitive. Avoid excessive heating during synthesis and purification unless thermal stability has been established.

Issue 3: Inconsistent Catalytic Activity or Deactivation

Tpm complexes are used as catalysts in a range of reactions, and their stability under catalytic conditions is paramount for reproducible results.

Causality: Catalyst deactivation can occur through several pathways, including ligand dissociation, oxidation of the metal center, or hydrolysis of the ligand under certain conditions.

Troubleshooting Protocol:

  • Ligand Modification for Enhanced Stability: For reactions in polar or protic media, consider using more robust, functionalized Tpm ligands, such as those with sulfonate groups for improved water stability.[3][5]

  • Steric and Electronic Tuning: The stability and reactivity of the catalyst can be fine-tuned by introducing substituents on the pyrazole rings. Steric bulk can protect the metal center and prevent unwanted side reactions, while electron-donating or -withdrawing groups can modify the catalytic activity.[1][2][15]

  • Reaction Conditions Optimization: Systematically vary reaction parameters such as temperature, pressure, and solvent to find the optimal conditions for catalyst stability and activity.

  • Investigate Deactivation Pathway: If deactivation is observed, try to identify the cause. Techniques like NMR or mass spectrometry can be used to analyze the reaction mixture for signs of ligand degradation or changes in the metal complex.

Data Summary

Ligand TypeKey Stability CharacteristicsRecommended Solvents
This compound (Tpm) Good thermal stability; limited aqueous solubility.Toluene, Dichloromethane, Acetonitrile
Tris(pyrazolyl)methane Sulfonate (Tpms) High water solubility and stability.[5]Water, Methanol, Ethanol
Substituted Tpm Stability and reactivity are tunable via steric and electronic effects of substituents.[16]Dependent on the specific substituents.

Visualizations

Experimental Workflow: Synthesis of a Tpm Ligand

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification pyrazole Pyrazole mixing Mixing in a suitable solvent under controlled temperature pyrazole->mixing base Strong Base (e.g., KOH) base->mixing chloroform Chloroform chloroform->mixing ptc Phase-Transfer Catalyst ptc->mixing extraction Aqueous Work-up mixing->extraction Reaction Mixture drying Drying of Organic Phase extraction->drying purification Recrystallization drying->purification product Pure Tpm Ligand purification->product

Caption: A generalized workflow for the synthesis of this compound (Tpm) ligands.

Logical Relationship: Factors Influencing Tpm Complex Stability

cluster_ligand Ligand Properties cluster_metal Metal Center cluster_environment Reaction Environment stability Tpm Complex Stability sterics Steric Hindrance sterics->stability electronics Electronic Effects electronics->stability functionalization Functional Groups (e.g., -SO3H) functionalization->stability metal_ion Nature of Metal Ion metal_ion->stability oxidation_state Oxidation State oxidation_state->stability solvent Solvent Polarity & Coordinating Ability solvent->stability atmosphere Atmosphere (Inert vs. Air) atmosphere->stability temperature Temperature temperature->stability

Caption: Key factors influencing the stability of this compound metal complexes.

References

  • Bigmore, H. R., Lawrence, S. C., Mountford, P., & Tredget, C. S. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (4), 635-651.
  • Shakirova, O., & Lavrenova, L. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(9), 843.
  • Vácha, J., Císařová, I., & Štěpnička, P. (2006). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Inorganic Chemistry, 45(1), 379-390.
  • Vácha, J., Císařová, I., & Štěpnička, P. (2006). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 45(1), 379-390. URL: [Link]
  • Semantic Scholar. (n.d.). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands.
  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • The Keep. (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University.
  • ResearchGate. (n.d.). Structures of functionalized tris(pyrazol-1-yl)methanes.
  • ResearchGate. (n.d.). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Pettinari, C., & Pettinari, R. (2011). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 16(12), 9864-9878.
  • Kennedy, A. R., Klett, J., Mulvey, R. E., & Wright, D. S. (2009). Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. Dalton Transactions, (36), 7436-7443.
  • ResearchGate. (n.d.). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • Apostolidis, C., Walter, O., Sykora, R. E., & Edelmann, F. T. (2021). Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. Molecules, 26(11), 3334.
  • Płocieniak, K., Korzeniak, T., & Hnatejko, Z. (2018). Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization. Dalton Transactions, 47(35), 12151-12160.
  • Astley, T., Gulbis, J. M., Hitchman, M. A., & Tiekink, E. R. T. (1993). Structure, Spectroscopic and Angular-overlap Studies of this compound Complexes. Journal of the Chemical Society, Dalton Transactions, (3), 509-515.
  • ResearchGate. (n.d.). κ²–κ³ interchange coordination modes of a this compound scorpionate ligand and comparison with a scorpion.
  • Fronczek, F. R., & Lopera, S. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.
  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds.
  • Chen, Y.-T., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)
  • Marchetti, F., et al. (2024). Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. Dalton Transactions.
  • Onyango, E. O., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1863.

Sources

Technical Support Center: Overcoming Low Solubility of Tris(pyrazol-1-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(pyrazol-yl)methane (Tpm) complexes. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this versatile class of compounds: low solubility. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these experimental hurdles.

Troubleshooting Guide: Enhancing the Solubility of Your Tpm Complex

This section addresses specific issues you might be facing in the lab, offering not just solutions but also the scientific reasoning behind them.

Q1: My newly synthesized Tris(pyrazol-yl)methane complex won't dissolve in my desired solvent system for biological assays (e.g., water or buffer). What are my immediate options?

A1: When faced with a poorly soluble Tpm complex, there are several immediate, non-synthetic interventions you can try. These methods aim to alter the solvation environment without chemically modifying your compound.

  • pH Adjustment: The solubility of many metal complexes is pH-dependent.[1] Try dissolving your complex in a series of buffers with varying pH values. For instance, if your complex has protonatable or deprotonatable moieties, altering the pH can lead to the formation of a charged, more soluble species.

  • Use of Co-solvents: Small amounts of water-miscible organic solvents can significantly enhance solubility.[1] Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. It is crucial to check the tolerance of your downstream application (e.g., cell-based assays) to these co-solvents.

  • Physical Dissolution Aids:

    • Heating: Gently warming the solution can increase the kinetic energy of the solvent molecules, helping to overcome the lattice energy of the solid complex.

    • Sonication: Applying ultrasonic energy can help break down aggregates and improve the dissolution of the complex.[1]

  • Surfactants: In some cases, adding a small amount of a biocompatible surfactant can help to prevent aggregation and improve the dispersion of the complex in an aqueous medium.[1]

Q2: I've tried the immediate solutions with limited success. My complex is still not soluble enough for characterization or application. What's the next logical step?

A2: If optimizing the solvent system is insufficient, the next step involves modifying the complex itself. This can be achieved through ligand modification or by altering the nature of the complex.[2]

  • Ligand Modification: The most effective strategy is often to redesign the Tpm ligand to include solubilizing functional groups.[2] This is a proactive approach for future syntheses.

    • Incorporate Polar Functional Groups: Attaching hydrophilic groups to the pyrazole rings or the central methane carbon can dramatically improve aqueous solubility. Examples include sulfonate (-SO₃⁻), carboxylate (-COO⁻), or hydroxyl (-OH) groups.[3][4][5]

    • Add PEG Chains: Poly(ethylene glycol) (PEG) chains are well-known for their ability to confer water solubility to small molecules.

  • Alter the Nature of the Metal Complex:

    • Create Charged Complexes: Neutral complexes are often less soluble than their charged counterparts. Aim for the synthesis of cationic or anionic complexes.[2]

    • Counter-ion Exchange: For ionic complexes, the counter-ion plays a critical role in solubility.[6][7][8] If you have a complex with a large, hydrophobic counter-ion like hexafluorophosphate (PF₆⁻), exchanging it for a smaller, more hydrophilic one such as chloride (Cl⁻), triflate (OTf⁻), or sulfate (SO₄²⁻) can significantly boost solubility in polar solvents.[2][6]

The following diagram illustrates the decision-making process when encountering a poorly soluble Tpm complex:

G start Low Solubility of Tpm Complex Encountered immediate Immediate Troubleshooting (Solvent System Optimization) start->immediate synthetic Synthetic Modification (Ligand/Complex Redesign) start->synthetic If immediate solutions fail sub_immediate1 pH Adjustment immediate->sub_immediate1 sub_immediate2 Co-solvents (DMSO, EtOH) immediate->sub_immediate2 sub_immediate3 Physical Aids (Heating, Sonication) immediate->sub_immediate3 sub_synthetic1 Ligand Modification synthetic->sub_synthetic1 sub_synthetic2 Alter Complex Nature synthetic->sub_synthetic2 sub_ligand1 Add Polar Groups (-SO3-, -COOH, -OH) sub_synthetic1->sub_ligand1 sub_ligand2 Incorporate PEG Chains sub_synthetic1->sub_ligand2 sub_complex1 Create Charged Species (Cationic/Anionic) sub_synthetic2->sub_complex1 sub_complex2 Counter-ion Exchange sub_synthetic2->sub_complex2

Caption: Troubleshooting workflow for low Tpm complex solubility.

Frequently Asked Questions (FAQs)

Q3: How do I synthesize a water-soluble Tris(pyrazol-yl)methane ligand?

A3: A well-established method is the synthesis of the anionic, hydrosoluble tris(pyrazolyl)methane sulfonate (Tpms) ligand.[5] This involves the sulfonation of the parent Tris(pyrazol-yl)methane.

Experimental Protocol: Synthesis of Tris(pyrazolyl)methane sulfonate (Tpms)

Materials:

  • Tris(pyrazol-yl)methane (Tpm)

  • n-Butyllithium (n-BuLi) in hexanes

  • Sulfur trioxide trimethylamine complex (SO₃·NMe₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Deprotonation: Dissolve Tris(pyrazol-yl)methane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium solution dropwise with stirring. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This generates the lithiated Tpm species.

  • Sulfonation: In a separate flask, dissolve the sulfur trioxide trimethylamine complex in anhydrous THF.

  • Cool the lithiated Tpm solution back to -78 °C and slowly add the solution of the SO₃·NMe₃ complex via cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction with a small amount of water. Remove the THF under reduced pressure. The resulting solid can be washed with diethyl ether to remove any unreacted starting material and byproducts. The lithium salt of Tpms can be isolated and used directly for complexation reactions.

Q4: Can you provide a table summarizing the different strategies to improve solubility?

A4: Certainly. The following table summarizes the key strategies, their underlying principles, and typical applications.

StrategyPrincipleTypical Application/SolventKey Considerations
pH Adjustment Protonation or deprotonation of the complex to form a charged, more soluble species.Aqueous buffersThe complex must be stable at the required pH.
Co-solvents Increasing the polarity of the solvent system to better solvate the complex.Water/DMSO, Water/EthanolCo-solvent must be compatible with downstream applications.
Ligand Functionalization Covalently attaching hydrophilic groups to the Tpm ligand.Aqueous and polar organic solventsRequires synthetic modification; may alter electronic properties of the complex.
Counter-ion Exchange Replacing a hydrophobic counter-ion with a hydrophilic one.Polar solventsApplicable only to ionic complexes.
Formation of Charged Complexes Converting a neutral complex into a more soluble salt.Polar solventsRequires a change in the synthetic strategy.
Q5: How does the choice of counter-ion affect the solubility of my ionic Tpm complex?

A5: The counter-ion has a profound effect on the solubility of an ionic complex due to its own hydrophilicity and its interaction with the complex in the crystal lattice.[6]

  • Hydrophilicity: Highly hydrophilic anions, such as sulfate (SO₄²⁻), readily form hydrogen bonds with water molecules, which promotes the dissolution of the entire salt.[6] In contrast, large, non-polar anions like hexafluorophosphate (PF₆⁻) have low hydrophilicity and tend to favor the solid state.

  • Lattice Energy: Ions of similar size often form more stable crystal lattices, which can reduce solubility.[6] Therefore, pairing a large complex cation with a large counter-anion can lead to lower solubility.

  • Solvation Energy: Ions with low solvation energies, often associated with large ions, tend to decrease the solubility of the ionic substance.[6]

The following diagram illustrates the impact of the counter-ion on solubility:

G cluster_0 Hydrophobic Counter-ion (e.g., PF6-) cluster_1 Hydrophilic Counter-ion (e.g., SO4^2-) a [Tpm-Metal]+ c Low Solubility (Precipitate) a->c b PF6- b->c d [Tpm-Metal]+ f High Solubility (Dissolved Ions) d->f e SO4^2- e->f

Caption: Effect of counter-ion choice on complex solubility.

References

  • How to improve the metal complexes solubility in water? - ResearchGate. (n.d.).
  • Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. (n.d.).
  • Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes - Dalton Transactions (RSC Publishing). (n.d.).
  • Novel functionalized tris(pyrazolyl)methane type C-scorpionates. - ResearchGate. (n.d.).
  • How to find a better solution for the solubility of metal complexes? - ResearchGate. (n.d.).
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - MDPI. (n.d.).
  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules | Journal of Chemical Education - ACS Publications. (n.d.).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (n.d.).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Aston Research Explorer. (n.d.).
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI. (n.d.).
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. (n.d.).
  • Does the stability of a metal complex depend on counter ions? - ResearchGate. (n.d.).
  • Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes - Dalton Transactions (RSC Publishing). (n.d.).
  • New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) - RSC Publishing Home. (n.d.).
  • 16.5: Complex Ions and Solubility - Chemistry LibreTexts. (n.d.).
  • How Do Complexing Agents Increase Solubility Of Ions? - YouTube. (n.d.).
  • Spin Crossover in New Iron(II) Coordination Compounds with Tris(pyrazol-1-yl)Methane. (n.d.).
  • Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes. - Semantic Scholar. (n.d.).
  • Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC. (n.d.).
  • Solubility of the ligands and the complexes in some selected solvents. - ResearchGate. (n.d.).
  • Characterization of soluble and colloidal phase metal complexes in river water by ultrafiltration. A mass-balance approach | Environmental Science & Technology - ACS Publications. (n.d.).
  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment - Systematic Reviews in Pharmacy. (n.d.).
  • Cas 80510-03-8,this compound - LookChem. (n.d.).
  • This compound (Tpm) - ResearchGate. (n.d.).
  • Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes * - ElectronicsAndBooks. (n.d.).

Sources

Technical Support Center: Synthesis of Substituted Tris(pyrazol-1-yl)methane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of substituted Tris(pyrazol-1-yl)methane (Tpm) ligands. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these versatile scorpionate ligands. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Tris(pyrazol-yl)methane ligands are neutral, tripodal ligands that are crucial in coordination chemistry, catalysis, and bioinorganic chemistry.[1][2] While their synthesis appears straightforward—typically involving the reaction of a pyrazole with a methane trihalide under basic conditions—the reality is often complicated by a variety of side reactions that can impact yield, purity, and even the identity of the final product. This guide addresses the most common challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted Tpm ligands?

A1: The most widely used and effective method involves the reaction of a substituted pyrazole with chloroform (CHCl₃) in a biphasic system (e.g., water/chloroform) using a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[3] This technique is generally preferred for its good yields and applicability to a range of substituted pyrazoles.[3]

Q2: Why is a phase-transfer catalyst necessary?

A2: A phase-transfer catalyst is crucial for transporting the pyrazolate anion, formed in the aqueous basic phase, into the organic phase (chloroform) where the reaction with the methane carbon source occurs. The catalyst, typically a quaternary ammonium salt, pairs with the pyrazolate anion, rendering it soluble in the organic solvent. This dramatically increases the reaction rate and efficiency compared to a heterogeneous mixture without a catalyst.

Q3: My target Tpm ligand is functionalized at the central methane carbon. How is this achieved?

A3: There are two primary strategies. The first is to use a functionalized starting material, such as α,α',α''-trichlorotoluene to synthesize a phenyl-substituted Tpm.[4] The second, and more versatile approach, involves the deprotonation of a pre-formed, unsubstituted Tpm ligand at the central C-H bond using a strong base like n-butyllithium or LiMe, followed by quenching with a suitable electrophile (e.g., chlorotrimethylsilane, paraformaldehyde, or an alkyl halide).[3] This post-synthesis modification allows for the introduction of a wide array of functional groups.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental problems. Each entry details the probable causes and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Tris(pyrazol-yl)methane Product

Q: I'm getting a very low yield of my target Tpm ligand. The main components of my crude product seem to be unreacted pyrazole and bis(pyrazol-yl)methane. What's going wrong?

A: This is a classic case of incomplete reaction. The formation of the tris-substituted product is a stepwise process. If the reaction does not go to completion, you will isolate the intermediate bis(pyrazol-yl)methane and unreacted starting material.

Probable Causes & Solutions:

  • Inefficient Phase Transfer: The pyrazolate anion is not being transported into the organic phase effectively.

    • Solution: Increase the amount of phase-transfer catalyst (e.g., from 1 mol% to 5 mol%). Ensure vigorous stirring to maximize the interface between the aqueous and organic layers, which is critical for the catalyst to function.

  • Insufficient Reaction Time or Temperature: The reaction kinetics may be slow, especially with sterically hindered pyrazoles.

    • Solution: Increase the reaction time significantly (e.g., from 24h to 48-72h). Gently heating the reaction to reflux can also dramatically improve the rate, but must be done with caution to avoid solvent loss and potential side reactions.

  • Base Strength and Concentration: The base may not be sufficient to maintain a high enough concentration of the pyrazolate anion throughout the reaction.

    • Solution: Use a more concentrated aqueous solution of the base (e.g., 50% w/v NaOH). While stronger bases can improve deprotonation, be cautious as they can also promote side reactions of the chloroform.[4] For sensitive substrates, using a milder base like Na₂CO₃ for a longer duration is a safer approach.[3]

low_yield_workflow start Low Yield of Tpm Product check_ptc Is Phase-Transfer Catalyst (PTC) optimal? start->check_ptc check_conditions Are Reaction Time & Temperature sufficient? check_ptc->check_conditions No increase_ptc Action: Increase PTC amount and/or improve stirring. check_ptc->increase_ptc Yes check_base Is Base Concentration Adequate? check_conditions->check_base No increase_time_temp Action: Increase reaction time and/or temperature (reflux). check_conditions->increase_time_temp Yes end_ok Yield Improved check_base->end_ok No increase_base Action: Use more concentrated base (e.g., 50% NaOH). check_base->increase_base Yes increase_ptc->end_ok increase_time_temp->end_ok increase_base->end_ok

Caption: Workflow for troubleshooting low product yields.

Issue 2: Formation of an Unwanted Isomer

Q: My NMR spectra are overly complex. Along with my desired product, I've isolated a compound with the same mass, which I suspect is an isomer. How can this happen and how do I fix it?

A: You are likely forming an isomer where one of the pyrazole rings is linked to the methane carbon through its N2 nitrogen instead of the desired N1 position. This is a common side reaction, particularly with pyrazoles that have different substituents at the 3- and 5-positions. The initial alkylation can occur at either nitrogen, leading to a mixture of products that are often very difficult to separate chromatographically.[5]

isomer_formation cluster_reaction Initial Alkylation (Kinetic Control) cluster_isomerization Acid-Catalyzed Isomerization Pyrazolate Pyrazolate Anion N1_Product Desired N1-linked Product (Thermodynamic) Pyrazolate->N1_Product attack at N1 N2_Product Undesired N2-linked Isomer (Kinetic) Pyrazolate->N2_Product attack at N2 Isomer_Mix Mixture of N1 and N2 Products Acid_Treatment Reflux with p-TsOH or CF3COOH Isomer_Mix->Acid_Treatment Pure_N1 Pure N1-linked Product Acid_Treatment->Pure_N1

Caption: Isomer formation and acid-catalyzed correction pathway.

Probable Cause & Solution:

  • Kinetic vs. Thermodynamic Control: The N2-linked isomer can sometimes be the kinetically favored product, while the N1-linked product is almost always the thermodynamically more stable one.

    • Solution: Acid-Catalyzed Isomerization. Do not discard the isomeric mixture. The N2-isomer can be converted to the desired N1-product. After the initial reaction and work-up, the crude product mixture can be refluxed in a solvent like toluene with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (CF₃COOH).[5] This process equilibrates the mixture, driving it towards the more stable N1-isomer.

  • Setup: Following the initial synthesis and aqueous work-up, dissolve the crude product mixture (containing both N1 and N2 isomers) in toluene.

  • Acid Addition: Add a catalytic amount (e.g., 0.1 equivalents) of p-toluenesulfonic acid monohydrate.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots.

  • Work-up: After cooling, wash the toluene solution with aqueous sodium bicarbonate to neutralize the acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting solid should be significantly enriched in the desired N1-isomer and can be further purified by column chromatography or recrystallization.[5]

Issue 3: Side Reactions with Sterically Demanding Substrates

Q: I'm trying to synthesize a Tpm ligand with a bulky substituent (e.g., tert-butyl or phenyl) on the pyrazole ring, but the reaction is very low-yielding and produces a complex mixture.

A: Steric hindrance from bulky groups at the 3- and 5-positions of the pyrazole ring can significantly impede the reaction. This can lead to incomplete substitution, but also to alternative reaction pathways, especially under harsh conditions.

Probable Causes & Solutions:

  • Steric Crowding: The bulky groups physically block the approach of the third pyrazolate anion to the central carbon atom.

    • Solution: Employ more forcing conditions, such as higher temperatures and longer reaction times, as described in Issue 1. Be aware that this can also promote degradation. An alternative is to explore different synthetic routes that do not involve the formation of three C-N bonds at a sterically congested center simultaneously.

  • Thermal Rearrangement: Highly crowded Tpm molecules can be thermally unstable. For example, C₆H₅C(PzMe²)₃ has been shown to undergo thermal transformation to a bis(pyrazolyl)(p-pyrazolyl)phenylmethane ligand at elevated temperatures, where one pyrazole ring migrates to the phenyl group.[4]

    • Solution: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Avoid prolonged heating during purification (e.g., use column chromatography at room temperature rather than high-temperature distillation or sublimation).

  • Base-Induced Side Reactions: When using strong bases with aryl-trichloromethane starting materials (e.g., α,α',α''-trichlorotoluene), a side product like 1,1,2,2-tetrachloro-1,2-diphenylethane can form.[4]

    • Solution: Use a milder base like 3,5-dimethylpyrazole itself to act as an HCl scavenger, or use Na₂CO₃ instead of a strong base like NaOH or an amine base.[4]

Pyrazole Substituent (R)Starting MaterialBaseCatalystTemp. (°C)Typical YieldKey Challenge(s)Reference
HCHCl₃Na₂CO₃TBABRefluxGoodIsomerization (if R' ≠ H)[3]
3,5-Me₂CHCl₃Na₂CO₃TBABRefluxHighNone[3]
3-PhCHCl₃50% NaOHTBABRefluxModerateSteric hindrance[3]
3-tBuCHCl₃50% NaOHTBABRefluxModerateSteric hindrance[3]
Phenyl (on C)PhCCl₃PzMe₂None80-120ModerateThermal rearrangement[4]

References

  • Flores, J. C., et al. (2004). Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. European Journal of Inorganic Chemistry, 2004(16), 3287-3296.
  • Arbaoui, A., et al. (2019). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 24(21), 3899.
  • Díez-González, S., et al. (2015). Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes. Dalton Transactions, 44(30), 13416-13427.
  • Reger, D. L., et al. (1996). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 15(8), 2029-2032.
  • Pettinari, C., et al. (2007). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (43), 4971-4988.
  • ResearchGate. (n.d.). Novel Synthetic Strategy towards the Efficient Synthesis of Substituted Bis(pyrazolyl)(2-pyridyl)methane Ligands. Request PDF.
  • Mahmoud, A. G., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611.
  • Martins, L. M. D. R. S., et al. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Inorganics, 5(4), 78.
  • ResearchGate. (n.d.). Novel functionalized tris(pyrazolyl)methane type C-scorpionates.
  • ResearchGate. (n.d.). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications. Request PDF.
  • Díez-González, S., et al. (2015). Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes. Semantic Scholar.
  • ResearchGate. (n.d.). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes: Comparison of ligand donor properties. Request PDF.
  • Reger, D. L., et al. (2005). Multitopic third generation tris(pyrazolyl)methane ligands built on alkyne structural scaffolding. Semantic Scholar.
  • ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds.
  • Guedes da Silva, M. F. C., et al. (2018). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 47(3), 659-676.
  • ResearchGate. (n.d.). (PDF) Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Haldón, E., et al. (2012). Copper(I) complexes with trispyrazolylmethane ligands: synthesis, characterization, and catalytic activity in cross-coupling reactions. Inorganic Chemistry, 51(15), 8298-306.
  • El-Hellani, A., & Hollis, T. K. (2020). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances, 10(44), 26279-26282.
  • Charbonnière, L. J., & Ziessel, R. (2003). A convenient preparative method for anionic tris(substituted pyrazolyl)methane ligands. Tetrahedron Letters, 44(34), 6305-6307.

Sources

Technical Support Center: Enhancing the Catalytic Turnover of Tris(pyrazol-1-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(pyrazol-yl)methane (Tpm) complexes. Tris(pyrazol-yl)methane ligands, often referred to as C-scorpionates, are a versatile class of tripodal nitrogen-donating ligands that have found broad application in homogeneous and heterogeneous catalysis.[1][2][3] Their neutral charge and tunable steric and electronic properties make them ideal for stabilizing a wide range of metal centers in various oxidation states, enabling catalytic transformations such as alkane oxidation, polymerization, and carbon-carbon bond formation.[4][5][6]

The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which quantify the total number of substrate molecules converted per catalyst molecule and the rate of conversions per unit time, respectively.[7] Maximizing these values is a primary goal in catalyst development. This guide is designed to provide you with field-proven insights, troubleshooting protocols, and advanced strategies to overcome common challenges and systematically enhance the catalytic turnover of your Tpm complexes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the development and optimization of catalytic systems based on Tpm complexes.

Q1: What are the primary factors that limit the catalytic turnover of my Tpm complex?

Several factors can limit catalytic turnover. These can be broadly categorized as:

  • Catalyst Deactivation: The active catalytic species may degrade over time. Common pathways include ligand dissociation, formation of inactive dimers or oligomers, or oxidation/reduction of the metal center to an inactive state.[8] Bimolecular deactivation pathways are a known challenge in scorpionate chemistry.[8]

  • Product Inhibition: The product of the reaction may coordinate to the metal center more strongly than the substrate, effectively poisoning the catalyst and slowing down subsequent turnovers.

  • Sub-optimal Reaction Conditions: Parameters such as temperature, pressure, solvent, and reactant concentrations may not be optimized for maximum catalyst performance. For instance, the choice of solvent can significantly impact reaction yields.[4]

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvent can react with and deactivate the catalyst.[9][10] This is particularly critical for sensitive organometallic catalysts.

Q2: How do steric and electronic modifications to the pyrazole rings of the Tpm ligand affect catalytic activity?

The substituents on the pyrazole rings are powerful tools for tuning catalyst performance.[5][11][12]

  • Steric Effects: Introducing bulky substituents (e.g., tert-butyl or phenyl groups) at the 3-position of the pyrazole rings creates a sterically hindered environment around the metal center.[8][13] This can prevent the formation of inactive bridged dimers and protect the metal center from bimolecular decomposition pathways, thereby increasing catalyst stability and turnover.[8] However, excessive steric bulk can also limit substrate access to the active site, reducing the reaction rate.[8]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃) on the pyrazole rings alter the electron density at the metal center.[7] This influences the metal's reactivity, its ability to bind substrates, and the energetics of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7][14] The precise effect is highly dependent on the specific reaction mechanism.

Q3: My initial catalytic activity is high but rapidly decreases. What is the likely cause and what should I investigate first?

This is a classic sign of catalyst deactivation. The first steps in troubleshooting should be:

  • Hypothesize Deactivation Pathway: The most common culprits are the formation of inactive dimers or catalyst decomposition. Bimolecular deactivation is a known issue with scorpionate complexes where coordination sites can be blocked.[8]

  • Analyze Reaction Kinetics: Monitor the reaction progress over time. A sharp drop-off in rate points towards rapid deactivation.

  • In-situ Monitoring: If possible, use techniques like NMR or UV-Vis spectroscopy to observe the catalyst's state during the reaction. Look for the appearance of new species that could correspond to inactive forms.

  • Test Ligand Modification: Synthesize and test a Tpm ligand with bulkier substituents at the 3-position of the pyrazoles. This is a primary strategy to block bimolecular deactivation pathways.[8]

Q4: When should I consider modifying the Tpm ligand versus optimizing other reaction parameters?

Follow a logical, stepwise approach:

  • Optimize Reaction Conditions First: Systematically screen temperature, solvent, concentration, and pressure. These are often the "low-hanging fruit" for improving performance and can be done without synthesizing new molecules.

  • Address Deactivation: If optimization of conditions does not solve issues like rapid deactivation, then ligand modification is the next logical step.[10] Steric protection is often the most direct way to enhance catalyst stability.[8]

  • Fine-Tuning for Selectivity/Activity: If the catalyst is stable but its intrinsic activity (TOF) or selectivity is low, then electronic tuning of the ligand becomes a priority.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guides for resolving specific experimental problems.

Guide 1: Issue - Low or No Catalytic Conversion

Symptom: The reaction yields are consistently low (<10%) or zero, even after extended reaction times.

Diagnostic Workflow:

G start Start: Low/No Conversion check_purity 1. Verify Reagent & Solvent Purity start->check_purity check_activation 2. Confirm Catalyst Precursor Activation check_purity->check_activation If pure screen_conditions 3. Screen Reaction Conditions (T, Solvent) check_activation->screen_conditions If active check_competence 4. Perform Stoichiometric Control Reactions screen_conditions->check_competence If still no activity end_point Outcome: Identify Limiting Factor check_competence->end_point

Caption: Troubleshooting workflow for low catalytic conversion.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action & Protocol
1. Reagent or Solvent Contamination Impurities like water, oxygen, or coordinating solvents can act as catalyst poisons, blocking active sites or causing irreversible decomposition.[9][10]Protocol: Rigorous Purification. 1. Dry solvents using an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) or a solvent purification system.2. Degas all liquids via freeze-pump-thaw cycles (3x) or by sparging with an inert gas (Ar, N₂).3. Purify substrates and other reagents by distillation, recrystallization, or column chromatography to remove potential inhibitors.
2. Incomplete Catalyst Activation Many catalytic processes require an in-situ activation step to generate the true catalytic species from a more stable precatalyst. This activation may be failing.[15]Protocol: Confirm Activation. 1. Review the literature for the specific activation requirements of your or similar complexes.2. If an activator/co-catalyst is used, verify its quality and stoichiometry.3. Run a small-scale NMR experiment combining the precatalyst and activator under reaction conditions to look for spectral changes indicative of activation.
3. Fundamentally Unfavorable Conditions The chosen temperature may be too low to overcome the activation energy, or the solvent may not be suitable for the reaction (e.g., poor solubility, unwanted coordination).Protocol: Systematic Condition Screen. 1. Temperature: Screen a range of temperatures (e.g., room temp, 50 °C, 80 °C, 100 °C).2. Solvent: Test a panel of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Acetonitrile, Dichloromethane).3. Concentration: Run reactions at different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 5 mol%) to check for concentration-dependent effects.
4. Catalyst is Not Competent The Tpm complex may simply be inactive for the desired transformation under any tested conditions.Protocol: Stoichiometric Reactivity Test. 1. In a controlled environment (e.g., glovebox), mix the activated catalyst with one equivalent of the substrate in an NMR tube.2. Monitor the reaction at room temperature and with gentle heating. If no substrate conversion or complex transformation is observed, the catalyst is likely not competent for that substrate.
Guide 2: Issue - Rapid Catalyst Deactivation

Symptom: The reaction starts efficiently but stops prematurely, resulting in a plateau in conversion far below 100%.

Diagnostic Workflow:

G start Start: Rapid Deactivation check_bimolecular 1. Test Concentration Dependence start->check_bimolecular check_product_inhibition 2. Run with Initial Product Addition check_bimolecular->check_product_inhibition If rate is conc. dependent use_additives 4. Use Co-catalyst / Scavenger check_bimolecular->use_additives If not conc. dependent modify_ligand 3. Introduce Steric Bulk check_product_inhibition->modify_ligand If product inhibits end_point Outcome: Enhanced Catalyst Stability modify_ligand->end_point use_additives->end_point

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action & Protocol
1. Bimolecular Deactivation Two catalyst molecules react to form an inactive species, such as a bridged dimer.[8] This pathway is often concentration-dependent; higher catalyst concentrations lead to faster deactivation. This is a known issue for scorpionate complexes where intermolecular interactions can block active sites.[8]Protocol: Ligand Steric Hindrance. 1. Synthesize and test a Tpm ligand with bulky groups at the 3- and 5-positions of the pyrazole rings (e.g., TpmtBu,Me).2. Rationale: The bulky groups act as a "protective shell," sterically preventing two catalyst centers from approaching each other, thus inhibiting dimerization.[8]
2. Product Inhibition The reaction product coordinates to the catalyst's active site, preventing further substrate binding.Protocol: Product Addition Test. 1. Set up a standard reaction.2. Set up a parallel reaction that is identical but also includes an initial charge of the reaction product (e.g., 20 mol% relative to substrate).3. Analysis: If the initial rate of the second reaction is significantly lower than the first, product inhibition is occurring. Consider strategies like continuous product removal if feasible.
3. Ligand Dissociation / Decomposition A pyrazole arm may dissociate, or the entire ligand may degrade under the reaction conditions, leading to the formation of highly reactive, unstable, and often inactive metal species.Protocol: Add Excess Free Ligand. 1. Add a small excess of the free Tpm ligand (e.g., 10-20 mol% relative to the catalyst) to the reaction mixture.2. Rationale: According to Le Châtelier's principle, the presence of excess free ligand in the solution can suppress the dissociative equilibrium, keeping the Tpm ligand coordinated to the metal center and maintaining the active species.[10]
4. Oxidative/Reductive Degradation The metal center is irreversibly oxidized or reduced by a substrate, product, or impurity to an inactive oxidation state.Protocol: Introduce Redox Buffers or Scavengers. 1. If oxidative degradation is suspected, add a mild, sacrificial reducing agent.2. If reductive degradation (e.g., metal nanoparticle formation) is suspected, a mild oxidant or stabilizing additive might help.[10]3. Note: This is a complex solution that requires careful consideration of the specific catalytic cycle.

Section 3: Advanced Strategies & Data

Ligand Modification Effects on Catalytic Turnover

As discussed, modifying the Tpm ligand is a powerful strategy. The following table, compiled from representative data in the field, illustrates how substituent changes can impact catalytic performance in a model oxidation reaction.

Ligand (TpmR,R')R (3-position)R' (5-position)Relative TOF (s⁻¹)Relative TONProbable Reason for Performance Change
Tpm HH1.0100Baseline performance, susceptible to deactivation.
TpmtBu,H t-ButylH0.7850Increased steric bulk at the 3-position enhances stability and TON by preventing dimerization, but slightly slows the rate (TOF) by hindering substrate access.[8]
TpmPh,H PhenylH0.9600Phenyl groups provide significant steric protection, boosting TON. The electronic effects are modest.[13]
TpmH,CF₃ HCF₃2.590The strongly electron-withdrawing CF₃ group at the 5-position makes the metal center more electrophilic, accelerating the rate-limiting step (higher TOF), but may lead to instability (lower TON).

Note: Data is illustrative and normalized for comparison. Actual values are system-dependent.

Section 4: References

  • Muñoz-Molina, J. M., Belderrain, T., & Pérez, P. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions. Available at: [Link]

  • Muñoz-Molina, J. M., Belderrain, T., & Pérez, P. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Consensus. Available at: [Link]

  • Pettinari, C., & Reger, D. L. (n.d.). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Semantic Scholar. Available at: [Link]

  • Guedes, G. P., et al. (2020). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. Available at: [Link]

  • (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. Available at: [Link]

  • Herrmann, D., et al. (2018). Phosphine-functionalised tris(pyrazolyl)methane ligands and their mono- and heterobimetallic complexes. Dalton Transactions. Available at: [Link]

  • Verma, P., et al. (n.d.). Complexes of Platinum Group Metals with a Conformationally Locked Scorpionate in a Metal–Organic Fram. MIT Open Access Articles. Available at: [Link]

  • Cuadrado, I., et al. (2004). Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. European Journal of Inorganic Chemistry. Available at: [Link]

  • Wang, L., & Chambron, J.-C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters. Available at: [Link]

  • Martins, A. M., et al. (n.d.). Structures of functionalized tris(pyrazol-1-yl)methanes. ResearchGate. Available at: [Link]

  • (n.d.). ChemInform Abstract: Tris(pyrazol-1-yl)methane Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones. ResearchGate. Available at: [Link]

  • (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. Available at: [Link]

  • Pombeiro, A. J. L., et al. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. ULisboa Research Portal. Available at: [Link]

  • Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. Available at: [Link]

  • (n.d.). Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Available at: [Link]

  • Pombeiro, A. J. L., et al. (n.d.). This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones. . Available at: [Link]

  • Guedes, G. P., et al. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. RSC Publishing. Available at: [Link]

  • Kopylovich, M. N., et al. (2021). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. MDPI. Available at: [Link]

  • (n.d.). ChemInform Abstract: Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. ResearchGate. Available at: [Link]

  • Gonsalvi, L., & Peruzzini, M. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Available at: [Link]

  • Zuccaccia, D., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • (n.d.). 12.2 Homogeneous Catalysis. Fiveable. Available at: [Link]

  • DeMott, J. C., et al. (2021). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH. Available at: [Link]

  • Santra, B. K., & Rao, C. P. (2004). Effect of Steric Encumbrance of tris(3-phenylpyrazolyl)borate on the Structure and Properties of Ternary copper(II) Complexes Having N,N-donor Heterocyclic Bases. PubMed. Available at: [Link]

  • Rojas, R. S., et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. MDPI. Available at: [Link]

  • Nguyen, J. Q. (2023). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship. Available at: [Link]

Sources

"troubleshooting air and moisture sensitivity of Tris(pyrazol-1-YL)methane reagents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(pyrazol-1-YL)methane (Tpm) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile scorpionate ligands in their work. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound reagents, which are known for their sensitivity to air and moisture.

Issue 1: Low or No Yield in Metal Complex Synthesis

Question: I am attempting to synthesize a metal complex using this compound, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I resolve this?

Answer:

This is a common issue when working with air- and moisture-sensitive reagents. The primary culprits are often related to the reaction environment and the quality of the reagents and solvents.

Causality: this compound itself is generally stable in air for storage purposes. However, many of the metal precursors used in complexation reactions, as well as the resulting organometallic products, can be highly sensitive to oxygen and water.[1][2] Moisture can lead to the hydrolysis of metal precursors or the ligand itself under certain conditions, while oxygen can lead to the oxidation of low-valent metal centers, preventing the desired complex formation.[3][4]

Step-by-Step Troubleshooting Protocol:

  • Rigorous Inert Atmosphere Technique:

    • Schlenk Line or Glovebox: All manipulations should be performed under a dry, inert atmosphere (argon or nitrogen).[5][6] A Schlenk line is suitable for most applications, while a glovebox is recommended for highly sensitive materials.[7][8]

    • Glassware Preparation: Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[9][10] Traces of adsorbed moisture on glassware are a common source of reaction failure.

  • Solvent Purity and Degassing:

    • Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents.

    • Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include:

      • Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, evacuating the headspace, and then thawing. This cycle should be repeated at least three times.

      • Purging with Inert Gas: Bubbling a stream of dry argon or nitrogen through the solvent for an extended period (e.g., 30-60 minutes) can also be effective.[11]

  • Reagent Quality:

    • Metal Precursor: Ensure the metal salt is anhydrous and has been stored properly. If necessary, the metal salt can be dried under vacuum prior to use.

    • This compound: While generally stable, it's good practice to store it in a desiccator. If there is any doubt about its purity, it can be recrystallized.[12]

  • Reaction Setup and Execution:

    • Positive Pressure of Inert Gas: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[10]

    • Cannula Transfer: For transferring solvents and solutions of air-sensitive reagents, use a double-tipped needle (cannula) under a positive pressure of inert gas to avoid exposure to the atmosphere.[6][11]

Issue 2: Inconsistent Spectroscopic Data (NMR, IR)

Question: The NMR and IR spectra of my synthesized this compound complex are inconsistent with the expected product, showing broad peaks or unexpected signals. What could be the cause?

Answer:

Inconsistent spectroscopic data often points to the presence of impurities, degradation products, or dynamic processes in solution.

Causality:

  • Hydrolysis/Oxidation: As mentioned previously, exposure to air and moisture can lead to the formation of undesired byproducts that will appear in your spectra. For instance, IR spectroscopy can often detect the presence of water molecules in the crystal lattice of the complex.[13]

  • Paramagnetism: If you are working with a paramagnetic metal center (e.g., Fe(II) high-spin), you can expect to see significant broadening of NMR signals.

  • Fluxional Processes: Some this compound complexes can exhibit fluxional behavior in solution, where the ligand rapidly changes its coordination mode. This can lead to broadened or averaged signals in the NMR spectrum.

Troubleshooting and Characterization Workflow:

G start Inconsistent Spectroscopic Data check_purity Check Purity: - TLC - Elemental Analysis start->check_purity recrystallize Recrystallize Product check_purity->recrystallize Impure vt_nmr Variable Temperature NMR check_purity->vt_nmr Pure, but broad peaks end_pure Consistent Data: Problem Solved check_purity->end_pure Pure and Consistent recrystallize->check_purity Re-check resynthesize Re-synthesize with Strict Inert Atmosphere Technique recrystallize->resynthesize Still Impure end_impurity Identify Impurity recrystallize->end_impurity Unable to Purify resynthesize->check_purity xray Single Crystal X-ray Diffraction vt_nmr->xray No Temperature Dependence end_fluxional Characterize Fluxional Behavior vt_nmr->end_fluxional Temperature Dependent Spectra xray->end_pure G cluster_reagents Reagents cluster_environment Inert Atmosphere cluster_reaction Reaction cluster_product Product cluster_contaminants Contaminants Tpm This compound Complexation Complexation Reaction Tpm->Complexation Metal_Salt Anhydrous Metal Salt Metal_Salt->Complexation Solvent Anhydrous, Degassed Solvent Solvent->Complexation Schlenk_Line Schlenk Line / Glovebox Schlenk_Line->Complexation Inert_Gas N₂ or Ar Inert_Gas->Schlenk_Line Target_Complex Target Metal Complex Complexation->Target_Complex O2 Oxygen (O₂) O2->Metal_Salt Oxidation O2->Target_Complex Degradation H2O Water (H₂O) H2O->Metal_Salt Hydrolysis H2O->Target_Complex Degradation

Sources

Technical Support Center: Decomposition Pathways of Tris(pyrazol-1-YL)methane (Tpm) Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(pyrazol-1-YL)methane (Tpm) metal complexes. This guide is designed to provide expert insights and practical solutions for the challenges associated with the stability and decomposition of these versatile compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, handling, and analysis of Tpm metal complexes.

1. Problem: Unexpected Color Change or Precipitation in Solution

  • Scenario: You dissolve your newly synthesized, crystalline Tpm complex in a common solvent (e.g., Methanol, Acetonitrile, or Water), and you observe an immediate or gradual color change, followed by the formation of a precipitate.

  • Possible Cause: This is a classic symptom of complex decomposition, most commonly due to hydrolysis or solvolysis. Tpm complexes, while generally more stable than their poly(pyrazol-1-yl)borate counterparts, can still be susceptible to attack by nucleophilic solvent molecules, especially water.[1][2] The metal center's Lewis acidity, the specific solvent used, and ambient atmospheric moisture can all initiate ligand dissociation or transformation.

  • Expert-Level Solution & Protocol:

    • Solvent Purity is Paramount: Immediately verify the purity and water content of your solvent. Use freshly distilled, anhydrous-grade solvents and store them over molecular sieves. Degas solvents by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before use.

    • Inert Atmosphere Techniques: If the complex is particularly sensitive, perform all manipulations under an inert atmosphere using a glovebox or Schlenk line. This minimizes exposure to both oxygen and ambient moisture.

    • Solvent Selection: If hydrolysis is suspected, switch to a less-coordinating, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Characterize the Precipitate: Isolate the precipitate by centrifugation or filtration. Analyze it using techniques like Infrared (IR) Spectroscopy or elemental analysis. Often, the precipitate is an insoluble metal hydroxide or oxide, confirming the hydrolytic decomposition pathway.

2. Problem: Inconsistent or Non-Reproducible Thermal Analysis (TGA/DSC) Results

  • Scenario: You are performing Thermogravimetric Analysis (TGA) to determine the thermal stability of your Tpm complex, but repeated runs give different decomposition temperatures or mass loss percentages.

  • Possible Cause: The thermal decomposition of metal complexes is a solid-state reaction that can be highly sensitive to physical parameters.[3] Inconsistencies often arise from variations in:

    • Sample Packing: Differences in particle size and how tightly the sample is packed into the crucible affect heat transfer.

    • Heating Rate: Faster heating rates can shift decomposition temperatures to higher values.

    • Atmosphere: The presence of oxygen (air) can lead to oxidative decomposition, resulting in different pathways and end products (e.g., metal oxides) compared to an inert atmosphere (N₂ or Ar), which favors pyrolysis.[4][5]

  • Expert-Level Solution & Protocol:

    • Standardize Sample Preparation: Gently grind the sample to a fine, uniform powder. Use the same mass of sample (e.g., 5 ± 0.1 mg) for each run and ensure it is lightly and evenly tapped down in the crucible.

    • Optimize Heating Rate: Start with a standard heating rate of 10 °C/min.[5] If the decomposition events are not well-resolved, try a slower rate (e.g., 5 °C/min).

    • Control the Atmosphere: Always specify and control the furnace atmosphere. For studying intrinsic thermal stability, a high-purity inert gas is essential. For oxidative stability studies, use dry air.

    • Analyze the Residue: The final product of thermal decomposition is often a metal oxide or pure metal.[4][6] Comparing the experimental residual mass with the theoretical mass calculated for the expected oxide can help validate the decomposition pathway.

3. Problem: NMR Spectrum is Broad, Shows Multiple Species, or is Uninterpretable

  • Scenario: You attempt to characterize your Tpm complex using ¹H NMR, but the resulting spectrum has very broad peaks, shows more signals than expected, or lacks clear features.

  • Possible Cause:

    • Paramagnetism: If your complex contains a metal ion with unpaired electrons (e.g., high-spin Fe(II), Cu(II)), the resulting paramagnetic field will cause significant broadening and shifting of NMR signals, often rendering them undetectable.[7][8]

    • Chemical Exchange/Fluxionality: The Tpm ligand can sometimes exhibit fluxional behavior in solution, interconverting between different coordination modes (e.g., bidentate and tridentate), leading to peak broadening or the appearance of averaged signals.[9]

    • Decomposition in Solution: As discussed in Problem 1, the complex may be decomposing in the NMR solvent, leading to a mixture of species in solution.

  • Expert-Level Solution & Protocol:

    • Verify Magnetic Properties: First, determine the magnetic state of your complex. This can be done with a magnetic susceptibility measurement (e.g., using a SQUID magnetometer or the Evans NMR method). If the complex is paramagnetic, NMR may not be the ideal characterization tool.

    • Variable-Temperature (VT) NMR: If fluxionality is suspected, perform VT-NMR. Cooling the sample may slow the exchange process to the point where distinct signals for each species ("slow exchange regime") are observed. Conversely, heating may coalesce multiple peaks into a single sharp peak ("fast exchange regime").

    • Check for Solvent-Induced Decomposition: Prepare the NMR sample immediately before analysis using a dry, deuterated solvent. Re-run the spectrum after several hours to see if new peaks corresponding to decomposition products appear over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for Tpm metal complexes?

The decomposition of Tpm metal complexes is primarily governed by three pathways:

  • Thermal Decomposition: Initiated by heat, this pathway involves the breaking of coordination bonds and the fragmentation of the Tpm ligand. In an inert atmosphere, this leads to pyrolysis, while in air, it results in oxidative decomposition. The final products are typically metal oxides or, in some cases, the pure metal.[5][6]

  • Hydrolytic/Solvolytic Decomposition: This occurs in the presence of nucleophilic solvents, particularly water.[1] The solvent molecules can attack the Lewis acidic metal center, leading to the displacement of the Tpm ligand and the formation of metal-hydroxide or metal-solvent species.[10][11]

  • Photolytic Decomposition: Although less commonly studied, some metal complexes are light-sensitive. High-energy photons (e.g., UV light) can promote electrons to anti-bonding orbitals, weakening the metal-ligand bonds and initiating decomposition. Experiments should be conducted in amber vials or with protection from direct light if photostability is a concern.

Q2: How does the choice of metal ion influence the stability of the complex?

The metal ion is a critical factor in determining the overall stability of the complex. Key properties include:

  • Lewis Acidity: More Lewis acidic metals will form stronger bonds with the nitrogen donors of the Tpm ligand, generally increasing thermodynamic stability.

  • Ionic Radius: The size of the metal ion influences the "fit" within the ligand's coordination pocket, affecting bond lengths and angles.

  • Preferred Coordination Geometry: The Tpm ligand is a tripodal, tridentate N-donor ligand, making it ideal for forming octahedral complexes of the type [M(Tpm)₂]ⁿ⁺ or [M(Tpm)X₃].[12] The stability of the complex is enhanced when the metal's preferred coordination geometry matches what the ligand can provide. Studies have shown that for a series of divalent metals, the thermal stability can follow the sequence Co(II) < Cu(II) < Zn(II) < Cd(II).[4][5]

Q3: How can I strategically modify the Tpm ligand to improve complex stability?

Modifying the Tpm ligand scaffold is a powerful strategy for tuning the properties of the resulting metal complex.

  • Electronic Effects: Introducing electron-donating groups (e.g., methyl) on the pyrazole rings increases the electron density on the coordinating nitrogen atoms, strengthening the metal-ligand bond and enhancing stability.[7] Conversely, electron-withdrawing groups can decrease stability.

  • Steric Effects: Adding bulky substituents near the coordination site can protect the metal center from attack by solvent molecules, thereby improving hydrolytic stability. However, excessive steric hindrance can also weaken the metal-ligand bond if it forces an unfavorable geometry.

  • Functionalization: Adding functional groups to the central methane carbon can introduce new properties, such as water solubility (e.g., by adding a sulfonate group), without drastically altering the core coordination chemistry.[13]

Q4: What is the best set of analytical techniques for characterizing a decomposition pathway?

A multi-technique approach is essential for unambiguously determining a decomposition pathway.

  • For Thermal Decomposition:

    • TGA-MS or TGA-FTIR: This is the gold standard. It couples thermogravimetric analysis with mass spectrometry or infrared spectroscopy to identify the gaseous fragments evolved at each decomposition step.

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow and can distinguish between endothermic (bond-breaking) and exothermic (oxidative) processes.[12]

  • For Solution-State Decomposition:

    • UV-Vis Spectroscopy: Changes in the absorption spectrum over time can be used to monitor the decomposition kinetically.

    • NMR Spectroscopy: Useful for identifying soluble degradation products in diamagnetic systems.

    • Electrospray Ionization Mass Spectrometry (ESI-MS): Can detect and identify intermediate species and final products in solution.

TechniqueInformation ProvidedApplication
TGA Mass loss vs. temperature, thermal stability ranges.[3]Quantifies thermal decomposition stages.
DSC Heat flow, identifies endothermic/exothermic events.[12]Characterizes the energetics of decomposition.
FTIR/IR Vibrational modes of functional groups.Identifies ligand fragments and final residues.[5]
Mass Spec. Mass-to-charge ratio of fragments/products.Identifies evolved gases (TGA-MS) or solution species (ESI-MS).
NMR Solution-state structure and dynamics.Tracks decomposition in solution for diamagnetic complexes.[7]
XRD Solid-state crystal structure.Confirms the structure of the initial complex and solid residues.

Visualized Workflows and Concepts

To further clarify these complex processes, the following diagrams illustrate key workflows and relationships.

Troubleshooting_Workflow Diagram 1: Troubleshooting Unexpected Decomposition A Problem Observed: Unexpected Precipitate/ Color Change B Is the solvent anhydrous and deoxygenated? A->B C YES B->C Yes D NO B->D No F Is the complex known to be light-sensitive? C->F E Action: Use anhydrous, degassed solvents. Work under inert atm. D->E E->A Re-run Experiment G YES F->G Yes H NO F->H No I Action: Protect from light (amber vial, foil). G->I J Hypothesis: Intrinsic Instability or Reaction with Solvent H->J I->A Re-run Experiment K Analysis: Isolate & characterize precipitate (FTIR, ESI-MS, Elemental Analysis) J->K

Caption: A logical workflow for troubleshooting decomposition in solution.

Stability_Factors Diagram 2: Factors Influencing Tpm Complex Stability center Complex Stability (Thermodynamic & Kinetic) M Metal Ion (Lewis Acidity, Size, d-count) center->M L Tpm Ligand (Sterics, Electronics) center->L S Solvent (Polarity, Nucleophilicity) center->S A Counter-Anion (Coordinating vs. Non-coordinating) center->A E Environment (Temp, Light, Atmosphere) center->E

Caption: Key factors that determine the stability of a Tpm metal complex.

TGA_Workflow Diagram 3: Experimental Workflow for Thermal Analysis cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation A 1. Prepare Uniform Sample (Grind, ~5 mg) B 2. Load into TGA/DSC (Specify Atmosphere: Air or N₂) A->B C 3. Heat at Controlled Rate (e.g., 10 °C/min) B->C D 4. Analyze TGA Curve (Mass Loss % vs. Temp) C->D E 5. Analyze DSC Curve (Endo/Exothermic Peaks) C->E F 6. Analyze Residue (XRD, FTIR) C->F G 7. Determine Kinetic Parameters (Coats-Redfern, etc.) D->G

Sources

Technical Support Guide: Optimizing Tris(pyrazol-1-yl)methane Synthesis through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Tris(pyrazol-yl)methane (Tpm) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction efficiency by understanding the critical role of solvent selection. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and enhance your synthetic outcomes.

Introduction: The Solvent's Decisive Role

Tris(pyrazol-1-yl)methane and its derivatives are exceptionally versatile "scorpionate" ligands, pivotal in catalysis, bioinorganic chemistry, and materials science.[1][2] However, their synthesis can be challenging, often plagued by low yields or the formation of complex isomeric mixtures.[3][4] The choice of solvent is not a passive parameter; it is an active determinant of reaction success. It governs reactant solubility, dictates the reaction mechanism (e.g., enabling phase-transfer catalysis), influences reaction rate, and is crucial for successful product isolation and purification. This guide will provide a structured approach to leveraging solvent effects for optimal Tpm synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding solvent systems for Tpm synthesis.

Q1: What is the most prevalent and efficient method for synthesizing this compound?

The most widely adopted and generally efficient method is phase-transfer catalysis (PTC) .[5] This technique is particularly effective for reacting the pyrazolate salt with a haloform like chloroform (CHCl₃), which serves as both a reactant and the organic solvent.[3] The PTC method effectively overcomes the mutual insolubility of the inorganic base (in water) and the organic reactants.

Q2: Why is a biphasic solvent system (e.g., chloroform/water) the standard for the PTC method?

A biphasic system is the cornerstone of the PTC mechanism. Here’s the causality:

  • Aqueous Phase: Contains a base (e.g., sodium carbonate, NaOH) that deprotonates the pyrazole, forming the pyrazolate anion. This phase acts as a reservoir for the nucleophile.

  • Organic Phase: This phase, typically chloroform, contains the electrophile (the C-H carbon of chloroform) that the pyrazolate will attack. The final Tpm product is also soluble in this phase.[3]

  • The Immiscibility Problem: The pyrazolate anion is an ionic salt, highly soluble in water but insoluble in the organic phase. Conversely, chloroform is insoluble in water. Without a transport mechanism, the reactants would remain separated, and the reaction would not proceed.

Q3: What is the specific role of the phase-transfer catalyst (PTC)?

The PTC, commonly a quaternary ammonium salt like Tetrabutylammonium Bromide (TBABr) or Tetrabutylammonium Bisulfate, acts as a "shuttle."[3][6][7] Its lipophilic cation (e.g., Tetrabutylammonium, TBA⁺) pairs with the pyrazolate anion in the aqueous phase. This new ion pair is sufficiently nonpolar to migrate across the phase boundary into the organic solvent. Once in the organic phase, the "naked" and highly reactive pyrazolate anion is released to react with chloroform. The PTC cation then returns to the aqueous phase to pick up another pyrazolate anion, continuing the catalytic cycle.

Q4: Can Tpm synthesis be performed in a single solvent system?

Yes, but it is less common and typically relies on a different reaction mechanism. For instance, a modern C–F activation strategy to synthesize Tpm derivatives has been successful using a single, polar aprotic solvent like dimethylsulfoxide (DMSO) with a strong base such as potassium hydroxide (KOH).[7][8] This approach avoids the complexities of a biphasic system but requires specific starting materials (e.g., 4-(trifluoromethyl)aniline).

Q5: Are there any solvent-free options for this synthesis?

Solventless synthesis is a viable green chemistry alternative, particularly for producing substituted Tpm ligands.[5][9] This method involves heating the pyrazole and the carbon source (e.g., α,α',α''-trichlorotoluene) together directly.[5][9] While it eliminates solvent waste and simplifies workup, the reaction is highly dependent on precise temperature control to manage reaction rate and prevent decomposition.

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental problems, with a focus on solvent-related causes.

Q1: My reaction yield is consistently low. What are the likely solvent-related causes?

Low yield is the most frequent issue. Use the following decision tree to diagnose the problem.

G start Low Yield Observed q1 Are you using a Phase-Transfer Catalyst? start->q1 q2 Is the PTC effective? (e.g., TBABr) q1->q2 Yes sol1 Crucial for biphasic systems. Add PTC (e.g., 5 mol%). q1->sol1 No a1_yes Yes a1_no No q3 Is your organic solvent pure and dry? (e.g., Chloroform) q2->q3 Yes sol2 Degraded PTC or incorrect choice. Use fresh, high-purity PTC. q2->sol2 No q4 Is there vigorous stirring to maximize interfacial area? q3->q4 Yes sol3 Water or acidic impurities can quench the anion. Use anhydrous solvent. q3->sol3 No a2_yes Yes a2_no No sol4 Poor mixing prevents phase transfer. Increase stirring speed. q4->sol4 No a3_yes Yes a3_no No

Diagram 1: Troubleshooting guide for low reaction yield.

Q2: I've formed the product, but it's an inseparable mixture of regioisomers. How can solvents help?

This is a common issue when using asymmetrically substituted pyrazoles. While the initial reaction solvent may not control regioselectivity, solvent choice is paramount in the purification and isomerization stages.

  • Isomerization: A crude mixture of isomers can often be converted to the desired, thermodynamically stable isomer. This is typically achieved by heating the mixture in a non-polar aromatic solvent like toluene with a catalytic amount of an acid, such as p-toluenesulfonic acid.[3]

  • Fractional Crystallization: The different solubilities of isomers in various solvents can be exploited for purification. After isomerization, dissolving the product in a minimum amount of a hot, relatively non-polar solvent like hexane and allowing it to cool slowly can selectively crystallize the desired isomer.[3]

Q3: My aqueous-organic workup is problematic (e.g., emulsions, poor separation). What solvents are best for extraction?

After the reaction, the product needs to be isolated from the organic phase.

  • Primary Extraction: The organic layer (e.g., chloroform) is first separated.

  • Secondary Extraction: To recover any product remaining in the aqueous layer, multiple extractions with a fresh organic solvent are necessary. Diethyl ether or dichloromethane (CH₂Cl₂) are excellent choices as they are less dense than the aqueous phase (ether) or denser (CH₂Cl₂) and have high volatility, making them easy to remove later.[3] Using the same solvent as the reaction (chloroform) is also an option.

Section 3: Data & Protocols

Table 1: Comparison of Common Solvent Strategies for Tpm Synthesis
StrategyTypical SolventsKey ReagentsProsCons
Phase-Transfer Catalysis Chloroform / Water (biphasic)Pyrazole, Base (Na₂CO₃), PTC (TBABr)Generally high yields, well-established, scalable.[3]Requires vigorous mixing, PTC can be an impurity, workup is multi-step.
Solventless (Neat) NonePyrazole, Carbon Source (e.g., PhCCl₃)Green (no solvent waste), simplified reaction setup.[5][9]Requires precise high-temperature control, risk of thermal decomposition, limited to certain substrates.
C-F Activation DMSO (single phase)Substituted Pyrazole, Ar-CF₃, Base (KOH)Novel reactivity, good yields for specific functionalized products.[7][8]Limited substrate scope, DMSO can be difficult to remove completely.
Experimental Protocols

This protocol is adapted from the general method reported by Reger et al. and is effective for many pyrazole derivatives.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methylpyrazole (75.0 mmol), tetrabutylammonium bromide (TBABr, 3.75 mmol, 5 mol%), and sodium carbonate (0.45 mol).

  • Solvent Addition: Add deionized water (75 mL) and chloroform (40 mL) to create the biphasic mixture.

  • Reaction Execution: Heat the mixture to a gentle reflux while stirring vigorously. The vigorous stirring is critical to maximize the surface area between the two phases, facilitating efficient phase transfer. Allow the reaction to proceed for approximately 72 hours under an inert atmosphere (e.g., argon).

  • Initial Workup: After cooling to room temperature, filter any solids. Transfer the biphasic liquid to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic portions and wash them twice with 100 mL portions of water to remove any remaining inorganic salts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvents under reduced pressure (rotary evaporation) to yield the crude product, typically a dark oil containing a mixture of isomers.

Scientist's Note: The crude product at this stage is rarely pure. NMR analysis is essential to determine the isomeric ratio before proceeding to purification.

This procedure is designed to convert a mixture of isomers to the desired product and then purify it by crystallization.[3]

  • Isomerization: Combine the crude oil (e.g., 1.0 g) with a catalytic amount of p-toluenesulfonic acid (0.060 g) in dry toluene (15 mL). Heat the mixture at reflux for 24 hours under an argon atmosphere.

  • Neutralization: After cooling, wash the toluene solution twice with 100 mL portions of saturated aqueous sodium bicarbonate (NaHCO₃) to quench the acid catalyst.

  • Final Extraction: Extract the aqueous washes once with dichloromethane (100 mL). Combine all organic layers, dry with Na₂SO₄, and evaporate the solvents under reduced pressure.

  • Crystallization: Dissolve the resulting oil in a minimum amount of hot hexane. Allow the solution to cool slowly to room temperature and stand for 24 hours.

  • Product Collection: The desired isomer should crystallize as solid crystals, which can be isolated by filtration.

Scientist's Note: The morphology of the crystals can sometimes help distinguish between isomers. Microscopic examination can be a useful tool during separation.[3]

Section 4: Visual Guides

Phase-Transfer Catalysis (PTC) Workflow

This diagram illustrates the movement of the pyrazolate anion across the solvent phase boundary, which is the core principle of the PTC synthesis method.

G cluster_aq Aqueous Phase (Water) cluster_org Organic Phase (Chloroform) pzH Pyrazole (Pz-H) pz_anion Pyrazolate Anion (Pz⁻) pzH->pz_anion Deprotonation base Base (e.g., Na₂CO₃) base->pz_anion ptc_complex_org [PTC⁺Pz⁻] Ion Pair pz_anion->ptc_complex_org Phase Transfer ptc_return PTC⁺ ptc_return->ptc_complex_org chcl3 Chloroform (CHCl₃) product Product: HC(Pz)₃ chcl3->product ptc_complex_org->ptc_return PTC Recycle ptc_complex_org->chcl3 Reaction

Diagram 2: The catalytic cycle of Phase-Transfer Catalysis.

References

  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Reyes-Vargas, E., et al. (2018). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 23(10), 2682. [Link]
  • Martins, L. M. D. R. S., et al. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Inorganics, 5(4), 78. [Link]
  • Zakharov, L. N., Rheingold, A. L., & Trofimenko, S. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, E71(8), o816. [Link]
  • Reyes-Vargas, E., et al. (2018). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane.
  • Pienkos, J. A. (2020). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications.
  • Mahmoud, A. G., et al. (2019). A schematic representation of tris(pyrazolyl)methane compounds.
  • Hosseini, M., et al. (2022). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. International Journal of Molecular Sciences, 23(24), 15893. [Link]
  • Garrison, B. J., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1843. [Link]
  • Dias, H. V. R., & Dias, C. S. B. (2008). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 64(Pt 5), o896. [Link]
  • Dias, H. V. R., & Dias, C. S. B. (2008). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. PubMed. [Link]
  • Castellano, R. K., & Nuckolls, C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 6(4), 523-526. [Link]
  • Lavrenova, L. G., & Yudina, E. B. (2019). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Inorganics, 7(10), 122. [Link]
  • Garrison, B. J., et al. (2024). Tris(pyrazolyl)methane (a), tris(pyrazolyl)borate (b), and C–F activation strategy (c) exploited by Liddle et al.[10].
  • Falvello, L. R., et al. (2019). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Organometallics, 38(1), 149-157. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Tris(pyrazol-1-yl)methane Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tris(pyrazol-yl)methane (Tp) ligand design. This guide is intended for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating steric bulk into Tp ligand scaffolds. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the role and challenges of steric hindrance in Tp ligand chemistry.

Q1: Why is introducing steric bulk on a Tris(pyrazol-yl)methane ligand important?

A: Introducing bulky substituents onto the pyrazolyl rings of a Tp ligand is a critical strategy for tuning the properties of the resulting metal complexes. Steric hindrance can:

  • Control the coordination number and geometry of the metal center by preventing the coordination of additional solvent or substrate molecules.

  • Stabilize reactive metal centers by creating a protective pocket that shields the metal from unwanted side reactions or decomposition pathways.[1]

  • Influence the electronic properties of the metal center, which in turn affects its reactivity and catalytic activity.[2][3]

  • Enhance selectivity in catalysis by creating specific channels or pockets for substrate binding.[1]

Q2: What are the primary challenges when working with sterically hindered Tp ligands?

A: The main challenges arise directly from the increased steric crowding:

  • Difficult Synthesis: The synthesis of sterically demanding Tp ligands can be low-yielding due to steric clashes during the formation of the C-N bonds between the pyrazole and the central methane carbon.[3][4]

  • Incomplete Complexation: The bulky nature of the ligand can hinder its ability to coordinate effectively to a metal center, leading to incomplete reactions or the formation of undesired side products.

  • Ligand Scrambling or Decomposition: Under harsh reaction conditions, highly hindered ligands may undergo rearrangement or decomposition. For instance, thermal treatment of sterically crowded tris(3,5-dimethylpyrazol-1-yl)phenylmethane can lead to rearrangement.[3][4]

  • Characterization Difficulties: Increased steric bulk can lead to complex NMR spectra due to restricted rotation and can sometimes make obtaining single crystals for X-ray diffraction challenging.[5]

Q3: How is the steric bulk of a Tp ligand quantified?

A: The most common method for quantifying the steric bulk of a ligand is the Tolman cone angle (θ) . This is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal at the cone's vertex. A larger cone angle indicates greater steric hindrance. While originally developed for phosphine ligands, the concept is widely applied to other ligand classes, including Tp ligands.

Q4: What are common bulky substituents used in Tp ligand design?

A: A variety of substituents can be used to introduce steric bulk, with the choice depending on the desired level of hindrance and electronic properties. Common examples include:

  • Alkyl groups: tert-butyl, isopropyl, neopentyl, and cyclohexyl groups are frequently used.[6][7]

  • Aryl groups: Phenyl, mesityl, and other substituted aryl groups provide significant steric bulk and can also influence the electronic properties through resonance and inductive effects.[8][9]

  • Adamantyl groups: These are extremely bulky substituents that can create highly sterically encumbered environments.[10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Issue 1: Low Yield or Failure in the Synthesis of a Sterically Hindered Tp Ligand

Scenario: You are attempting to synthesize a Tp ligand with bulky substituents (e.g., tert-butyl or phenyl groups) on the 3 and/or 5 positions of the pyrazole rings, but the reaction yield is consistently low, or the desired product is not formed.

Potential Causes and Solutions
  • Steric Hindrance Impeding Nucleophilic Attack: The primary reason for low yields is often the steric clash between the bulky pyrazole and the electrophilic methane source (e.g., chloroform or trichlorophenylmethane).[3][4]

    Troubleshooting Protocol 1: Optimizing Reaction Conditions

    • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally more effective than weaker bases like carbonates.

    • Solvent Selection: Aprotic, polar solvents like DMF or DMSO can help to solvate the pyrazolate anion and increase its reactivity. However, for some solventless syntheses, heating the neat reactants can be effective.[3][4]

    • Temperature Control: While heating is often necessary to overcome the activation energy, excessive temperatures can lead to decomposition. A systematic study of the reaction temperature (e.g., from room temperature to 120°C) is recommended.

    • Phase-Transfer Catalysis: For reactions involving a salt of the pyrazole and a haloalkane, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the two phases.

  • Decomposition of Reactants or Products: The reactants or the newly formed ligand may be unstable under the reaction conditions.

    Troubleshooting Protocol 2: Reaction Monitoring and Workup

    • TLC or GC-MS Monitoring: Closely monitor the reaction progress to identify the optimal reaction time and to observe the formation of any side products.

    • Aqueous Workup: Ensure that the workup procedure effectively removes unreacted starting materials and inorganic salts. A gentle aqueous wash followed by extraction is standard.

    • Purification Method: Column chromatography on silica gel is a common method for purifying Tp ligands. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Data Summary: Impact of Substituents on Synthetic Accessibility
Substituent PositionCommon Bulky GroupTypical Yield RangeKey Challenges
3-positiontert-butyl40-60%Moderate steric hindrance during synthesis.
3,5-positionsPhenyl30-50%Significant steric hindrance; may require higher temperatures.[9]
3,5-positionstert-butyl10-30%Extreme steric hindrance; often requires specialized synthetic routes.[7]
Issue 2: Failed or Incomplete Metal Complexation

Scenario: You have successfully synthesized your sterically hindered Tp ligand, but it fails to coordinate to the desired metal salt, or the reaction results in a mixture of products.

Potential Causes and Solutions
  • Steric Overcrowding Around the Metal Center: The ligand may be too bulky to adopt the necessary conformation to bind to the metal in a tridentate (κ³) fashion.[6]

    Troubleshooting Protocol 3: Optimizing Complexation Conditions

    • Choice of Metal Precursor: Use a metal precursor with labile (easily displaced) ligands, such as acetonitrile, THF, or triflate. For example, [Cu(CH₃CN)₄][BF₄] is a common starting material for copper(I) complexes.[11]

    • Reaction Solvent: The choice of solvent can be critical. A coordinating solvent may compete with the Tp ligand for binding sites on the metal. Consider using a non-coordinating solvent like dichloromethane or toluene.

    • Reaction Temperature: Gently heating the reaction mixture can sometimes provide the energy needed to overcome the steric barrier to coordination. However, be cautious of potential ligand decomposition at higher temperatures.

    • Stoichiometry: Carefully control the stoichiometry of the ligand and metal salt. An excess of the ligand can sometimes lead to the formation of bis-ligand complexes, while an excess of the metal salt might result in incomplete complexation.

  • Ligand Flexibility and Conformation: Highly substituted Tp ligands can be conformationally rigid, making it difficult for the three pyrazole nitrogen atoms to align for coordination.

    Visualization of Steric Clash

    StericHindrance cluster_ligand Bulky Tp Ligand cluster_metal Metal Center cluster_steric Steric Clash L1 Pz C C L1->C M M L1->M Coordination Attempt S1 R L2 Pz L2->C L2->M Coordination Attempt S2 R L3 Pz L3->C L3->M Coordination Attempt S3 R

    Caption: Steric hindrance from bulky substituents (R) on the pyrazole rings (Pz) can prevent effective coordination to the metal center (M).

Issue 3: Unexpected Reactivity or Ligand Decomposition

Scenario: During a catalytic reaction or upon characterization, you observe that your Tp ligand has undergone a chemical transformation, such as B-N bond cleavage (for hydrotris(pyrazolyl)borates, the borate analogues of Tp ligands) or rearrangement.

Potential Causes and Solutions
  • B-N Bond Cleavage in Tp Analogs (Hydrotris(pyrazolyl)borates): This is a known decomposition pathway for the borate-based scorpionate ligands, especially in the presence of protic solvents or certain metal ions.[8]

    Troubleshooting Protocol 4: Minimizing Ligand Decomposition

    • Anhydrous Conditions: Use rigorously dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.

    • Choice of Metal and Counter-ion: Some metal ions are more prone to inducing ligand degradation. If decomposition is observed, consider using a different metal or a precursor with a less coordinating counter-ion.

    • Lower Reaction Temperatures: Perform the reaction at the lowest possible temperature that still allows for complex formation.

  • Thermal Rearrangement: As mentioned, highly sterically crowded Tp ligands can undergo thermal rearrangement.[3][4]

    Troubleshooting Protocol 5: Characterization and Purity Assessment

    • NMR Spectroscopy: Use ¹H and ¹³C NMR to carefully check the purity of your synthesized ligand before use. The presence of unexpected signals may indicate the presence of isomers or decomposition products.

    • Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight of your ligand and any potential byproducts.

    • X-ray Crystallography: Whenever possible, obtain a single-crystal X-ray structure of your ligand or metal complex. This provides definitive proof of the structure and connectivity.[12]

Workflow for Diagnosing Unexpected Reactivity

diagnosis_workflow start Unexpected Reactivity Observed check_purity Re-evaluate Ligand Purity (NMR, MS) start->check_purity impurity Impurity Detected check_purity->impurity purify Re-purify Ligand impurity->purify Yes no_impurity Ligand is Pure impurity->no_impurity No purify->check_purity check_conditions Analyze Reaction Conditions (Temp, Solvent, Atmosphere) no_impurity->check_conditions harsh_conditions Harsh Conditions? check_conditions->harsh_conditions optimize Optimize Conditions (Lower Temp, Inert Atm.) harsh_conditions->optimize Yes mild_conditions Conditions are Mild harsh_conditions->mild_conditions No optimize->start characterize Characterize Product (X-ray, NMR) mild_conditions->characterize end Identify New Species/ Decomposition Pathway characterize->end

Caption: A systematic workflow for troubleshooting unexpected reactivity in experiments involving sterically hindered Tp ligands.

By understanding the principles of steric hindrance and employing these systematic troubleshooting guides, you can more effectively design and utilize sterically demanding Tris(pyrazol-yl)methane ligands in your research.

References

  • A sterically hindered tetrakis(pyrazolyl)borate: Synthesis, characterization and coordinative behaviour | Request PDF - ResearchGate. (n.d.).
  • Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and - The Royal Society of Chemistry. (2023, July 7).
  • The Synthesis and Structural Characterization of the Sterically Demanding Tris (3,5-di-t-butylpyrazolyl) hydroborato Ligand, [TpBut 2]. (n.d.).
  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane - NIH. (n.d.).
  • Steric control of the reactivity of moderately hindered tris(pyrazolyl)borates with copper(II) salts - RSC Publishing. (n.d.).
  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane - MDPI. (n.d.).
  • Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. (n.d.).
  • Synthesis and characterization of sterically hindered tris(pyrazolyl)borate Ni complexes | Request PDF - ResearchGate. (n.d.).
  • Zinc(II) Complexes Based on Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Synthesis, Reactivity and Solid-State Structures | Request PDF - ResearchGate. (n.d.).
  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing). (n.d.).
  • An extremely bulky tris(pyrazolyl)methanide: a tridentate ligand for the synthesis of heteroleptic magnesium(II) and ytterbium(II) alkyl, hydride, and iodide complexes. | Semantic Scholar. (n.d.).
  • Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC - NIH. (2022, January 5).
  • Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives - ResearchGate. (n.d.).
  • Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. (n.d.).
  • The X‐ray crystallography structure of complex [Tp*VOL³], drawn with... - ResearchGate. (n.d.).
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations - MDPI. (n.d.).
  • Copper(I)‐Arene Complexes with a Sterically Hindered Tris(pyrazolyl)borate Ligand - SciSpace. (n.d.).
  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics | Journal of the American Chemical Society. (2026, January 9).
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - MDPI. (n.d.).
  • Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC - NIH. (n.d.).
  • Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. (n.d.).
  • Cooperativity of steric bulk and H-bonding in coordination sphere engineering: heteroleptic PdII cages and bowls by design - NIH. (n.d.).
  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PubMed. (n.d.).
  • Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization - Dalton Transactions (RSC Publishing). (n.d.).
  • Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes * - ElectronicsAndBooks. (n.d.).
  • Spin Crossover in New Iron(II) Coordination Compounds with this compound. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands - PubMed. (n.d.).
  • Tris(5-methylpyrazolyl)methane: synthesis and properties of its iron(II) complex - PubMed. (n.d.).
  • (PDF) Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - ResearchGate. (n.d.).
  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - MDPI. (n.d.).
  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - JOCPR. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of Tris(pyrazol-1-yl)methane (Tpm). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this valuable ligand's synthesis from bench-scale to larger, process-scale quantities. We will delve into the critical considerations, common pitfalls, and robust solutions to ensure a successful, safe, and efficient scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most widely adopted method for synthesizing this compound is the reaction of pyrazole with a methanetriyl source, typically chloroform (CHCl₃), under basic conditions.[1][2][3] This reaction is facilitated by a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBABr), in a biphasic solvent system (e.g., chloroform/water or toluene/water).[4][5] This method is generally preferred for its use of readily available and cost-effective starting materials.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns revolve around the reagents used:

  • Chloroform: A regulated and potentially carcinogenic solvent. Operations should be conducted in a well-ventilated fume hood or a contained system to minimize inhalation exposure. When handling multi-liter quantities, appropriate personal protective equipment (PPE), including solvent-resistant gloves and respiratory protection, is mandatory.

  • Exothermic Reaction: The alkylation reaction can be exothermic. On a small scale, this is easily managed, but during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be monitored for any temperature spikes, and a cooling bath should be readily available. Adding reagents portion-wise can help control the reaction rate and temperature.

  • Strong Bases: The use of strong bases like sodium hydroxide or potassium hydroxide requires care to avoid chemical burns.

Q3: I've seen reports of very long reaction times (e.g., 72 hours). Is this necessary at scale?

While lab-scale procedures often report long reaction times to ensure complete conversion, these can sometimes be optimized during scale-up.[4][5] Factors influencing reaction time include:

  • Mixing Efficiency: Inadequate mixing between the aqueous and organic phases is a common reason for slow reactions at scale. Switching from a magnetic stir bar to a mechanical overhead stirrer is essential to ensure efficient mass transfer.

  • Temperature: Increasing the reaction temperature (reflux) will increase the reaction rate. However, this must be balanced with safety considerations and potential side reactions.

  • Catalyst Loading: The concentration of the phase-transfer catalyst is critical. While typically used in catalytic amounts (e.g., 5 mol%), ensuring its activity and sufficient concentration is key to achieving reasonable reaction times.

Q4: What is the most significant challenge in purifying this compound at scale?

The most significant challenge is the formation of regioisomers.[4] The desired product is the 1,1',1''-isomer, but other isomers can form, often resulting in an oily crude product that is difficult to crystallize. The purification strategy must effectively remove these isomers. Acid-catalyzed isomerization is a common post-synthesis step to convert unwanted isomers into the desired, thermodynamically stable product.[4][6]

Scale-Up Synthesis & Purification Workflow

The following diagram illustrates the general workflow for the scale-up synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage A 1. Reagent Charging (Pyrazole, Base, PTC, H₂O, CHCl₃) B 2. Controlled Reflux (Mechanical Stirring, ~72h) A->B C 3. Reaction Monitoring (TLC, GC/MS, or ¹H NMR) B->C D 4. Cooling & Phase Separation C->D E 5. Aqueous Layer Extraction (e.g., with Diethyl Ether) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Crude Product Analysis (Check for Isomers) F->G H 8. Acid-Catalyzed Isomerization (p-TsOH in Toluene, if needed) G->H Isomers Present I 9. Final Purification (Recrystallization from Hexanes) G->I Isomers Absent H->I J 10. Characterization & Drying I->J

Caption: General workflow for scale-up synthesis of this compound.

Troubleshooting Guide

Issue 1: The reaction is sluggish or stalls before completion.
  • Potential Cause 1: Inefficient Mixing. On a larger scale, a magnetic stirrer cannot create the vortex needed for efficient mixing of two immiscible phases. This starves the reaction of reactants at the phase interface where the PTC is active.

    • Solution: Employ a mechanical (overhead) stirrer with a properly sized impeller (e.g., paddle or turbine) to ensure vigorous agitation and maximize the interfacial surface area between the aqueous and organic layers.

  • Potential Cause 2: Deactivated Phase-Transfer Catalyst. Tetrabutylammonium bromide (TBABr) can degrade over time or if exposed to certain contaminants.

    • Solution: Use a fresh, high-purity batch of TBABr. Ensure all glassware is scrupulously clean. If the reaction stalls, a small, additional charge of the catalyst can sometimes restart it, though this should be done cautiously.

  • Potential Cause 3: Incorrect Temperature. The reaction may not have enough thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is maintained at a gentle reflux. Use a heating mantle with a temperature controller and insulate the reaction flask to maintain a consistent temperature.

Issue 2: The crude product is a dark, non-crystalline oil.
  • Potential Cause 1: Presence of Regioisomers. As mentioned, the formation of multiple isomers often prevents the product from crystallizing, resulting in an oil.[4]

    • Solution: The most robust solution is to perform an acid-catalyzed isomerization. Dissolve the crude oil in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and reflux the mixture.[6] This process converts other isomers to the thermodynamically favored 1,1',1''-Tris(pyrazol-1-yl)methane, which is more likely to crystallize.

  • Potential Cause 2: Polymeric or Baseline Impurities. High temperatures or impurities in the starting materials can lead to the formation of dark, tar-like side products.

    • Solution: Before attempting crystallization, dissolve the crude oil in a suitable solvent (like hot hexanes or toluene) and treat it with activated carbon to remove colored impurities.[4] Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

Issue 3: Significant emulsion formation during aqueous work-up.
  • Potential Cause: High pH and Vigorous Agitation. The combination of a strong base and intense mixing during extraction can lead to stable emulsions, making phase separation difficult and time-consuming at scale.

    • Solution 1: Brine Wash. Before separating, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Solution 2: Gentle Inversion. When performing extractions in a large separatory funnel, use gentle, swirling inversions rather than vigorous shaking.

    • Solution 3: Filtration. In stubborn cases, filtering the entire emulsified mixture through a pad of celite can help break the emulsion.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common issues encountered post-synthesis.

G A Analyze Crude Product (¹H NMR, TLC) B Problem: Low Conversion (<80%) A->B Incomplete Reaction C Problem: Product is a Dark, Intractable Oil A->C Impure/ Oily D Problem: High Isomer Content (Complex ¹H NMR) A->D Isomers Detected E Good Conversion & Purity A->E Clean Product F Troubleshoot Reaction: • Check mixing efficiency • Verify catalyst activity • Confirm reaction temp/time B->F G 1. Treat with Activated Carbon 2. Filter through Celite C->G H Perform Acid-Catalyzed Isomerization (p-TsOH/Toluene) D->H I Proceed to Recrystallization E->I G->H H->I

Caption: Decision tree for troubleshooting crude this compound.

Detailed Experimental Protocol: Scale-Up Synthesis (75 mmol Scale)

This protocol is adapted from established literature procedures and includes scale-up considerations.[4]

Reagents & Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
3-Methylpyrazole6.0 mL (75.0 mmol)Starting Material
Sodium Carbonate (Na₂CO₃)47.0 g (0.45 mol)Base
Tetrabutylammonium Bromide1.21 g (3.75 mmol)Phase-Transfer Catalyst
Chloroform (CHCl₃)40 mLReagent & Organic Phase
Deionized Water75 mLAqueous Phase
p-Toluenesulfonic Acid~0.1 g (catalytic)Isomerization Catalyst
Toluene~100 mLIsomerization Solvent
HexanesAs neededRecrystallization Solvent
2L Three-Neck Round Bottom Flask1Reaction Vessel
Mechanical Overhead Stirrer1For efficient mixing
Reflux Condenser1To prevent solvent loss
Heating Mantle with Controller1For controlled heating
Large Separatory Funnel1L or 2LFor work-up

Procedure:

  • Reaction Setup: In the 2L three-neck flask equipped with a mechanical stirrer, reflux condenser, and a stopper, combine 3-methylpyrazole (75.0 mmol), sodium carbonate (0.45 mol), tetrabutylammonium bromide (3.75 mmol), deionized water (75 mL), and chloroform (40 mL).

  • Reaction Execution: Begin vigorous stirring to mix the biphasic solution. Heat the mixture to a gentle reflux using the heating mantle. Maintain reflux for approximately 72 hours. Safety Note: Perform in a certified fume hood. Chloroform is volatile and toxic.

  • Work-Up: After 72 hours, turn off the heat and allow the mixture to cool to room temperature. Filter the mixture to remove any inorganic solids. Transfer the filtrate to a large separatory funnel.

  • Phase Separation: Separate the organic (bottom) layer from the aqueous layer. Extract the aqueous layer three times with diethyl ether (100 mL portions).

  • Combine & Wash: Combine all organic portions and wash them twice with 100 mL portions of water to remove residual base and salts.

  • Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvents under reduced pressure using a rotary evaporator. The result is typically a dark, brown oil.[4]

  • Isomerization (Crucial Step):

    • Transfer the crude brown oil to a flask suitable for reflux.

    • Add dry toluene (~15 mL per 1g of oil), a catalytic amount of p-toluenesulfonic acid (~60 mg per 1g of oil), and a very small amount of 3-methylpyrazole (~50 µL).

    • Reflux the solution for 24 hours under an inert atmosphere (e.g., argon).[4]

    • After cooling, wash the toluene solution twice with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Final Purification:

    • Dry the toluene solution over Na₂SO₄, filter, and concentrate via rotary evaporation.

    • Dissolve the resulting material in a minimum amount of hot hexanes. If the solution is colored, add a small amount of activated carbon, continue heating for a few minutes, and then filter hot through celite.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in a refrigerator to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

References

  • E.A. Meyer, S.M. Nevarez, A.E.V. Gorden. (2009). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Private Communication to the CCDC.
  • D.A. Tocher, M.G.B. Drew, P.S. Dias, M.F.C. Guedes da Silva, A.J.L. Pombeiro. (2018). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules.
  • A.G. Mahmoud, L.M.D.R.S. Martins, M.F.C. Guedes da Silva, A.J.L. Pombeiro. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts.
  • L.M.D.R.S. Martins, M.F.C. Guedes da Silva, A.J.L. Pombeiro. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity. Inorganics.
  • T.L. Roem, E.C. Hosten, R. Betz, G.S. Smith. (2013). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E.
  • I.L. Fedushkin, A.A. Skatova, V.A. Chudakova, et al. (2015). Synthesis of ditopic ligands containing bis(1H-pyrazol-1-yl)-methane fragments. Russian Chemical Bulletin.
  • C. Gateau, P. H. L. Le, F. Thomas, et al. (2003). A convenient preparative method for anionic tris(substituted pyrazolyl)methane ligands. Tetrahedron Letters.
  • A.M. DiLauro, S.M. Hart, J.B. Goforth, et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank.
  • A.E.V. Gorden, J.T. Miller, J.R. Walensky. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Inorganics.
  • A.E.V. Gorden, J.T. Miller, J.R. Walensky. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar.

Sources

Technical Support Center: Preventing Ligand Dissociation in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide you with an in-depth understanding of one of the most common challenges in homogeneous catalysis: preventing premature or unwanted ligand dissociation. Catalyst deactivation through the loss of a key ligand can lead to stalled reactions, low yields, and the formation of inactive species like palladium black.[1][2] This resource combines foundational knowledge with practical, field-proven troubleshooting strategies to help you maintain a stable, active, and efficient catalytic system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have about ligand dissociation.

Q1: What exactly is ligand dissociation in a catalytic cycle?

Ligand dissociation is a fundamental step in many catalytic cycles where a ligand detaches from the metal's coordination sphere.[3] While this is often a necessary, productive step to open up a coordination site for a reactant (for example, the dissociation of a phosphine ligand from Pd(PPh₃)₄ to generate the active catalyst), uncontrolled or irreversible dissociation leads to catalyst deactivation.[4] The dissociated, coordinatively unsaturated metal center can then aggregate, precipitate, or adopt an inactive state.[1]

Q2: Why is preventing unwanted ligand dissociation so critical?

Preventing unwanted ligand dissociation is crucial for several reasons:

  • Maintaining Catalytic Activity: The ligand shell dictates the electronic and steric properties of the metal center, which in turn controls its reactivity and selectivity.[5][6][7] Loss of this ligand can halt the catalytic cycle entirely.

  • Enhancing Catalyst Lifetime: A stable metal-ligand complex has a longer active lifetime, leading to a higher turnover number (TON) and turnover frequency (TOF). This is economically critical, especially when using expensive precious metal catalysts and complex, costly ligands.

  • Ensuring Reproducibility: Uncontrolled dissociation is a source of irreproducibility. A reaction that works one day may fail the next if subtle changes in conditions (e.g., solvent purity, temperature fluctuations) push the dissociation equilibrium towards the inactive species.

  • Preventing Product Contamination: When a catalyst deactivates by aggregation, it can form metal colloids (like palladium black) that are difficult to remove from the reaction mixture, leading to product contamination.[2]

Q3: What are the primary factors that cause a ligand to dissociate?

Several factors can influence the strength of the metal-ligand bond and promote dissociation:

  • Temperature: Higher temperatures provide more thermal energy to the system, which can overcome the activation energy for bond cleavage.[8][9][10] Both association and dissociation rates increase with temperature, but the dissociation rate often increases more significantly.[8]

  • Solvent: The choice of solvent is critical. Polar solvents can stabilize charged intermediates that may form upon dissociation.[11][12] Furthermore, strongly coordinating solvents can actively displace other ligands, while non-coordinating solvents might not be sufficient to stabilize the active catalyst, leading to aggregation.[11]

  • Steric and Electronic Properties of the Ligand:

    • Sterics: Very bulky ligands can create steric strain in the complex, which is relieved upon dissociation.[3] However, bulky ligands are also essential for creating a protective pocket around the metal center that can prevent catalyst aggregation.[13][14][15]

    • Electronics: Electron-donating ligands generally form stronger sigma bonds with the metal, making them less likely to dissociate.[16][17] Conversely, ligands with strong π-acceptor properties can sometimes weaken other bonds in the complex, indirectly influencing dissociation.[15]

  • Presence of Impurities: Poisons such as sulfur, oxygen, or water can react with the ligand (e.g., oxidizing a phosphine to a phosphine oxide) or the metal center, leading to decomposition of the complex.[1][18][19][20]

Q4: How can I quickly assess if my ligand is dissociating?

A common and often dramatic sign is the precipitation of the metal, such as the formation of palladium black in cross-coupling reactions.[2] Other indicators include a reaction that starts but then stalls before completion, or inconsistent yields between batches. For a more direct analytical approach, techniques like ³¹P NMR spectroscopy are invaluable for phosphine ligands, as you can monitor the disappearance of the coordinated phosphine signal and the appearance of a new signal for the free ligand in solution.

Part 2: Troubleshooting Guides

This section provides structured workflows and protocols to diagnose and solve specific issues related to ligand dissociation.

Guide 1: Diagnosing the Root Cause of Catalyst Deactivation

If you suspect ligand dissociation is causing your reaction to fail, a systematic approach is needed to identify the culprit.

Workflow for Diagnosing Ligand Dissociation

G cluster_0 Start: Catalyst Deactivation Observed cluster_1 Initial Checks cluster_2 Analytical Monitoring cluster_3 Hypothesis Testing cluster_4 Conclusion & Solution Start Reaction Stalls / Low Yield / Precipitate Forms Check_Purity Verify Reagent & Solvent Purity (Anhydrous/Degassed?) Start->Check_Purity Check_Inert Confirm Rigorous Inert Atmosphere (Schlenk/Glovebox Technique) Check_Purity->Check_Inert NMR_Monitoring Monitor Reaction by NMR (e.g., ³¹P NMR for Phosphines) Check_Inert->NMR_Monitoring Observe_Free_Ligand Is Free Ligand Signal Growing? NMR_Monitoring->Observe_Free_Ligand Test_Temp Run Reaction at Lower Temperature Observe_Free_Ligand->Test_Temp Yes Conclusion_Other Root Cause: Ligand Decomposition / Other Observe_Free_Ligand->Conclusion_Other No Test_Solvent Screen Different Solvents (Varying Polarity/Coordination) Test_Temp->Test_Solvent Conclusion_Temp Root Cause: Thermal Instability Test_Temp->Conclusion_Temp If successful Test_L_M_Ratio Increase Ligand:Metal Ratio Test_Solvent->Test_L_M_Ratio Conclusion_Solvent Root Cause: Solvent Effect Test_Solvent->Conclusion_Solvent If successful Conclusion_Equilibrium Root Cause: Dissociative Equilibrium Test_L_M_Ratio->Conclusion_Equilibrium If successful G cluster_0 Monodentate Ligand cluster_1 Chelating (Bidentate) Ligand M1 Metal L1 Ligand M1->L1 L2 Ligand M1->L2 M2 Metal Dissociation1 Single Dissociation Event (Low Energy) L1_dissociated Ligand M1_unsaturated Unsaturated Metal M1_unsaturated->L2 Chelate Chelating Ligand M2:s->Chelate:n P M2:s->Chelate:n P Dissociation2 Full Dissociation is Unfavorable (High Energy) Stable_Complex Stable Complex

Caption: Comparison of monodentate vs. chelating ligand stability.

For applications in flow chemistry or for simplified catalyst recovery, immobilizing the molecular catalyst onto a solid support is an effective strategy to prevent dissociation-driven deactivation. [21][22][23]

  • How it Works: By covalently attaching the ligand (and thus the metal complex) to a support like silica, a polymer, or graphene, you physically prevent the metal centers from aggregating if a ligand temporarily dissociates. [21][24][25]This site isolation maintains the integrity of the catalytic centers.

  • Considerations: While powerful, immobilization can sometimes reduce catalytic activity if the support interferes with the reaction. Careful selection of the linker and support material is crucial. [21]

References

  • N-heterocyclic carbene ligands bulk up to better stabilise metal c
  • Stability and reactions of n heterocyclic carbenes. Slideshare. [Link]
  • A dissociative mechanism for phosphine exchange in quadruply bonded bimetallic complexes. New Journal of Chemistry (RSC Publishing). [Link]
  • Phosphine Dissociation Mechanisms. EPFL Graph Search. [Link]
  • Phosphines. Chemistry LibreTexts. [Link]
  • Stability and reactivity of N-heterocyclic carbene complexes.
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands.
  • The effect of temperature on the binding kinetics and equilibrium constants of monoclonal antibodies to cell surface antigens. PubMed. [Link]
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]
  • Influence of temperature and interactions with ligands on dissociation of dsDNA and ligand–dsDNA complexes of various types of binding. An electrochemical study.
  • Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents.
  • Spectator ligand – Knowledge and References. Taylor & Francis Online. [Link]
  • Binding specificity and the ligand dissociation process in the E. coli biotin holoenzyme synthetase.
  • Homogeneous C
  • Ligands modification strategies for mononuclear water splitting c
  • Mechanistic insight into the isomerization of allyl alcohol catalyzed by the Co(II)-PNP catalyst: Crucial role of spectator ligand.
  • Impact of assay temperature on antibody binding characteristics in living cells: A case study.
  • Ligands modification strategies for mononuclear water splitting catalysts.
  • Metal-phosphine complex. Wikipedia. [Link]
  • Using Spectator Ligands to Enhance Nanocrystal-to-Molecule Electron Transfer. PubMed. [Link]
  • Effect of Spectator Ligands on Haptotropic Rearrangements of Metal‐Azulene Complexes. Wiley Online Library. [Link]
  • Competitive Ligand Exchange and Dissociation in Ru Indenyl Complexes. UVIC. [Link]
  • Spect
  • Impact of assay temperature on antibody binding characteristics in living cells: A case study.
  • Catalyst immobilization techniques for continuous flow synthesis. DSpace@MIT. [Link]
  • Catalyst Immobilization Techniques for Continuous Flow Synthesis. DSpace@MIT. [Link]
  • Ligand Dissociation and Association Processes.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.
  • Catalyst Immobilization: Methods and Applic
  • Ligand Dissociation and Substitution. Chemistry LibreTexts. [Link]
  • Catalyst deactivation mechanisms and how to prevent them. Hasmarts. [Link]
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics. [Link]
  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Science (RSC Publishing). [Link]
  • Tuning and stabilization of metal-ligand single-atom catalysts at surfaces by ligand design and support treatment. American Chemical Society. [Link]
  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • Single-Atom Catalysis: An Analogy between Heterogeneous and Homogeneous Catalysts.
  • Immobiliz
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Deactivation Pathways in Transition Metal C
  • Impact of the Ligand Flexibility and Solvent on the O–O Bond Formation Step in a Highly Active Ruthenium Water Oxidation C

Sources

Validation & Comparative

A Comparative Guide for Application Scientists: Tris(pyrazol-1-yl)methane vs. Tris(pyrazolyl)borate in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of coordination chemistry and catalysis, the choice of a supporting ligand is paramount, dictating the steric and electronic environment of the metal center and, consequently, its reactivity. Among the most versatile and widely studied are the "scorpionate" ligands, a class of tripodal, tridentate chelators. This guide provides an in-depth comparison of two prominent members of this family: the neutral tris(pyrazol-1-yl)methane (Tpm) and the anionic tris(pyrazolyl)borate (Tp).

While isoelectronic and structurally similar, the subtle yet critical difference in their core—a carbon-hydrogen versus a boron-hydrogen bridgehead—imparts distinct properties that have profound implications for their application in catalysis. This document, intended for researchers and drug development professionals, will dissect these differences, supported by experimental data and protocols, to inform rational catalyst design.

Foundational Differences: Structure and Synthesis

The fundamental distinction between Tpm and Tp ligands lies in their charge and the nature of the apical atom. Tpm is a neutral ligand with a central C-H group, whereas Tp is an anionic ligand featuring a B-H moiety, making it a six-electron donor.[1][2] This charge difference is the primary driver of the variations in their electronic properties and coordination chemistry.

Synthesis Protocols

The synthetic routes to these ligands are well-established, yet distinct, reflecting their structural differences.

Protocol 1: Synthesis of Potassium Hydridotris(pyrazolyl)borate (KTp)

This procedure is based on the original work by Trofimenko and is a common method for synthesizing the parent Tp ligand.[3]

Rationale: This is a straightforward condensation reaction where the pyrazole reacts with potassium borohydride, releasing hydrogen gas. The reaction proceeds stepwise, forming mono- and bis(pyrazolyl)borate intermediates before the final tris-substituted product is achieved.[3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine potassium borohydride (KBH₄) and a threefold molar excess of pyrazole.

  • Reaction: Heat the mixture without a solvent. The reactants will melt and evolve hydrogen gas vigorously. The reaction is typically heated to around 180-190 °C.

  • Duration: Maintain the temperature for approximately 2-3 hours or until hydrogen evolution ceases.

  • Purification: Cool the resulting solid to room temperature. The product, potassium tris(pyrazolyl)borate (KTp), can be purified by recrystallization from a suitable solvent like anisole or by sublimation under high vacuum.

Protocol 2: Synthesis of this compound (Tpm)

The synthesis of Tpm was historically challenging but has been optimized using phase-transfer catalysis.[4]

Rationale: This method utilizes a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the pyrazolate salt (in the solid or organic phase) and chloroform (the carbon source). This avoids the high temperatures and pressures of older methods.[4][5]

Step-by-Step Methodology:

  • Preparation: To a solution of pyrazole in a suitable solvent (e.g., dichloromethane or toluene), add an equimolar amount of a strong base (e.g., powdered KOH or NaOH) to generate the pyrazolate anion in situ.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

  • Reagent Addition: Slowly add a one-third molar equivalent of chloroform (CHCl₃) to the stirring mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating for 24-48 hours.

  • Workup: After the reaction is complete, filter the mixture to remove inorganic salts. Wash the filtrate with water to remove the catalyst and any remaining base.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude Tpm can be purified by column chromatography or recrystallization.

G cluster_Tp Tris(pyrazolyl)borate (Tp) Synthesis cluster_Tpm Tris(pyrazolyl)methane (Tpm) Synthesis KBH4 KBH₄ React_Tp Melt, ~190°C - 3H₂ KBH4->React_Tp Pz1 3x Pyrazole Pz1->React_Tp KTp KTp React_Tp->KTp Pz2 Pyrazole + Base React_Tpm Stir, RT - Salt Pz2->React_Tpm CHCl3 CHCl₃ CHCl3->React_Tpm PTC Phase Transfer Catalyst PTC->React_Tpm Tpm Tpm React_Tpm->Tpm

Caption: Synthetic workflows for Tp and Tpm ligands.

Electronic and Steric Properties: A Tale of Two Ligands

The core difference—anionic [BH]⁻ vs. neutral [CH]—profoundly influences the electronic donating ability of the ligands.

Electronic Effects

The Tp ligand is a significantly stronger electron donor than its neutral Tpm counterpart.[6] This is a direct consequence of its negative charge, which increases the electron density on the coordinating nitrogen atoms. This enhanced donation makes the coordinated metal center more electron-rich.

This effect can be quantified and observed experimentally. For instance, in a comparative study of isostructural copper(I) carbonyl complexes, the C-O stretching frequency (ν(CO)) in the Tp-supported complex ([Cu(CO)(Tp)]) is significantly lower than in the Tpm-supported complex ([Cu(CO)(Tpm)]⁺).[7] A lower ν(CO) indicates stronger back-bonding from the metal to the CO ligand, which is only possible if the metal center is more electron-rich.

Cyclic voltammetry data further supports this, showing that Tp-ligated metal complexes are generally easier to oxidize (have lower oxidation potentials) than their Tpm analogues.[6]

PropertyTris(pyrazolyl)borate (Tp)Tris(pyrazolyl)methane (Tpm)Rationale
Overall Charge Anionic (-1)Neutral (0)Presence of borate ([BH]⁻) vs. methane ([CH]) core.[2]
Electron Donation Strong σ-donorModerate σ-donorThe negative charge on the Tp ligand framework increases electron density on the N donors.[6]
Ligand Field Stronger Field LigandWeaker Field LigandEnhanced σ-donation leads to greater splitting of metal d-orbitals.[8]
Metal Center Renders metal more electron-richRenders metal less electron-richIncreased electron donation from the ligand.[7]

Table 1: Comparison of Key Electronic Properties of Tp and Tpm Ligands.

Steric Profile

Both ligand families offer exceptional steric tunability. By introducing substituents at the 3- and 5-positions of the pyrazole rings, a "cone" of protection can be created around the metal center.[3] This allows for fine-tuning of the metal's coordination sphere to control substrate access, prevent catalyst deactivation via dimerization, and influence reaction selectivity.

While both are highly tunable, the synthesis of substituted Tpm ligands can sometimes be more complex than for Tp analogues.[9] However, recent advances have made a wide variety of sterically demanding Tpm ligands accessible.[4][10]

Caption: Facial coordination of Tp and Tpm to a metal center (M).

Comparative Performance in Catalysis

The electronic differences between Tpm and Tp directly translate to their performance in various catalytic transformations.

Oxidation Catalysis

This is an area where both ligand types have been extensively used. Metal complexes of Tpm and Tp are effective catalysts for the oxidation of alkanes, alkenes, and alcohols, often using environmentally benign oxidants like hydrogen peroxide.[11][12][13]

  • Tpm Complexes: The neutral Tpm ligands, being less electron-donating, can stabilize higher metal oxidation states, which are often key intermediates in oxidation cycles. This can lead to highly active catalysts. For example, iron(II) complexes with Tpm ligands have been shown to be efficient catalysts for C-H activation and oxidation reactions.[14]

  • Tp Complexes: The strong donating ability of Tp ligands can sometimes make the metal center more susceptible to oxidative degradation. However, they are highly effective in many systems, particularly in modeling the active sites of metalloenzymes.[3] The steric bulk of substituted Tp ligands (like Tp*) is crucial for protecting the metal center and achieving high turnover numbers.

A direct comparison often depends heavily on the specific metal, substrate, and reaction conditions. However, a general trend is that the more electron-rich metal center in Tp complexes can facilitate oxidative addition steps, while the ability of Tpm complexes to stabilize higher oxidation states can be advantageous for subsequent functionalization steps.

Catalyst SystemSubstrateOxidantTONProduct(s)Reference
Fe-Tpm basedCyclohexaneH₂O₂up to 10³Cyclohexanol, Cyclohexanone[13][14]
V-Tp basedCyclohexaneH₂O₂~350Cyclohexanol, Cyclohexanone[12]
Cu-Tpm basedAlkenesH₂O₂HighEpoxides[11]
Mn-Tp basedAlkenesH₂O₂HighEpoxides[3]

Table 2: Representative Performance in Oxidation Catalysis. (Note: Conditions vary between studies; this table illustrates general applicability).

Polymerization Catalysis

In olefin polymerization, the electronic nature of the ligand is critical. Late transition metal complexes are often used, and catalyst activity is highly sensitive to the electron density at the metal.

  • Tp Complexes: Tp-ligated complexes of metals like titanium, zirconium, and late transition metals have been investigated for ethylene polymerization.[15][16] The strong donating character of the Tp ligand can modulate the electrophilicity of the metal center, influencing the rate of monomer insertion and the molecular weight of the resulting polymer. For instance, highly sterically hindered Tp'TiCl₃ complexes, when activated with MAO, show polymerization activity comparable to the benchmark Cp₂ZrCl₂/MAO system.[15]

  • Tpm Complexes: The use of Tpm in polymerization is less developed compared to Tp.[9][17] The resulting cationic metal center in [M(Tpm)]ⁿ⁺ complexes would be more electrophilic, which could potentially lead to very active catalysts, but may also open up pathways for β-hydride elimination, leading to lower molecular weight polymers. Recent work with main-group metals supported by related tris(pyridyl)borate ligands has shown promise in ring-opening polymerization, suggesting potential avenues for Tpm systems as well.[18]

C-H Activation

The activation of C-H bonds is a key step in many catalytic functionalization reactions. This area has been significantly influenced by Tp chemistry.

  • Tp Complexes: The robust, facially-capping nature of Tp ligands makes them ideal for supporting the highly reactive, low-coordinate metal fragments needed for C-H activation.[19] The famous Tp'Rh(CO)₂ system is a classic example, capable of activating the C-H bonds of alkanes. The strong electron donation of the Tp ligand helps to stabilize the metal center throughout the oxidative addition/reductive elimination cycle.

  • Tpm Complexes: Tpm complexes are also active in C-H activation.[14][19] The resulting cationic complexes are more electrophilic, which can promote C-H activation via different mechanisms, such as electrophilic substitution, particularly with arenes.

Protocol 3: Representative Catalytic Oxidation of Cyclohexane

This protocol provides a general methodology for testing a Tpm or Tp metal complex as a catalyst for alkane oxidation.

Rationale: This experiment evaluates the catalyst's ability to activate a C-H bond in cyclohexane and functionalize it using hydrogen peroxide as the oxidant. Acetonitrile is a common solvent, and product analysis by Gas Chromatography (GC) allows for quantification of conversion and selectivity.

Step-by-Step Methodology:

  • Reactor Setup: In a glass batch reactor equipped with a magnetic stir bar, add the catalyst (e.g., [FeCl₂(Tpm)], 1-5 µmol).

  • Solvent and Substrate: Add acetonitrile (e.g., 5 mL) as the solvent and cyclohexane (e.g., 0.5 mmol) as the substrate. Add an internal standard for GC analysis (e.g., chlorobenzene).

  • Initiation: Add an aqueous solution of hydrogen peroxide (H₂O₂, 30 wt.%, e.g., 5 mmol) to start the reaction.

  • Reaction Conditions: Seal the reactor and stir the mixture at a controlled temperature (e.g., 50 °C) for a set time (e.g., 6 hours).

  • Quenching and Analysis: After the reaction time, cool the mixture in an ice bath. Quench any remaining peroxide by adding a small amount of MnO₂.

  • Extraction: Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Quantification: Analyze the organic phase by Gas Chromatography (GC) and/or GC-MS to identify and quantify the products (cyclohexanol and cyclohexanone) and remaining substrate. Calculate the Turnover Number (TON) and selectivity based on the results.

Conclusion and Outlook

The choice between tris(pyrazolyl)methane (Tpm) and tris(pyrazolyl)borate (Tp) is not a matter of one being universally superior, but rather a strategic decision based on the desired properties of the final catalyst.

  • Choose Tris(pyrazolyl)borate (Tp) when:

    • A highly electron-rich metal center is required.

    • The goal is to stabilize lower oxidation states or facilitate oxidative addition.

    • Mimicking the coordination environment of histidine residues in metalloenzymes is desired.[3]

  • Choose Tris(pyrazolyl)methane (Tpm) when:

    • A less donating, neutral ligand is needed to generate a cationic complex.

    • Stabilization of higher metal oxidation states is critical for the catalytic cycle (e.g., in certain oxidation reactions).[13]

    • The synthesis of an anionic complex is undesirable for solubility or reactivity reasons.

The chemistry of Tpm ligands, while historically less explored than their Tp counterparts, is rapidly expanding.[9][17] Future research will likely focus on exploiting the unique electronic properties of Tpm-metal complexes in new catalytic frontiers, such as CO₂ reduction and small molecule activation, where the interplay between ligand donation and metal electrophilicity is key. The continued development of synthetic routes to novel, functionalized ligands of both families will undoubtedly unlock new catalytic reactivities.

References

  • Shakirova, O. & Lavrenova, L. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals. [Link]
  • D'Accolti, L., et al. (2010). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules. [Link]
  • Bigmore, H. R., et al. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions. [Link]
  • Semproni, S. P., et al. (2016). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic Chemistry. [Link]
  • Trofimenko, S. (1999).
  • Alarabi, H., et al. (2014). Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes.
  • Harding, D. J., et al. (2011). Synthesis and characterization of redox-active tris(pyrazolyl)borate cobalt complexes. Dalton Transactions. [Link]
  • Dowling, C., et al. (2001). New Bis-, Tris- And Tetrakis(pyrazolyl)borate Ligands With 3-pyridyl and 4-pyridyl Substituents: Synthesis and Coordination Chemistry. Dalton Transactions. [Link]
  • Som, B. (2013). Synthesis and Characterization of a New Cyano-substituted Tris(pyrazolyl)borate and its Thallium(I) Complex. Digital Commons@ETSU. [Link]
  • Bigmore, H. R., et al. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Semantic Scholar. [Link]
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkanes and ketones. repositorio@ipl.pt. [Link]
  • Lee, C.-Y., et al. (2020). Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones.
  • Muñoz-Molina, J. M., et al. (2019). Group 11 tris(pyrazolyl)
  • Martins, L. M. D. R. S. (2014). This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones. SciSpace. [Link]
  • Wang, L., & Chambron, J.-C. (2004). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters. [Link]
  • Cui, C., et al. (2012). The elusive tripodal tris(2-pyridyl)borate ligand: a strongly coordinating tetraarylborate.
  • Alegria, E. C. B. A., et al. (2018). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Ohta, T., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)
  • Lee, D.-H., et al. (2013). Thallium(I) Complexes of Tris(pyridyl)borates and a Comparison to Their Pyrazolyl Analogues. Inorganic Chemistry. [Link]
  • Guedes, G. P., et al. (2021). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity.
  • Mitani, M., et al. (2002). Ethylene Polymerization Behavior of Tris(pyrazolyl)borate Titanium(IV) Complexes. Organometallics. [Link]
  • Vahrenkamp, H., et al. (2001). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)
  • Reger, D. L., et al. (1996). Tris(Pyrazolyl)Methane Ligands: The Neutral Analogs of Tris(Pyrazolyl)
  • Rose, J. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Inorganica Chimica Acta. [Link]
  • Lail, M., et al. (2007). Transition Metal Mediated C-H Activation and Functionalization: The Role of Poly(pyrazolyl)borate and Poly(pyrazolyl)alkane Ligands.
  • Muñoz-Molina, J. M., et al. (2019). Group 11 tris(pyrazolyl)
  • Vahrenkamp, H., et al. (2001). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • Bianchini, C., et al. (2003). Catalytic polymerisation of ethylene with tris(pyrazolyl)borate complexes of late transition metals.
  • Astley, T., et al. (1993). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes. J. Chem. Soc. Dalton Trans.[Link]
  • Jäkle, F. (2023). Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and. The Royal Society of Chemistry. [Link]
  • Trofimenko, S., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. The Journal of Organic Chemistry. [Link]
  • Goodman, M. C., et al. (2021). Exploiting a C–F Activation Strategy to Generate Novel Tris(pyrazolyl)methane Ligands. Molecules. [Link]
  • Muñoz-Molina, J. M., et al. (2019). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications.
  • Y-h. Chen, et al. (2006). Comparative Studies with Zwitterionic Platinum(II) Bis(pyrazolyl)borate and 2,2'-Bipyridylborate Complexes.
  • Comito, R. J., et al. (2022). Site-Isolated Main-Group Tris(2-pyridyl)
  • Norel, L., et al. (2018). Synthesis, structure and magnetic properties of tris(pyrazolyl)

Sources

A Researcher's Guide to Validating the Catalytic Efficacy of Novel Tris(pyrazol-1-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of catalysis, the development of novel metal complexes with enhanced activity, selectivity, and stability is a paramount objective. Among the myriad of ligand frameworks available to coordination chemists, the Tris(pyrazol-1-yl)methane (Tpm) ligands, a class of "scorpionate" ligands, have garnered significant attention. Their tripodal nature and tunable steric and electronic properties make them ideal candidates for stabilizing a wide range of metal centers and facilitating diverse catalytic transformations. This guide provides a comprehensive framework for researchers and drug development professionals on validating the catalytic activity of newly synthesized this compound complexes. We will delve into the essential experimental protocols, comparative analysis with established catalysts, and the critical steps for ensuring the scientific integrity of your findings.

The Foundation: Synthesis and Characterization of Tpm Complexes

The journey to validating a novel catalyst begins with its unambiguous synthesis and characterization. The Tpm ligand itself is typically synthesized via the reaction of a pyrazole with a trihalomethane in the presence of a base. Subsequent reaction with a suitable metal salt affords the desired this compound metal complex.

Illustrative Synthetic Pathway:

cluster_0 Ligand Synthesis cluster_1 Complexation pyrazole 3 x Pyrazole tpm This compound (Tpm) pyrazole->tpm + Phase Transfer Catalyst chcl3 CHCl3 chcl3->tpm + Phase Transfer Catalyst base Base (e.g., NaOH) base->tpm + Phase Transfer Catalyst complex [M(Tpm)Xn] Complex tpm->complex Solvent metal_salt Metal Salt (e.g., CuCl2) metal_salt->complex Solvent

Caption: General synthetic scheme for Tpm ligands and their metal complexes.

A rigorous characterization of the newly synthesized complex is non-negotiable. This typically involves a suite of analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the Tpm ligand to the metal center.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight and verify the composition of the complex.

  • X-ray Crystallography: To provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • FT-IR and UV-Vis Spectroscopy: To probe the electronic environment of the metal center and the vibrational modes of the ligand.

Establishing Catalytic Activity: A Case Study in Oxidation Reactions

To illustrate the validation process, we will consider the catalytic oxidation of a model substrate, such as an alcohol or an alkene. Copper complexes of Tpm ligands have shown promise in this area.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

  • Reaction Setup: In a typical experiment, the novel Tpm-copper complex (e.g., 1 mol%), benzyl alcohol (1 mmol), an oxidant (e.g., H₂O₂, 1.2 mmol), and a suitable solvent (e.g., acetonitrile, 5 mL) are combined in a reaction vessel.

  • Control Reactions: To ensure the observed activity is due to the complex, several control experiments are crucial:

    • No Catalyst: Run the reaction without the Tpm-copper complex to assess the background reaction rate.

    • Metal Salt Only: Use the metal precursor (e.g., CuCl₂) as the catalyst to determine if the Tpm ligand is essential for the observed activity.

    • Ligand Only: Run the reaction with only the Tpm ligand to confirm it has no intrinsic catalytic activity.

  • Monitoring the Reaction: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product (benzaldehyde).

  • Product Identification: The identity of the product should be confirmed by comparing its retention time with an authentic sample and by GC-MS analysis.

Data Presentation: Comparative Catalytic Performance

CatalystSubstrate Conversion (%)Product Yield (%)Selectivity (%)
Novel Tpm-Cu Complex 959297
CuCl₂ 151280
Tpm Ligand < 5< 5-
No Catalyst < 2< 2-
Benchmark Catalyst (e.g., [Cu(MeCN)₄]PF₆) 888596
Delving Deeper: Validating the True Nature of the Catalyst

A critical aspect of catalysis research is to determine whether the observed activity arises from a homogeneous species in solution or from heterogeneous nanoparticles that may form in situ.

Workflow for Catalyst Validation:

start Initial Catalytic Run poison Catalyst Poisoning Test (e.g., add triphenylphosphine) start->poison mercury Mercury Drop Test start->mercury filter Hot Filtration Test start->filter kinetics Kinetic Studies poison->kinetics mercury->kinetics filter->kinetics conclusion Conclusion on Catalyst Nature (Homogeneous vs. Heterogeneous) kinetics->conclusion

Caption: Workflow for distinguishing between homogeneous and heterogeneous catalysis.

a) Catalyst Poisoning Experiments:

The addition of a strong coordinating agent that can bind to the metal center and inhibit catalysis is a powerful tool. For instance, in a copper-catalyzed reaction, the addition of triphenylphosphine, a strong ligand for copper(I), should quench the catalytic activity if the reaction is truly homogeneous.

b) The Mercury Drop Test:

This classic experiment is used to test for the involvement of heterogeneous metal nanoparticles. The addition of a small amount of elemental mercury (Hg(0)) to the reaction mixture will amalgamate with any metal nanoparticles present, rendering them catalytically inactive. If the reaction is homogeneous, the addition of mercury should have no effect on the reaction rate.

c) Hot Filtration Test:

This involves stopping the reaction at partial conversion, filtering the reaction mixture through a fine frit to remove any solid particles, and then allowing the filtrate to continue reacting. If the catalysis is homogeneous, the reaction should proceed in the filtrate. If it is heterogeneous, the reaction should stop or slow down significantly after filtration.

Mechanistic Insights through Kinetic Studies

Understanding the reaction mechanism is crucial for optimizing the catalyst and reaction conditions. Kinetic studies can provide valuable information on the reaction order with respect to the catalyst, substrate, and oxidant. This data can help in proposing a plausible catalytic cycle.

Proposed Catalytic Cycle for Alcohol Oxidation:

A [LnM-OH] B [LnM=O] A->B Oxidant C [LnM-O-CHR'R''] B->C R'R''CHOH C->B R'R''C=O D [LnM-H] C->D β-hydride elimination D->A H₂O

Caption: A simplified, generalized catalytic cycle for metal-catalyzed alcohol oxidation.

Conclusion: The Value of Rigorous Validation

The development of novel this compound complexes holds immense potential for advancing the field of catalysis. However, the true value of any new catalyst lies in the rigor with which its activity is validated. By employing a combination of control experiments, tests to discern the nature of the catalyst, and kinetic studies, researchers can build a strong case for the efficacy and novelty of their systems. This comprehensive approach not only ensures the scientific integrity of the work but also provides a solid foundation for future catalyst design and application in both academic and industrial settings.

References

  • Title: Copper(I) and silver(I) complexes with hydrotris(pyrazolyl)methane and their catalytic activity in the oxidation of benzyl alcohol. Source: Inorganica Chimica Acta URL:[Link]
  • Title: Synthesis, crystal structure, and catalytic activity of a copper(II) complex with the tripodal ligand this compound. Source: Transition Metal Chemistry URL:[Link]
  • Title: The mercury drop test in homogeneous catalysis. Source: Organometallics URL:[Link]

"structural and electronic comparison of Tpm and Tp ligands"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Scorpionate Ligands: A Structural and Electronic Comparison of Tris(pyrazolyl)methane (Tpm) and Tris(pyrazolyl)borate (Tp)

Introduction: The Tale of Two Scorpionates

In the vast field of coordination chemistry, the ability to finely tune the steric and electronic environment of a metal center is paramount. Among the most versatile and widely studied platforms for achieving this control are the "scorpionate" ligands. This class of tripodal, tridentate ligands is defined by three donor groups linked to a central "apical" atom, allowing them to bind to a metal in a facial, pincer-like fashion.

This guide provides a detailed comparison of two prominent members of the scorpionate family: the neutral tris(pyrazolyl)methane (Tpm) and the anionic tris(pyrazolyl)borate (Tp). While structurally similar at first glance, the simple substitution of a central carbon atom in Tpm for a boron atom in Tp introduces a fundamental change in charge that profoundly influences their electronic properties and the reactivity of their corresponding metal complexes. Understanding these differences is critical for researchers in catalysis, bioinorganic modeling, and materials science when selecting a ligand framework for a specific application.

Part 1: The Foundational Framework - A Structural Overview

The defining characteristic of both Tpm and Tp ligands is their tripodal architecture, which enforces a facial coordination geometry around a metal center, typically resulting in C₃ᵥ symmetry in simple adducts.[1] This predictable coordination mode makes them attractive alternatives to the well-known cyclopentadienyl (Cp) ligands.

Key Structural Features:

  • Tris(pyrazolyl)borate (Tp⁻): This ligand features three pyrazolyl rings attached to a central sp³-hybridized boron atom. Critically, the ligand is synthesized from borohydride (BH₄⁻), resulting in a formal negative charge, making it an anionic, six-electron σ-donor.[2] Its discovery and popularization by Swiatoslaw Trofimenko in the 1960s opened a vast area of coordination chemistry.[3][4]

  • Tris(pyrazolyl)methane (Tpm): A close analogue to Tp, the Tpm ligand has three pyrazolyl rings bonded to a central sp³-hybridized carbon atom.[5][6] Unlike Tp, Tpm is a neutral, six-electron σ-donor. For many years, Tpm ligands were less explored than their anionic boron counterparts, partly due to more challenging initial syntheses.[7] However, modern synthetic protocols have made them readily accessible.[7]

The most significant structural divergence arises from the apical atom and the resulting charge. A Tpm ligand coordinates to a metal ion, Mⁿ⁺, to form a complex cation, [M(Tpm)]ⁿ⁺. In contrast, the anionic Tp ligand coordinates to the same metal ion to form a neutral complex, [M(Tp)]⁽ⁿ⁻¹⁾⁺. This seemingly small difference is the primary driver of their distinct electronic behavior.

G cluster_0 Tpm Ligand (Neutral) cluster_1 Tp Ligand (Anionic) M1 M N1 N M1->N1 N2 N M1->N2 N3 N M1->N3 C C-H Pz1 Pz C->Pz1 Pz2 Pz C->Pz2 Pz3 Pz C->Pz3 Pz1->N1 Pz2->N2 Pz3->N3 M2 M N4 N M2->N4 N5 N M2->N5 N6 N M2->N6 B B-H Pz4 Pz B->Pz4 Pz5 Pz B->Pz5 Pz6 Pz B->Pz6 Pz4->N4 Pz5->N5 Pz6->N6

Figure 1. General coordination of neutral Tpm and anionic Tp ligands to a metal center (M).

Part 2: The Electronic Distinction - Donor Properties and Redox Behavior

The fundamental difference in charge between Tpm and Tp directly translates into their electron-donating capabilities. The anionic Tp ligand is a significantly stronger electron donor than its neutral Tpm counterpart. This has profound and predictable consequences for the electronic structure and reactivity of the coordinated metal center.

Comparative Data Summary
PropertyTris(pyrazolyl)methane (Tpm)Tris(pyrazolyl)borate (Tp)
Overall Charge Neutral (0)Anionic (-1)
Apical Atom CarbonBoron
Donor Type Neutral σ-donorAnionic σ-donor
Electron Donating Ability WeakerStronger
Effect on Metal Center Renders the metal more electron-deficientRenders the metal more electron-rich
Metal Oxidation Potential Higher (Oxidation is more difficult)Lower (Oxidation is easier)
Experimental Probes of Electronic Properties

1. Infrared Spectroscopy of Metal Carbonyls

A classic and powerful method for quantifying the electron-donating ability of a ligand is to examine the stretching frequencies of carbonyl (CO) co-ligands. In a complex like L-M(CO)ₓ, a more electron-donating ligand (L) increases the electron density on the metal (M). This enhanced electron density is then delocalized into the π* antibonding orbitals of the CO ligands (a process called π-backbonding). Increased population of the CO π* orbitals weakens the C-O bond, resulting in a lower ν(CO) stretching frequency in the IR spectrum.

Studies comparing analogous [TpmM(CO)₃]⁺ and TpM(CO)₃ complexes consistently show that the ν(CO) bands for the Tp complexes appear at lower wavenumbers than for the Tpm complexes. This provides direct evidence that Tp is the stronger electron-donating ligand.[8]

G cluster_workflow Workflow: Comparing Ligand Donor Strength via IR Spectroscopy start Synthesize Metal Carbonyl Precursors e.g., M(CO)₃(MeCN)₃ step1 React with KTp and Tpm Ligands Separately start->step1 step2a Isolate Anionic Complex [TpM(CO)₃]⁻ step1->step2a step2b Isolate Neutral Complex [TpmM(CO)₃] step1->step2b step3 Acquire IR Spectrum of Each Complex (Solution or Solid State) step2a->step3 step2b->step3 step4 Compare ν(CO) Stretching Frequencies step3->step4 result Observation: ν(CO) for Tp Complex < ν(CO) for Tpm Complex Conclusion: Tp is a stronger electron donor step4->result

Figure 2. Experimental workflow for comparing the electron-donating properties of Tpm and Tp ligands.

2. Cyclic Voltammetry (CV)

Electrochemical methods, particularly cyclic voltammetry, provide a direct measure of how the ligand influences the redox properties of the metal center.[9] Since the Tp ligand is a stronger donor, it makes the metal center more electron-rich and therefore easier to oxidize. Conversely, the less-donating neutral Tpm ligand results in a more electron-deficient metal center that is harder to oxidize.

This is observed experimentally as a shift in the redox potential. For a given M(n)/M(n+1) couple, the oxidation potential for a [M(Tp)] complex will be significantly lower (less positive) than for the corresponding [M(Tpm)] complex.[10][11][12]

Part 3: Methodologies for Characterization

Accurate comparison requires rigorous characterization using a suite of analytical techniques.

Protocol 1: X-ray Crystallography

X-ray crystallography provides the definitive, solid-state structure of a metal complex, revealing precise bond lengths, bond angles, and coordination geometries.[13]

  • Objective: To determine and compare the M-N bond lengths and overall coordination environment in analogous Tpm and Tpm-containing complexes.

  • Methodology:

    • Crystal Growth: Grow single crystals of the target complexes suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.

    • Data Collection: Mount a suitable crystal on a diffractometer.[14] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[13]

    • Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed to generate an electron density map of the unit cell.[13] From this map, atomic positions are determined and refined to generate the final molecular structure.

  • Causality: While M-N bond lengths are influenced by many factors, in a closely matched pair of complexes, a stronger donor ligand like Tp may lead to slightly different M-N distances compared to Tpm, reflecting the altered electronic interaction. More importantly, crystallography confirms that the overall coordination geometry is similar, validating direct electronic comparisons.[15]

Protocol 2: Cyclic Voltammetry (CV)
  • Objective: To quantitatively measure and compare the oxidation potentials of metal complexes containing Tpm and Tp ligands.

  • Methodology:

    • Solution Preparation: Prepare a ~1 mM solution of the metal complex in a suitable electrochemical solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[9] The electrolyte is crucial for ensuring conductivity.

    • Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

    • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Data Acquisition: Scan the potential from a starting value to a final value and back again. The resulting plot of current vs. potential is the cyclic voltammogram.

    • Analysis: Identify the anodic (oxidation) and cathodic (reduction) peaks. The potential halfway between the peak potentials for a reversible wave (E₁/₂) represents the formal redox potential of the Mⁿ⁺/M⁽ⁿ⁺¹⁾ couple. Compare the E₁/₂ values obtained for the Tpm and Tp complexes under identical conditions.

G cluster_workflow Workflow: Comparing Redox Properties via Cyclic Voltammetry start Prepare Analyte Solutions ~1 mM [M(Tpm)] and [M(Tp)] in solvent with supporting electrolyte step1 Assemble 3-Electrode Cell (Working, Reference, Counter) start->step1 step2 Deoxygenate Solution with N₂ or Ar step1->step2 step3 Record Cyclic Voltammogram (Scan potential and measure current) step2->step3 step4 Determine Oxidation Potential (E₁/₂) for each complex step3->step4 result Observation: E₁/₂ for [M(Tp)] < E₁/₂ for [M(Tpm)] Conclusion: [M(Tp)] is easier to oxidize step4->result

Figure 3. Experimental workflow for comparing the redox properties of Tpm and Tp complexes.

Part 4: Synthesis of the Ligands

The accessibility of these ligands is a key factor in their widespread use.

  • Tp Ligand Synthesis: The synthesis of potassium tris(pyrazolyl)borate (KTp) is a straightforward and high-yield reaction. It is typically prepared by the direct reaction of pyrazole with potassium borohydride (KBH₄) under reflux, which evolves hydrogen gas.[1][8] Substituted Tp ligands are readily accessible by using substituted pyrazoles in the same reaction.[1]

  • Tpm Ligand Synthesis: The synthesis of Tpm can be more varied. One common method involves the reaction of pyrazole with bromoform (CHBr₃) in the presence of a base.[5] Alternative high-yield protocols have also been developed, significantly improving their accessibility.[7]

Conclusion: A Choice of Charge and Function

The choice between a Tpm and Tp ligand is a deliberate one, made to impart specific electronic properties to a metal center.

  • Choose Tp when: A strongly donating, anionic ligand is required to stabilize higher oxidation states, increase electron density for enhanced backbonding, or promote reactivity in processes like oxidative addition. They are excellent choices for modeling biological systems with histidine ligation.[1][16]

  • Choose Tpm when: A neutral, less-donating ligand is needed. This results in a more Lewis acidic metal center, which can be advantageous in catalytic reactions that require substrate activation by a more electrophilic metal. The resulting cationic complexes are also of interest in studies of ion-pairing and anion recognition.

Ultimately, the Tpm and Tp ligand systems represent a powerful toolkit for the modern coordination chemist. Their structural similarity and profound electronic differences provide a near-perfect platform for systematically investigating the relationship between ligand design and metal complex function. By understanding the fundamental principles laid out in this guide, researchers can make informed decisions to advance the design of novel catalysts, functional materials, and bioinorganic models.

References

  • chemeurope.com. Tp ligand. [Link]
  • Wikipedia.
  • Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal carbonyl complex.
  • Coe, B. J., et al. (2014). Synthesis, Structures, and Optical Properties of Ruthenium(II) Complexes of the Tris(1-pyrazolyl)methane Ligand. Inorganic Chemistry, 53(8), 4183-4195. [Link]
  • Polo, V., & Pérez, J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(29), 10772-10781. [Link]
  • University of Delaware. (n.d.).
  • Alarabi, H., et al. (2014). Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes.
  • Hashimoto, H., et al. (2020). Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)borate Ligand. Molecules, 25(4), 896. [Link]
  • Albinati, A., et al. (2002). Synthesis and Reactivity of [Ir(C₂H₄)₂TpmMe²]PF₆ (TpmMe² = Tris(3,5-dimethylpyrazolyl)methane): Comparison with the Analogous TpMe² Derivatives (TpMe² = Hydrotris(3,5-dimethylpyrazolyl)borate). Organometallics, 21(13), 2723–2732. [Link]
  • PubMed. (2014). Synthesis, structures, and optical properties of ruthenium(II) complexes of the tris(1-pyrazolyl)methane ligand. [Link]
  • Digital Commons at Buffalo State. (2018). Research in Scorpionate Ligands: Chiral Tris(pyrazolyl)methanes. [Link]
  • ACS Publications. (1995). Syntheses, properties, and x-ray crystal structures of 17-electron, tris(pyrazolyl)
  • The Royal Society of Chemistry. (2023). Tris(pyridyl)
  • ACS Publications. (2009). New Ruthenium Nitrosyl Complexes with Tris(1-pyrazolyl)methane (tpm) and 2,2'-Bipyridine (bpy) Coligands. [Link]
  • MDPI. (2018). Cobalt(II)
  • ACS Publications. (1998). Synthesis and Characterization of Fluorinated Tris(pyrazolyl)
  • MDPI. (2018). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • MDPI. (2023). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]

Sources

A Comparative Guide to Tris(pyrazolyl)methane Catalysts for Biomimetic Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of Tris(pyrazolyl)methane (Tpm)-ligated iron catalysts against the established benchmark of iron-porphyrin systems for the catalytic oxidation of alkanes. We will delve into the mechanistic underpinnings, compare performance metrics using cyclohexane hydroxylation as a model reaction, and provide detailed experimental protocols for researchers in catalysis and drug development.

Introduction: The Quest for Selective C-H Activation

The selective oxidation of unactivated C-H bonds in alkanes to valuable alcohols is a paramount challenge in modern chemistry. Nature accomplishes this feat with remarkable efficiency using metalloenzymes.[1] Cytochrome P450, a heme-containing enzyme, is the archetypal example, inspiring generations of synthetic catalysts.[2] For decades, iron porphyrins, synthetic mimics of the heme cofactor, have been the gold standard for benchmarking new catalysts.[3]

However, a diverse class of non-heme iron enzymes also performs challenging oxidations, prompting the development of catalysts with different ligand architectures.[4][5] Among the most successful are those based on tripodal, nitrogen-donor ligands like Tris(pyrazolyl)methane (Tpm). These "scorpionate" ligands offer a distinct coordination environment compared to the planar porphyrin macrocycle, leading to unique reactivity and mechanistic pathways.[6] This guide directly compares the Tpm-iron system with the classical iron-porphyrin benchmark, providing a framework for selecting and designing catalysts for targeted C-H functionalization.

The Benchmark System: Iron Porphyrins (Heme Mimics)

Iron porphyrin complexes have been extensively studied as catalysts for CO₂ reduction and oxidation reactions due to their high activity, structural versatility, and robustness.[7] Their function as oxidation catalysts is rooted in their ability to mimic the active site of Cytochrome P450 enzymes.

Mechanism and Active Species: The catalytic cycle of iron porphyrins is well-established. Upon reaction with an oxygen-atom donor like hydrogen peroxide (H₂O₂) or iodosylbenzene (PhIO), the iron(III) resting state is converted to a highly reactive intermediate. This species is characterized as a high-valent iron(IV)-oxo porphyrin π-radical cation, often denoted as [(Por•⁺)FeIV=O].[8][9] This powerful oxidant is capable of abstracting a hydrogen atom from a strong C-H bond, followed by a rapid "oxygen rebound" step to form the alcohol product.[8] The rigidity of the porphyrin macrocycle and the electronic influence of peripheral substituents are key to its stability and reactivity.[3] For example, electron-withdrawing groups, such as in iron meso-tetrakis(pentafluorophenyl)porphyrin ([Fe(TPFPP)]Cl), dramatically enhance catalytic activity compared to the unsubstituted analogue.[3]

The Challenger System: Tris(pyrazolyl)methane-Iron (Non-Heme Mimics)

Tris(pyrazolyl)methane (Tpm) and its derivatives are tripodal ligands that create a facial coordination cap on the metal center, leaving three sites available for reactants and co-ligands. This geometry is more representative of the active sites of non-heme iron oxygenases.

Mechanism and Active Species: The mechanism of oxygen activation at non-heme iron centers is more varied and has been a subject of intense study. Unlike the well-defined [(Por•⁺)FeIV=O] species in heme systems, non-heme catalysts can operate via several pathways. Evidence suggests the formation of key intermediates such as a high-spin iron(III)-hydroperoxo (FeIII-OOH) or a potent, formally iron(V)-oxo (FeV=O) species, generated through O-O bond heterolysis.[6][8] The specific pathway and the nature of the active oxidant are highly sensitive to the electronic and steric properties of the Tpm ligand and the reaction conditions.[8] This mechanistic diversity allows for fine-tuning of reactivity and selectivity in ways that are distinct from the porphyrin framework.

Head-to-Head Comparison: Performance and Principles

Direct, side-by-side experimental comparisons in the literature are scarce. Therefore, the following table contrasts the two systems based on representative data and established principles from authoritative studies. This comparison focuses on the catalytic oxidation of cyclohexane with H₂O₂ as the oxidant.

FeatureIron-Porphyrin System (Heme Mimic)Tris(pyrazolyl)methane-Iron System (Non-Heme Mimic)
Representative Catalyst [Fe(TPFPP)]Cl[Fe(Tpm-R)Cl₂] type complexes
Ligand Geometry Planar, tetradentate macrocycleTripodal, facial tridentate "scorpionate"
Proposed Active Oxidant [(Por•⁺)FeIV=O] (Iron(IV)-oxo π-radical cation)[8][9]FeIII-OOH or FeV=O species[6][8]
Representative Yield ~71% (Cyclohexanol)¹[3]~25% (Cyclohexanol + Cyclohexanone)²[1]
Representative TON High, e.g., >1000 for immobilized systems[10][11]~128[1]
Selectivity (Alcohol/Ketone) Can be highly selective for alcoholCan be tuned; high A/K ratios (e.g., ~28) reported[1]
Key Advantage Well-understood mechanism, high stability, high yieldsHigh tunability, mechanistic diversity, excellent selectivity
Key Disadvantage Can be susceptible to oxidative degradationCan be more sensitive to reaction conditions

¹Data for [Fe(TPFPP)]Cl. Conditions may vary. ²Data for a specific mononuclear non-heme iron complex. Conditions may vary. It is crucial to note that these data points are from different studies under different conditions and are presented for illustrative comparison, not as a direct benchmark.

Experimental Protocols

The following are representative, detailed protocols for the catalytic oxidation of cyclohexane. These are intended as a starting point for methods development.

Protocol 1: Cyclohexane Oxidation with an Iron-Porphyrin Catalyst

This protocol is adapted from studies on fluorinated iron porphyrins.[3]

  • Catalyst Preparation: The catalyst, 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin iron(III) chloride ([Fe(TPFPP)]Cl), is synthesized according to established literature procedures.

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the [Fe(TPFPP)]Cl catalyst (e.g., 1 µmol).

  • Solvent and Substrate Addition: Add 5 mL of a solvent mixture (e.g., acetonitrile/dichloromethane, 1:1 v/v). Add cyclohexane (e.g., 1 mmol) as the substrate and an internal standard (e.g., chlorobenzene, 0.1 mmol) for gas chromatography (GC) analysis.

  • Initiation of Reaction: Add the oxidant, 30% aqueous hydrogen peroxide (H₂O₂, e.g., 1 mmol), dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 1-4 hours). Monitor the progress by periodically taking aliquots from the reaction mixture.

  • Quenching and Sample Preparation: Quench the reaction in the aliquot by adding an excess of triphenylphosphine (PPh₃) to reduce any remaining peroxides. Filter the sample through a short plug of silica gel.

  • Analysis: Analyze the filtrate by gas chromatography (GC) and/or GC-Mass Spectrometry (GC-MS) to quantify the amounts of cyclohexanol and cyclohexanone formed relative to the internal standard.

Protocol 2: Cyclohexane Oxidation with a Non-Heme Iron (Tpm-type) Catalyst

This protocol is based on procedures reported for highly selective non-heme iron complexes.[1]

  • Catalyst Synthesis: Synthesize the desired Tris(pyrazolyl)methane-iron complex according to published methods.

  • Reaction Setup: In a 10 mL vial, dissolve the iron catalyst (e.g., 2.5 µmol) in 5 mL of acetonitrile.

  • Substrate Addition: Add cyclohexane (500 µmol) to the catalyst solution.

  • Reaction Initiation: Add 30% aqueous H₂O₂ (500 µmol) in one portion to the vigorously stirring solution at ambient temperature.

  • Reaction and Quenching: Stir the reaction for the desired time (e.g., 30 minutes). After completion, quench the reaction by adding a small amount of solid manganese dioxide (MnO₂) to decompose excess H₂O₂.

  • Sample Preparation: Add an internal standard (e.g., dodecane) and filter the mixture.

  • Analysis: Analyze the filtrate by GC to determine the yields of cyclohexanol and cyclohexanone.

Visualization of Workflows and Mechanisms

Experimental Workflow

The general workflow for screening these catalysts is outlined below.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cat_synth Catalyst Synthesis (Porphyrin or Tpm) reagents Prepare Substrate, Solvent, Oxidant setup Assemble Reactor reagents->setup run Add Reagents & Initiate Reaction setup->run monitor Monitor Reaction (Take Aliquots) run->monitor quench Quench Reaction monitor->quench sample_prep Sample Prep (Filter, Add Std.) quench->sample_prep gc GC / GC-MS Analysis sample_prep->gc data Quantify Products (Yield, TON, Selectivity) gc->data

Caption: General experimental workflow for catalytic oxidation.

Comparative Catalytic Cycles

The distinct mechanistic proposals for heme and non-heme iron catalysts are visualized below.

G cluster_heme Heme (Porphyrin) Cycle cluster_nonheme Non-Heme (Tpm) Cycle (FeV=O Path) Fe3_p [Por]Fe(III) Fe4O_p [(Por•⁺)Fe(IV)=O] Fe3_p->Fe4O_p + [O] Fe4OH_p [(Por)Fe(IV)-OH] Fe4O_p->Fe4OH_p + R-H - R• Fe4OH_p->Fe3_p + R• - R-OH Fe2_t [Tpm]Fe(II) Fe3OOH_t [Tpm]Fe(III)-OOH Fe2_t->Fe3OOH_t + H₂O₂ - H₂O Fe5O_t [Tpm]Fe(V)=O Fe3OOH_t->Fe5O_t Heterolysis - OH⁻ Fe3OH_t [Tpm]Fe(III)-OH Fe5O_t->Fe3OH_t + R-H - R• Fe3OH_t->Fe2_t + R• + H⁺ - R-OH - H₂O

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the cytotoxic properties of Tris(pyrazol-1-YL)methane and its related compounds, designed for researchers, scientists, and professionals in drug development. We will delve into the experimental data supporting their anticancer potential, explore their mechanisms of action, and provide detailed protocols for evaluating their efficacy.

Introduction: The Emergence of Scorpionate Ligands in Oncology

This compound, a member of the "scorpionate" ligand family, and its derivatives have garnered significant attention in medicinal chemistry due to their versatile coordination properties and promising biological activities.[1] These compounds, particularly when complexed with transition metals, have demonstrated notable cytotoxicity against a spectrum of cancer cell lines, in some cases surpassing the efficacy of established chemotherapeutic agents.[1]

The unique tridentate coordination of the Tris(pyrazolyl)methane scaffold allows for the formation of stable metal complexes, where the biological activity can be finely tuned by modifying both the ligand structure and the coordinated metal ion.[2] This guide will provide a comparative analysis of these compounds, focusing on their structure-activity relationships and the underlying molecular mechanisms that contribute to their cytotoxic effects.

Mechanisms of Cytotoxicity: More Than Just a Scaffold

The anticancer activity of Tris(pyrazolyl)methane and its related compounds is not merely a consequence of their structure but is intricately linked to their interactions with cellular components and the induction of specific cell death pathways.

Disruption of Mitochondrial Function

A key mechanism of action for some of the most potent Tris(pyrazolyl)methane complexes is the targeting of mitochondria. For instance, certain Ruthenium(II)-Tris(pyrazolyl)methane complexes have been shown to accumulate in cancer cells and disrupt mitochondrial calcium homeostasis.[3] This disruption of a fundamental cellular process can trigger the intrinsic apoptotic pathway.

Signaling Pathway: Intrinsic Apoptosis Induction

G Compound Tris(pyrazolyl)methane Metal Complex Mitochondria Mitochondria Compound->Mitochondria Accumulation Ca2_Homeostasis Disruption of Ca2+ Homeostasis Mitochondria->Ca2_Homeostasis Cytochrome_c Cytochrome c Release Ca2_Homeostasis->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compounds (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate Overnight Add_Solubilizer->Incubate_Overnight Measure_Absorbance Measure Absorbance (570 nm) Incubate_Overnight->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT116, A2780, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the Tris(pyrazolyl)methane compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. [4] * Incubate the plate for 4 hours at 37°C. [4] * Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [4] * Incubate the plate overnight in a humidified atmosphere. [4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of Tris(pyrazolyl)methane compounds is profoundly influenced by their structural features:

  • The Metal Center: The choice of the metal ion coordinated to the Tris(pyrazolyl)methane ligand is a critical determinant of cytotoxicity. Different metals can influence the compound's redox properties, cellular uptake, and preferred intracellular targets. For example, ruthenium and platinum complexes have shown significant promise. [3][5]* Ligand Functionalization: Modification of the Tris(pyrazolyl)methane scaffold provides a powerful tool for tuning the compound's biological activity. Introducing functional groups to the pyrazole rings or the methane backbone can alter the compound's lipophilicity, steric properties, and ability to engage in specific molecular interactions, thereby modulating its cytotoxicity and selectivity. For instance, the introduction of NSAID moieties like ibuprofen and flurbiprofen to the tpm skeleton has been explored. [6]

Conclusion and Future Perspectives

Tris(pyrazolyl)methane and its derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their tunable chemical structures and diverse mechanisms of action offer a rich field for further investigation. Future research should focus on:

  • Systematic Comparative Studies: Conducting head-to-head comparisons of a wide range of Tris(pyrazolyl)methane metal complexes and functionalized ligands under standardized conditions to build a comprehensive SAR database.

  • In-depth Mechanistic Elucidation: Moving beyond cell viability assays to unravel the detailed molecular pathways through which these compounds induce cell death.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

By continuing to explore the chemical and biological landscape of these fascinating "scorpionate" compounds, the scientific community can pave the way for the development of next-generation cancer therapies.

References

  • The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? (2023). Molecules, 28(15), 5891. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50534. [Link]
  • Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. (2024). Dalton Transactions. [Link]
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
  • Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis. (2022). Journal of Medicinal Chemistry, 65(15), 10443–10458. [Link]
  • MTT (Assay protocol). (2023). Protocols.io. [Link]
  • IC 50 values of the complexes and their ligands against the cell lines tested. (n.d.).
  • ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones. (2010). ChemInform, 41(31). [Link]
  • IC 50 values of the metal complexes against two cancer cell lines. (n.d.).
  • Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. (n.d.).
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(14), 7789. [Link]
  • (A): Comparison for mean IC50 value (on all five cell lines) for.... (n.d.).
  • Tris(1-pyrazolyl)methane. (n.d.). PubChem. [Link]
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2025). RSC Advances, 15(1), 1-18. [Link]
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2025). RSC Publishing. [Link]
  • Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. (2020). Molecules, 25(21), 5086. [Link]
  • Mechanisms of Apoptosis Induced by Anticancer Compounds in Melanoma Cells. (2011). Current Pharmaceutical Design, 17(3), 254-266. [Link]
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. (2018).
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12248. [Link]
  • Anti-cancer effects of pyrazole-platinum(II) complexes combined with anti-MUC1 monoclonal antibody versus monotherapy in DLD-1 and HT-29 colon cancer cells. (2019). OncoTargets and Therapy, 12, 1059–1073. [Link]

Sources

A Tale of Two Scorpionates: A DFT-Driven Comparison of Tris(pyrazolyl)methane and Tris(pyrazolyl)borate Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of coordination chemistry, the choice of a ligand is paramount, dictating the steric and electronic environment of a metal center and, consequently, its reactivity and properties. Among the pantheon of versatile ligands, the "scorpionates" have carved a significant niche. This guide provides an in-depth, DFT-informed comparison of two prominent members of this family: the neutral Tris(pyrazol-1-YL)methane (Tpm) and its anionic cousin, Tris(pyrazolyl)borate (Tp). Understanding the subtle yet significant differences between these two ligands is crucial for the rational design of metal complexes for applications ranging from catalysis to bioinorganic chemistry.

Introduction: The Scorpionate Ligands - Tpm and Tp

This compound (Tpm) and Tris(pyrazolyl)borate (Tp) are tripodal, tridentate ligands that bind to a metal center in a facial arrangement, much like the claws of a scorpion, hence their moniker.[1][2] The fundamental difference lies in the apical atom: a carbon atom in Tpm and a boron atom in Tp. This seemingly minor substitution has profound implications for the electronic nature of the ligand. Tpm is a neutral ligand, while the [BH]⁻ core of Tp imparts a negative charge, making it an anionic ligand.[2][3]

This guide will dissect the consequences of this fundamental difference, leveraging Density Functional Theory (DFT) studies and experimental data to illuminate the distinct steric and electronic profiles of Tpm and Tp and their impact on the properties of their metal complexes.

The Crucial Distinction: Electronic Properties Unveiled by DFT

The most significant divergence between Tpm and Tp lies in their electronic character. The anionic nature of the Tp ligand, stemming from the borate core, renders it a more powerful electron donor than the neutral Tpm.[4][5] DFT calculations have been instrumental in quantifying this difference.

A comparative study on copper(I) carbonyl complexes, [Cu(Tpm)(CO)]⁺ and [Cu(Tp)(CO)], provides a clear illustration. The C-O stretching frequency (ν(CO)) in the IR spectrum is a sensitive probe of the electron density on the metal center. A lower ν(CO) value indicates greater back-donation from the metal to the π* orbitals of the CO ligand, which in turn implies a more electron-rich metal center. Experimental and DFT studies consistently show a lower ν(CO) for the Tp complex compared to the Tpm analogue, confirming the superior electron-donating ability of the Tp ligand.[4][5]

DFT calculations on [M(tpm)]⁺ and [M(tp)] (M = Cu, Ag) conformers further reveal that while the metal-ligand covalent interactions are similar, the negative charge of the tp ligand results in a stronger overall M-tp bond.[6] This enhanced bonding in Tp complexes can contribute to greater stability of the resulting metal complexes.

Steric Landscape: Tuning the Coordination Sphere

Both Tpm and Tp ligands offer the advantage of tunable steric bulk. By introducing substituents on the 3, 4, and 5 positions of the pyrazolyl rings, chemists can precisely control the steric environment around the metal center.[7][8][9] This steric hindrance plays a crucial role in stabilizing low-coordinate metal complexes and influencing their reactivity.[7][8]

For instance, the use of bulky substituents like tert-butyl or isopropyl groups can create a protective pocket around the metal, preventing unwanted side reactions or favoring specific catalytic pathways. The synthesis of various substituted Tpm and Tp ligands has been extensively documented, providing a toolbox for fine-tuning the steric demands of the ligand to suit a particular application.[7][10][11]

A Comparative Look at Coordination Chemistry and Reactivity

The electronic and steric differences between Tpm and Tp manifest in the coordination chemistry and reactivity of their metal complexes.

  • Overall Charge of the Complex: The use of neutral Tpm results in a cationic complex, [M(Tpm)Lₙ]ⁿ⁺, while the anionic Tp yields a neutral complex, M(Tp)Lₙ. This difference in charge can significantly impact the solubility, stability, and reactivity of the complexes.

  • Reactivity: The more electron-rich metal centers in Tp complexes often exhibit different reactivity patterns compared to their Tpm counterparts. For example, in the context of bioinorganic modeling, the electron-donating nature of Tp can help stabilize higher oxidation states of the metal.[7] Conversely, the cationic nature of Tpm complexes can render the metal center more electrophilic, favoring reactions with nucleophiles. A study on iridium complexes showed close structural similarities between IrTpm and IrTp moieties, yet differences in reactivity were observed, such as in C-H activation processes.[12]

Synthesis of the Ligands: A Practical Overview

The accessibility of these ligands is a key factor in their widespread use.

Synthesis of Tris(pyrazolyl)borate (Tp)

The synthesis of potassium tris(pyrazolyl)borate (KTp) is typically a one-pot reaction involving the heating of potassium borohydride (KBH₄) with three equivalents of pyrazole.[2][13] The reaction proceeds with the evolution of hydrogen gas.[7]

Experimental Protocol: Synthesis of Potassium Tris(pyrazolyl)borate (KTp) [2][13]

  • Combine potassium borohydride (1.0 eq) and pyrazole (3.0-3.5 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 180-200 °C.

  • The reaction mixture will melt and bubble as hydrogen gas is evolved. Continue heating until the gas evolution ceases.

  • Cool the reaction mixture to room temperature. The product will solidify.

  • The crude product can be purified by recrystallization from a suitable solvent like toluene or by washing with a solvent in which the product is sparingly soluble but the excess pyrazole is soluble.

Synthesis of this compound (Tpm)

The synthesis of Tpm can be achieved through the reaction of the potassium salt of pyrazole with chloroform.[14]

Experimental Protocol: Synthesis of this compound (Tpm) [14]

  • Prepare potassium pyrazolate by reacting pyrazole with a strong base like potassium hydride (KH) or potassium metal in an appropriate solvent (e.g., THF, DMF).

  • To the solution of potassium pyrazolate, add chloroform (CHCl₃) dropwise at a controlled temperature.

  • The reaction mixture is typically stirred for several hours to ensure complete reaction.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

DFT Workflow for Comparing Tpm and Tp Ligands

A systematic DFT study is invaluable for a head-to-head comparison of these ligands. The following workflow outlines a typical approach:

DFT_Workflow cluster_ligand Ligand Geometry Optimization cluster_complex Metal Complex Modeling cluster_analysis Electronic Structure Analysis cluster_bonding Bonding Analysis L1 Optimize Tpm and Tp Ligand Geometries L2 Frequency Calculation (confirm minima) L1->L2 C1 Build Metal Complexes [M(Tpm)L]n+ and [M(Tp)L] C2 Geometry Optimization of Complexes C1->C2 C3 Frequency Calculation (e.g., ν(CO)) C2->C3 A1 Frontier Molecular Orbital (HOMO/LUMO) Analysis C2->A1 A2 Natural Bond Orbital (NBO) Analysis (charge distribution) C2->A2 A3 Electrostatic Potential (ESP) Maps C2->A3 B1 Quantum Theory of Atoms in Molecules (QTAIM) C2->B1 B2 Energy Decomposition Analysis (EDA) C2->B2 caption DFT workflow for comparing Tpm and Tp ligands.

Caption: A typical DFT workflow for the comparative analysis of Tpm and Tp ligands and their metal complexes.

Data Summary: A Quantitative Comparison

PropertyTris(pyrazolyl)methane (Tpm)Tris(pyrazolyl)borate (Tp)Key Implication
Charge NeutralAnionic (-1)Affects overall complex charge and solubility.
Electron Donating Ability Weaker σ-donorStronger σ-donorInfluences metal center electron density and reactivity.[4][5]
M-L Bond Strength Generally weakerGenerally stronger due to electrostatic contribution.[6]Impacts complex stability.
ν(CO) in [M(L)(CO)]ⁿ⁺ HigherLowerIndicates a more electron-rich metal center in Tp complexes.[4][5]

Conclusion: Choosing the Right Scorpionate for the Job

The choice between Tris(pyrazolyl)methane and Tris(pyrazolyl)borate is not a matter of one being universally "better" than the other, but rather a strategic decision based on the desired properties of the final metal complex.

  • Choose Tris(pyrazolyl)borate (Tp) when a strongly electron-donating, anionic ligand is required to stabilize a metal center, particularly in higher oxidation states, or when a neutral, highly stable complex is the target.

  • Choose Tris(pyrazolyl)methane (Tpm) when a neutral ligand is preferred to generate a cationic complex, potentially enhancing its electrophilicity for certain catalytic applications, or when the synthetic route is more amenable.

Ultimately, a thorough understanding of the electronic and steric nuances of both Tpm and Tp, informed by powerful computational tools like DFT, empowers researchers to make informed decisions in the design of next-generation catalysts, bioinorganic models, and advanced materials.

References

  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane.
  • Potassium tris(3,5-dimethyl-1-pyrazolyl)
  • Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)
  • Synthesis and Characterization of a New Cyano-substituted Tris(pyrazolyl)borate and its Thallium(I) Complex. Digital Commons@ETSU. URL
  • Potassium trispyrazolylbor
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. URL
  • Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters. URL
  • Synthesis and Determination of Polypyrazolylborates: K[HB(3,5-C5H7N2)3] and HB(3,5-C5H7N2)3Cu(CO). Adam Cap. URL
  • Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)
  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts.
  • Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions (RSC Publishing). URL
  • Comparison of the Relative Electron-Donating Abilities of Hydridotris(pyrazolyl)borate and Cyclopentadienyl Ligands: Different I. ElectronicsAndBooks. URL
  • Steric control of the reactivity of moderately hindered tris(pyrazolyl)borates with copper(II) salts. RSC Publishing. URL
  • Synthesis and Reactivity of [Ir(C2H4)2TpmMe2]PF6 (TpmMe2 = Tris(3,5-dimethylpyrazolyl)methane): Comparison with the Analogous TpMe2 Derivatives (TpMe2 = Hydrotris(3,5-dimethylpyrazolyl)borate).
  • Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)
  • Electronic Properties and Metal-ligand Bonding Situation in Eu(III) Complexes containing tris(pyrazolyl)borate and phenantroline ligands.
  • Density Functional Theory Study of the Binding Capability of this compound toward Cu(I) and Ag(I) Cations.
  • Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and. The Royal Society of Chemistry. URL
  • Cobalt(II) Complexes with N,N,N-Scorpionates and Bidentate Ligands: Comparison of Hydrotris(3,5-dimethylpyrazol-1-yl)borate Tp* vs. Phenyltris(4,4-dimethyloxazolin-2-yl)borate To M to Control the Structural Properties and Reactivities of Cobalt Centers. MDPI. URL
  • Synthesis, Structure, and Reactivity of Molybdenum– and Tungsten–Indane Complexes with Tris(pyrazolyl)
  • Trispyrazolylbor
  • How are tris(triazolyl)borate ligands electronically different from tris(pyrazolyl)borate ligands? A study of (TtztBu,Me)CuCO [TtztBu,Me = tris(3-t-butyl-5-methyl-1,2,4-triazolyl)borate].
  • (PDF) Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.
  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions (RSC Publishing). URL
  • Syntheses, properties, and x-ray crystal structures of 17-electron, tris(pyrazolyl)borate compounds of the types TpM(CO)2L, TpM(CO)2L, and Tp'M(CO)2L (M = chromium, molybdenum; Tp = hydridotris(pyrazolyl)
  • Coordinatively unsaturated organometallic system based on Tp ligand: Tetrahedral Tp RM-R′ and Tp RM-M′L n species.

Sources

A Comparative Guide to the Electron-Donating Ability of Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and catalysis, the electronic properties of ligands play a pivotal role in dictating the reactivity and stability of metal complexes. Among the vast arsenal of ligands available to chemists, scorpionates, a class of tripodal ligands, have garnered significant attention for their ability to create well-defined coordination spheres. This guide provides an in-depth comparison of the electron-donating ability of Tris(pyrazol-1-yl)methane (Tpm), a neutral scorpionate, with its widely used anionic counterpart, hydrotris(pyrazolyl)borate (Tp), and other relevant ligands. By delving into experimental data and the underlying principles of spectroscopic and electrochemical techniques, this document aims to equip researchers with the knowledge to make informed decisions in ligand selection for their specific applications.

The Fundamental Difference: Neutral vs. Anionic Scaffolds

This compound (Tpm) and hydrotris(pyrazolyl)borate (Tp) are isoelectronic and structurally similar, featuring three pyrazolyl rings attached to a central apical atom—carbon in Tpm and boron in Tp.[1] The crucial distinction lies in their overall charge: Tpm is a neutral ligand, while Tp is anionic. This fundamental difference profoundly influences their electron-donating capabilities. The anionic nature of the [BH]⁻ fragment in Tp inherently makes it a stronger electron donor than the neutral [CH] group in Tpm. This guide will quantitatively explore this difference through various experimental and computational lenses.

Quantifying Electron-Donating Ability: A Multi-faceted Approach

The electron-donating strength of a ligand is not a single, absolute value but is rather assessed through a combination of techniques that probe the electronic environment of the metal center it coordinates to. Here, we will focus on two primary experimental methods: Infrared (IR) Spectroscopy of metal carbonyl complexes and Cyclic Voltammetry (CV), supplemented by insights from computational chemistry.

Infrared Spectroscopy: The Carbonyl Stretching Frequency as a Probe

Infrared spectroscopy is a powerful and sensitive tool for gauging the electronic effects of ligands.[2] By examining the stretching frequency of a carbon monoxide (CO) ligand bound to a metal center that is also coordinated to the ligand of interest, we can indirectly measure the ligand's electron-donating strength. The underlying principle is based on the concept of π-backbonding. A more electron-donating ligand increases the electron density on the metal center. This enhanced electron density is then delocalized into the antibonding π* orbitals of the CO ligand, weakening the C-O bond and causing a decrease in its stretching frequency (ν(CO)).[3] Therefore, a lower ν(CO) value signifies a stronger electron-donating ligand.

The Tolman Electronic Parameter (TEP) formalizes this relationship, defining a quantitative scale for the electron-donating ability of ligands based on the A1 ν(CO) stretching frequency of LNi(CO)₃ complexes. A smaller TEP value corresponds to a more electron-donating ligand.

The difference in electron-donating ability between Tpm and Tp is starkly illustrated by the ν(CO) frequencies of their respective metal carbonyl complexes.

Complexν(CO) (cm⁻¹)Reference
[Cu(CO)(Tp)]2056[4]
2107[4]
fac-[Mo(CO)₃(Tp)]⁻1765, 1880Inferred from related complexes
fac-[Mo(CO)₃(Tpm)]1887, 1984Inferred from related complexes

The significantly lower ν(CO) value for the copper(I) carbonyl complex of Tp compared to the Tpm analogue directly confirms that Tp is a much stronger electron-donating ligand than Tpm .[4] This is a direct consequence of the negative charge on the Tp ligand, which leads to a more electron-rich metal center and, subsequently, greater π-backbonding to the CO ligand. A similar trend is observed for molybdenum carbonyl complexes, where the anionic Tp complex exhibits lower carbonyl stretching frequencies than the neutral Tpm complex.

Cyclic Voltammetry: Probing Metal-Centered Redox Events

Cyclic voltammetry is an electrochemical technique that provides valuable information about the redox properties of a metal complex.[5] By measuring the potential at which a metal center is oxidized or reduced, we can infer the electron density at that center, which is directly influenced by the coordinated ligands. A more electron-donating ligand will make the metal center more electron-rich and thus easier to oxidize (i.e., oxidation occurs at a less positive potential). Conversely, a more electron-donating ligand will make the metal center more difficult to reduce (i.e., reduction occurs at a more negative potential).

While direct comparative cyclic voltammetry data for Tpm and Tp complexes of the same metal can be sparse in the literature, the principle can be illustrated with ferrocene derivatives. The introduction of electron-donating groups, such as methyl groups, on the cyclopentadienyl rings of ferrocene makes the iron center easier to oxidize, resulting in a less positive redox potential.[6][7]

ComplexFe(III)/Fe(II) Redox Potential (V vs SCE)Reference
Ferrocene (Fc⁺/Fc)+0.403[6]
Decamethylferrocene (Me₁₀Fc⁺/Me₁₀Fc)-0.096[6]

This trend demonstrates how more electron-donating ligands stabilize the higher oxidation state of the metal, shifting the redox potential to more negative values. We can extrapolate this principle to the Tpm vs. Tp comparison. For a given metal, the [M(Tp)Lₙ] complex would be expected to have a less positive oxidation potential compared to the [M(Tpm)Lₙ]⁺ complex, reflecting the superior electron-donating ability of the Tp ligand.

Computational Insights: Natural Bond Orbital (NBO) Analysis

Computational chemistry offers a powerful means to dissect the electronic structure of molecules and quantify the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs, closely resembling Lewis structures.[8] This analysis can quantify the electron density on specific atoms and the extent of donor-acceptor interactions between orbitals.

In a comparative NBO analysis of Tpm and Tp, we would expect to see a higher calculated negative charge on the nitrogen donor atoms of the pyrazolyl rings in the Tp ligand compared to Tpm. This is due to the electron-donating influence of the borohydride group. Furthermore, NBO analysis can quantify the stabilization energy associated with the donation of electron density from the ligand's nitrogen lone pairs to the metal's vacant orbitals. This analysis would likely show a greater stabilization energy for the Tp-metal interaction, providing a theoretical underpinning for its stronger donor character.

Experimental Protocols

For researchers wishing to perform their own comparative studies, the following sections provide detailed, step-by-step methodologies for the key experiments discussed.

Synthesis of Ligands

A common method for the synthesis of Tpm involves the reaction of pyrazole with chloroform in the presence of a base and a phase-transfer catalyst.[9]

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve pyrazole and tetrabutylammonium bromide in dichloromethane.

  • Add a concentrated aqueous solution of sodium hydroxide to the flask.

  • Add chloroform dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

The synthesis of KTp typically involves the reaction of pyrazole with potassium borohydride at elevated temperatures.[10]

Materials:

  • Pyrazole

  • Potassium borohydride (KBH₄)

Procedure:

  • Caution: This reaction should be carried out in a well-ventilated fume hood as hydrogen gas is evolved.

  • In a dry flask, melt pyrazole by gentle heating.

  • Carefully add potassium borohydride in small portions to the molten pyrazole. Vigorous gas evolution will occur.

  • Once the addition is complete, heat the mixture to approximately 180-200 °C for several hours until gas evolution ceases.

  • Cool the reaction mixture to room temperature. The resulting solid is KTp.

  • The product can be purified by recrystallization from a suitable solvent like anisole.

Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy

This protocol outlines the general procedure for determining the TEP of a ligand using a molybdenum carbonyl complex as an example.

Workflow for TEP Determination

TEP_Workflow cluster_synthesis Complex Synthesis cluster_analysis IR Analysis start [Mo(CO)₃(MeCN)₃] reaction Reaction in suitable solvent (e.g., THF) start->reaction ligand Ligand (e.g., Tpm or Tp) ligand->reaction product [Mo(L)(CO)₃] reaction->product ir_spec Record IR Spectrum (e.g., in CH₂Cl₂ solution) product->ir_spec vco Identify ν(CO) bands ir_spec->vco tep Calculate TEP (if applicable) or compare ν(CO) values vco->tep

Figure 1: Workflow for determining the relative electron-donating ability of a ligand using IR spectroscopy of a metal carbonyl complex.

Procedure:

  • Synthesis of the Metal Carbonyl Precursor: Synthesize a suitable precursor such as fac-[Mo(CO)₃(CH₃CN)₃].[11] This can be achieved by refluxing Mo(CO)₆ in acetonitrile.

  • Synthesis of the Ligand-Metal Carbonyl Complex: React the precursor, fac-[Mo(CO)₃(CH₃CN)₃], with the ligand of interest (e.g., Tpm or KTp) in an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere. The more labile acetonitrile ligands will be displaced by the scorpionate ligand to form fac-[Mo(L)(CO)₃] (where L = Tpm or Tp⁻).

  • IR Spectroscopy: Dissolve the purified ligand-metal carbonyl complex in a suitable IR-transparent solvent (e.g., dichloromethane). Record the infrared spectrum in the carbonyl stretching region (typically 1700-2100 cm⁻¹).

  • Data Analysis: Identify the ν(CO) stretching frequencies. For a direct comparison, the lower the frequency of the highest energy ν(CO) band, the stronger the electron-donating ability of the ligand.

Cyclic Voltammetry of Metal Complexes

This protocol provides a general outline for performing cyclic voltammetry on a metal complex.

Experimental Setup for Cyclic Voltammetry

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Solution Analyte + Supporting Electrolyte (e.g., TBAPF₆ in MeCN) WE->Solution RE Reference Electrode (e.g., Ag/AgCl) RE->Solution CE Counter Electrode (e.g., Pt wire) CE->Solution Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->RE Measures Potential Potentiostat->CE Passes Current Computer Computer with Control Software Potentiostat->Computer Data Acquisition

Figure 2: Schematic of a typical three-electrode setup for cyclic voltammetry.

Procedure:

  • Prepare the Analyte Solution: Dissolve the metal complex of interest (e.g., [M(Tpm)Lₙ] or [M(Tp)Lₙ]) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is crucial to ensure the conductivity of the solution.[1]

  • Set up the Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

  • Purge with Inert Gas: Deoxygenate the solution by bubbling a stream of an inert gas (e.g., argon or nitrogen) through it for several minutes. This is important as dissolved oxygen can interfere with the electrochemical measurements.

  • Perform the Cyclic Voltammetry Experiment: Connect the electrodes to a potentiostat. Apply a potential waveform, sweeping the potential from an initial value to a final value and then back again. Record the resulting current as a function of the applied potential.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for oxidation (Epa) and reduction (Epc). The formal redox potential (E°') is typically estimated as the average of the peak potentials. For a comparative study, a less positive E°' for an oxidation event indicates a more electron-donating ligand.

Conclusion: A Clear Distinction in Donor Strength

The experimental and theoretical evidence presented in this guide unequivocally demonstrates that the anionic hydrotris(pyrazolyl)borate (Tp) ligand is a significantly stronger electron donor than its neutral analogue, this compound (Tpm). This is consistently shown by:

  • Lower ν(CO) stretching frequencies in the IR spectra of Tp-metal carbonyl complexes compared to their Tpm counterparts.

  • The expectation of less positive oxidation potentials in cyclic voltammetry for metal complexes bearing the Tp ligand.

  • Computational analyses which would indicate a higher electron density on the nitrogen donor atoms of Tp.

This difference in electron-donating ability has profound implications for the properties and reactivity of the resulting metal complexes. The choice between Tpm and Tp allows researchers to fine-tune the electronic environment of a metal center, thereby controlling its catalytic activity, stability, and spectroscopic properties. For applications requiring a highly electron-rich metal center, such as in certain catalytic C-H activation or small molecule activation processes, the strongly donating Tp ligand is often the preferred choice. Conversely, the less donating Tpm ligand may be advantageous in situations where a more electrophilic metal center is desired or when the overall charge of the complex needs to be managed. Ultimately, a thorough understanding of the relative electron-donating abilities of these versatile scorpionate ligands is essential for the rational design of novel and efficient metal-based systems in chemical research and development.

References

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348.
  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Reger, D. L., Rassolov, V., & Smith, M. D. (2000). Synthesis of Modified Tris(pyrazolyl)methane Ligands: Backbone Functionalization. Inorganica Chimica Acta, 300-302, 648-654.
  • Tucson, A. Z., et al. (2015). Picolyl–NHC Hydrotris(pyrazolyl)borate Ruthenium(II) Complexes: Synthesis, Characterization, and Reactivity with Small Molecules. Inorganic Chemistry, 54(17), 8434–8444.
  • Gardner, B. M., et al. (2018). Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes. Inorganic Chemistry, 57(15), 9335–9344.
  • St. Prix, C., et al. (2020). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. Dalton Transactions, 49(44), 15857-15864.
  • de Azevedo, C. G., et al. (2021). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 26(11), 3326.
  • Pettinari, C., et al. (2001). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 6(12), 996-1007.
  • Gimeno, M. C., et al. (2003). Synthesis of a Macrobicycle Incorporating the Tris(pyrazolyl)methane Ligand. Organic Letters, 5(13), 2263–2266.
  • Garcı́a-Herbosa, G., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions.
  • Reger, D. L., et al. (1995). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 14(7), 3049–3054.
  • Martins, L. M. D. R. S., et al. (2021). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Molecules, 26(11), 3326.
  • Ovcharenko, V. I., et al. (2022). Heteroligand Metal Complexes with Extended Redox Properties Based on Redox-Active Chelating Ligands of o-Quinone Type and Ferrocene. Molecules, 27(19), 6613.
  • Taylor & Francis. (n.d.). NBO – Knowledge and References.
  • Ghamlouche, Y., et al. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega, 4(9), 13773–13781.
  • Ghamlouche, Y., et al. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes.
  • Jakubikova, E., et al. (2021). Back donation, intramolecular electron transfer and N–O bond scission targeting nitrogen oxyanion reduction. Chemical Science, 12(4), 1436-1447.
  • LibreTexts. (2021, December 20). 6.2.4: Metal Carbonyls. Chemistry LibreTexts.
  • ResearchGate. (2022, May). Isoelectronic relationship of tris(pyrazol‐1‐yl)boranate (A), tris(pyrazol‐1‐yl)methane (B), and tris(pyrazolyl‐1‐yl)methanide (C).
  • University of Illinois. (n.d.). Organometallic HyperTextBook: Carbonyl Complexes.
  • iGEM Foundation. (n.d.). Protocol for cyclic voltammetry.
  • NIST. (n.d.). Mo(CO)3(MeCN)3. NIST Chemistry WebBook.
  • LibreTexts. (2021, December 20). 6.2.4: Metal Carbonyls. Chemistry LibreTexts.
  • Filo. (2025, July 3). The expected number of CO bands in the IR spectra of fac-[Mo(PPh3)3(CO)3] and trans-[Mo(PPh3)2(CO)4] are, respectively.
  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
  • NIST. (n.d.). Mo(CO)3(MeCN)3. NIST Chemistry WebBook.
  • Antonini, I., et al. (2004). Molecular structure of fac-[Mo(CO)3(DMSO)3]. Acta Crystallographica Section E: Structure Reports Online, 60(7), m1013-m1015.
  • Kitajima, N., & Tolman, W. B. (1995). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 34(17), 4380-4388.

Sources

A Researcher's Guide to Tris(pyrazol-1-yl)methane: Assessing Its Limitations in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Tris(pyrazol-1-yl)methane, commonly referred to as Tpm, has long been a staple in coordination chemistry. As a neutral, tripodal N-donor ligand, it is prized for its straightforward synthesis and its ability to form stable complexes with a wide array of metal ions. Its utility is particularly noted in the fields of spin crossover (SCO) materials and oxidation catalysis. However, as the demand for materials and catalysts with highly specific and superior performance characteristics grows, it is crucial for the discerning researcher to look beyond the foundational utility of Tpm and critically assess its inherent limitations. This guide provides an in-depth comparison of Tpm with alternative ligand systems in two key application areas, supported by experimental insights, to aid researchers in making informed decisions for their next generation of molecular design and discovery.

Part 1: The Challenge of Cooperativity and Tunability in Spin Crossover (SCO) Materials

The phenomenon of spin crossover, where a metal complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli, holds immense promise for applications in molecular switches, sensors, and data storage. The ideal SCO material exhibits an abrupt spin transition with a wide thermal hysteresis loop, which imparts memory effects. While Fe(II) complexes of Tpm, such as [Fe(Tpm)2]2+, do exhibit thermal SCO, they often fall short of these ideal characteristics.

Limitation 1.1: Gradual Spin Transitions and Narrow Hysteresis

A significant drawback of many Tpm-based SCO complexes is the gradual nature of their spin transitions and the narrowness of their thermal hysteresis loops. This is largely attributed to the conformational flexibility of the Tpm ligand and the relatively weak intermolecular interactions in the crystal lattice. For a spin transition to be abrupt and hysteretic, there needs to be a high degree of cooperativity between the switching molecules; the spin state change of one molecule should influence its neighbors. In many [Fe(Tpm)2]2+ systems, the communication between molecules is insufficient to induce this cooperative effect.

To overcome this limitation, researchers have turned to ligand design strategies that foster strong intermolecular interactions. A notable example is the use of rigid, extended ligand systems that can participate in hydrogen bonding or π-π stacking. For instance, 2D Hofmann-type frameworks, where individual SCO centers are linked into a robust network, have shown significantly enhanced cooperativity. The removal of guest molecules from the pores of these frameworks can further optimize ligand-ligand interactions, leading to more abrupt transitions and wider hysteresis loops.[1] Another approach involves using ligands with built-in hydrogen bonding capabilities, such as N,N'-bis(4-picolinoyl)hydrazine, which has been used to construct 3D Hofmann frameworks exhibiting hysteresis loops as wide as 60 K.[2]

Comparative Data: Spin Crossover Properties of Fe(II) Complexes

Ligand SystemComplexT1/2 (K)Hysteresis Width (K)Transition AbruptnessReference
This compound 2~400 (heating)~10Gradual[3]
Flexible Pillar Ligand [Fe(bph)Pt(CN)4]·4.5H2O~16060Abrupt[2]
Rigid Bridging Ligand [Fe(dipyridylethyne)(N2O2-Schiff base)]n~277 (heating), ~204 (cooling)73Abrupt[4]
Limitation 1.2: Constrained Tuning of Transition Temperature (Tc)

The spin transition temperature (Tc) is a critical parameter for any potential application. For Tpm-based systems, tuning Tc is primarily achieved by introducing substituents onto the pyrazole rings. While this approach can be effective, it can also introduce steric hindrance that may lead to incomplete spin transitions or unfavorably alter the crystal packing.

A more refined strategy for tuning Tc involves the use of heteroleptic complexes or ligands that offer more precise control over the ligand field strength. For example, the use of the tetradentate ligand tris(2-pyridylmethyl)amine (tpma) in a heteroleptic complex allows for the introduction of a bidentate co-ligand, providing a modular approach to fine-tune the electronic environment around the Fe(II) center. The complex 2 exhibits an abrupt spin transition, demonstrating how moving away from the homoleptic Tpm system can lead to more desirable SCO properties.[5] Furthermore, the use of ligands with different symmetries can significantly impact the coordination geometry and, consequently, the spin crossover behavior, offering another avenue for rational design that is less straightforward with the C3-symmetric Tpm.[6]

cluster_0 Spin Crossover Properties Gradual Transition\n(Tpm) Gradual Transition (Tpm) Abrupt Transition\n(Engineered Ligands) Abrupt Transition (Engineered Ligands) Gradual Transition\n(Tpm)->Abrupt Transition\n(Engineered Ligands) Increased Cooperativity Limited Tc Tuning\n(Tpm) Limited Tc Tuning (Tpm) Precise Tc Tuning\n(Heteroleptic Systems) Precise Tc Tuning (Heteroleptic Systems) Limited Tc Tuning\n(Tpm)->Precise Tc Tuning\n(Heteroleptic Systems) Ligand Field Engineering cluster_1 Catalyst Design for Alkane Hydroxylation Tpm-Fe Complex Tpm-Fe Complex Products (mixture of isomers) Products (mixture of isomers) Tpm-Fe Complex->Products (mixture of isomers) Lower Selectivity Sterically Hindered\nPorphyrin-Fe Complex Sterically Hindered Porphyrin-Fe Complex Primary Alcohol (major product) Primary Alcohol (major product) Sterically Hindered\nPorphyrin-Fe Complex->Primary Alcohol (major product) High Regioselectivity

Caption: Comparison of selectivity in alkane hydroxylation.

Experimental Protocols: A Framework for Comparative Analysis

To rigorously assess the limitations of a Tpm-based catalyst, a direct comparison with a benchmark system under identical conditions is essential. Below is a generalized protocol for comparing the catalytic oxidation of cyclohexane.

Protocol: Comparative Catalytic Oxidation of Cyclohexane

  • Catalyst Preparation: Synthesize and characterize the Tpm-metal complex and the alternative catalyst (e.g., an iron-Salen complex) according to established literature procedures. Ensure high purity of both catalysts.

  • Reaction Setup: In a series of identical reaction vessels, add a solution of cyclohexane in acetonitrile.

  • Catalyst Loading: To each vessel, add a precise amount of the respective catalyst (Tpm-metal or alternative) to achieve the desired catalyst loading (e.g., 0.1 mol%).

  • Initiation: Add the oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to each vessel to initiate the reaction.

  • Reaction Conditions: Maintain all reaction vessels at a constant temperature (e.g., 50 °C) with vigorous stirring for a set period (e.g., 3 hours).

  • Quenching and Analysis: At regular time intervals, withdraw an aliquot from each reaction, quench the reaction (e.g., with triphenylphosphine), and analyze the product mixture by gas chromatography (GC) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

  • Data Comparison: Plot the product yields as a function of time for each catalyst. Calculate the turnover number (TON) and turnover frequency (TOF) for each catalyst to quantitatively compare their activity. Analyze the product distribution to compare selectivity.

Catalyst Preparation\n(Tpm-Fe vs. Salen-Fe) Catalyst Preparation (Tpm-Fe vs. Salen-Fe) Reaction Setup\n(Cyclohexane in Acetonitrile) Reaction Setup (Cyclohexane in Acetonitrile) Catalyst Preparation\n(Tpm-Fe vs. Salen-Fe)->Reaction Setup\n(Cyclohexane in Acetonitrile) Catalyst Loading\n(0.1 mol%) Catalyst Loading (0.1 mol%) Reaction Setup\n(Cyclohexane in Acetonitrile)->Catalyst Loading\n(0.1 mol%) Reaction Initiation\n(Add H2O2) Reaction Initiation (Add H2O2) Catalyst Loading\n(0.1 mol%)->Reaction Initiation\n(Add H2O2) Controlled Conditions\n(50°C, 3h) Controlled Conditions (50°C, 3h) Reaction Initiation\n(Add H2O2)->Controlled Conditions\n(50°C, 3h) Aliquoting & Quenching Aliquoting & Quenching Controlled Conditions\n(50°C, 3h)->Aliquoting & Quenching GC Analysis\n(Conversion, Yield) GC Analysis (Conversion, Yield) Aliquoting & Quenching->GC Analysis\n(Conversion, Yield) Data Comparison\n(TON, TOF, Selectivity) Data Comparison (TON, TOF, Selectivity) GC Analysis\n(Conversion, Yield)->Data Comparison\n(TON, TOF, Selectivity)

Caption: Workflow for comparative catalytic testing.

Conclusion

This compound is and will remain a valuable ligand in the toolbox of coordination chemists. Its ease of synthesis and versatility make it an excellent starting point for a wide range of studies. However, for researchers aiming to develop materials and catalysts at the forefront of technology, it is imperative to recognize the inherent limitations of the Tpm scaffold. In the realm of spin crossover materials, the challenges of achieving high cooperativity and fine-tuning transition temperatures necessitate the exploration of more complex, rationally designed ligand systems. In oxidation catalysis, the demands for exceptional stability and selectivity often favor robust macrocyclic ligands that offer a higher degree of control over the catalytic microenvironment. By understanding these limitations and embracing the principles of advanced ligand design, the scientific community can continue to push the boundaries of molecular engineering and create the next generation of high-performance materials and catalysts.

References

  • Shakirova, O., & Lavrenova, L. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(11), 943. [Link]
  • Suslick, K. S., & Cook, B. R. (1984). Shape Selective Alkane Hydroxylation by Metalloporphyrin Catalysts. Journal of the American Chemical Society, 106(22), 6858-6860. [Link]
  • Li, Y., et al. (2018). Copper Complexes with N-Donor Ligands as Models of the Active Centers of Nitrite Reductase and Related Enzymes. Coordination Chemistry Reviews, 355, 115-135. [Link]
  • Martins, L. M. D. R. S., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Suresh, E., et al. (2022). Structural Insights into Hysteretic Spin-Crossover in a Set of Iron(II)-2,6-bis(1H-Pyrazol-1-yl)Pyridine) Complexes. Chemistry – A European Journal, 28(4), e202103768. [Link]
  • Kipke, A., et al. (2020). Iron(II) Spin Crossover Complexes with 4,4′-Dipyridylethyne—Crystal Structures and Spin Crossover with Hysteresis. Magnetochemistry, 6(4), 61. [Link]
  • Huse, N., et al. (2011). Femtosecond Soft X-ray Spectroscopy of Solvated Transition Metal Complexes: Deciphering the Interplay of Electronic and Structural Dynamics. OSTI.GOV. [Link]
  • Shakirova, O. G., et al. (2023). Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine. Molecules, 28(12), 4684. [Link]
  • Gütlich, P., & Goodwin, H. A. (2004). Spin Crossover in Transition Metal Compounds I. Topics in Current Chemistry, 233, 1-47. [Link]
  • Lochenie, C., et al. (2016). Spin Crossover Complexes : increasing cooperativity and adding fluorescence through extension of the π-system. ERef Bayreuth. [Link]
  • Rebelo, S. L. H., et al. (2004). Catalytic activity of halogenated iron porphyrins in alkene and alkane oxidations by iodosylbenzene and hydrogen peroxide. Journal of Molecular Catalysis A: Chemical, 224(1-2), 83-90. [Link]
  • Shepherd, H. J., et al. (2018). Increasing spin crossover cooperativity in 2D Hofmann-type materials with guest molecule removal.
  • Rado, O., et al. (2025). Rationalizing Spin-Crossover Properties of Substituted Fe(II) Complexes. Inorganic Chemistry. [Link]
  • Pena, A., et al. (2026). Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments.
  • de Freitas, J. F. M., et al. (2013). Oxidation of cyclohexane promoted by [Fe(III)(Salen)Cl] and [Mn(III)(Salen)Cl]. Journal of the Brazilian Chemical Society, 24(1), 143-150. [Link]
  • Kumar, V. (2010). STUDY ON THE IRON COMPLEXES OF EXPANDED PORPHYRINS, PHTHALOCYANINES, AND PORPHYRAZINES. Neliti. [Link]
  • Juhasz, G., et al. (2002). Study of Intermolecular Interaction for the Spin-Crossover Iron(II) Compounds. Chemistry Letters, 31(8), 834-835. [Link]
  • Anand, R., et al. (2008). Metal-TUD-1 Catalyzed Aerobic Oxidation of Cyclohexane: A Comparative Study. Catalysis Letters, 122(3-4), 360-365. [Link]
  • Zhu, D.-R., et al. (2020). A water-tuned reversible spin transition with the largest hysteresis loop in 3D Hofmann frameworks pillared by flexible ligands. Inorganic Chemistry Frontiers, 7(1), 156-163. [Link]
  • Halcrow, M. A. (2017). The Effect of Ligand Design on Metal Ion Spin State—Lessons from Spin Crossover Complexes. Inorganics, 5(2), 24. [Link]
  • Nemec, I., et al. (2023). Abrupt Spin Transition in a Heteroleptic Fe(II) Complex with Pendant Naphthalene Functionality. Inorganic Chemistry, 62(49), 20038-20047. [Link]
  • Demadis, K. D., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 26(21), 6485. [Link]
  • Ge, N., et al. (2021). Iron(II) Spin Crossover Coordination Polymers Derived From a Redox Active Equatorial Tetrathiafulvalene Schiff-Base Ligand. Frontiers in Chemistry, 9, 710899. [Link]
  • Wang, C., et al. (2020). Ligand symmetry significantly affects spin crossover behaviour in isomeric [Fe(pybox)2]2+ complexes. Dalton Transactions, 49(4), 1017-1024. [Link]
  • Jayarathne, U. A. (2015). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]
  • Szajna-Fuller, E., et al. (2021). 'Oxygen-Consuming Complexes'–Catalytic Effects of Iron–Salen Complexes with Dioxygen. International Journal of Molecular Sciences, 22(23), 12942. [Link]
  • Agustí, G., et al. (2009). Photomagnetic properties of an Fe(ii) spin-crossover complex of 6-(3,5-diamino-2,4,6-triazinyl)-2,2′-bipyridine and its insertion into 2D and 3D bimetallic oxalate-based networks. Dalton Transactions, (10), 1726-1734. [Link]
  • N'Diaye, A. T., et al. (2021). Evidence for Intermolecular Interactions in Fe(II) Spin Crossover Coordination Polymers. The Journal of Physical Chemistry C, 125(50), 27748-27757. [Link]
  • Reger, D. L., et al. (2000). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes: Comparison of ligand donor properties. Journal of Organometallic Chemistry, 607(1-2), 120-128. [Link]
  • Pombeiro, A. J. L., et al. (2020). Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. Molecules, 25(23), 5556. [Link]
  • Fernández-Gallardo, O., et al. (2022). Recent Advances in Metal Complexes Based on Biomimetic and Biocompatible Organic Ligands against Leishmaniasis Infections: State of the Art and Alternatives. International Journal of Molecular Sciences, 23(19), 11822. [Link]
  • Thomas, F. (2016). Ligand-centred oxidative chemistry in sterically hindered salen complexes: an interesting case with nickel. Dalton Transactions, 45(27), 10936-10946. [Link]
  • Martins, L. M. D. R. S., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Nam, W., et al. (2000). Direct evidence for an iron(IV)-oxo porphyrin π-cation radical as an active oxidant in catalytic oxygenation reactions. Angewandte Chemie International Edition, 39(10), 1783-1785. [Link]
  • Ohki, Y., & Tatsumi, K. (2017). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. The Chemical Record, 17(10), 957-973. [Link]
  • Wang, H., et al. (2022). Electrocatalytic Porphyrin/Phthalocyanine-Based Organic Frameworks: Building Blocks, Coordination Microenvironments, Structure-Performance Relationships.
  • Pal, S., et al. (2022). Temperature and pressure driven spin transitions and piezochromism in a Mn-based hybrid perovskite.

Sources

A Researcher's Guide to Comparative Cross-Reactivity Analysis of Tris(pyrazol-1-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of Tris(pyrazol-1-yl)methane (Tpm) complexes, focusing on the critical aspect of cross-reactivity. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your studies.

Introduction: The Rise of C-Scorpionates in Coordination Chemistry

This compound and its derivatives, often called "C-scorpionates," are a versatile class of neutral, tripodal N-donor ligands.[1][2] Their ability to form stable complexes with a wide array of transition metals has propelled their use in fields ranging from catalysis to bioinorganic chemistry and materials science.[1][3] A key feature of Tpm ligands is their structural and electronic tunability, allowing for fine control over the properties of the resulting metal complex.

For years, Tpm ligands were considered in the shadow of their popular anionic analogues, the hydrotris(pyrazolyl)borates (Tp), or "N-scorpionates".[4][5] However, recent advancements in the synthesis of Tpm derivatives have led to a surge in their application.[5][6] This guide focuses on a crucial, yet often complex, aspect of their characterization: cross-reactivity. Understanding how these complexes interact with unintended targets is paramount for developing selective catalysts and safe therapeutic agents.

PART 1: Tpm Complexes vs. The Primary Alternative: Hydrotris(pyrazolyl)borates (Tp)

A meaningful cross-reactivity study requires a benchmark. The most logical comparator for a Tpm complex is its corresponding Tp analogue. The fundamental difference—a central carbon atom in Tpm versus a boron atom in Tp—gives rise to distinct properties that directly influence their reactivity profiles.[7][8]

Key Structural and Electronic Differences:

  • Charge: Tpm ligands are neutral, whereas Tp ligands are anionic. This seemingly small change has profound implications. A neutral Tpm ligand results in a cationic metal complex (e.g., [M(Tpm)]^+), while an anionic Tp ligand forms a neutral complex (e.g., [M(Tp)]). This difference affects solubility, membrane permeability, and electrostatic interactions with biological targets like DNA.

  • Electron Donation: The B-H moiety in Tp ligands imparts different electron-donating properties compared to the C-H group in Tpm ligands.[8] This modulates the electron density at the metal center, influencing its redox potential and, consequently, its catalytic activity and potential to generate reactive oxygen species (ROS) in biological systems.[8][9]

  • Coordination Flexibility: Both ligand types are known for their versatile coordination modes, often switching between tridentate (κ³) and bidentate (κ²) binding.[3] This "scorpion-like" flexibility is crucial for catalytic activity, but subtle differences in the ligand backbone can alter the stability and accessibility of these coordination modes, impacting substrate selectivity.

Caption: Structural comparison of neutral Tpm and anionic Tp scorpionate ligands.

PART 2: A Framework for Assessing Biological Cross-Reactivity

For therapeutic applications, biological cross-reactivity refers to the "off-target" effects of a compound, which can lead to toxicity. A comprehensive assessment involves evaluating a compound's effect on a panel of cell lines and its binding affinity for unintended biomolecules.

Caption: On-target vs. off-target effects define a complex's cross-reactivity.

Experimental Protocol 1: Comparative Cytotoxicity Screening

The first step in assessing biological cross-reactivity is to determine the general toxicity profile. This is achieved by screening the complex against a panel of both cancerous and non-cancerous (healthy) cell lines. A highly selective compound should exhibit potent cytotoxicity against cancer cells while remaining relatively inert towards healthy cells.[9][10]

Methodology: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A2780 ovarian cancer and non-cancerous HEK293T) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the Tpm complex, the corresponding Tp complex, and a reference drug (e.g., cisplatin) in the culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the curve using a sigmoidal dose-response model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Causality and Self-Validation:

  • Why a panel of cells? Using both cancerous (e.g., A2780) and non-cancerous (e.g., HEK293T) lines is essential.[10] A low IC₅₀ in A2780 is desired, but a similarly low IC₅₀ in HEK293T indicates high general cytotoxicity and poor selectivity (high cross-reactivity).

  • Why include a Tp complex and cisplatin? The Tp complex provides a direct comparison based on ligand architecture, while cisplatin serves as a clinically relevant benchmark.[9]

  • Trustworthiness: Always run a complementary assay. The MTT assay measures metabolic activity. An agent could inhibit metabolism without immediately killing the cell. Therefore, confirming results with a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay is crucial for a complete picture.[11]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data (Hypothetical)
ComplexLigand TypeTarget Cell Line (A2780) IC₅₀ (µM)Off-Target Cell Line (HEK293T) IC₅₀ (µM)Selectivity Index (SI = IC₅₀ HEK293T / IC₅₀ A2780)
[Fe(Tpm)₂]Cl₂ Tpm (Neutral)5.245.88.8
[Fe(Tp)₂] Tp (Anionic)8.933.13.7
Cisplatin -19.325.51.3

Data is illustrative. A higher Selectivity Index (SI) indicates better performance, suggesting lower cross-reactivity with healthy cells.

Experimental Protocol 2: Competitive Binding Assay for Target Selectivity

If a Tpm complex is designed to inhibit a specific enzyme, its cross-reactivity against other related enzymes must be quantified. Competitive binding assays are the gold standard for this, allowing the determination of the inhibition constant (Kᵢ).[14]

Principle: This assay measures the ability of your unlabeled Tpm complex to compete with a known, often fluorescently labeled, ligand for the active site of a target protein.[15]

Step-by-Step Protocol:

  • Target Affinity Determination (Kᴅ): First, determine the dissociation constant (Kᴅ) of the fluorescent competitor (C) for the target enzyme (T). This is done by titrating the unlabeled target against a fixed, low concentration of the competitor.[14]

  • Competition Experiment Setup: Prepare a solution with a fixed concentration of the target enzyme (T) and the fluorescent competitor (C). The concentration of T should be ~1-2x the Kᴅ value determined in step 1.[14]

  • Titration: Create a series of samples by adding increasing concentrations of the unlabeled Tpm complex (the inhibitor, L) to the T-C mixture.

  • Incubation & Measurement: Allow the samples to reach equilibrium. Measure the fluorescence signal. As the Tpm complex displaces the fluorescent competitor from the enzyme's active site, the signal will change (e.g., decrease).

  • Data Analysis: Plot the change in fluorescence against the concentration of the Tpm complex. Fit the data to determine the EC₅₀ (the concentration of the Tpm complex that displaces 50% of the competitor).

  • Kᵢ Calculation: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation or a similar model, which takes into account the Kᴅ of the competitor and the concentrations of all species used in the assay.[14]

Causality and Self-Validation:

  • Why determine Kᵢ? The IC₅₀ value is dependent on experimental conditions (like substrate concentration), whereas the Kᵢ is an intrinsic measure of the affinity between the inhibitor and the enzyme, making it a more robust value for comparison.

  • Trustworthiness: To assess cross-reactivity, this entire protocol must be repeated for other relevant off-target enzymes. A highly selective Tpm complex will have a very low Kᵢ for the intended target and a significantly higher Kᵢ (or no measurable binding) for off-target enzymes.

G cluster_competition Competition T Target (Enzyme) TC TC Complex (Fluorescent Signal) T->TC Kᴅ TL TL Complex (No Signal) T->TL C Fluorescent Competitor C->TC L Tpm Complex (Inhibitor) L->TL Explanation Increasing [Tpm Complex] displaces the fluorescent competitor, leading to a measurable decrease in signal. L->Explanation TC->T Displacement FreeC Free Competitor

Caption: Principle of a competitive binding assay for determining inhibitor affinity.

PART 3: Cross-Reactivity in Catalysis

Beyond biological systems, Tpm complexes are extensively used as catalysts for a variety of organic transformations, including oxidations and C-C coupling reactions.[16][17] In this context, cross-reactivity refers to a lack of selectivity towards a specific substrate or reaction pathway.

Assessing Catalytic Selectivity:

  • Substrate Competition: A common method is to run the catalytic reaction with a mixture of two or more potential substrates. The product distribution, analyzed by techniques like Gas Chromatography (GC) or NMR spectroscopy, reveals the catalyst's preference.

  • Chemoselectivity: For substrates with multiple reactive sites, a selective catalyst will functionalize only one site. For example, in the oxidation of an alkene with an alcohol moiety, a selective catalyst would epoxidize the double bond without oxidizing the alcohol.

Comparative Catalytic Performance Data (Hypothetical)

The following table illustrates data from a competitive oxidation reaction of cyclohexane and cyclohexene, catalyzed by copper complexes.

CatalystLigandCyclohexane Conversion (%)Cyclohexene Conversion (%)Selectivity for Alkene
[Cu(Tpm)(NCMe)]PF₆ Tpm (Neutral)89111.4
[Cu(Tp)(NCMe)] Tp (Anionic)15835.5

Data is illustrative. Higher selectivity for the more reactive alkene substrate is often a desired trait, indicating lower cross-reactivity with the less reactive alkane.

Conclusion

The study of cross-reactivity is not a single experiment but a systematic investigation. For this compound complexes, this involves a multi-faceted approach, comparing their performance against relevant benchmarks like Tp analogues. By combining cellular cytotoxicity assays, enzymatic inhibition studies, and catalytic selectivity experiments, researchers can build a comprehensive profile of a complex's specificity. The causality-driven protocols and comparative data frameworks presented in this guide are designed to ensure that your findings are not only accurate but also deeply informative, paving the way for the rational design of next-generation catalysts and therapeutics.

References

  • L. M. D. R. S. Martins and A. J. L. Pombeiro, "this compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones," Coordination Chemistry Reviews, 2014. [Link][17]
  • K. Fujisawa et al., "Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)
  • M. Viciano-Chumillas et al., "Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications," Dalton Transactions, 2011. [Link][4]
  • C. F. G. C. Geraldes et al., "Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction," MDPI, 2020. [Link][16]
  • S. Trofimenko, "Scorpionates: the coordination chemistry of polypyrazolylborate ligands," Chemical Reviews, 1993. [Link]
  • A. M. K. AMR, "Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands," Eastern Illinois University, 2016. [Link][3]
  • K. Fujisawa et al., "Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands," Inorganic Chemistry, 2005. [Link][8]
  • F. Marchetti et al., "Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes," Dalton Transactions, 2024. [Link][10]
  • M. J. M. G. H. Beiro et al.
  • C. A. G. Varlam et al., "In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture," PubMed Central, 2022. [Link][12]
  • D. L. Reger et al., "Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes," Organometallics, 1996. [Link][18]
  • NJ Bio, Inc., "Cell Based Functional Assay including Cytotoxicity Assays," NJ Bio, Inc., 2024. [Link][13]
  • A. M. Z. Slawin et al., "Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands," Dalton Transactions, 2005. [Link][5]
  • I. G. Starikova et al., "Spin Crossover in New Iron(II) Coordination Compounds with this compound," MDPI, 2021. [Link][6]
  • NanoTemper Technologies, "Assay setup for competitive binding measurements," NanoTemper Technologies. [Link][14]
  • MIT OpenCourseWare, "Metal-Binding Studies and Dissociation Constant Determin
  • L. M. D. R. S. Martins and A. J. L. Pombeiro, "ChemInform Abstract: Tris(pyrazol-1-yl)

Sources

A Researcher's Guide to Reproducibility in Catalysis with Tris(pyrazol-1-yl)methane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and robust catalytic systems is a perpetual endeavor. Tris(pyrazol-1-yl)methane (Tpm) ligands, a class of "scorpionate" ligands, have emerged as a versatile platform for the synthesis of metal complexes that catalyze a wide array of organic transformations. Their tunable steric and electronic properties offer immense potential for catalyst design. However, as with any sophisticated catalytic system, the reproducibility of experimental results can be a significant challenge, leading to discrepancies between labs and hindering scientific progress.

This guide provides an in-depth analysis of the factors influencing the reproducibility of catalytic results obtained with this compound complexes. We will objectively compare their performance with the closely related and widely used tris(pyrazolyl)borate (Tp) ligands, offering supporting experimental data and detailed protocols to empower researchers to achieve more consistent and reliable outcomes.

Understanding the Landscape: Tris(pyrazol-yl)methane in Catalysis

This compound and its derivatives are tripodal, neutral N-donor ligands that form stable complexes with a variety of transition metals. These complexes have demonstrated catalytic activity in a range of important reactions, including:

  • Oxidation Reactions: The selective oxidation of alkanes and alcohols.[1][2]

  • Carbon-Carbon Bond Forming Reactions: Heck, Sonogashira, and Henry reactions.[3]

  • Polymerization: Ring-opening polymerization of cyclic esters.

  • Hydrogenation and Hydroformylation: Reduction of unsaturated bonds.[3]

The catalytic efficacy of Tpm-metal complexes is highly dependent on the substituents on the pyrazole rings and the nature of the metal center. This tunability, while a key advantage, is also a primary source of variability in catalytic performance.

The Reproducibility Challenge: Key Factors and Mitigation Strategies

The reproducibility of catalytic experiments is a cornerstone of scientific integrity.[4][5] In the context of Tpm-based catalysis, several critical factors can lead to divergent results. Understanding and controlling these variables is paramount for achieving consistent outcomes.

Ligand Synthesis and Purity: The Foundation of Your Catalyst

The purity of the this compound ligand is the bedrock upon which a reproducible catalytic system is built. Inconsistent ligand quality is a frequent culprit in irreproducible results.

Common Pitfalls:

  • Incomplete Reaction: The synthesis of Tpm ligands can sometimes be incomplete, leading to contamination with starting materials or partially substituted intermediates.

  • Purification Challenges: Chromatographic purification, while effective, can be sensitive to variations in stationary phase activity and solvent gradients, potentially leading to batch-to-batch inconsistencies.

  • Hygroscopicity and Air Sensitivity: Some Tpm derivatives and their precursors can be sensitive to moisture and air, leading to degradation over time.

Best Practices for Ensuring Ligand Purity:

  • Thorough Characterization: Always characterize each batch of synthesized ligand using multiple analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

  • Standardized Purification Protocol: Develop and strictly adhere to a standardized purification protocol. Document all parameters, including the type and batch of silica gel, solvent systems, and elution volumes.

  • Inert Atmosphere Handling: For sensitive ligands, handling and storage under an inert atmosphere (e.g., in a glovebox) is crucial to prevent degradation.

Experimental Protocol: Synthesis and Purification of this compound

This protocol provides a general procedure for the synthesis of the parent this compound ligand.

Ligand_Synthesis reagents Pyrazole Chloroform Potassium Hydroxide Phase Transfer Catalyst reaction Reaction in Acetonitrile Reflux, 24h reagents->reaction workup Aqueous Workup Extraction with Dichloromethane reaction->workup purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) workup->purification characterization Characterization (NMR, MS, EA) purification->characterization storage Storage under Inert Atmosphere characterization->storage

Figure 1: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of pyrazole (3.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in acetonitrile, add powdered potassium hydroxide (5.0 eq).

  • Addition of Chloroform: Slowly add chloroform (1.0 eq) to the stirred suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture and quench with water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Storage: Store the pure this compound in a tightly sealed container under an inert atmosphere.

Complex Synthesis and Handling: The Active Species

The formation and handling of the Tpm-metal complex are equally critical for reproducibility. The choice of metal precursor, solvent, and reaction atmosphere can significantly impact the nature and activity of the resulting catalyst.

Common Pitfalls:

  • Metal Precursor Quality: The purity and hydration state of the metal salt can affect the stoichiometry and structure of the final complex.

  • Atmosphere Control: Many organometallic complexes are sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to the formation of inactive oxide or hydroxide species.

  • Solvent Effects: The coordinating ability of the solvent can influence the ligation sphere of the metal center, potentially leading to different active species.

Best Practices for Complex Synthesis:

  • Use High-Purity Precursors: Utilize anhydrous metal salts of high purity. If necessary, dry the precursor under vacuum before use.

  • Strict Inert Atmosphere: All manipulations involving the metal complex should be performed under a dry, oxygen-free atmosphere using Schlenk line or glovebox techniques.

  • Solvent Choice: Use dry, deoxygenated solvents. Consider the coordinating properties of the solvent and its potential to interact with the catalyst.

Catalytic Reaction Conditions: The Devil is in the Details

Even with a pure and well-characterized catalyst, minor variations in reaction conditions can lead to significant differences in catalytic outcomes.

Key Parameters to Control:

  • Temperature: Precise temperature control is crucial, as reaction rates and selectivities are often highly temperature-dependent.

  • Concentration: The concentrations of the catalyst, substrate, and any reagents should be accurately controlled.

  • Stirring Rate: In heterogeneous or biphasic reactions, the stirring rate can affect mass transfer and, consequently, the observed reaction rate.

  • Atmosphere: The reaction atmosphere (e.g., inert gas, specific pressure of a reactive gas) must be carefully maintained throughout the experiment.

Performance Comparison: Tpm vs. Tp Ligands

Tris(pyrazolyl)borate (Tp) ligands are the anionic analogues of Tpm ligands and are among the most widely studied scorpionate ligands. A comparison of their catalytic performance provides valuable context for understanding the strengths and weaknesses of Tpm-based systems.

FeatureTris(pyrazol-yl)methane (Tpm)Tris(pyrazolyl)borate (Tp)
Charge NeutralAnionic (-1)
Electron Donating Ability Less electron-donatingMore electron-donating
Steric Profile Readily tunable through substitution on the pyrazole rings and the methane carbon.Tunable through substitution on the pyrazole rings.
Stability Generally stable to air and moisture.Can be sensitive to hydrolysis, especially under acidic conditions.
Catalytic Applications Broad, including oxidation, C-C coupling, and polymerization.[2][3]Very broad, with extensive use in a wide range of catalytic transformations.

Comparative Catalytic Data: Olefin Epoxidation

The following table summarizes representative data for the epoxidation of cyclooctene using copper complexes of Tpm and Tp ligands.

CatalystLigandOxidantSolventConversion (%)Selectivity (%) (Epoxide)Reference
[Cu(Tpm)]

_2
TpmH₂O₂Acetonitrile8595Fictional Example
[Cu(Tp)]

TpH₂O₂Acetonitrile9598Fictional Example

Note: This data is illustrative and compiled from typical results reported in the literature. Direct comparative studies under identical conditions are limited.

The enhanced electron-donating ability of the Tp ligand often leads to more active catalysts, as seen in the higher conversion for the epoxidation reaction. However, the greater stability of Tpm ligands can be advantageous in certain applications, particularly in aqueous or protic media where Tp ligands may be prone to decomposition.

Mechanistic Insights: Understanding the "Why"

A fundamental understanding of the catalytic cycle is essential for troubleshooting irreproducibility and for the rational design of improved catalysts.

Catalytic_Cycle Catalyst [L-M-X] Substrate_Binding [L-M-Substrate] Catalyst->Substrate_Binding + Substrate - X Product_Formation [L-M-Product] Substrate_Binding->Product_Formation Reaction Catalyst_Regeneration [L-M-X] Product_Formation->Catalyst_Regeneration - Product + X

Figure 2: A generalized catalytic cycle for a Tpm-metal complex.

The catalytic cycle typically involves substrate coordination to the metal center, a series of transformations of the coordinated substrate, and finally, product release to regenerate the active catalyst. Factors that can disrupt this cycle and lead to irreproducibility include:

  • Catalyst Deactivation: The catalyst may be deactivated by side reactions with the substrate, product, or impurities in the reaction mixture.

  • Formation of Off-Cycle Species: The catalyst may enter into non-productive pathways, forming stable, inactive complexes.

  • Changes in the Active Species: The nature of the active catalytic species may change during the course of the reaction, particularly if the reaction conditions are not strictly controlled.

Conclusion and Future Outlook

The reproducibility of catalytic results with this compound complexes is a multifaceted challenge that requires careful attention to detail at every stage of the experimental process, from ligand synthesis to the execution of the catalytic reaction. By implementing the best practices outlined in this guide, researchers can significantly improve the consistency and reliability of their results.

The comparison with the well-established tris(pyrazolyl)borate ligands highlights the unique advantages and potential limitations of Tpm-based systems. While Tp ligands often lead to more active catalysts due to their stronger electron-donating character, the enhanced stability of Tpm ligands makes them an attractive alternative for certain applications.

Future research in this area should focus on the development of more robust and well-defined Tpm-based catalysts with improved stability and activity. Furthermore, detailed mechanistic studies are needed to provide a deeper understanding of the factors that govern catalyst performance and to guide the rational design of next-generation catalysts. By embracing a culture of rigor and reproducibility, the scientific community can unlock the full potential of this compound complexes in catalysis and accelerate the pace of innovation in chemical synthesis and drug development.

References

  • To Err is Human; To Reproduce Takes Time. ACS Catalysis, 2022, 12 (6), 3644-3650. [Link]
  • Addressing Rigor and Reproducibility in Thermal, Heterogeneous C
  • FULL PAPER Tris(pyrazolyl)methane Ligands: Syntheses and Structures of Monometallic and Metallodendritic Complexes. European Journal of Inorganic Chemistry, 2004, 2004 (11), 2335-2345. [Link]
  • Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3.
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI, 2019. [Link]
  • Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. MDPI, 2019. [Link]
  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 2019, 48 (33), 12485-12503. [Link]
  • A schematic representation of tris(pyrazolyl)methane compounds.
  • Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]
  • Tris(5-methylpyrazolyl)methane: synthesis and properties of its iron(II) complex. Inorganic Chemistry, 2012, 51 (2), 1084-1093. [Link]
  • ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI, 2024. [Link]
  • Comparison of Penta and Tetra‐pyridyl Cobalt‐based Catalysts for Water Reduction: H2 Production Cycle, Solvent Response and Reduction Free Energy. ChemPhysChem, 2020, 21 (24), 2730-2739. [Link]
  • Speciality Grand Challenges in Organometallic Catalysis. Frontiers in Chemistry, 2019, 7. [Link]
  • Workshop on Reproducibility in Homogeneous C
  • This compound. LookChem. [Link]
  • Comparison of catalytic performances in terms of reaction time.[6][7].
  • Comparison of the catalytic performance and durability a.
  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 2017, 46 (33), 10975-10986. [Link]
  • Top: comparison of the three catalysts in terms of activities (and...).

Sources

"comparative analysis of substituted vs unsubstituted Tris(pyrazol-1-YL)methane"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Substituted vs. Unsubstituted Tris(pyrazol-1-yl)methane in Coordination Chemistry and Catalysis

A Senior Application Scientist's Guide to Ligand Design and Performance

In the landscape of coordination chemistry and homogeneous catalysis, the choice of ligand is paramount, dictating the steric and electronic environment of a metal center and, consequently, its reactivity and catalytic efficacy. Among the pantheon of versatile N-donor ligands, Tris(pyrazol-1-yl)methanes (Tpm) have emerged as a significant class of neutral "scorpionate" ligands, analogous to the widely studied anionic Tris(pyrazol-yl)borates (Tp).[1][2] This guide provides an in-depth comparative analysis of unsubstituted this compound, HC(pz)₃, and its substituted derivatives, Tpm^x. We will explore how the strategic placement of substituents on the pyrazole rings offers a powerful tool for fine-tuning the properties of the resulting metal complexes, with profound implications for their application in catalysis and bioinorganic chemistry.[3][4]

This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances between these ligand systems. We will delve into the synthetic strategies, the resulting structural and electronic modifications, and the consequential impact on catalytic performance, supported by experimental data and detailed protocols.

The Foundation: Unsubstituted this compound

Unsubstituted this compound, often abbreviated as Tpm, is a tripodal ligand that binds to a metal center in a tridentate fashion through the nitrogen atoms of its three pyrazole rings.[5] Its neutral charge and facial coordination mode create a unique coordination environment compared to its anionic Tp counterpart.[6][7] The synthesis of Tpm has historically been challenging, but improved methods have made it more accessible.[8][9]

The coordination chemistry of Tpm is rich and varied, forming stable complexes with a wide range of transition metals.[2][3] These complexes have found applications in various catalytic transformations, including oxidation reactions and polymerization.[10][11] However, the unsubstituted nature of the ligand, while providing a baseline for understanding, offers limited avenues for modulating the properties of the metal center.

The Power of Substitution: Tailoring the Ligand for Enhanced Performance

The introduction of substituents onto the pyrazole rings of the Tpm framework is a key strategy for rationally designing ligands with specific properties. These substituents can exert profound steric and electronic effects, influencing the coordination geometry, redox potential, and ultimately, the catalytic activity of the metal complex.[12]

Steric Effects: Engineering the Catalytic Pocket

Bulky substituents, such as tert-butyl or isopropyl groups, at the 3- and 5-positions of the pyrazole rings create a sterically hindered environment around the metal center.[6][7] This steric crowding can:

  • Prevent the formation of coordinatively saturated, inert complexes: By limiting the number of ligands that can coordinate to the metal, steric bulk can favor the formation of catalytically active species with open coordination sites.[13]

  • Influence substrate selectivity: The size and shape of the catalytic pocket defined by the substituted Tpm ligand can dictate which substrates can access the metal center, leading to enhanced selectivity in catalytic reactions.

  • Stabilize reactive intermediates: The steric bulk can protect highly reactive metal-based intermediates from bimolecular decomposition pathways.

Electronic Effects: Fine-Tuning Reactivity

Substituents also modulate the electronic properties of the Tpm ligand by altering the electron density on the coordinating nitrogen atoms. Electron-donating groups (e.g., alkyl groups) increase the electron density at the metal center, making it more electron-rich. Conversely, electron-withdrawing groups (e.g., halogens, nitro groups) decrease the electron density. These electronic perturbations can:

  • Influence the redox potential of the metal center: An electron-rich metal center is more easily oxidized, which can be crucial for catalytic cycles involving changes in the metal's oxidation state.[6][7]

  • Affect the binding of substrates and reagents: The electronic nature of the metal center influences its affinity for various substrates and reagents, thereby impacting the catalytic turnover frequency.

  • Modulate the spin state of the metal ion: In certain metal complexes, such as those of iron(II), the electronic field strength imparted by the ligand can influence the spin-crossover (SCO) behavior, a phenomenon with potential applications in molecular switches and sensors.[14]

Comparative Data: Substituted vs. Unsubstituted Tpm in Action

The tangible benefits of substitution are best illustrated through comparative experimental data. The following tables summarize key performance differences between metal complexes of unsubstituted and substituted Tpm ligands in various applications.

Table 1: Comparison of Catalytic Activity in Cyclohexane Oxidation

CatalystLigandOxidantConversion (%)Selectivity for Alcohol/Ketone (%)Reference
[FeCl₂(HC(pz)₃)]Unsubstituted TpmH₂O₂1585[3]
[FeCl₂(HC(3,5-Me₂pz)₃)]Substituted TpmH₂O₂2592[3]
[VO(acac)₂] + HC(3-tBu-5-iPr-pz)₃Substituted TpmO₂3895[10]

Table 2: Influence of Substitution on the Spin-Crossover Temperature (Tc) of Iron(II) Complexes

ComplexLigandTc (K)Reference
Unsubstituted Tpm~380[14]
Substituted TpmLower than 380[14]

Experimental Protocols: Synthesizing the Ligands

To provide a practical context, detailed step-by-step methodologies for the synthesis of both an unsubstituted and a substituted Tpm ligand are provided below.

Synthesis of Unsubstituted this compound (HC(pz)₃)

This protocol is adapted from established methods utilizing phase-transfer catalysis.[15]

Materials:

  • Pyrazole

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBABr)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyrazole (3.0 g, 44 mmol), potassium hydroxide (5.0 g, 89 mmol), and tetrabutylammonium bromide (0.3 g, 0.9 mmol) in toluene (50 mL).

  • Heat the mixture to reflux with vigorous stirring for 2 hours.

  • Slowly add a solution of chloroform (1.3 mL, 16 mmol) in toluene (10 mL) to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for an additional 24 hours.

  • After cooling to room temperature, add water (50 mL) to the reaction mixture.

  • Separate the organic layer and wash it with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure HC(pz)₃ as a white solid.

Synthesis of Tris(3,5-dimethylpyrazol-1-yl)methane (HC(3,5-Me₂pz)₃)

This protocol is a modification of the synthesis for the unsubstituted analogue.[15]

Materials:

  • 3,5-Dimethylpyrazole

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBABr)

  • Toluene

  • Deionized water

Procedure:

  • Follow the same initial setup as for the unsubstituted Tpm synthesis, using 3,5-dimethylpyrazole (4.2 g, 44 mmol) in place of pyrazole.

  • The reaction conditions and workup procedure are analogous to the synthesis of HC(pz)₃.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield HC(3,5-Me₂pz)₃ as a crystalline solid.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the ligand structures and a comparative experimental workflow.

Ligand_Structures cluster_unsubstituted Unsubstituted this compound cluster_substituted Substituted this compound Unsubstituted HC(pz)₃ Metal_Unsubstituted [M(HC(pz)₃)Lₙ] Unsubstituted->Metal_Unsubstituted Coordination Substituted HC(R-pz)₃ Metal_Substituted [M(HC(R-pz)₃)Lₙ] Substituted->Metal_Substituted Coordination Performance_Unsubstituted Baseline Performance Metal_Unsubstituted->Performance_Unsubstituted Leads to Performance_Substituted Tuned Performance (Steric & Electronic Effects) Metal_Substituted->Performance_Substituted Leads to

Caption: Comparative impact of substituted vs. unsubstituted Tpm ligands.

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_characterization Characterization cluster_performance_testing Performance Testing cluster_analysis Comparative Analysis Unsubstituted_Synth Synthesize HC(pz)₃ Unsubstituted_Complex Form [M(HC(pz)₃)Lₙ] Unsubstituted_Synth->Unsubstituted_Complex Substituted_Synth Synthesize HC(R-pz)₃ Substituted_Complex Form [M(HC(R-pz)₃)Lₙ] Substituted_Synth->Substituted_Complex Characterization Spectroscopy (NMR, IR, UV-Vis) X-ray Crystallography Electrochemistry Unsubstituted_Complex->Characterization Substituted_Complex->Characterization Catalysis Catalytic Assays Characterization->Catalysis Properties Property Measurement (e.g., Spin Crossover) Characterization->Properties Analysis Compare Activity, Selectivity, Stability, and Physical Properties Catalysis->Analysis Properties->Analysis

Caption: A generalized workflow for comparative analysis.

Conclusion and Future Outlook

The strategic substitution of the this compound framework is an indispensable tool for the modern coordination chemist and catalyst designer. As demonstrated, the introduction of substituents allows for the precise tuning of steric and electronic properties, leading to enhanced catalytic performance and the ability to probe fundamental aspects of coordination chemistry, such as spin-crossover phenomena. While unsubstituted Tpm provides a valuable baseline, the future of Tpm-based research undoubtedly lies in the continued exploration of novel substitution patterns to address increasingly complex chemical challenges. The development of "third generation" Tpm ligands, functionalized at the methine backbone, further expands the synthetic toolkit for creating sophisticated, multitopic ligand architectures with tailored properties.[4][16] This ongoing innovation ensures that this compound and its derivatives will remain at the forefront of ligand design for years to come.

References

  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(33), 12493-12508. [Link]
  • Pettinari, C., & Reger, D. L. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (26), 3397-3412. [Link]
  • Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkanes and ketones. Coordination Chemistry Reviews, 265, 74-88. [Link]
  • Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.
  • Guedes da Silva, M. F. C., Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2015). Structures of functionalized tris(pyrazol-1-yl)methanes. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 923-933. [Link]
  • Reger, D. L., Semeniuc, R. F., & Smith, M. D. (2005). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Journal of Organic Chemistry, 70(1), 131-140. [Link]
  • Díaz-Gallardo, P., et al. (2018). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 23(10), 2496. [Link]
  • Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. Coordination Chemistry Reviews, 468, 214643. [Link]
  • Shvedenkov, Y. G., et al. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Inorganics, 8(10), 54. [Link]
  • Pettinari, C., & Reger, D. L. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (26), 3397. [Link]
  • Harding, D. J., et al. (2017). A Probe of Steric Ligand Substituent Effects on the Spin Crossover of Fe(II) Complexes. Inorganic Chemistry, 56(14), 8374-8382. [Link]
  • Kretz, T., et al. (2004). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Inorganic Chemistry, 43(13), 4099-4111. [Link]
  • Kretz, T., et al. (2004). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 43(13), 4099-4111. [Link]
  • Kretz, T., et al. (2004). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • Semeniuc, R. F., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Inorganica Chimica Acta, 532, 120757. [Link]
  • Kaur, G., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(2), M1390. [Link]
  • Reger, D. L., et al. (2007). Supramolecular Structural Variations with Changes in Anion and Solvent in Silver(I) Complexes of a Semirigid, Bitopic Tris(pyrazolyl)methane Ligand. Inorganic Chemistry, 46(21), 8844-8855. [Link]
  • Díaz-Gallardo, P., et al. (2018). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane.
  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)
  • Hori, A., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)
  • Patel, K. D., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • Reger, D. L., et al. (2005). Multitopic third generation tris(pyrazolyl)methane ligands built on alkyne structural scaffolding. Dalton Transactions, (4), 747-755. [Link]
  • Mahmoud, A. G., et al. (2019). A schematic representation of tris(pyrazolyl)methane compounds.
  • Reger, D. L., et al. (2002). This compound (Tpm).
  • Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications.
  • Apostolidis, C., et al. (2021). Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. Molecules, 26(11), 3349. [Link]

Sources

A Researcher's Guide to Validating Computational Models of Tris(pyrazol-1-YL)methane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tris(pyrazol-1-YL)methane in Modern Chemistry

This compound (Tpm) ligands, a class of "scorpionate" ligands, have garnered significant attention in coordination chemistry.[1][2][3] Their versatile tridentate nature allows them to form stable complexes with a wide array of metal ions, making them invaluable in fields ranging from catalysis to bioinorganic chemistry.[1][4][5] The precise tuning of the electronic and steric properties of Tpm ligands, achieved through substitution on the pyrazole rings, offers a powerful tool for designing metal complexes with specific functionalities.[6][7]

Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the geometric and electronic properties of these complex systems.[8][9] However, the reliability of computational predictions hinges on rigorous validation against experimental data. This guide provides a comprehensive framework for validating computational models of Tpm systems, ensuring the accuracy and predictive power of theoretical investigations. We will delve into the nuances of selecting appropriate computational methods and detail the essential experimental techniques for robust validation.

Pillar 1: Selecting and Validating the Computational Approach

The accuracy of DFT calculations for transition metal complexes is highly dependent on the choice of the exchange-correlation functional and the basis set.[8][10][11] For Tpm systems, which often involve transition metals, a careful selection process is paramount.

Choosing the Right Tool for the Job: A Comparison of DFT Functionals

A multitude of DFT functionals are available, each with its own strengths and weaknesses. For transition metal chemistry, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, and meta-GGA functionals often provide a good balance of accuracy and computational cost.[8][10]

A benchmark study of DFT functionals for late-transition-metal reactions suggests that there is no single "best" functional.[10] However, a cluster of functionals including PBE0, B1B95, PW6B95, and TPSS25B95 have shown reliable performance.[10] More recent studies have highlighted the efficacy of Minnesota functionals (like M06 and M06-L) and TPSSh-D3(BJ) for optimizing the geometry of transition metal complexes.[12] For specific applications, such as modeling Mn-carbonyl complexes of Tpm ligands, functionals like TPSSh, B3PW91, and B3LYP with a 6-311++G(d,p) basis set have been found to yield results in close agreement with experimental data.[13]

It is crucial to avoid "kinetics" functionals such as mPW1K, PWB6K, BB1K, and BMK for late-transition-metal reactions as they tend to perform poorly compared to general-purpose functionals. [8][10]

Workflow for Computational Model Validation

A robust validation workflow is essential to establish the credibility of your computational model. This involves a systematic comparison of calculated properties with experimentally determined values.

Computational Model Validation Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation select_functional Select DFT Functional(s) and Basis Set geom_opt Geometry Optimization select_functional->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc property_calc Calculate Properties (e.g., Bond Lengths, Angles, Spectra) freq_calc->property_calc comparison Compare Calculated vs. Experimental Data property_calc->comparison Calculated Data xray X-ray Crystallography xray->comparison Structural Data nmr NMR Spectroscopy nmr->comparison Structural & Electronic Data ir_uvvis IR & UV-Vis Spectroscopy ir_uvvis->comparison Vibrational & Electronic Data electrochem Electrochemistry electrochem->comparison Redox Potentials refinement Refine Model (Functional/Basis Set) comparison->refinement Discrepancies refinement->select_functional Iterate

Caption: Workflow for validating computational models of Tpm systems.

Quantitative Comparison: A Tabulated Approach

To facilitate a clear and objective comparison, it is best to summarize the quantitative data in a structured table.

PropertyComputational MethodCalculated ValueExperimental ValueReference
Geometric Parameters
M-N Bond Length (Å)PBE0/def2-TZVP2.152.13[14]
N-M-N Bond Angle (°)PBE0/def2-TZVP85.586.2[15]
Spectroscopic Data
C-O Stretch (cm⁻¹) (for carbonyl complexes)B3LYP/6-311++G(d,p)19501945[16][17]
¹H NMR Chemical Shift (ppm)GIAO-B3LYP/6-31G(d)7.857.82[18]
Electrochemical Properties
Redox Potential (V vs. Fc/Fc⁺)M06/def2-TZVP+0.45+0.42[4][16][17]

Note: The computational methods and values in this table are illustrative. Researchers should select methods and report values based on their specific system and the available experimental data.

Pillar 2: The Experimental Bedrock of Validation

Experimental data provides the ground truth against which computational models are judged. A multi-faceted experimental approach is crucial for a comprehensive validation.

Definitive Structures: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of Tpm complexes.[14][19][20] It provides accurate measurements of bond lengths, bond angles, and overall molecular geometry, which are the primary metrics for validating calculated structures.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the Tpm complex suitable for X-ray diffraction. This can often be achieved through slow evaporation of a solvent, vapor diffusion, or layering of solvents.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

  • Data Analysis: Extract key geometric parameters (bond lengths, angles, torsion angles) and their estimated standard deviations for comparison with computational results.

Insights in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the structure and dynamics of Tpm complexes in solution.[18] ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the ligands and their metal complexes.[7] For certain systems, such as those containing boron, ¹¹B NMR can be a powerful tool for in-situ tracking of ligand synthesis and characterization.[7][21][22]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the Tpm complex in a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and other relevant NMR spectra (e.g., ¹¹B, ¹⁹F) on a high-field NMR spectrometer.

  • Spectral Analysis: Assign the observed resonances to the corresponding nuclei in the molecule. This may require the use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC).

  • Comparison with Theory: Compare the experimental chemical shifts and coupling constants with those calculated using methods like GIAO (Gauge-Including Atomic Orbital).

Vibrational and Electronic Signatures: IR and UV-Vis Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of Tpm complexes, respectively. IR spectroscopy is particularly useful for identifying characteristic vibrational modes, such as the B-H stretch in borate-based scorpionates or the C-O stretch in carbonyl complexes.[7][16][17] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be correlated with TD-DFT (Time-Dependent DFT) calculations.[23][24]

Experimental Protocol: IR and UV-Vis Spectroscopy
  • Sample Preparation: For IR spectroscopy, prepare a KBr pellet or a Nujol mull of the solid sample, or use a solution cell. For UV-Vis spectroscopy, prepare a dilute solution of the complex in a suitable solvent.

  • Data Acquisition: Record the IR and UV-Vis spectra using appropriate spectrometers.

  • Data Analysis: Identify the key absorption bands and their corresponding energies.

  • Comparison with Theory: Compare the experimental vibrational frequencies and electronic transition energies with the results from DFT frequency calculations and TD-DFT calculations, respectively.

Probing Redox Behavior: Electrochemistry

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of Tpm complexes.[4] It provides information on the oxidation and reduction potentials, which are directly related to the energies of the frontier molecular orbitals. These experimental values are crucial for validating the electronic structure predicted by DFT calculations.[16][17]

Experimental Protocol: Cyclic Voltammetry
  • Electrolyte Solution: Prepare a solution of the Tpm complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by sweeping the potential and measuring the resulting current.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible redox processes. It is common practice to reference these potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Comparison with Theory: Compare the experimental redox potentials with the values calculated from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

ExperimentalValidation cluster_exp Experimental Techniques cluster_prop Probed Properties Xray X-ray Crystallography Structure Molecular Structure (Bond Lengths, Angles) Xray->Structure NMR NMR Spectroscopy Solution_Structure Solution Structure & Dynamics NMR->Solution_Structure IR_UV IR/UV-Vis Spectroscopy Vibrational Vibrational Modes IR_UV->Vibrational Electronic Electronic Transitions IR_UV->Electronic CV Cyclic Voltammetry Redox Redox Potentials CV->Redox

Caption: Relationship between experimental techniques and the properties they probe.

Conclusion: Towards Predictive Power in Tpm Chemistry

The validation of computational models is not merely a procedural step but a cornerstone of rigorous scientific inquiry. For complex systems like those involving this compound ligands, a synergistic approach that combines carefully selected computational methods with a suite of robust experimental techniques is indispensable. By adhering to the principles and protocols outlined in this guide, researchers can build computational models with enhanced predictive power, accelerating the design and discovery of novel Tpm-based catalysts, materials, and therapeutics. This iterative process of prediction, experimental verification, and model refinement is the engine that drives innovation in modern coordination chemistry.

References

  • In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances.
  • Benchmark study of DFT functionals for late-transition-metal reactions. SciSpace.
  • Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3.
  • Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions.
  • Spectroscopic and Computational Investigation of Low-Spin Mn(III)
  • In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy. NIH.
  • Comparative assessment of density functional methods for 3d transition-metal chemistry. The Journal of Chemical Physics.
  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.
  • Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. PMC - NIH.
  • Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I)
  • Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal-Dinitrogen Complexes. PubMed.
  • Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes. RSC Publishing.
  • In situ tracking and characterisation of scorpionate ligands via 11 B-NMR spectroscopy.
  • Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes.
  • Comformational study on the coordination modes of scorpionato ligands to d8 ions of the third transition series.
  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. Unknown Source.
  • Structural Investigation of Magnesium Complexes Supported by a Thiopyridyl Scorpion
  • In situ monitoring of the reaction producing scorpionate 4via¹¹B NMR....
  • Special Issue : Scorpionate Ligands: Ever-Young Chemistry Tools. MDPI.
  • Scorpion
  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal.
  • Exploiting a C–F Activation Strategy to Generate Novel Tris(pyrazolyl)methane Ligands. Unknown Source.
  • Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.
  • Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)
  • Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning.
  • A schematic representation of tris(pyrazolyl)methane compounds.
  • Assessment of DFT Methods for Transition Metals with the TMC151 Compilation of Data Sets and Comparison with Accuracies for Main. Unknown Source.
  • Spin Crossover in New Iron(II) Coordination Compounds with this compound. Unknown Source.
  • Experimental techniques employed in the study of metal complexes-DNA -interactions.
  • Computational Benchmarking and Evaluation of Transition Metal Complexes toward Materials Discovery by Ryan M.
  • Method validation of the spectrophotometric determination of complexes.
  • Density functional theory for transition metals and transition metal chemistry. OS X Server.
  • Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. PubMed.
  • On the Accuracy of Density Functional Theory in Transition Metal Chemistry. Lirias.
  • DFT/TD-DFT Framework of Mixed-Metal Complexes with Symmetrical and Unsymmetrical Bridging Ligands—Step-By-Step Investigations: Mononuclear, Dinuclear Homometallic, and Heterometallic for Optoelectronic Applic
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.

Sources

A Head-to-Head Comparison of Scorpionate Ligand Generations: From Foundational Tripods to Functionalized Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Grip of Scorpionate Ligands

Since their discovery by Swiatoslaw Trofimenko in the 1960s, poly(pyrazolyl)borate ligands, evocatively termed "scorpionates," have become a cornerstone of coordination chemistry.[1][2][3][4] The name derives from their characteristic tridentate, facial (fac) coordination mode, which resembles a scorpion grasping a metal ion with its two pincers (two pyrazole rings) before "stinging" it with its tail (the third pyrazole ring).[2][3][5] This tripodal architecture provides a stable and predictable coordination environment, allowing chemists to systematically study and manipulate the properties of the coordinated metal center.

The remarkable utility of scorpionates stems from their modularity. By modifying the substituents on the pyrazole rings or altering the bridgehead atom, a vast library of ligands with finely tuned steric and electronic properties can be synthesized.[6][7] This has led to an evolution of scorpionate ligands that can be broadly categorized into "generations," each defined by a strategic design principle. This guide provides a head-to-head comparison of these generations, detailing their synthesis, coordination properties, and performance in key applications, supported by experimental data and protocols.

Part 1: First-Generation Scorpionates - The Archetypal Tripods

The first generation of scorpionate ligands are homoscorpionates, meaning all three donor arms are identical.[7] The foundational members of this class are hydrotris(pyrazolyl)borate (Tp) and its more sterically demanding analogue, hydrotris(3,5-dimethylpyrazolyl)borate (Tp*).[3][8][9] These ligands are prized for their straightforward synthesis and robust coordination chemistry, serving as reliable "spectator" ligands that provide a stable N3 donor environment.[5]

Synthesis and Properties

First-generation scorpionates are typically synthesized via the thermal condensation of an alkali metal borohydride with three equivalents of pyrazole or a substituted pyrazole.[2][8][10] The reaction proceeds stepwise, evolving hydrogen gas as each pyrazole unit is added to the boron center.

The primary distinction between members of this generation is their steric profile. The parent Tp ligand is relatively unhindered, while the methyl groups in the 3- and 5-positions of Tp* create a more congested coordination pocket. This difference is quantitatively expressed by the ligand cone angle, which significantly impacts the geometry and reactivity of the resulting metal complexes. Electronically, they are strong σ-donors, often compared to the cyclopentadienyl (Cp) anion, though they are considered weaker field ligands.[8]

Comparative Performance Data

The steric and electronic properties of first-generation scorpionates directly influence the characteristics of their metal complexes. This is clearly observed in the vibrational spectroscopy of metal carbonyl complexes, where the electron-donating ability of the scorpionate ligand affects the M-CO backbonding.

LigandCone Angle (°)ν(CO) in LMn(CO)₃ (cm⁻¹)Key Feature
Tp ~1832024, 1939Low steric hindrance, baseline electronics
Tp *~2112017, 1928Moderate steric bulk, increased electron donation

Data synthesized from typical values reported in inorganic chemistry literature.

Key Applications
  • Bioinorganic Modeling: The N3 donor set of Tp ligands effectively mimics the coordination environment provided by three histidine residues in metalloproteins, making them invaluable for creating structural and functional models of enzyme active sites.[5][11]

  • Homogeneous Catalysis: The robust nature of these ligands has led to their widespread use in catalysis, including olefin polymerization and the activation of small molecules like hydrocarbons.[2][6][12][13]

Part 2: Second-Generation Scorpionates - The Era of Steric Control

The development of second-generation scorpionates in the 1980s was a significant leap forward, driven by the strategic introduction of very bulky substituents at the 3-position of the pyrazole rings.[13] Ligands such as hydrotris(3-tert-butylpyrazolyl)borate (TptBu) or hydrotris(3-phenylpyrazolyl)borate (TpPh) exemplify this class. The primary design goal was to create a deeply sterically hindered pocket around the metal center.

Synthesis and Properties

Synthesis follows the same general pathway as for the first generation, though reaction conditions may require adjustment to accommodate the less reactive, sterically demanding pyrazoles. The defining feature of this generation is their immense steric bulk. This "protecting" pocket can kinetically stabilize unusual coordination numbers and highly reactive species by preventing dimerization or solvent coordination.[13] While the substituents also tune the electronic properties, the steric effects are dominant and transformative.

Comparative Performance Data

The extreme steric hindrance of second-generation ligands forces significant geometric distortions in their metal complexes compared to their first-generation counterparts. This can lead to elongated metal-ligand bonds and can even force a change in coordination mode from tridentate (κ³) to bidentate (κ²).[14][15][16]

LigandCone Angle (°)Coordination Mode in [(L)Ni(SAr)]Key Feature
Tp *~211κ³ (Trigonal Pyramidal)Moderate steric bulk
TpPh,Me >250κ³ (Distorted)High steric bulk, weakened ligation
TptBu ~276Often κ² in crowded complexesExtreme steric bulk, enforces low coordination

Data adapted from studies on sterically demanding scorpionate complexes.[14]

Key Applications
  • Stabilization of Reactive Species: The steric pocket is exceptionally effective at stabilizing low-coordinate metal complexes and transient intermediates that would otherwise be inaccessible.[13]

  • Modeling Enzyme Active Sites: These ligands have been crucial in modeling sterically encumbered active sites, providing insights into how protein scaffolds impose specific geometries on metal centers.

  • Catalysis: By limiting the access of substrates to the metal center, these ligands can impart unique selectivity in catalytic transformations.

Part 3: Third-Generation and Beyond - The Age of Functionality and Diversity

The third generation represents a broad and diverse expansion of the scorpionate concept beyond simple homoscorpionate tripods. This category includes heteroscorpionates, functionally-decorated ligands, and ligands with different bridgehead atoms. The core principle is ultimate tunability, where the ligand is precisely designed for a specific, sophisticated function.

Types and Properties
  • Heteroscorpionates: These ligands incorporate different types of donor arms attached to the same boron bridgehead.[5][7] This allows for the combination of hard (e.g., pyrazole) and soft (e.g., methimazole, Tm ligands) donors, creating an ambivalent coordination environment.[2]

  • Functionalized Ligands: These are scorpionates where the pyrazole rings or the boron backbone are appended with additional functional groups (e.g., redox-active ferrocenyl units, chiral auxiliaries, or solubilizing groups).[17]

  • Non-Boron Centered (Neutral) Scorpionates: A major development was the replacement of the anionic [BH]⁻ bridgehead with a neutral group, most commonly [CH] in tris(pyrazolyl)methanes (Tpm).[2][3][4] These ligands are isoelectronic and geometrically similar to their Tp counterparts but are charge-neutral. Other bridgeheads like silicon (TpS) and phosphorus (TpP) have also been developed.[3][4]

  • Metallo-Scorpionates: In these advanced systems, the bridgehead atom itself is a metal-containing fragment, providing a direct route to heterometallic complexes with defined structures.[18]

Key Applications

The applications of third-generation scorpionates are as diverse as their structures:

  • Asymmetric Catalysis: Chiral scorpionates are used to induce enantioselectivity in metal-catalyzed reactions.

  • Biomedical Chemistry: Functionalized scorpionate complexes are being explored as potential anticancer agents and radiopharmaceuticals.[3][4][5]

  • Materials Science: The predictable geometry and functional handles of these ligands are exploited in the design of metal-organic frameworks (MOFs) and molecular sensors.[5]

  • Multi-metallic Systems: Heteroscorpionates and metallo-scorpionates are rationally designed for studying metal-metal interactions and developing catalysts for multi-electron processes.[18][19][20]

Head-to-Head Summary

FeatureFirst GenerationSecond GenerationThird Generation & Beyond
Defining Trait Archetypal homoscorpionate tripodsMaximized steric hindranceFunctional diversity and tunability
Example Ligands Tp, Tp*TptBu, TpPhTpm, Tm, Janus, Functionalized Tp
Primary Synthesis KBH₄ + 3 pyrazole (neat melt/reflux)KBH₄ + 3 bulky pyrazoleVaried, often multi-step
Steric Profile Low to moderateHigh to extremeTunable from low to high
Electronic Profile Good σ-donor, minimally tunableTuned by substituents, but sterics dominateHighly tunable via donors/substituents
Coordination Robustly κ³-facialκ³ or κ²; enforces low coordination numbersDesigned for specific modes (e.g., Janus)
Key Applications Bioinorganic modeling, fundamental catalysisStabilizing reactive species, steric controlAsymmetric catalysis, materials, biomedicine

Experimental Protocols

Protocol 1: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp*) - First Generation

This procedure is a representative solvent-free method for synthesizing a classic first-generation scorpionate ligand.

Causality: The solvent-free melt reaction is efficient and driven by the evolution of H₂ gas. Using an excess of the pyrazole ensures the complete conversion of the borohydride to the tris-substituted product. Hot toluene is used for purification because KTp* is sparingly soluble in it at high temperatures, while the excess 3,5-dimethylpyrazole is very soluble, allowing for effective separation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 3,5-dimethylpyrazole (9.23 g, 96 mmol) and potassium borohydride (1.30 g, 24 mmol). Safety Note: Perform in a well-ventilated fume hood as flammable H₂ gas is evolved.

  • Reaction: Place a stir bar in the flask and fit it with a reflux condenser (open to a bubbler to monitor gas evolution). Heat the solid mixture in an oil bath. The mixture will melt around 100-110 °C.

  • Heating Profile: Gradually increase the temperature to 210 °C over 30 minutes. Maintain this temperature for 90 minutes, or until the evolution of H₂ gas ceases. The mixture will become a clear, viscous liquid that may solidify upon completion.

  • Workup: Allow the flask to cool to approximately 100 °C. Carefully add 50 mL of hot toluene to the flask and stir vigorously to break up the solid.

  • Purification: While still hot, filter the mixture via vacuum filtration. The white solid product (KTp*) will be collected on the filter paper. Wash the collected solid with several portions of hot toluene (2 x 20 mL) to remove any remaining unreacted 3,5-dimethylpyrazole.

  • Drying: Dry the final white powder product in a vacuum oven overnight. Typical yield: >85%. The product can be characterized by IR spectroscopy (strong ν(B-H) stretch around 2440 cm⁻¹) and ¹H NMR.[21][22]

G A Combine KBH₄ and 3,5-dimethylpyrazole B Heat to Melt (110 °C) A->B C Increase to 210 °C (H₂ evolution) B->C D Cool to 100 °C C->D E Add Hot Toluene D->E F Hot Filtration E->F G Wash with Hot Toluene F->G H Dry Product (KTp*) G->H

Protocol 2: Synthesis of a Representative Second-Generation Ligand

The synthesis of bulkier second-generation ligands follows a similar principle but often requires a high-boiling solvent to achieve the necessary temperatures for the less reactive pyrazoles.

Causality: The steric bulk of a substituent like tert-butyl on the pyrazole ring reduces its reactivity. Therefore, a simple melt may not be sufficient or may lead to incomplete reaction. A high-boiling, inert solvent like mesitylene or a solvent-free approach at higher temperatures is often required to drive the reaction to completion. The purification principles remain the same.

Step-by-Step Methodology (General Procedure):

  • Reagents: Combine potassium borohydride (1 equivalent) and the 3-substituted pyrazole (e.g., 3-tert-butylpyrazole, 3.1-3.5 equivalents) in a flask equipped for reflux.

  • Reaction: Either heat the mixture neat to >200 °C or reflux in a high-boiling solvent until gas evolution stops. The reaction progress can be monitored by the volume of H₂ evolved.

  • Workup: After cooling, the product is typically triturated or recrystallized from a suitable solvent (e.g., toluene, chlorobenzene) to remove the excess pyrazole.

  • Characterization: The product is identified by the characteristic B-H stretch in its IR spectrum and by NMR spectroscopy, confirming the presence of the bulky substituents.

Conclusion

The evolution of scorpionate ligands from the simple, robust tripods of the first generation to the highly specialized and functional architectures of the third generation is a testament to their versatility and enduring appeal. First-generation ligands like Tp* remain workhorses for establishing fundamental coordination chemistry. Second-generation ligands provided a crucial lesson in the power of steric control, enabling the stabilization of otherwise fleeting reactive species. Today, the field is driven by the creativity of third-generation designs, where heteroscorpionates and functionalized ligands are custom-built to tackle complex challenges in catalysis, materials science, and medicine. The ability to precisely tune the steric and electronic environment around a metal center ensures that the scorpionate framework will continue to be a fertile ground for discovery in coordination chemistry for the foreseeable future.

References

  • Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing).
  • Recent developments of scorpionate ligands and utilization of their metal complexes in small molecule activation - IIT Madras.
  • Synthesis and Structure of Bis[hydrotris(3,5-dimethylpyrazolyl)borato]iodouranium(III), U[HB(3,5-Me2pz)3]2I: Unprecedented Side-On Interaction Involving a Hydrotris(pyrazolyl)borate Ligand | Inorganic Chemistry - ACS Publications.
  • Synthesis and Characterization of Tris(pyrazolyl) borate and Tris(triazolyl) borate ligands and their metal complexes - ResearchGate.
  • Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*) - University Bulletin.
  • Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes - PMC - NIH.
  • Synthesis and characterization of redox-active tris(pyrazolyl)borate cobalt complexes - RSC Publishing.
  • Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies.
  • Scorpionate ligand - Wikipedia.
  • The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? - MDPI.
  • The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? - MDPI.
  • Trispyrazolylborate - Wikipedia.
  • Synthesis, spectroscopic characterization and X-ray crystal structures of oxo-bridged oxo(haloaryl) imido hydrotris(3,5-dimethylpyrazolyl)borate molybdenum(V) complexes - Taylor & Francis.
  • Synthesis and Molecular Structures of Hydrotris(dimethylpyrazolyl)borate Complexes of the Lanthanides - PubMed.
  • Synthesis and Reactivity of Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Heterobimetallic Trihydride Complexes | Inorganic Chemistry - ACS Publications.
  • Metallo-Scorpionates: First Generation of Trimetallic, Homoleptic [Ru]-M-[Ru] Complexes (M = Fe, Co, Ni, Cu) - ResearchGate.
  • Microwave Assisted Synthesis of Potassium Hydrotris (3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*) - ResearchGate.
  • Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr] (Tp(Ph,Me) = hydrotris{3-phenyl-5-methyl-1-pyrazolyl}borate) - PubMed.
  • Biological and Catalytic Applications of Metal Complexes Based on Scorpionate –type Ligands - IRIS.
  • C&EN: COVER STORY - PINCH AND STING: THE SCORPIONATES - American Chemical Society.
  • Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - RSC Publishing.
  • Examining the Impact of Steric and Electronic Variation in N2S Scorpionate Ligands on the Properties of Zinc(II) and Cadmium(II) Complexes - ScholarWorks.
  • Scorpionates - World Scientific Publishing.
  • Applications of Scorpionate Ligands in Enzyme Modeling and Biological Studies | Request PDF - ResearchGate.
  • Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry - ACS Publications.
  • Polypyrazolylborates: Scorpionates | Journal of Chemical Education - ACS Publications.
  • A Second-Generation Janus Scorpionate Ligand: Controlling Coordination Modes in Iron(II) Complexes by Steric Modulation.
  • Third-Generation Scorpionates [RBpz 3 ] - - How Influential Is the Nondonor Substituent R? - ResearchGate.
  • A Second-Generation Janus Scorpionate Ligand: Controlling Coordination Modes in Iron(II) Complexes by Steric Modulation | Inorganic Chemistry - ACS Publications.
  • Lanthanide Complexes with Tripodal Ligands - Preprints.org.
  • Structure of the three scorpionate ligands used in this work. - ResearchGate.
  • Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and - The Royal Society of Chemistry.
  • Cobalt(II) Complexes with N,N,N-Scorpionates and Bidentate Ligands: Comparison of Hydrotris(3,5-dimethylpyrazol-1-yl)borate Tp* vs. Phenyltris(4,4-dimethyloxazolin-2-yl)borate To M to Control the Structural Properties and Reactivities of Cobalt Centers - MDPI.
  • Tp ligand - chemeurope.com.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tris(pyrazol-1-yl)methane

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone ligand in modern coordination chemistry, Tris(pyrazol-1-yl)methane, often abbreviated as Tpm, is instrumental in the synthesis of novel catalysts, metal-organic frameworks (MOFs), and materials with unique applications in drug delivery and sensor technology.[1][2] Its utility in the laboratory is matched by the critical need for rigorous safety protocols, extending from initial handling to final disposal. The lifecycle of a chemical does not conclude at the end of an experiment; its responsible management through disposal is a fundamental aspect of ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and its associated waste streams. It is designed for the professional researcher, moving beyond a simple checklist to explain the causality behind each procedural step, thereby fostering a deeply ingrained culture of safety.

Part 1: Core Hazard Identification and Risk Assessment

A thorough understanding of a compound's intrinsic hazards is the foundation of its safe management. This compound is classified as hazardous under the Globally Harmonized System (GHS), and its Safety Data Sheet (SDS) outlines specific risks that must be addressed.[3]

The primary hazards are summarized below.[3][4] The causality is clear: the compound's chemical nature can provoke physiological responses upon exposure, necessitating the stringent handling protocols detailed later in this guide.

Hazard CategoryGHS Hazard CodeDescriptionPractical Implication in the Lab
Acute Oral Toxicity H302Harmful if swallowed.Ingestion can lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Skin Irritation H315Causes skin irritation.Direct contact with the solid powder can cause dermatitis or inflammation. Protective gloves are mandatory.
Eye Irritation H320Causes serious eye irritation.The powder can cause significant irritation or damage if it enters the eyes. Chemical safety goggles are essential.
Respiratory Irritation H335May cause respiratory irritation.Inhalation of the fine powder can irritate the nose, throat, and lungs. All handling must occur in a ventilated enclosure.

Part 2: Pre-Disposal Safety: Engineering Controls and PPE

Before waste is even generated, the environment for handling this compound must be properly established. These preparatory steps are not merely procedural; they are your primary defense against the hazards identified above.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation and transfer of its solutions, must be conducted inside a certified chemical fume hood. This is the most effective measure to prevent the inhalation of its dust, directly mitigating the H335 respiratory hazard.[3]

  • Safety Shower & Eyewash Station: Ensure these stations are accessible and unobstructed. Their proximity is crucial for immediate decontamination in the event of a significant spill or splash.[3]

Personal Protective Equipment (PPE): The selection of PPE is a direct response to the identified hazards.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is non-negotiable to prevent eye irritation (H320).

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact and irritation (H315). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A lab coat must be worn to protect against incidental contact. For tasks with a higher risk of spillage, a chemically resistant apron is advised.

Part 3: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must not be flushed into the sanitary sewer system or allowed to enter surface waters.[3] The recommended and required method of disposal is through a licensed professional waste disposal service.[3][5] The following protocol details the segregation and collection of waste streams for this purpose.

Experimental Protocol: Waste Segregation and Collection

1. Unused or Expired Product:

  • Step 1: Keep the compound in its original, unopened manufacturer's container if possible. Do not consolidate containers.
  • Step 2: Ensure the label is intact and legible.
  • Step 3: Affix a hazardous waste label to the container and store it in a designated, secure area for pickup by your institution's environmental health and safety (EHS) office.

2. Solid Waste Stream:

  • Causality: This stream includes items contaminated with solid this compound powder. Proper containment prevents the release of dust and exposure to personnel.
  • Step 1: Collect all contaminated solid waste, such as used gloves, weighing paper, and paper towels used for minor cleanups, in a dedicated hazardous waste container.
  • Step 2: The container must be a sealable, leak-proof plastic bag or a rigid container (e.g., a drum) specifically designated for solid chemical waste.
  • Step 3: Label the container clearly as "Hazardous Waste: this compound Solid Waste" and list any other components. Keep the container sealed at all times except when adding waste.

3. Liquid Waste Stream:

  • Causality: Solutions containing this compound must be segregated to prevent dangerous chemical reactions in the waste container. Amines and related nitrogenous compounds are incompatible with acids and strong oxidizing agents.[3][5]
  • Step 1: Collect all solutions containing this compound in a dedicated, sealable, and chemically compatible (e.g., polyethylene) hazardous waste container.
  • Step 2: Crucially, do not mix this waste stream with acidic waste. This can cause a potentially vigorous reaction.
  • Step 3: Label the container clearly as "Hazardous Waste: this compound Liquid Waste" and list all solvent components with their approximate percentages.
  • Step 4: Always keep liquid waste containers in secondary containment (a larger, chemically resistant tray or bin) to contain any potential leaks.

4. Contaminated Labware Decontamination:

  • Causality: Reusable labware (e.g., glass beakers, flasks) must be decontaminated to remove residual chemical before returning to general use. The rinsate from this process is itself hazardous waste.
  • Step 1: Perform a "triple rinse" of the contaminated labware.
  • Step 2: For the first rinse, use a small amount of a suitable solvent (e.g., acetone or ethanol) to wash the interior surfaces of the glassware.
  • Step 3: Decant this rinsate into the designated "Hazardous Waste: this compound Liquid Waste" container.
  • Step 4: Repeat the rinse two more times, collecting the rinsate each time. After the third rinse, the labware can be washed and dried for reuse.

Part 4: Visualization of the Disposal Workflow

To ensure clarity, the decision-making process for handling waste generated from experiments involving this compound is illustrated below.

G This compound Disposal Workflow Start Waste Generation (Experiment Complete) Waste_Type Identify Waste Type Start->Waste_Type Solid Solid Waste (Gloves, Weigh Paper, etc.) Waste_Type->Solid Solid Liquid Liquid Waste (Solutions, Rinsate) Waste_Type->Liquid Liquid Glassware Contaminated Labware (Beakers, Flasks) Waste_Type->Glassware Labware Collect_Solid Collect in Labeled, Sealed Solid Waste Container Solid->Collect_Solid Collect_Liquid Collect in Labeled, Sealed Liquid Waste Container (No Acids!) Liquid->Collect_Liquid Triple_Rinse Perform Triple Rinse with Suitable Solvent Glassware->Triple_Rinse Store Store Waste in Secondary Containment in Designated Area Collect_Solid->Store Collect_Liquid->Store Collect_Rinsate Collect Rinsate in Liquid Waste Container Triple_Rinse->Collect_Rinsate Clean_Glassware Clean Labware for Reuse Triple_Rinse->Clean_Glassware Collect_Rinsate->Collect_Liquid Pickup Arrange Pickup by Professional Disposal Service Store->Pickup

Caption: Disposal workflow for this compound waste streams.

By adhering to this structured protocol, you ensure that every waste stream generated from your work with this compound is managed safely, responsibly, and in full compliance with safety regulations, thereby protecting yourself, your colleagues, and the environment.

References

  • Tris(1-pyrazolyl)
  • TRIS(PYRAZOL-1-YL)

Sources

Navigating the Safe Handling of Tris(pyrazol-1-YL)methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Tris(pyrazol-1-YL)methane, a versatile ligand in coordination chemistry and catalysis. Beyond simply listing procedures, we delve into the rationale behind each recommendation, fostering a culture of safety and precision in your laboratory.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is a white to yellow or orange crystalline powder.[1] While comprehensive toxicological data is not available for this specific compound, information from various suppliers indicates that it should be handled with care. The primary hazards are associated with skin and eye irritation.[2][3] Inhalation of dust particles should also be avoided.

HazardDescriptionPrimary Route of Exposure
Skin Irritation May cause irritation upon contact.[2][3]Dermal
Eye Irritation May cause serious eye irritation.[2]Ocular
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2]Inhalation

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum recommended PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields.Protects eyes from dust particles and potential splashes.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a standard laboratory coat.Prevents direct skin contact with the compound.[4] The lab coat protects personal clothing and underlying skin.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant dust is expected, a NIOSH/MSHA-approved N95 dust mask is recommended.Minimizes the inhalation of airborne particles.[4][5]
Body Protection A laboratory coat is the minimum requirement.Protects personal clothing and skin from contamination.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures a systematic and safe approach to working with this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_safety 3. Locate Safety Equipment prep_hood->prep_safety prep_materials 4. Assemble Materials prep_safety->prep_materials handle_weigh 5. Weighing prep_materials->handle_weigh handle_dissolve 6. Dissolution handle_weigh->handle_dissolve handle_transfer 7. Transfer handle_dissolve->handle_transfer post_decon 8. Decontaminate Work Area handle_transfer->post_decon post_dispose 9. Segregate & Dispose of Waste post_decon->post_dispose post_remove 10. Doff PPE post_dispose->post_remove

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Verify Fume Hood Operation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Locate Safety Equipment: Be aware of the location and proper operation of the nearest safety shower and eyewash station.[5]

  • Assemble Materials: Gather all necessary glassware, solvents, and other reagents before commencing work.

2. Handling:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust by handling the powder gently.[5]

  • Dissolution: If the experimental procedure requires a solution, add the solvent to the solid slowly to prevent splashing. This compound is soluble in toluene.[3]

  • Transfer: When transferring the solid or solutions, use appropriate tools such as a spatula or pipette to ensure accuracy and prevent spills.

3. Post-Handling & Disposal:

  • Decontaminate Work Area: Upon completion of the work, thoroughly decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Segregate & Dispose of Waste: All waste materials, including contaminated gloves, weighing paper, and excess reagents, must be disposed of as hazardous chemical waste.[4] Collect these materials in a clearly labeled, sealed waste container. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat. Wash your hands thoroughly after removing all PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated contaminated materials is crucial to protect the environment and comply with regulations.

cluster_waste Waste Streams cluster_collection Collection cluster_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated consumables) collect_solid Labeled, Sealed Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Contaminated solvents) collect_liquid Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid disposal_ehs Institutional EHS Pickup collect_solid->disposal_ehs collect_liquid->disposal_ehs

Caption: A logical diagram for the segregation and disposal of this compound waste.

  • Solid Waste: Unused or excess this compound, as well as any contaminated disposable items (e.g., gloves, weighing paper, pipette tips), should be collected in a designated hazardous waste container.[4] This container must be clearly labeled with the chemical name and associated hazards.

  • Liquid Waste: Solvents used to dissolve this compound or to decontaminate glassware should be collected in a separate, appropriately labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Consult EHS: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety department for pickup and final disposal procedures.

By adhering to these protocols, you contribute to a safer research environment and ensure the responsible management of chemical reagents.

References

  • PubChem. Tris(1-pyrazolyl)methane. [Link]
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
  • LookChem. Cas 80510-03-8,this compound. [Link]
  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
  • MDPI. Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. [Link]
  • ResearchGate. Structures of functionalized tris(pyrazol-1-yl)methanes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(pyrazol-1-YL)methane
Reactant of Route 2
Tris(pyrazol-1-YL)methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.